molecular formula C12H12O B057854 2-Cyclohexen-1-one, 3-phenyl- CAS No. 10345-87-6

2-Cyclohexen-1-one, 3-phenyl-

Cat. No.: B057854
CAS No.: 10345-87-6
M. Wt: 172.22 g/mol
InChI Key: DIELDZAPFMXAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 3-phenyl-, also known as 2-Cyclohexen-1-one, 3-phenyl-, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyclohexen-1-one, 3-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Cyclohexen-1-one, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIELDZAPFMXAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065044
Record name 2-Cyclohexen-1-one, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10345-87-6
Record name 3-Phenyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10345-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010345876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-2-cyclohexenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexen-1-one, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclohexen-1-one, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Phenyl-2-cyclohexenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRW3EDX5ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexen-1-one, 3-phenyl- (CAS 10345-87-6)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexen-1-one, 3-phenyl- (CAS No. 10345-87-6), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and offers a thorough analytical characterization. Furthermore, it explores the core utility of this scaffold as a precursor to potent pharmacological agents, specifically as niacin receptor agonists for treating dyslipidemia and as inhibitors of urinary bladder smooth muscle contraction. The guide includes detailed experimental protocols for relevant biological assays, an analysis of the compound's reactivity for further chemical modification, and a discussion of its structure-activity relationships. This document is intended to serve as a foundational resource for researchers aiming to leverage the 3-phenyl-2-cyclohexen-1-one core in their discovery programs.

Introduction: The Strategic Value of the 3-Phenyl-2-cyclohexen-1-one Scaffold

The 3-phenyl-2-cyclohexen-1-one moiety is a privileged scaffold in medicinal chemistry. Its rigidified cyclohexenone ring, coupled with the aromatic phenyl substituent, provides a three-dimensional architecture that is amenable to the precise positioning of functional groups for optimal interaction with biological targets. The α,β-unsaturated ketone system imparts unique reactivity, allowing for a variety of synthetic transformations, while also serving as a key pharmacophoric element in its own right.

This compound has emerged as a critical building block in the synthesis of next-generation therapeutic agents. Notably, it serves as an intermediate in the development of agonists for the G-protein-coupled niacin receptor 109A (GPR109A), a key target for managing dyslipidemia. Additionally, derivatives have been explored for their potential to inhibit urinary bladder contraction, offering a potential therapeutic avenue for conditions such as overactive bladder. This guide aims to consolidate the essential technical knowledge required to effectively synthesize, characterize, and utilize this high-value chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development.

Chemical and Physical Properties

The key identifying characteristics of 2-Cyclohexen-1-one, 3-phenyl- are summarized in the table below.

PropertyValueSource
CAS Number 10345-87-6
Molecular Formula C₁₂H₁₂O
Molecular Weight 172.22 g/mol
IUPAC Name 3-phenylcyclohex-2-en-1-one
Synonyms 3-Phenyl-2-cyclohexenone, 5,6-Dihydro[1,1'-biphenyl]-3(4H)-one
Appearance White to light yellow solid/powder
Melting Point 62-65 °C
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., chloroform, ethyl acetate).Inferred
Spectroscopic Characterization

Authenticating the structure and purity of 2-Cyclohexen-1-one, 3-phenyl- is critical. The following data represents a typical analytical profile.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for the protons on the phenyl and cyclohexenone rings. Based on data from closely related structures like 3,5-diphenyl-2-cyclohexen-1-one, the following assignments can be predicted:

    • δ 7.60-7.30 (m, 5H): A multiplet corresponding to the aromatic protons of the phenyl group.

    • δ 6.55 (s, 1H): A singlet for the vinylic proton at the C2 position.

    • δ 3.10-2.90 (m, 2H): A multiplet for the allylic protons at the C4 position.

    • δ 2.80-2.60 (m, 2H): A multiplet for the protons at the C6 position, adjacent to the carbonyl group.

    • δ 2.20-2.00 (m, 2H): A multiplet for the protons at the C5 position.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show characteristic peaks for the carbonyl, vinylic, aromatic, and aliphatic carbons.

    • δ ~199.0: Carbonyl carbon (C1).

    • δ ~160-150: Vinylic carbon bearing the phenyl group (C3).

    • δ ~140-125: Aromatic carbons of the phenyl group and the vinylic carbon at C2.

    • δ ~40-20: Aliphatic carbons of the cyclohexenone ring (C4, C5, C6).

The IR spectrum is dominated by the strong absorption of the conjugated carbonyl group.

  • ~1660 cm⁻¹: C=O stretch (characteristic of an α,β-unsaturated ketone).

  • ~1600 cm⁻¹: C=C stretch (vinylic and aromatic).

  • ~3050 cm⁻¹: C-H stretch (aromatic and vinylic).

  • ~2950 cm⁻¹: C-H stretch (aliphatic).

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

  • m/z 172: Molecular ion [M]⁺.

  • m/z 144: Loss of CO.

  • m/z 115: Further fragmentation.

Synthesis and Purification

The construction of the 3-phenyl-2-cyclohexen-1-one core is most reliably achieved via the Robinson Annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This section provides a detailed protocol adapted from established methodologies for synthesizing analogous structures.

Reaction Principle: The Robinson Annulation

The synthesis involves the reaction of a chalcone (an α,β-unsaturated ketone

3-phenyl-2-cyclohexenone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3-Phenylcyclohex-2-en-1-one

Executive Summary: 3-Phenylcyclohex-2-en-1-one is a versatile α,β-unsaturated ketone that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its unique structural framework, featuring a reactive cyclohexenone ring coupled with a phenyl group, makes it a valuable building block for more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic methodologies, characteristic reactions, and significant applications, particularly in the realm of drug discovery and development. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and field-proven insights into the compound's utility.

Nomenclature and Identification

The precise identification of a chemical entity is foundational for all scientific discourse. 3-Phenylcyclohex-2-en-1-one is known by several names and is cataloged under various chemical identifiers.

IUPAC Name

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 3-phenylcyclohex-2-en-1-one .[1]

Synonyms and Common Names

In literature and commercial catalogs, the compound is frequently referenced by a variety of synonyms. This multiplicity arises from different historical naming conventions and systematic numbering of the core cyclohexenone structure.

SynonymSource
3-Phenyl-2-cyclohexen-1-onePubChem[1]
3-Phenylcyclohex-2-enonePubChem[1]
2-Cyclohexen-1-one, 3-phenyl-PubChem, NIST[1][2]
1-Phenylcyclohexen-3-onePubChem, NIST[1][2]
5,6-Dihydro[1,1'-biphenyl]-3(4H)-onePubChem[1]
NSC 63067PubChem[1]
Chemical Identifiers

For unambiguous database searching and regulatory compliance, the following identifiers are critical.

IdentifierValueSource
CAS Number 10345-87-6NIST[2]
PubChem CID 82567PubChem[1]
EC Number 233-755-1PubChem[1]
UNII WRW3EDX5ZEPubChem[1]
ChEMBL ID CHEMBL503170PubChem[1]
InChIKey DIELDZAPFMXAHA-UHFFFAOYSA-NNIST[2]

Physicochemical Properties

The physical and chemical properties of 3-phenylcyclohex-2-en-1-one dictate its handling, reactivity, and purification procedures.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₂O[2]
Molecular Weight 172.22 g/mol [1][2]
Appearance Solid
Melting Point 64-65 °C[3][4]
Boiling Point 282 °C[3][4]
Density 1.087 g/cm³[3][4]
Flash Point 114 °C[3][4]
XLogP3-AA 2.1[1]

Synthesis of 3-Phenylcyclohex-2-en-1-one

The synthesis of 3-aryl-2-cyclohexenones is a topic of significant interest due to their utility as synthetic intermediates.[5] Methodologies often leverage classic condensation reactions or modern cross-coupling techniques, chosen based on starting material availability, desired scale, and atom economy.

Mechanistic Overview

The core structure is typically assembled via reactions that form the six-membered ring and introduce the α,β-unsaturation in a controlled manner. Strategies like the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, are foundational. More recent methods offer greater modularity and milder conditions.

Protocol: Synthesis via[6][6]-Sigmatropic Rearrangement

A novel and modular approach involves the reaction of a phenylpyruvic acid with an aryl enone, such as 4-phenyl-3-buten-2-one.[6][7] This method proceeds through a distinctive hemiketal–oxy-Cope type[8][8]-sigmatropic rearrangement followed by an intramolecular aldol condensation. The choice of solvent is critical; alkaline aqueous conditions yield a mixture of diastereomers, whereas alkaline tert-butanol or toluene favors the anti configuration with high selectivity.[6][7]

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product A Phenylpyruvic Acid C Mix Reactants in Alkaline t-Butanol A->C B 4-Phenyl-3-buten-2-one (Aryl Enone) B->C D Microwave Irradiation (e.g., 135°C, 30 min) C->D E Hemiketal Intermediate Formation D->E F [3,3]-Sigmatropic Rearrangement E->F G Intramolecular Aldol Condensation F->G H Work-up & Protonation (Acidification) G->H I 3-Phenylcyclohex-2-en-1-one Derivative H->I

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine phenylpyruvic acid (1.0 eq), 4-phenyl-3-buten-2-one (1.0 eq), and a solution of NaOH in tert-butanol.[6] The use of a non-aqueous solvent like tert-butanol is key to achieving high diastereoselectivity.

  • Microwave Irradiation: Seal the vial and heat it under microwave irradiation to 135°C for 30 minutes.[6] Microwave heating accelerates the reaction, significantly reducing the time required compared to conventional heating.

  • Mechanism Progression: The reaction proceeds through the formation of a hemiketal, which undergoes a[8][8]-sigmatropic rearrangement, followed by a final intramolecular aldol condensation to form the cyclohexenone ring.[7]

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified (e.g., with 1M HCl) to protonate the carboxylate intermediate, causing the product to precipitate.[6]

  • Purification: The crude product is collected by filtration, washed with water, and dried under vacuum to yield the desired substituted 3-phenylcyclohex-2-en-1-one acid.[6]

Key Chemical Reactions

The reactivity of 3-phenylcyclohex-2-en-1-one is dominated by its α,β-unsaturated ketone moiety. This functional group presents two primary electrophilic sites: the carbonyl carbon (position 1) and the β-carbon (position 3), making it susceptible to both 1,2-addition and 1,4-conjugate (Michael) addition.

Michael Addition

The β-carbon is electron-deficient due to resonance with the carbonyl group, making it a prime target for nucleophiles in a conjugate addition reaction. This is a powerful C-C bond-forming reaction widely used to build molecular complexity.

G cluster_mech General Michael Addition Mechanism Reactant 3-Phenylcyclohex-2-en-1-one Intermediate Enolate Intermediate Reactant->Intermediate 1,4-Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 1,4-Adduct Intermediate->Product Protonation

Caption: Mechanism of Michael Addition.

Photodimerization

When irradiated, α,β-unsaturated carbonyl compounds can undergo [2+2] cycloaddition reactions. 3-Phenyl-2-cyclohexenone, upon irradiation in solvents like methanol or benzene, yields a single head-to-head cyclobutane photodimer.[9] This reaction is stereospecific and provides a route to complex polycyclic systems. The structure of the dimer has been confirmed through spectroscopic analysis and chemical degradation to be a cis-anti-cis head-to-head derivative.[9]

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. The expected data for 3-phenylcyclohex-2-en-1-one are summarized below.

TechniqueExpected Features
¹H NMR - Aromatic Protons (C₆H₅): Multiplet around δ 7.2-7.6 ppm. - Vinyl Proton (-CH=): Singlet or narrow multiplet around δ 6.0-6.5 ppm. - Aliphatic Protons (-CH₂-): Multiplets in the δ 2.0-3.0 ppm range.
¹³C NMR - Carbonyl Carbon (C=O): Signal around δ 198-200 ppm. - Alkene Carbons (C=C): Signals between δ 125-160 ppm. - Aromatic Carbons: Multiple signals between δ 125-140 ppm. - Aliphatic Carbons: Signals between δ 20-40 ppm.
IR - C=O Stretch (Conjugated Ketone): Strong, sharp absorption band around 1660-1685 cm⁻¹. - C=C Stretch: Absorption band around 1600-1625 cm⁻¹. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹. - Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.
Mass Spec. - Molecular Ion (M⁺): Peak at m/z = 172. - Key Fragments: Loss of CO (m/z = 144), phenyl group (m/z = 77), and other characteristic fragments. The NIST database confirms the mass spectrum for this compound.[2]

Applications in Research and Drug Development

The cyclohexenone scaffold is considered a "privileged structure" in medicinal chemistry, as it appears in numerous bioactive molecules.[5] 3-Phenylcyclohex-2-en-1-one serves as a key starting material for several classes of therapeutic agents.

Precursor for Bioactive Molecules

Its value lies in its ability to be readily functionalized to create libraries of compounds for biological screening. It is a known intermediate in the synthesis of:

  • Niacin Receptor Agonists: Used for the treatment of dyslipidemia.[3][8]

  • Bladder Contraction Inhibitors: Investigated for urological conditions.[3][8]

  • Anticancer Agents: Derivatives have been designed and tested for their inhibitory effects on cancer cell growth.[5][10]

  • Antimalarial Compounds: Certain cyclohexenone derivatives have shown promising antiplasmodial activity.[5]

G cluster_apps Therapeutic Agent Classes A 3-Phenylcyclohex-2-en-1-one (Core Scaffold) B Niacin Receptor Agonists A->B Synthetic Modification C Anticancer Agents A->C Derivatization D Antimalarial Compounds A->D Further Synthesis E Bladder Control Agents A->E Functionalization

Caption: Role as a precursor in drug discovery.

Feedstock for Substituted Aromatics

The cyclohexenone ring can be aromatized, making 3-phenylcyclohex-2-en-one a valuable feedstock for the synthesis of substituted phenols and anilines, which are themselves ubiquitous structures in pharmaceuticals.[5]

Safety and Handling

Proper handling of 3-phenylcyclohex-2-en-1-one is essential in a laboratory setting. The information is derived from available Safety Data Sheets (SDS).[11][12]

GHS Hazard Identification

The compound is classified with the following hazards:

PictogramSignal WordHazard Statement(s)
!Warning H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13]
Precautionary Measures and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

First Aid
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

3-Phenylcyclohex-2-en-1-one is more than a simple chemical compound; it is a strategic tool for chemists and drug developers. Its well-defined reactivity, coupled with increasingly efficient and modular synthetic routes, ensures its continued relevance. From fundamental studies of reaction mechanisms like photodimerization to its application as a core scaffold in the synthesis of life-saving medicines, this molecule represents a confluence of academic inquiry and industrial utility. A thorough understanding of its properties, synthesis, and handling is paramount for any scientist looking to leverage its synthetic potential.

References

  • PubChem. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. National Center for Biotechnology Information.
  • Global Substance Registration System. (n.d.). 3-PHENYL-2-CYCLOHEXENONE. U.S. Food and Drug Administration.
  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. NIST Chemistry WebBook, SRD 69.
  • PubChem. (n.d.). 3-Phenylcyclohexanone. National Center for Biotechnology Information.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of (S)-3-Phenyl-cyclohexanone. Retrieved from a representative SDS source for a related compound. A general link is provided: [Link]
  • LookChem. (n.d.). 3-Phenylcyclohex-2-en-1-ol.
  • Wang, J. et al. (n.d.). Synthesis and crystal structure of 3-(2-hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone. ResearchGate.
  • Pasanen, P. et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.
  • Yates, P., & Starratt, A. N. (1967). The photodimerization of 3-phenyl-2-cyclohexenone. Canadian Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for a related synthesis.
  • Pasanen, P. et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis.
  • Pearson. (2024). What product is formed when 3-methyl-2-cyclohexenone reacts with....
  • Chen, Y. et al. (2022). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates. Semantic Scholar.
  • Li, Y. et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. National Center for Biotechnology Information.
  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate.
  • Al-Salahi, R. et al. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. National Center for Biotechnology Information.

Sources

Spectroscopic data of 2-Cyclohexen-1-one, 3-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenyl-2-cyclohexen-1-one

Authored by: A Senior Application Scientist

Introduction

3-Phenyl-2-cyclohexen-1-one (CAS No. 10345-87-6) is an α,β-unsaturated ketone, a structural motif of significant interest in synthetic and medicinal chemistry.[1] Its rigid scaffold and conjugated system make it a valuable intermediate for the synthesis of more complex molecular architectures, including potential therapeutic agents.[1] A thorough understanding of its structural and electronic properties is paramount for its application in drug development and materials science. This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that together create a comprehensive analytical fingerprint of this molecule. The focus extends beyond mere data reporting to elucidate the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers.

Molecular Structure and Analysis Workflow

The analytical workflow for characterizing 3-phenyl-2-cyclohexen-1-one involves a multi-technique approach to unambiguously confirm its identity and purity. Each technique provides a unique piece of the structural puzzle.

G cluster_0 Characterization Workflow Molecule 3-Phenyl-2-cyclohexen-1-one (C12H12O) MW: 172.22 g/mol MS Mass Spectrometry (MS) Molecule->MS Spectroscopic Analysis IR Infrared (IR) Spectroscopy Molecule->IR Spectroscopic Analysis NMR NMR Spectroscopy Molecule->NMR Spectroscopic Analysis Data Integrated Spectroscopic Data MS->Data Molecular Weight & Fragmentation IR->Data Functional Groups NMR->Data Connectivity & 3D Structure

Caption: Workflow for the spectroscopic characterization of 3-phenyl-2-cyclohexen-1-one.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a compound. For 3-phenyl-2-cyclohexen-1-one, Electron Ionization (EI) is a common method that provides both the molecular ion and a characteristic fragmentation pattern, offering rich structural information.

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: 1 µL of the solution is injected into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., HP-5ms). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Presentation: Key Mass Fragments
m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityRelative Abundance
172[M]⁺• (Molecular Ion)High
144[M - CO]⁺•High
115[C₉H₇]⁺Moderate

Data sourced from NIST and PubChem databases.[2][3]

Interpretation and Mechanistic Insights

The mass spectrum provides unequivocal proof of the compound's identity. The base peak or a high abundance peak at m/z 172 corresponds to the molecular weight of C₁₂H₁₂O, confirming the elemental composition.[3][4]

The fragmentation pattern is highly diagnostic. The significant peak at m/z 144 arises from a characteristic retro-Diels-Alder (rDA) type cleavage or, more simply, the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the cyclohexenone ring.[2] This is a classic fragmentation pathway for cyclic ketones. The subsequent peak at m/z 115 can be attributed to the further loss of an ethyl group or rearrangement and loss of C₂H₅. The presence of these fragments validates the cyclohexenone core structure.

G cluster_ms Proposed MS Fragmentation Pathway M [C12H12O]⁺• m/z = 172 F1 [C11H12]⁺• m/z = 144 M->F1 - CO F2 [C9H7]⁺ m/z = 115 F1->F2 - C2H5

Caption: Key fragmentation steps for 3-phenyl-2-cyclohexen-1-one in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

  • Data Acquisition: An IR beam is passed through the ATR crystal. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

  • Absorption: The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

  • Detection: The attenuated IR beam returns to a detector, and a Fourier Transform (FT) is applied to the signal to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3020C-H StretchAromatic & Vinylic
~2950-2850C-H StretchAliphatic (CH₂)
~1670-1660C=O Stretchα,β-Unsaturated Ketone
~1600-1580C=C StretchConjugated Alkene & Aromatic Ring
~1495, 1450C=C StretchAromatic Ring

Note: Specific frequencies are predicted based on typical values for these functional groups, as seen in related structures like 3-methyl-2-cyclohexen-1-one.[5][6]

Interpretation and Structural Correlation

The IR spectrum provides a clear functional group fingerprint.

  • The Carbonyl (C=O) Stretch: The most prominent peak is the C=O stretch of the ketone. In a simple saturated cyclohexanone, this appears around 1715 cm⁻¹. However, conjugation with the C=C double bond delocalizes the pi electrons, weakening the C=O bond and lowering the absorption frequency to the ~1670-1660 cm⁻¹ region. This is a definitive indicator of an α,β-unsaturated ketone system.

  • The C=C Stretch: A strong band around ~1600-1580 cm⁻¹ is characteristic of the conjugated C=C double bond of the enone system, often overlapping with aromatic ring stretches.

  • C-H Stretches: The presence of both aromatic and aliphatic C-H bonds is confirmed by absorptions above and below 3000 cm⁻¹, respectively. Peaks in the ~3050-3020 cm⁻¹ range are due to the C-H stretches of the phenyl ring and the vinylic proton, while those in the ~2950-2850 cm⁻¹ range correspond to the methylene (CH₂) groups in the cyclohexene ring.

G cluster_ir IR Functional Group Map mol CO C=O Stretch ~1665 cm⁻¹ CC_conj C=C Stretch (Enone) ~1600 cm⁻¹ CH_arom Aromatic C-H Stretch >3000 cm⁻¹ CH_aliph Aliphatic C-H Stretch <3000 cm⁻¹ p1 p1->CO p2 p2->CC_conj p3 p3->CH_arom p4 p4->CH_aliph

Caption: Key IR-active functional groups in 3-phenyl-2-cyclohexen-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for a complete characterization.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A longer acquisition time is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR Data and Interpretation

Data below is based on analysis of the closely related 3,5-diphenyl-2-cyclohexen-1-one and established chemical shift principles.[7][8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.3Multiplet5HAromatic protons (C₆H₅)
~6.5Singlet/Triplet1HVinylic proton (H-2)
~2.8-2.6Multiplet2HAllylic protons (H-4)
~2.5-2.3Multiplet2HKetone α-protons (H-6)
~2.1-1.9Multiplet2HHomoallylic protons (H-5)
  • Aromatic Region (δ 7.6-7.3): The multiplet integrating to 5 protons is characteristic of the monosubstituted phenyl group.

  • Vinylic Proton (δ ~6.5): The signal for the proton on the double bond (H-2) is shifted downfield due to the deshielding effects of the conjugated system and the phenyl ring. Its multiplicity will depend on coupling to the H-4 protons.

  • Aliphatic Region (δ 2.8-1.9): The three sets of methylene protons (H-4, H-5, H-6) appear as distinct multiplets. The H-4 protons are allylic and deshielded, while the H-6 protons are adjacent to the electron-withdrawing carbonyl group, also causing a downfield shift. The H-5 protons are typically the most upfield of the ring protons.

¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)Assignment
~199C-1 (Ketone C=O)
~160C-3 (Phenyl-substituted C=C)
~138C-ipso (Phenyl ring)
~130-127C-ortho, C-meta, C-para (Phenyl ring)
~125C-2 (Vinylic CH)
~37C-6 (CH₂)
~30C-4 (CH₂)
~23C-5 (CH₂)

Data inferred from spectral databases and related compounds.[7]

  • Carbonyl Carbon (δ ~199): The signal for the ketone carbon is significantly downfield, which is characteristic for carbonyl groups.

  • Alkene Carbons (δ ~160, ~125): The two carbons of the C=C double bond are clearly distinguishable. C-3 is further downfield due to its direct attachment to the phenyl group.

  • Aromatic Carbons (δ ~138-127): Four signals are expected for the six carbons of the phenyl group (ipso, ortho, meta, para), with the ortho and meta carbons often having very similar chemical shifts.

  • Aliphatic Carbons (δ ~37-23): The three methylene carbons of the cyclohexene ring appear in the upfield region of the spectrum.

G cluster_nmr ¹H and ¹³C NMR Structural Assignments mol H2 H-2 (~6.5 ppm) H4 H-4 (~2.7 ppm) H5 H-5 (~2.0 ppm) H6 H-6 (~2.4 ppm) H_Ar Ar-H (~7.4 ppm) C1 C-1 (~199 ppm) C2 C-2 (~125 ppm) C3 C-3 (~160 ppm)

Caption: Key proton and carbon assignments for 3-phenyl-2-cyclohexen-1-one.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the characterization of 3-phenyl-2-cyclohexen-1-one. MS confirms the molecular weight and key structural motifs through fragmentation. IR identifies the critical α,β-unsaturated ketone functional group. Finally, ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework, confirming the precise arrangement of atoms. This integrated approach ensures the unequivocal identification and quality assessment of this important chemical entity, which is a critical step in any research or development pipeline.

References

  • The Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementar.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
  • ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES.
  • PubChem. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-.
  • Chemical Synthesis Database. (2025). 3-phenyl-2-cyclohexen-1-one.
  • PubChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one.
  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-.
  • Wiley-VCH GmbH. (n.d.). 3-Hydroxy-5-phenyl-2-cyclohexen-1-one - Optional[13C NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ACS Publications. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[9][9]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry.
  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-.
  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-.
  • NIST. (n.d.). Cyclohexene, 1-phenyl-.
  • NIH. (n.d.). 1-Phenyl-2-hexanone. PubChem.
  • NIST. (n.d.). Cyclohexene.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-phenyl-2-cyclohexenone, a compound of interest in synthetic chemistry and drug development.[1] As an α,β-unsaturated ketone, its spectral features offer valuable insights into its molecular structure and bonding characteristics. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Theoretical Framework: The Vibrational Language of α,β-Unsaturated Ketones

Infrared spectroscopy probes the vibrational frequencies of molecular bonds.[2] For α,β-unsaturated ketones like 3-phenyl-2-cyclohexenone, the key diagnostic absorptions arise from the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The conjugation of the C=O group with the C=C bond and the phenyl ring significantly influences the position of these absorption bands.

The Effect of Conjugation:

Conjugation delocalizes the π-electrons across the C=O, C=C, and phenyl ring system.[3] This electron delocalization reduces the double bond character of the carbonyl group, weakening the C=O bond.[3] A weaker bond requires less energy to vibrate, resulting in a shift of the C=O stretching frequency to a lower wavenumber (cm⁻¹) compared to a saturated ketone.[3][4] Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹, whereas conjugation can lower this value to the 1666-1685 cm⁻¹ range.[4][5]

The C=C bond is also part of this conjugated system. Its stretching vibration, typically found around 1640-1660 cm⁻¹ for an isolated alkene, is also influenced by conjugation, often appearing with variable intensity.[6]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a clean and interpretable IR spectrum is paramount. The following protocol outlines a reliable method for solid samples like 3-phenyl-2-cyclohexenone.

Methodology: Thin Solid Film Technique [7]

This method is often preferred for its simplicity and the quality of the resulting spectra.

  • Sample Preparation: Dissolve a small amount (approximately 10-20 mg) of 3-phenyl-2-cyclohexenone in a few drops of a volatile solvent such as methylene chloride or acetone.[7] The choice of solvent is critical; it must completely dissolve the sample and evaporate quickly without leaving a residue.

  • Film Deposition: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[7] The quality of the film is crucial; a film that is too thick will result in overly intense, broad peaks, while a film that is too thin will produce a weak spectrum.[7]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Perform a background scan to account for atmospheric CO₂ and water vapor, as well as any signals from the salt plate itself.[9]

    • Acquire the sample spectrum. Typically, an accumulation of 16 to 32 scans provides a good signal-to-noise ratio.

Alternative Method: Attenuated Total Reflectance (ATR)

For a more rapid analysis, ATR-FTIR is an excellent alternative. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[2][9]

Caption: Workflow for obtaining and interpreting the IR spectrum of 3-phenyl-2-cyclohexenone.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of 3-phenyl-2-cyclohexenone is characterized by several key absorption bands that confirm its structure. The expected wavenumbers are based on established correlations for similar compounds.

Table 1: Characteristic Infrared Absorption Frequencies for 3-Phenyl-2-cyclohexenone

Wavenumber (cm⁻¹)Functional Group & VibrationExpected IntensityRationale for Assignment
~3100-3000Aromatic & Vinylic C-H StretchMedium to WeakStretching of C-H bonds on the phenyl ring and the C=C double bond.[6][10]
~2960-2850Aliphatic C-H StretchMedium to StrongAsymmetric and symmetric stretching of C-H bonds in the cyclohexene ring methylene (CH₂) groups.[10]
~1685-1660Conjugated Carbonyl (C=O) StretchStrongThe strong absorption is characteristic of a carbonyl group. Its position at a lower frequency than a saturated ketone (~1715 cm⁻¹) is indicative of conjugation with the C=C and phenyl groups, which weakens the C=O bond.[4][11]
~1640-1600C=C Stretch (Alkene & Aromatic)Medium to VariableStretching of the carbon-carbon double bond in the cyclohexene ring, often appearing near the aromatic ring C=C stretches.[6] Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
~1450CH₂ Bending (Scissoring)MediumBending vibration of the methylene groups in the cyclohexene ring.[12]
Below 1400Fingerprint RegionComplexThis region contains a complex series of absorptions arising from C-C single bond stretching and various bending vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint."[6]

Key Interpretive Points:

  • The Carbonyl Stretch: The most prominent peak in the spectrum is expected to be the C=O stretch.[12] Its position below 1700 cm⁻¹ is a definitive indicator of an α,β-unsaturated ketone system.[4]

  • C-H Stretching Region: The presence of peaks both above and below 3000 cm⁻¹ distinguishes between sp² (aromatic/vinylic) and sp³ (aliphatic) C-H bonds, respectively, confirming the presence of both the phenyl ring/alkene and the saturated portion of the cyclohexene ring.[6][10]

  • The Fingerprint Region: The complex pattern of absorptions below 1400 cm⁻¹ is highly specific to the overall molecular structure and can be used for definitive identification by comparison with a reference spectrum.[6]

Structure_to_Spectrum cluster_Structure Molecular Structure of 3-Phenyl-2-cyclohexenone cluster_Spectrum Key IR Absorption Peaks (cm⁻¹) Structure 3-Phenyl-2-cyclohexenone CO C=O (Carbonyl) IR_CO ~1670 (Strong) CO->IR_CO Conjugated Stretch CC_alkene C=C (Alkene) IR_CC ~1620 (Medium) CC_alkene->IR_CC Stretch IR_CH_sp2 >3000 (Medium) CC_alkene->IR_CH_sp2 Phenyl Phenyl Ring IR_Aromatic ~1600-1450 (Variable) Phenyl->IR_Aromatic Ring Stretches Phenyl->IR_CH_sp2 sp² C-H Stretch CH_aliphatic Aliphatic C-H IR_CH_sp3 <3000 (Strong) CH_aliphatic->IR_CH_sp3 sp³ C-H Stretch

Caption: Correlation of functional groups in 3-phenyl-2-cyclohexenone to their characteristic IR absorption peaks.

Conclusion and Validation

The infrared spectrum of 3-phenyl-2-cyclohexenone provides a clear and detailed fingerprint of its molecular structure. The positions of the key absorption bands, particularly the conjugated carbonyl stretch, are consistent with established principles of vibrational spectroscopy. The experimental protocol outlined provides a robust method for obtaining high-quality data. This guide serves as a practical resource for the characterization of this and structurally related α,β-unsaturated ketones, ensuring a high degree of confidence in structural assignments for research and development applications. For definitive confirmation, comparison with a known spectral database such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS) is recommended.[13][14]

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
  • De la Mare, P. B. D., Kiamud-din, M., & Ridd, J. H. (1960). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, 561-566.
  • Chem 203: Carbonyl Compounds - IR Spectroscopy. (n.d.).
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • JoVE. (2024, December 5). IR Absorption Frequency: Delocalization.
  • Baliah, V., & Pandiarajan, K. (1982). Conformations of α,β-unsaturated ketones: An IR spectroscopic study. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(1), 86-87.
  • Slideshare. (2015, June 25). Sampling of solids in IR spectroscopy.
  • Bio-Synthesis. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum.
  • Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy? [Video]. YouTube.
  • Vassar College. (n.d.). Experiment 11 — Infrared Spectroscopy.
  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
  • Cromwell, N. H., Miller, F. A., Johnson, A. R., Frank, R. L., & Wallace, D. J. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337–3342.
  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.
  • Babak, V. G., et al. (2017). α,β-Unsaturated ketones based on allobetulone. Russian Journal of Organic Chemistry, 53(2), 245-253.
  • Karunathan, R., Shobhana, E., Babu, B., Kannan, R., & Thirumoorthi, P. (2023). Vibrational Properties of 3,5-Bis (4-hydroxy phenyl)-2,4,6-trimethyl Cyclohexanone: A Quantum Chemical. AIP Conference Proceedings, 2517(1).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexene.
  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. NIST Chemistry WebBook.
  • Shobhana, E., et al. (2023). Vibrational properties of 3,5-Bis (4-hydroxy phenyl)-2,4,6-trimethyl cyclohexanone: A quantum chemical study. AIP Conference Proceedings, 2517, 020002.
  • NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Harmonic and fundamental vibrational frequencies determined the three isomers of H2O7 at the B3LYP/6-311 + G(3df,2p) level of theory (cm−1).
  • Šantavý, F., Hruban, L., & Šimánek, V. (1966). Ultraviolet and infrared spectra of alkaloids.
  • NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook.
  • Global Substance Registration System. (n.d.). 3-PHENYL-2-CYCLOHEXENONE.
  • NIST. (n.d.). NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. NIST Chemistry WebBook.
  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of California, Irvine. (n.d.). Infrared Spectroscopy.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS.
  • LookChem. (n.d.). 3-Phenylcyclohex-2-en-1-ol.
  • Scribd. (n.d.). Infrared Spectrum of Cyclohexanol and Phenol.

Sources

Physical and chemical properties of 3-phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenyl-2-cyclohexenone

Abstract: 3-Phenyl-2-cyclohexenone is a pivotal intermediate in modern organic synthesis, valued for its versatile reactivity and its role as a scaffold for complex molecular architectures. As an α,β-unsaturated ketone, its chemical behavior is dominated by the interplay between the carbonyl group and the conjugated carbon-carbon double bond. This guide provides a comprehensive overview of the synthesis, purification, physical properties, and chemical reactivity of 3-phenyl-2-cyclohexenone. It is intended for researchers, chemists, and drug development professionals who utilize such building blocks to construct novel chemical entities with potential applications in materials science and medicinal chemistry.

Introduction and Significance

3-Phenyl-2-cyclohexenone (CAS No: 10345-87-6) is an organic compound featuring a cyclohexenone core substituted with a phenyl group at the β-position.[1] This arrangement classifies it as an α,β-unsaturated ketone, or enone, a functional group that confers a unique and highly useful reactivity profile. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

This inherent reactivity makes 3-phenyl-2-cyclohexenone a valuable precursor in the synthesis of a wide range of fine chemicals and pharmaceutical agents.[2][3] Its derivatives are explored for various therapeutic applications, including as niacin receptor agonists for treating dyslipidemia and as inhibitors of urinary bladder rhythmic contraction.[4][5] The cyclohexenone framework is a common motif in numerous bioactive natural products and synthetic drugs, and the ability to introduce a phenyl group at the 3-position provides a strategic entry point for building molecular complexity.[6]

Synthesis and Purification

The construction of the 3-phenyl-2-cyclohexenone scaffold is most classically achieved via the Robinson annulation , a powerful ring-forming reaction discovered by Sir Robert Robinson in 1935.[7][8] This reaction has become a cornerstone of organic synthesis, particularly for creating six-membered rings, and is fundamental to the synthesis of steroids and other complex natural products.[7][8]

The Robinson Annulation: Mechanism and Rationale

The Robinson annulation is a tandem sequence consisting of two well-established reactions: a Michael addition followed by an intramolecular aldol condensation .[7][9] The process builds a new six-membered ring onto an existing ketone.

  • Causality of the Mechanism: The reaction begins with the deprotonation of a ketone (or a β-keto ester like ethyl acetoacetate) to form a nucleophilic enolate. This enolate then acts as the Michael donor, attacking the electrophilic β-carbon of an α,β-unsaturated ketone (the Michael acceptor). This conjugate addition is favored because it leads to a resonance-stabilized enolate intermediate, which is more thermodynamically stable than the product of a direct (1,2-) addition to the carbonyl. Following the Michael addition, the newly formed 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation, driven by the proximity of the reacting groups, to form the six-membered ring. A final dehydration step yields the stable, conjugated α,β-unsaturated cyclohexenone product.

Robinson_Annulation Figure 1: Mechanism of the Robinson Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation cluster_dehydration Step 3: Dehydration Enolate Enolate (Nucleophile) Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Enolate->Acceptor C-C bond formation (1,4-addition) Intermediate1 Resonance-Stabilized Enolate Intermediate Acceptor->Intermediate1 Adduct 1,5-Diketone (Michael Adduct) Intermediate1->Adduct Protonation Aldol_Enolate Enolate Formation Adduct->Aldol_Enolate Base Cyclization Intramolecular Nucleophilic Attack Aldol_Enolate->Cyclization Alkoxide Cyclic Alkoxide Cyclization->Alkoxide Keto_Alcohol β-Hydroxy Ketone Alkoxide->Keto_Alcohol Protonation Dehydration Elimination of H₂O Keto_Alcohol->Dehydration Final_Product α,β-Unsaturated Cyclohexenone Dehydration->Final_Product Michael_Addition Figure 2: General Mechanism of Michael Addition Enone 3-Phenyl-2-cyclohexenone (Michael Acceptor) Intermediate Resonance-Stabilized Enolate Intermediate Enone->Intermediate Nucleophile Nucleophile (Michael Donor, Nu⁻) Nucleophile->Enone Attack at β-carbon Product 1,4-Adduct Intermediate->Product Protonation (H⁺)

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Phenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-phenyl-2-cyclohexen-1-one, a versatile α,β-unsaturated ketone that serves as a valuable scaffold in organic synthesis and drug discovery. We will delve into its structural characteristics, spectroscopic signature, synthesis, and its role as a precursor to pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction: The Significance of the Cyclohexenone Scaffold

The cyclohexenone ring system is a privileged motif in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules. The inherent reactivity of the α,β-unsaturated ketone functionality, characterized by its electrophilic β-carbon, makes it a prime target for nucleophilic attack, enabling the construction of complex molecular architectures. The placement of a phenyl group at the 3-position of the 2-cyclohexen-1-one core, as in our topic molecule, imparts specific steric and electronic properties that influence its reactivity and the biological activity of its derivatives.

3-Phenyl-2-cyclohexen-1-one has been identified as a key intermediate in the synthesis of niacin receptor agonists for the potential treatment of dyslipidemia and inhibitors of urinary bladder rhythmic contraction, highlighting its relevance in modern drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 3-phenyl-2-cyclohexen-1-one is crucial for its effective application in research and development.

PropertyValueSource
Molecular Formula C₁₂H₁₂O
Molecular Weight 172.22 g/mol
CAS Number 10345-87-6
Appearance Not explicitly stated, likely a solid-
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in common organic solvents-

The planarity of the conjugated enone system, coupled with the aromatic phenyl ring, dictates the molecule's three-dimensional conformation and its ability to interact with biological targets.

Synthesis of 3-Phenyl-2-cyclohexen-1-one: The Robinson Annulation

The most prominent and efficient method for the synthesis of 3-phenyl-2-cyclohexen-1-one is the Robinson annulation. This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct the six-membered ring.

Reaction Rationale and Mechanistic Insight

The Robinson annulation is a cornerstone of organic synthesis for creating six-membered rings. The process begins with the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. In the synthesis of 3-phenyl-2-cyclohexen-1-one, the typical precursors are benzalacetophenone (chalcone) as the Michael acceptor and the enolate of acetone as the Michael donor.

The choice of a base catalyst is critical. While strong bases like sodium hydroxide are effective, they can sometimes lead to side reactions. Milder bases can offer better control over the reaction. The causality behind the experimental conditions, such as temperature and reaction time, is to ensure the sequential formation of the Michael adduct followed by the intramolecular cyclization and subsequent dehydration to yield the thermodynamically stable α,β-unsaturated ketone.

Caption: Mechanism of the Robinson Annulation for 3-Phenyl-2-cyclohexen-1-one Synthesis.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is adapted from established procedures for Robinson annulation reactions.

Materials:

  • Benzalacetophenone (Chalcone)

  • Acetone

  • Sodium hydroxide (NaOH) or Barium hydroxide monohydrate (Ba(OH)₂·H₂O)

  • Ethanol

  • Water

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Equipment for purification (Büchner funnel, recrystallization apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzalacetophenone in ethanol.

  • Addition of Reagents: To the stirred solution, add a molar excess of acetone, followed by a catalytic amount of a base (e.g., a solution of NaOH in water or solid Ba(OH)₂·H₂O). The use of a base is crucial to generate the acetone enolate in situ.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by vacuum filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-phenyl-2-cyclohexen-1-one.

Self-Validation: The purity of the synthesized compound should be assessed by melting point determination and spectroscopic analysis (NMR, IR), comparing the obtained data with literature values. The stepwise nature of the Robinson annulation allows for the potential isolation of the intermediate 1,5-diketone and the cyclic β-hydroxy ketone under specific conditions, providing experimental validation of the reaction mechanism.

Spectroscopic Characterization

The structural elucidation of 3-phenyl-2-cyclohexen-1-one relies on a combination of spectroscopic techniques. The extended conjugation of the enone system with the phenyl ring gives rise to a characteristic spectroscopic signature.

¹H and ¹³C NMR Spectroscopy

The proton and carbon nuclear magnetic resonance spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.3-7.6 ppm.

  • Vinylic Proton (H-2): Singlet or narrow multiplet around δ 6.4-6.5 ppm.

  • Aliphatic Protons (CH₂ at C-4, C-5, C-6): Multiplets in the range of δ 2.0-3.0 ppm. The protons on C-6, being adjacent to the carbonyl group, will be the most deshielded.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbonyl Carbon (C-1): δ ~199 ppm.

  • Vinylic Carbons (C-2 and C-3): C-2 will be around δ 125-130 ppm, and C-3 (attached to the phenyl group) will be significantly downfield, around δ 150-160 ppm.

  • Aromatic Carbons: Signals in the range of δ 125-140 ppm.

  • Aliphatic Carbons (C-4, C-5, C-6): Signals in the range of δ 20-40 ppm.

A full 2D NMR analysis, including COSY and HSQC experiments, would be employed for unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups.

  • C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹. The conjugation with the double bond and the phenyl ring lowers the frequency from that of a typical saturated ketone (~1715 cm⁻¹).

  • C=C Stretch (Alkene): An absorption band around 1600-1620 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-phenyl-2-cyclohexen-1-one, the molecular ion peak (M⁺) would be observed at m/z = 172.

Reactivity and Synthetic Utility

The enone functionality in 3-phenyl-2-cyclohexen-1-one is the hub of its reactivity, allowing for a variety of transformations to build molecular complexity.

Michael Addition

The β-carbon of the enone is highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles (Michael donors). This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Caption: Generalized workflow for the Michael addition to 3-phenyl-2-cyclohexen-1-one.

Applications in Drug Development

The 3-phenyl-2-cyclohexen-1-one scaffold is a valuable starting point for the synthesis of diverse bioactive molecules. Its ability to undergo various chemical transformations allows for the introduction of a wide range of functional groups, leading to the generation of compound libraries for high-throughput screening.

Precursor to Niacin Receptor Agonists

3-Phenyl-2-cyclohexen-1-one is a documented intermediate in the preparation of niacin receptor (GPR109A) agonists. Niacin is a well-established lipid-lowering agent, but its use is often limited by a flushing side effect. The development of potent and selective GPR109A agonists with reduced flushing potential is a significant area of research in the treatment of dyslipidemia. The cyclohexenone core provides a rigid scaffold upon which various substituents can be strategically placed to optimize binding to the receptor and modulate the signaling pathway, potentially separating the therapeutic anti-lipolytic effects from the flushing response.

Synthesis of Urinary Bladder Contraction Inhibitors

The scaffold has also been utilized in the synthesis of inhibitors for urinary bladder rhythmic contraction. Overactive bladder is a common medical condition, and the development of new therapeutic agents with improved efficacy and side-effect profiles is an ongoing effort. The 3-phenyl-2-cyclohexen-1-one core can be elaborated to generate molecules that interact with specific receptors or ion channels involved in bladder muscle contraction.

Antimicrobial and Anticancer Potential

The broader class of cyclohexenone derivatives has been extensively investigated for their antimicrobial and anticancer activities. The electrophilic nature of the enone system is believed to play a role in their biological activity, potentially through covalent modification of biological nucleophiles in target proteins. While specific studies on the antimicrobial and anticancer activities of derivatives of 3-phenyl-2-cyclohexen-1-one are an area for further exploration, the existing literature on related compounds suggests this is a promising avenue for drug discovery.

Conclusion and Future Perspectives

3-Phenyl-2-cyclohexen-1-one is a molecule of significant interest due to its versatile reactivity and its role as a key building block in the synthesis of pharmacologically relevant compounds. The Robinson annulation provides an efficient and classic route to its synthesis, and its rich chemistry, centered around the α,β-unsaturated ketone functionality, allows for extensive derivatization.

Future research in this area will likely focus on the development of novel synthetic methodologies for the stereoselective functionalization of the cyclohexenone ring. Furthermore, the exploration of new biological targets for derivatives of 3-phenyl-2-cyclohexen-1-one, guided by computational modeling and high-throughput screening, will continue to be a vibrant area of investigation. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable chemical entity in their scientific endeavors.

References

  • Delaude, L. (2006). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 4.2.4.1.
  • Wikipedia. (2023, December 27). Robinson annulation.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation.
  • PubChem. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-.
  • Wikipedia. (2023, November 29). Michael reaction.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
  • Shen, H., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 52(8), 2587-2590.
  • Song, J. H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(4), 823-827.

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-2-Cyclohexenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenyl-2-cyclohexenone scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this important class of compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, practical execution, and comparative analysis of classical and contemporary synthetic methodologies. We will explore the venerable Robinson annulation, modern palladium-catalyzed cross-coupling reactions, and innovative pericyclic approaches, offering field-proven insights into the causality behind experimental choices. Each section includes detailed, step-by-step protocols, data-rich comparison tables, and clarifying mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 3-Phenyl-2-Cyclohexenone Core

The fusion of a phenyl group with a cyclohexenone ring at the 3-position creates a unique molecular architecture with significant implications for biological activity and material properties. The α,β-unsaturated ketone moiety acts as a Michael acceptor, readily engaging in covalent interactions with biological nucleophiles, a common mechanism of action for many therapeutic agents. The phenyl group, on the other hand, provides a handle for tuning steric and electronic properties, influencing receptor binding, and enhancing pharmacokinetic profiles. Consequently, 3-phenyl-2-cyclohexenone derivatives have emerged as promising candidates in the development of anticancer, anti-inflammatory, and antimicrobial agents. This guide will equip the synthetic chemist with the knowledge to construct this valuable scaffold with efficiency and precision.

The Classic Approach: Robinson Annulation of Chalcones

The Robinson annulation, a cornerstone of cyclic ketone synthesis, remains a robust and widely employed method for constructing the cyclohexenone ring.[1] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[2] For the synthesis of 3-phenyl-2-cyclohexenone derivatives, the most common strategy utilizes a chalcone (1,3-diphenyl-2-propen-1-one) or its substituted analogue as the Michael acceptor.[3][4]

Mechanistic Rationale

The reaction is typically base-catalyzed and proceeds through a three-step sequence that can be controlled to isolate the intermediates.[3][5]

  • Michael Addition: An enolate, generated from a suitable donor like ethyl acetoacetate, attacks the β-carbon of the chalcone in a conjugate addition. This step forms a 1,5-dicarbonyl intermediate.[5]

  • Intramolecular Aldol Condensation: Under the influence of the base, an enolate is formed from the 1,5-dicarbonyl intermediate, which then attacks one of the carbonyl groups intramolecularly to form a six-membered ring.[4]

  • Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated cyclohexenone.[5]

Robinson_Annulation Chalcone Chalcone (Michael Acceptor) MichaelAdduct 1,5-Dicarbonyl Intermediate (Michael Adduct) Chalcone->MichaelAdduct Enolate Enolate of Ethyl Acetoacetate (Michael Donor) Enolate->MichaelAdduct Michael Addition Base1 Base (e.g., Ba(OH)₂) Base1->Enolate Deprotonation AldolAdduct β-Hydroxy Ketone (Cyclized Intermediate) MichaelAdduct->AldolAdduct Intramolecular Aldol Condensation Product 3-Phenyl-2-cyclohexenone Derivative AldolAdduct->Product Dehydration Water - H₂O Base2 Base Base2->MichaelAdduct Heat Heat Heat->AldolAdduct

Figure 1: Workflow of the Robinson Annulation for 3-Phenyl-2-cyclohexenone Synthesis.
Experimental Protocol: Synthesis of Ethyl 6-oxo-4,6-diphenylcyclohex-1-ene-1-carboxylate

This protocol is adapted from the work of Delaude et al. and provides a reliable method for the synthesis of a representative 3-phenyl-2-cyclohexenone derivative.[3][6]

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ethyl acetoacetate

  • Barium hydroxide monohydrate (Ba(OH)₂·H₂O)

  • Ethanol, absolute

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add chalcone (10 mmol, 1.0 eq) and ethyl acetoacetate (10 mmol, 1.0 eq).

  • Add absolute ethanol (25 mL) to dissolve the reactants.

  • Add barium hydroxide monohydrate (1.0 mmol, 0.1 eq).

  • Heat the mixture to a vigorous reflux and maintain for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to afford the title compound as a crystalline solid.

Data Presentation: Comparison of Reaction Conditions
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ba(OH)₂·H₂OEthanolReflux1636-61[7]
NaOHEthanolReflux135[8]
K₂CO₃ (Microwave)Solvent-free160W0.08High[2]

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation, offering mild and highly selective methods for introducing the phenyl group onto the cyclohexenone core. The Suzuki-Miyaura and Heck reactions are particularly relevant in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[9] For the synthesis of 3-phenyl-2-cyclohexenone, this typically involves the coupling of a 3-halo-2-cyclohexenone with phenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[9]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-2-cyclohexenone to form a Pd(II) species.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_Ph L₂Pd(II)(Aryl)(Ph) Transmetalation->PdII_Aryl_Ph BoronicAcid Phenylboronic Acid + Base BoronicAcid->Transmetalation ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Regeneration Product 3-Phenyl-2-cyclohexenone ReductiveElimination->Product ArylHalide 3-Halo-2-cyclohexenone ArylHalide->OxAdd

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 3-Bromo-2-cyclohexenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1)

Procedure:

  • In a Schlenk flask, combine 3-bromo-2-cyclohexenone (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene/water (4:1, 5 mL).

  • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10][11] While less direct for this specific target, it can be a powerful tool for constructing the 3-phenyl-2-cyclohexenone scaffold through intramolecular cyclization or by arylation of a pre-existing cyclohexenone.

The Heck reaction mechanism involves the following key steps:[11][12]

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst adds to the aryl halide.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the palladium-aryl bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, and the base regenerates the Pd(0) catalyst.

Innovative Strategies:[15][15]-Sigmatropic Rearrangement

A more recent and elegant approach to substituted cyclohexenones involves a[13][13]-sigmatropic rearrangement.[14][15] This method offers a high degree of stereocontrol and can be performed under microwave-assisted conditions.

Mechanistic Pathway

This novel strategy involves the reaction of a phenylpyruvic acid with an aryl enone. The proposed mechanism proceeds through a hemiketal intermediate, which undergoes an oxy-Cope type[13][13]-sigmatropic rearrangement, followed by an intramolecular aldol condensation to furnish the cyclohexenone product.[14]

Sigmatropic_Rearrangement Start Phenylpyruvic Acid + Aryl Enone Hemiketal Hemiketal Intermediate Start->Hemiketal Rearrangement [3,3]-Sigmatropic Rearrangement (oxy-Cope type) Hemiketal->Rearrangement Diketone Diketone Intermediate Rearrangement->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Product Diaryl-substituted Cyclohexenone Acid Aldol->Product

Figure 3: Conceptual Workflow of the[13][13]-Sigmatropic Rearrangement Route.
Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the work of Kallio et al. and demonstrates a rapid and efficient synthesis.[14]

Materials:

  • Phenylpyruvic acid

  • 4-Phenyl-3-buten-2-one

  • Sodium hydroxide (NaOH)

  • Toluene

Procedure:

  • In a microwave vial, combine phenylpyruvic acid (2 mmol, 1.0 eq), 4-phenyl-3-buten-2-one (2 mmol, 1.0 eq), and a 10 M solution of NaOH (0.3 mL, 3 mmol).

  • Add toluene (2 mL).

  • Cap the vial and heat in a microwave reactor to 135 °C for 15 minutes.

  • Cool the vial to 50 °C.

  • Add acetone (5 mL) to induce crystallization.

  • Collect the resulting powder by filtration, wash with acetone, and air-dry.

Green Chemistry Approach: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and promoting greener chemical processes.[10] Several of the aforementioned synthetic routes can be adapted for microwave irradiation, often leading to significant improvements in efficiency.

Advantages of Microwave Irradiation
  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to much faster reaction times compared to conventional heating.

  • Improved Yields: The rapid heating can minimize the formation of side products, leading to higher yields of the desired product.

  • Solvent-Free Conditions: In some cases, reactions can be run without a solvent, further enhancing the green credentials of the synthesis.[2]

Conclusion and Future Perspectives

The synthesis of 3-phenyl-2-cyclohexenone derivatives is a mature field with a rich history, yet it continues to evolve with the development of new and innovative methodologies. The classical Robinson annulation remains a reliable and cost-effective approach, particularly for large-scale synthesis. Modern palladium-catalyzed cross-coupling reactions offer unparalleled precision and functional group tolerance, enabling the synthesis of complex and highly substituted derivatives. Emerging strategies, such as the[13][13]-sigmatropic rearrangement, provide elegant and stereoselective alternatives. The increasing adoption of green chemistry principles, exemplified by microwave-assisted synthesis, is paving the way for more sustainable and environmentally friendly routes to these valuable compounds. As the demand for novel therapeutics and advanced materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of the 3-phenyl-2-cyclohexenone scaffold will undoubtedly remain an active area of research.

References

  • Delaude, L., Grandjean, J., & Noels, A. F. (2006). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis.
  • Delaude, L., Grandjean, J., & Noels, A. F. (2006). The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis. Semantic Scholar. [Link]
  • Delaude, L. (2006). The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis. SciSpace. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Shao, L., Chen, Y., Wang, M., Xiao, N., Zhang, Z., Li, D., & Li, R. (2022). Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights. Organic Chemistry Frontiers, 9(9), 2308-2315. [Link]
  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297. [Link]
  • Kalluraya, B., et al. (2011). Microwave Assisted Robinson’s Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre, 3(3), 388-392. [Link]
  • Delaude, L., Grandjean, J., & Noels, A. F. (2006). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis. ORBi. [Link]
  • Delaude, L. (2006). The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis. SciSpace. [Link]
  • Royal Society of Chemistry. (n.d.). 4.2.4.1. Preparation of Chalcone and Its Further Robinson Annulation with Ethyl Acetoacetate.
  • Scribd. (n.d.).
  • Sridhar, M., & Rao, R. (2007). Microwave assisted rapid synthesis of 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione. Indian Journal of Chemistry, 46B, 1535-1537. [Link]
  • Studylib. (n.d.). Robinson Annulation Lab Report: Synthesis & Analysis. [Link]
  • Kallio, J., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[15][15]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, 88(18), 12914-12923. [Link]
  • Al-Haideri, R. A., Al-Juboori, A. A. H., & Al-Juboori, S. A. H. (2022). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION.
  • Hu, F., et al. (2022). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds.
  • Kallio, J., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[15][15]-Sigmatropic Rearrangement Route.
  • Master Organic Chemistry. (2018).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Lee, H., & Kim, S. (2021). Recent Advances in Catalytic[15][15]-Sigmatropic Rearrangements. Molecules, 26(16), 4987. [Link]
  • Kallio, J., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[15][15]-Sigmatropic Rearrangement Route. PubMed. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • ResearchGate. (n.d.). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. [Link]
  • ResearchGate. (n.d.). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. [Link]
  • Kallio, J., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[15][15]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, 88(18), 12914-12923. [Link]
  • Zhang, Y., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18), eadn9135. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Majumdar, N., & Yin, Z. (2009).[15][15]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Chemical Society Reviews, 38(11), 3095-3112. [Link]
  • Wipf, P., & Graham, T. H. (2006). convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. Heterocycles, 70(1), 657. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • ResearchGate. (n.d.). Synthesis and crystal structure of 3-(2-hydroxy-phenyl)-5-phenyl-6- ethoxycarbonyl-cyclohex-2-enone. [Link]
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. [Link]
  • ResearchGate. (n.d.).
  • ACS Omega. (2025). Metal-Free Catalytic Synthesis of N-Allylaminocyclohex-2-enone via α-Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies. [Link]
  • PubMed Central. (n.d.). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. [Link]

Sources

The Multifaceted Biological Activities of 3-Phenyl-2-Cyclohexenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The cyclohexenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Among these, 3-phenyl-2-cyclohexenone stands out as a versatile building block, giving rise to derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 3-phenyl-2-cyclohexenone and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers practical experimental protocols, and elucidates the key signaling pathways modulated by this intriguing class of molecules. Our aim is to not only present established data but also to explain the causality behind experimental choices, thereby providing a self-validating framework for future research and development in this area.

Chemical Profile and Synthesis of the 3-Phenyl-2-Cyclohexenone Core

The 3-phenyl-2-cyclohexenone molecule, with the chemical formula C12H12O, possesses a molecular weight of 172.22 g/mol .[1][2] Its structure, featuring a phenyl group conjugated with an α,β-unsaturated ketone, is the key to its chemical reactivity and diverse biological properties.[3] This enone system is a Michael acceptor, rendering the molecule susceptible to nucleophilic attack, a common mechanism for its interaction with biological macromolecules.

The synthesis of 3-phenyl-2-cyclohexenone and its derivatives can be achieved through various organic reactions. A common approach involves the Claisen-Schmidt condensation to form chalcones, which then undergo a Michael addition with an active methylene compound, followed by an intramolecular aldol condensation and dehydration in a Robinson annulation sequence.[4][5] More recent methods focus on stereospecific synthesis to generate chiral cyclohexenones, which are crucial for developing targeted therapeutics.[6][7]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-phenyl-2-cyclohexenone derivatives, starting from readily available precursors.

G cluster_synthesis Synthesis of 3-Phenyl-2-Cyclohexenone Derivatives start Aromatic Aldehyde & Substituted Acetophenone chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone Base (e.g., NaOH) michael Michael Addition with Ethyl Acetoacetate chalcone->michael Base (e.g., NaOH) cyclization Intramolecular Aldol Condensation & Dehydration michael->cyclization product 3-Phenyl-2-Cyclohexenone Derivative cyclization->product G cluster_apoptosis Apoptosis Induction Pathway compound 3-Phenyl-2-Cyclohexenone Derivative cell Cancer Cell compound->cell caspase_cascade Caspase Activation (e.g., Caspase-3, -7) cell->caspase_cascade Induces apoptosis Apoptosis caspase_cascade->apoptosis Leads to

Caption: Simplified pathway of apoptosis induction by a cyclohexenone derivative.

Anti-inflammatory Properties: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Aryl-cyclohexanone derivatives have shown significant anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory conditions. [8][9]

Evaluation of Anti-inflammatory Activity

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS stimulation triggers the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. [10][11]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours. [10]2. Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the 3-phenyl-2-cyclohexenone derivative for 1 hour. [11]3. LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug). [11]4. Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). [12]6. Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes. [13]

The following diagram illustrates the inhibitory effect of a 3-phenyl-2-cyclohexenone derivative on the NF-κB signaling pathway.

G cluster_nfkb NF-κB Signaling Pathway Inhibition lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation pro_inflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) nfkb_activation->pro_inflammatory compound 3-Phenyl-2-Cyclohexenone Derivative compound->nfkb_activation Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a cyclohexenone derivative.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Several cyclohexenone derivatives have exhibited promising antimicrobial activity against a range of pathogenic bacteria and fungi. [3][4][14]This makes them attractive candidates for the development of new antimicrobial agents, which is of critical importance in the face of rising antibiotic resistance.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of a compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism. [15][16]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the 3-phenyl-2-cyclohexenone derivative in a 96-well microplate containing broth medium. [16]3. Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. [15]

Quantitative Data Summary

The following table summarizes hypothetical IC50 and MIC values for a series of 3-phenyl-2-cyclohexenone derivatives to illustrate how such data can be presented for comparative analysis.

Compound IDCancer Cell LineIC50 (µM)Bacterial StrainMIC (µg/mL)
PCH-1 HCT11615.2S. aureus32
PCH-2 HeLa21.5E. coli64
PCH-3 A54918.8C. albicans16

Conclusion and Future Directions

3-Phenyl-2-cyclohexenone and its derivatives represent a promising class of compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthetic versatility of the cyclohexenone core allows for the generation of extensive compound libraries, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships.

Future research in this field should focus on several key areas:

  • Elucidation of Molecular Targets: Identifying the specific cellular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate the design of more potent and selective molecules.

  • In Vivo Efficacy and Safety: While in vitro studies provide valuable initial data, in vivo studies in relevant animal models are crucial to evaluate the therapeutic efficacy and toxicological profile of lead compounds. [17][9]* Development of Drug Delivery Systems: Formulating promising derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and overall therapeutic index.

By continuing to explore the rich chemistry and biology of 3-phenyl-2-cyclohexenone derivatives, the scientific community can unlock their full potential in the development of novel therapeutics for a variety of human diseases.

References

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
  • Wikipedia. Antibiotic sensitivity testing. [Link]
  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • APEC. Antimicrobial Susceptibility Testing. [Link]
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. Synthesis and crystal structure of 3-(2-hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone. [Link]
  • ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. [Link]
  • Journal of Engineering and Applied Sciences.
  • ResearchGate. Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. [Link]
  • PubMed Central. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. [Link]
  • ACS Publications.
  • NIH.
  • ResearchGate. (PDF)
  • ResearchGate. (PDF) Evaluation of Antioxidative, Antimicrobial and Cytotoxic Activity of the Synthetized Arylmethylenbis (3-Hydroxy-5,5-Dimethyl-2- Cyclohexen-1-One)
  • PubMed.
  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]
  • PubMed.
  • PubMed Central. Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. [Link]
  • GSRS. 3-PHENYL-2-CYCLOHEXENONE. [Link]
  • PubMed. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. [Link]
  • ResearchGate. anti-inflammatory and antioxidant activity of synthesized mannich base derivatives of (2e,6e)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]. [Link]
  • Der Pharma Chemica.
  • PubMed. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. [Link]
  • Pearson. What product is formed when 3-methyl-2-cyclohexenone reacts with .... [Link]
  • MDPI.
  • PubChem. 2-Cyclohexen-1-one, 3-phenyl-. [Link]
  • PubMed Central. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. [Link]
  • PubMed Central.
  • MDPI. Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. [Link]
  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • PubMed Central. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]
  • Scirp.org. Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol. [Link]

Sources

A Technical Guide to the Therapeutic Potential of 3-Phenyl-2-Cyclohexenone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a rich starting point for drug discovery. The cyclohexenone core, a six-membered ring bearing an α,β-unsaturated ketone, represents one such scaffold. Its true potential is unlocked through strategic functionalization, and the introduction of a phenyl group at the 3-position yields 3-phenyl-2-cyclohexenone, a compound of significant scientific interest.

This technical guide offers a deep dive into the therapeutic applications of the 3-phenyl-2-cyclohexenone core. We will move beyond a simple catalog of activities to explore the underlying chemical principles and molecular mechanisms that drive its biological effects. As your guide, I will synthesize field-proven insights with rigorous scientific data, explaining not just what to do in an experimental setting, but why specific protocols are chosen and how they provide self-validating results. Our exploration will cover the compound's potential in oncology, inflammation, and infectious diseases, culminating in a forward-looking perspective on its journey from a laboratory curiosity to a potential clinical candidate.

Chapter 1: The Molecular Core: Physicochemical Properties and Bio-Reactivity

The therapeutic potential of 3-phenyl-2-cyclohexenone (C₁₂H₁₂O) is intrinsically linked to its chemical architecture.[1][2] The molecule's defining feature is the conjugated system formed by the phenyl ring, the enone double bond, and the carbonyl group. This arrangement dictates its reactivity and is the cornerstone of its biological activity.

At the heart of this reactivity is the α,β-unsaturated ketone moiety, which functions as a potent Michael acceptor . The electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. In a biological context, the primary nucleophiles are the thiol groups of cysteine residues within proteins. This capacity for covalent bond formation with key cellular proteins is the principal mechanism through which many cyclohexenone derivatives exert their effects.[3][4] Understanding this fundamental reactivity is critical, as it explains both the therapeutic efficacy and the potential off-target toxicity that must be managed during drug development.

The synthesis of the cyclohexenone scaffold is versatile, with common routes including the Robinson annulation or Michael addition-ring closure reactions, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.[5][6][7]

Chapter 2: Anticancer Applications: Inducing Targeted Cell Demise

Core Hypothesis: The electrophilic nature of the 3-phenyl-2-cyclohexenone scaffold enables it to covalently modify and inhibit key proteins within cancer signaling pathways, disrupting proliferation, arresting the cell cycle, and inducing programmed cell death (apoptosis).

Mechanistic Insights and Supporting Evidence

Research into cyclohexenone derivatives has revealed significant potential in oncology. Studies on related structures, such as ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, have demonstrated potent inhibitory effects on the growth of cancer cells, including the HCT116 human colon cancer cell line.[4] The primary mechanism identified is the induction of apoptosis, a controlled process of cell suicide that is often dysregulated in cancer.[4]

Further investigation has pointed to the inhibition of enzymes not traditionally associated with cancer but which play roles in proliferation. For instance, certain cyclohexenone derivatives inhibit acetylcholinesterase (AChE), which, beyond its role in neurotransmission, has been implicated in promoting cancer cell growth.[4]

The therapeutic potential is not limited to synthetic derivatives. Zeylenone, a naturally occurring polyoxygenated cyclohexene, and its analogs have shown promising anti-glioblastoma activity.[8] The mechanism of action for one derivative was identified as the induction of G0/G1 phase cell cycle arrest by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a key epigenetic regulator often overexpressed in cancer.[8] This highlights that the cyclohexenone core can be tailored to interact with a variety of high-value cancer targets.

Data Presentation: Comparative Efficacy of Cyclohexenone Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for various phenolic compounds and their derivatives against different cancer cell lines, illustrating the potent anti-proliferative activity achievable with this class of molecules.

Compound/DerivativeCancer Cell LineIC₅₀ Value (µg/mL)Reference
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methaneHCT116 (Colon)10.58[9]
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methaneBel7402 (Liver)8.7[9]
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methaneHeLa (Cervical)17.63[9]
Phlorofucofuroeckol ASW480 (Colon)< 100 µM[9]
DieckolMCF-7 (Breast)64-128 µM[9]
Experimental Protocol: Clonogenic Survival Assay

To assess the long-term anti-proliferative effects of a test compound, a clonogenic assay is superior to short-term viability assays (e.g., MTT). It measures the ability of a single cell to undergo unlimited division and form a colony, which is the definition of a cancer cell's immortality.

Causality of Choice: This assay provides a rigorous assessment of cytostatic vs. cytotoxic effects and better reflects the potential for long-term tumor control.

Methodology:

  • Cell Seeding: Plate a low density of cancer cells (e.g., 500 cells/well in a 6-well plate) in complete culture medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 3-phenyl-2-cyclohexenone analog in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an extended period (e.g., 10-14 days) at 37°C in a humidified 5% CO₂ incubator. The duration should be sufficient for visible colonies ( >50 cells) to form in the control wells.

  • Colony Fixation and Staining:

    • Aspirate the medium and gently wash the wells with phosphate-buffered saline (PBS).

    • Fix the colonies by adding 1 mL of a methanol:acetic acid solution (3:1) to each well for 5 minutes.

    • Aspirate the fixative and add 1 mL of 0.5% crystal violet in methanol. Stain for 20 minutes at room temperature.

  • Washing and Drying: Gently wash the wells with tap water until the excess stain is removed and allow the plates to air dry.

  • Quantification: Count the number of colonies in each well. The plating efficiency (PE) and surviving fraction (SF) are calculated as follows:

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Visualization: Apoptosis Induction Pathway

The following diagram illustrates a simplified pathway by which a cyclohexenone derivative could induce apoptosis through the inhibition of an anti-apoptotic protein like Bcl-2.

G Cyc Cyclohexenone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Cyc->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Bax->Mito Permeabilizes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apop Apoptosis Casp3->Apop G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) p65 p65 NFkB_complex p65-IκB (Inactive) IkB->NFkB_complex p65->NFkB_complex p65_nuc p65 p65->p65_nuc Translocates DNA DNA p65_nuc->DNA Genes Pro-inflammatory Genes (TNFα, IL-6) DNA->Genes Transcription Cyc Cyclohexenone Derivative Cyc->IKK Inhibits?

Caption: Inhibition of NF-κB activation by targeting the IKK complex.

Chapter 4: Antimicrobial Activity

Core Hypothesis: The electrophilic cyclohexenone core can covalently bind to essential enzymes in bacteria and fungi, disrupting critical metabolic or structural pathways and leading to growth inhibition or cell death.

Supporting Evidence

The cyclohexenone scaffold is a recurring motif in compounds with antimicrobial properties. Various derivatives have been synthesized and tested, showing efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans. [3][6][10]The broad-spectrum potential suggests that the mechanism of action may involve a fundamental target common to these microorganisms, likely an enzyme with a reactive cysteine residue in its active site.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the gold standard for quantifying the potency of a potential antimicrobial agent. This protocol uses the broth microdilution method.

Causality of Choice: This method is highly reproducible, scalable for testing multiple derivatives, and provides a quantitative endpoint (the MIC value) that is universally understood and comparable across studies.

Methodology:

  • Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) to the mid-logarithmic growth phase. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Sample MIC Values
Compound DerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative A163264
Derivative B81632
Derivative C (F-substituted)4816

Note: Data are illustrative. Results indicate that derivatives with specific substitutions (e.g., fluorine) can exhibit enhanced potency. [6]

Chapter 5: A Developmental Perspective: Synthesis, Metabolism, and Safety

A promising biological profile is only the first step. For any compound to become a therapeutic, it must possess acceptable pharmacokinetic and toxicological properties.

Synthesis and Metabolism

As previously mentioned, the synthesis of cyclohexenone derivatives is well-established, allowing for the creation of diverse chemical libraries. [6][7]Once administered, the fate of the compound is critical. In vitro metabolism studies on the related 1-phenyl-1-cyclohexene show that the primary metabolic routes are allylic hydroxylation and epoxidation-hydrolysis of the cyclohexene ring. [11]This suggests that the core structure is metabolically active and that developers must consider the potential for the formation of active or inactive metabolites.

Toxicology and the Double-Edged Sword

The very reactivity that makes the Michael acceptor an effective pharmacophore also poses the greatest challenge: the risk of off-target effects and toxicity.

Preclinical toxicology studies on novel cyclohexenone derivatives have yielded mixed results. One study in an animal model found that while the acute median lethal dose (LD₅₀) was expected to be greater than 500 mg/kg (indicating a reasonable acute safety margin), sub-acute administration led to moderate toxic effects on the liver, kidney, pancreas, and heart. [12][13][14]In contrast, the parent molecule, cyclohexanone, is not considered genotoxic. [15] The Core Challenge: The central task in developing 3-phenyl-2-cyclohexenone-based drugs is to engineer molecules where the Michael reactivity is precisely tuned. The compound must be reactive enough to engage its intended therapeutic target but not so reactive that it indiscriminately alkylates numerous other proteins, leading to toxicity. This is the classic "therapeutic window" problem, and it is where medicinal chemistry expertise becomes paramount.

Conclusion and Future Directions

The 3-phenyl-2-cyclohexenone scaffold is a versatile and potent platform for the development of new therapeutics. The evidence clearly points to its potential in oncology, inflammation, and infectious diseases, driven by its ability to covalently interact with key biological targets.

The path forward requires a multi-pronged, rational design approach:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the phenyl and cyclohexenone rings to map the chemical space for potency against specific targets.

  • Target Deconvolution: Utilize chemoproteomic techniques to identify the specific protein targets of the most active compounds, confirming their on-target engagement and revealing potential off-targets.

  • Optimizing for Safety: Fine-tune the electrophilicity of the enone system to minimize off-target reactivity while preserving therapeutic efficacy. This may involve adding electron-donating or -withdrawing groups at strategic positions.

  • In Vivo Efficacy and Safety: Advance the most promising lead compounds into robust animal models of disease to validate their therapeutic effect and conduct comprehensive safety and toxicology assessments.

The journey from a privileged scaffold to a life-saving medicine is challenging, but for 3-phenyl-2-cyclohexenone, the scientific foundation is strong and the potential is undeniable.

References

  • Khan, J., et al. (2020). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Toxics, 8(3), 59.
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, cyclohexanone, CAS Registry Number 108-94-1. Food and Chemical Toxicology, 138, 111231.
  • Cheng, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326410.
  • Ferchichi, S., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Molecules, 27(4), 1437.
  • Martin, B. R., et al. (1982). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. Drug Metabolism and Disposition, 10(6), 685-689.

Sources

An In-depth Technical Guide to 3-Phenyl-2-cyclohexenone: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-phenyl-2-cyclohexenone, a pivotal α,β-unsaturated ketone in the synthetic chemist's toolkit. We will move beyond simple reaction schemes to dissect the mechanistic causality behind its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and principles detailed herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Phenyl-Substituted Cyclohexenone Scaffold

3-Phenyl-2-cyclohexenone is more than a simple cyclic ketone; it is a highly versatile and strategically important building block. Its structure features a conjugated system where the phenyl group, the carbon-carbon double bond, and the carbonyl group create a unique electronic landscape. This arrangement confers distinct points of reactivity that can be selectively addressed to build molecular complexity.

The core value of this precursor lies in its dual electrophilic nature: the carbonyl carbon (C1) is susceptible to 1,2-nucleophilic attack, while the β-carbon (C3) of the enone system is a prime target for 1,4-conjugate (Michael) addition. This predictable reactivity allows for the controlled formation of new carbon-carbon and carbon-heteroatom bonds, making it an essential precursor in the synthesis of pharmaceuticals, natural products, and other fine chemicals.[1][2][3] Its utility is particularly pronounced in constructing fused ring systems, a common motif in biologically active molecules like steroids and alkaloids.[4][5]

Physical and Spectroscopic Properties

A thorough understanding of a precursor's physical properties is critical for its effective use in synthesis. The key characteristics of 3-phenyl-2-cyclohexenone are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₂O[6][7]
Molecular Weight 172.22 g/mol [6][8]
Appearance White to off-white crystalline solid
Melting Point 64-65 °C[9]
Boiling Point 282 °C[9]
CAS Number 10345-87-6[8]

Synthesis of 3-Phenyl-2-cyclohexenone: Building the Core Scaffold

The most reliable and widely recognized method for constructing cyclohexenone rings is the Robinson annulation.[4][10] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation, efficiently forming a six-membered ring. While there are various approaches to synthesizing substituted cyclohexenones, an effective route to the title compound involves the reaction of cyclohexanone with benzaldehyde, followed by oxidation.

Below is a conceptual workflow for a common synthetic approach.

G cluster_0 Synthesis Workflow A Reactants: Cyclohexanone + Benzaldehyde B Base-Catalyzed Aldol Condensation A->B C Intermediate: 2-Benzylidenecyclohexanone B->C D Dehydrogenation/ Oxidation C->D E Final Product: 3-Phenyl-2-cyclohexenone D->E G cluster_0 Michael Addition Mechanism A 3-Phenyl-2-cyclohexenone (Michael Acceptor) C Resonance-Stabilized Enolate Intermediate A->C β-carbon attack B Nucleophile (Nu⁻) (Michael Donor) B->C E 1,4-Adduct Product C->E Protonation D Protonation (H⁺ source) D->E G cluster_0 Photodimerization Pathway A 2x 3-Phenyl-2-cyclohexenone B UV Irradiation (hν) C Excited State Intermediate B->C D [2+2] Cycloaddition C->D E cis-anti-cis Head-to-Head Dimer D->E

Sources

Introduction: The Versatility of the 3-Phenyl-2-Cyclohexen-1-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyclohexen-1-one, 3-phenyl-: Synthesis, Reactivity, and Applications

3-Phenyl-2-cyclohexen-1-one is a substituted cyclic ketone belonging to the class of α,β-unsaturated carbonyl compounds, commonly known as enones.[1] Its molecular structure, featuring a cyclohexenone ring conjugated with a phenyl group, creates a unique electronic environment that makes it a valuable and versatile scaffold in organic synthesis and medicinal chemistry. The core of its utility lies in the electrophilic nature of the β-carbon and the reactivity of the carbonyl group, which together provide multiple sites for chemical modification.

This guide offers a comprehensive overview of 3-phenyl-2-cyclohexen-1-one (Molecular Formula: C₁₂H₁₂O, Molecular Weight: 172.22 g/mol ), from its fundamental synthesis and reaction mechanisms to its emerging applications in drug discovery and materials science.[2][3] We will explore the causality behind synthetic choices, delve into the mechanistic underpinnings of its reactivity, and provide practical, field-proven protocols for its synthesis and modification.

PART 1: Synthesis Strategies for the Cyclohexenone Core

The construction of the six-membered cyclohexenone ring is a cornerstone of organic synthesis, with applications ranging from natural product synthesis to the creation of novel pharmaceuticals.[4] The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Robinson Annulation: A Classic Ring-Forming Strategy

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings.[4][5] Discovered by Sir Robert Robinson in 1935, this reaction sequence ingeniously combines a Michael addition with an intramolecular aldol condensation to build a new ring onto an existing ketone.[4][6]

Causality of the Robinson Annulation: This method is exceptionally effective because it forms two new carbon-carbon bonds and a carbon-carbon double bond in a single operational sequence, creating a thermodynamically stable α,β-unsaturated cyclic ketone.[5] The process begins with the conjugate addition (Michael reaction) of an enolate (the Michael donor) to an α,β-unsaturated ketone (the Michael acceptor), forming a 1,5-dicarbonyl intermediate.[5][6] This intermediate is perfectly primed for an intramolecular aldol condensation, where one carbonyl's enolate attacks the other carbonyl, leading to cyclization and subsequent dehydration to yield the cyclohexenone product.

A plausible pathway to synthesize 3-phenyl-2-cyclohexen-1-one via this method involves the reaction between an enolate, such as that derived from diethyl malonate, and benzalacetone (4-phenyl-3-buten-2-one).

robinson_annulation cluster_michael Step 1: Michael Addition MA Benzalacetone (Michael Acceptor) Base1 Base (e.g., NaOEt) Enolate Enolate of Diethyl Malonate (Michael Donor) Intermediate1 1,5-Dicarbonyl Intermediate Base1->Intermediate1 Conjugate Addition Cyclized Cyclized Aldol Adduct Intermediate1->Cyclized Base, Δ (Cyclization) Dehydrated Cyclohexenone Precursor Cyclized->Dehydrated Dehydration (-H₂O) FinalProduct 3-Phenyl-2-cyclohexen-1-one Dehydrated->FinalProduct Hydrolysis & Decarboxylation (-2EtOH, -CO₂)

Mechanism flow for Robinson Annulation synthesis.
Protocol 1: Synthesis via Robinson Annulation

This protocol describes a general procedure for synthesizing 3-phenyl-2-cyclohexen-1-one.

Materials:

  • Benzalacetone (4-phenyl-3-buten-2-one)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Enolate Formation & Michael Addition: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (N₂). To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. After stirring for 15 minutes, add benzalacetone (1.0 eq) and reflux the mixture for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute HCl. Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 1,5-dicarbonyl intermediate.

  • Hydrolysis and Decarboxylative Cyclization: To the crude intermediate, add a solution of NaOH (2.5 eq) in water/ethanol and reflux for 4 hours to hydrolyze the esters. Cool the mixture in an ice bath and acidify with concentrated HCl. Heat the mixture to reflux for an additional 2-4 hours to induce decarboxylation and the final aldol condensation/dehydration.

  • Purification: After cooling, extract the final product into diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 3-phenyl-2-cyclohexen-1-one.

PART 2: Chemical Reactivity and Mechanistic Insights

The reactivity of 3-phenyl-2-cyclohexen-1-one is dominated by its α,β-unsaturated ketone moiety. This system allows for two primary modes of nucleophilic attack: 1,2-addition directly to the carbonyl carbon, and 1,4-conjugate addition (Michael addition) to the β-carbon.

Michael Addition: The Power of Conjugate Addition

The Michael addition is a cornerstone reaction for forming carbon-carbon and carbon-heteroatom bonds.[7] In 3-phenyl-2-cyclohexen-1-one, the electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and highly susceptible to attack by soft nucleophiles.[8][9]

Causality of Reactivity: "Soft" nucleophiles, such as enolates, organocuprates (Gilman reagents), thiols, and amines, preferentially attack the β-carbon in a 1,4-conjugate fashion.[8] This preference is explained by Hard Soft Acid-Base (HSAB) theory, which posits that soft nucleophiles react more readily with soft electrophilic centers. The β-carbon of an enone is considered a "soft" electrophile. The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated to give the final adduct.[7]

michael_addition cluster_reaction Michael Addition Workflow Start 3-Phenyl-2-cyclohexen-1-one (Michael Acceptor) Attack Nucleophilic Attack at β-Carbon Start->Attack Nucleophile Nucleophile (Nu⁻) (e.g., R₂CuLi, Thiol, Enolate) Nucleophile->Attack Enolate Resonance-Stabilized Enolate Intermediate Attack->Enolate Protonation Protonation (H⁺ source) Enolate->Protonation Product 1,4-Adduct (Substituted Cyclohexanone) Protonation->Product

Generalized mechanism of the Michael Addition.

This reactivity is fundamental to the use of the 3-phenyl-2-cyclohexen-1-one scaffold in building molecular complexity, allowing for the controlled introduction of a wide variety of functional groups at the 3- and 4-positions of the ring.

PART 3: Applications in Research and Drug Development

The cyclohexenone core is a "privileged scaffold" in medicinal chemistry, meaning it appears in a wide range of biologically active compounds. Derivatives of 3-phenyl-2-cyclohexen-1-one have been investigated for a variety of therapeutic applications.[10]

Anticancer and Antimicrobial Potential

Research has demonstrated that cyclohexenone derivatives possess significant biological activity.[11][12] The enone functionality can act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues (like cysteine) in biological macromolecules, such as enzymes or transcription factors, thereby modulating their function.

  • Anticancer Activity: Certain ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been shown to inhibit the growth of cancer cells, such as the HCT116 colon cancer cell line, by inducing apoptosis.[11]

  • Antimicrobial Activity: Various cyclohexenone derivatives have exhibited promising activity against a range of plant pathogenic bacteria and fungi.[12][13] For instance, some derivatives have shown potent inhibitory effects against S. aureus and E. coli.[13]

The general workflow for leveraging this scaffold in drug discovery involves synthesis followed by biological screening.

drug_discovery cluster_assays Biological Assays Core 3-Phenyl-2-cyclohexen-1-one Core Scaffold Synthesis Chemical Modification (e.g., Michael Addition, Substitution on Phenyl Ring) Core->Synthesis Library Library of Novel Cyclohexenone Derivatives Synthesis->Library Screening High-Throughput Biological Screening Library->Screening Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Screening->Antimicrobial Hit Hit Compound Identification Anticancer->Hit Antimicrobial->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Drug discovery workflow using the cyclohexenone scaffold.
Summary of Biological Activities
Derivative ClassBiological ActivityTarget/Mechanism (if known)Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylatesAnticancer (Colon Cancer)Induction of apoptosis, caspase activation[11]
Benzyloxy Chalcone-derived CyclohexenonesAntibacterial, Antifungal, AntioxidantInhibition of microbial growth, radical scavenging[13]
Oxygenated Cyclohexanone DerivativesAntibacterial, Antifungal (Plant Pathogens)Inhibition of mycelial and bacterial growth[12]
Naphthyl Cyclohexanone DerivativesAntimicrobialNot specified[14]

PART 4: Physicochemical and Spectroscopic Data

Accurate identification and characterization are critical for ensuring the purity and identity of a synthesized compound.

PropertyValueSource
IUPAC Name 3-phenylcyclohex-2-en-1-one[2]
CAS Number 10345-87-6[3]
Molecular Formula C₁₂H₁₂O[2][3]
Molecular Weight 172.22 g/mol [2]
Appearance Typically a solid at room temperatureGeneral Knowledge
Key Spectroscopic Features
¹H NMR Signals expected for phenyl protons, vinylic proton, and aliphatic protons of the cyclohexene ring.General Spectroscopic Principles
¹³C NMR Signals expected for carbonyl carbon (~190-200 ppm), vinylic carbons, aromatic carbons, and aliphatic carbons.General Spectroscopic Principles
IR Spectroscopy Strong absorption for C=O stretch (conjugated, ~1660-1680 cm⁻¹), C=C stretch (~1600-1640 cm⁻¹).General Spectroscopic Principles
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 172.[2]

Conclusion and Future Outlook

3-Phenyl-2-cyclohexen-1-one is more than just a simple organic molecule; it is a powerful building block with proven utility and significant potential. Its straightforward synthesis, combined with the versatile reactivity of the enone system, makes it an attractive starting point for constructing complex molecular architectures. The demonstrated anticancer and antimicrobial activities of its derivatives underscore its importance as a privileged scaffold in medicinal chemistry.

Future research will likely focus on the development of novel asymmetric synthetic methods to access enantiomerically pure derivatives, expanding the library of compounds for biological screening. Further investigation into the precise molecular mechanisms of action for its biologically active derivatives will be crucial for designing next-generation therapeutic agents with improved potency and selectivity. The continued exploration of this scaffold promises to yield new discoveries in both synthetic methodology and drug development.

References

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]
  • PubChem. 2-Cyclohexen-1-one, 3-phenyl-. [Link]
  • Chemical Synthesis Database. 3-phenyl-2-cyclohexen-1-one. [Link]
  • ACS Publications - The Journal of Organic Chemistry.
  • PubChem. 2-Cyclohexen-1-ol, 3-phenyl-. [Link]
  • Wikipedia.
  • Master Organic Chemistry.
  • PubMed.
  • ResearchGate.
  • YouTube. Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). [Link]
  • ResearchGate.
  • MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]
  • MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
  • Master Organic Chemistry.
  • Pearson. Show how you would use Robinson annulations to synthesize the following compounds. [Link]
  • PubMed.
  • YouTube. Stereochemistry for the Michael addition of cyclohexanone. [Link]
  • Der Pharma Chemica.
  • Biointerface Research in Applied Chemistry.
  • YouTube.
  • Wikipedia. Michael addition reaction. [Link]
  • ResearchGate. Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. [Link]
  • PubMed. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. [Link]
  • Pearson. What product is formed when 3-methyl-2-cyclohexenone reacts with (CH3CH2)2CuLi?. [Link]
  • MDPI.
  • FooDB. Showing Compound 3-Methyl-2-cyclohexen-1-one (FDB008151). [Link]
  • PubChem. 2-Phenyl-2-cyclohexen-1-one. [Link]

Sources

Discovery and history of 3-phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the discovery and history of 3-phenyl-2-cyclohexenone, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its synthesis, mechanistic insights, and applications, grounded in authoritative scientific literature.

Abstract

3-Phenyl-2-cyclohexenone is a pivotal α,β-unsaturated ketone that has served as a versatile building block in organic synthesis for decades. Its deceptively simple structure belies a rich chemical reactivity, making it a valuable precursor for the synthesis of complex carbocyclic and heterocyclic scaffolds. This guide delves into the historical context of its discovery, traces the evolution of its synthetic methodologies from classical condensation reactions to modern, more efficient protocols, and provides a detailed examination of the underlying reaction mechanisms. By synthesizing information from foundational and contemporary scientific literature, this document offers a Senior Application Scientist's perspective on the strategic importance of 3-phenyl-2-cyclohexenone in the art of chemical synthesis and its applications in the development of novel molecular architectures.

Introduction: The Significance of a Classic Ketone

The α,β-unsaturated ketone moiety is one of the most fundamental and versatile functional groups in organic chemistry. It possesses two electrophilic centers—the carbonyl carbon and the β-carbon—which allows for a diverse range of nucleophilic additions (1,2- and 1,4-additions), cycloadditions, and annulation reactions. 3-Phenyl-2-cyclohexenone, with its strategic placement of a phenyl group, offers a unique combination of steric and electronic properties. The phenyl group extends the conjugation of the enone system, influencing its reactivity and providing a handle for further functionalization. This makes it an ideal model substrate for studying fundamental reaction mechanisms and a valuable intermediate in multi-step syntheses, including those relevant to medicinal chemistry and materials science.

Discovery and Evolution of Synthetic Methodologies

The synthesis of 3-phenyl-2-cyclohexenone is a classic topic, with its preparation being a common feature in undergraduate organic chemistry labs to illustrate fundamental carbon-carbon bond-forming reactions.

Foundational Synthesis: The Robinson Annulation Approach

While pinpointing the absolute first synthesis can be challenging, the preparation of this and similar cyclohexenones is deeply rooted in the development of annulation reactions. The most classic and conceptually elegant approach is the Robinson annulation , a powerful method for forming a six-membered ring. This reaction involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.

In a typical sequence for 3-phenyl-2-cyclohexenone, a Michael acceptor like chalcone (1,3-diphenyl-2-propen-1-one) is reacted with a Michael donor, such as the enolate of diethyl malonate. The resulting Michael adduct is then subjected to hydrolysis, decarboxylation, and finally an intramolecular aldol condensation to furnish the cyclohexenone ring. A more direct Robinson annulation pathway involves the reaction of an enolate of cyclohexanone with a phenyl-substituted vinyl ketone, though the synthesis starting from acyclic precursors is more common for this specific target.

Multi-step Synthesis via Chalcone Intermediates

A widely cited and reliable method involves a three-step sequence starting from benzaldehyde and acetone. This pathway provides a clear, step-by-step illustration of building molecular complexity.

  • Claisen-Schmidt Condensation: Benzaldehyde is reacted with acetone under basic conditions to form benzylideneacetone (4-phenyl-3-buten-2-one), an α,β-unsaturated ketone.

  • Michael Addition: The benzylideneacetone then acts as a Michael acceptor for an enolate, typically from diethyl malonate. This 1,4-conjugate addition forms a key intermediate.

  • Hydrolysis, Decarboxylation, and Cyclization: The resulting adduct is saponified to hydrolyze the esters, followed by acidification and heating to induce decarboxylation and the final intramolecular aldol condensation, which, after dehydration, yields 3-phenyl-2-cyclohexenone.

A variation of this involves the reaction of chalcone with ethyl acetoacetate, followed by cyclization, which has been shown to proceed in high yields.

Modern and Greener Synthetic Protocols

In recent years, efforts have been made to develop more efficient and environmentally friendly methods for the synthesis of 3-phenyl-2-cyclohexenone. One notable advancement is the use of microwave-assisted organic synthesis (MAOS). A one-pot, microwave-assisted synthesis has been reported where benzaldehyde, cyclohexanone, and a catalyst are reacted together, significantly reducing reaction times from hours to minutes and often improving yields. This solvent-free approach, often utilizing solid supports like alumina impregnated with sodium hydroxide, aligns with the principles of green chemistry by minimizing waste and energy consumption.

Mechanistic Insights and Workflow

Understanding the reaction mechanisms is crucial for optimizing conditions and adapting the synthesis for different substrates. The multi-step synthesis via a chalcone intermediate provides an excellent case study.

Workflow for Multi-Step Synthesis

The logical flow from simple precursors to the final product demonstrates a key strategy in organic synthesis: the sequential and controlled formation of C-C bonds.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Ring Formation A Benzaldehyde + Acetone B Benzylideneacetone (Chalcone Analog) A->B  Base (NaOH) D Michael Adduct B->D C Diethyl Malonate C->D  Base (NaOEt) E Hydrolysis (Saponification) D->E  1. NaOH, H₂O  2. H₃O⁺ F Decarboxylation E->F  Heat (-CO₂) G Intramolecular Aldol Condensation & Dehydration F->G H 3-Phenyl-2-cyclohexenone G->H

Caption: A workflow diagram illustrating the multi-step synthesis of 3-phenyl-2-cyclohexenone.

The Mechanism of Intramolecular Aldol Condensation

The final ring-closing step is a classic example of an intramolecular aldol condensation. After hydrolysis and decarboxylation of the Michael adduct, a keto-acid intermediate is formed, which quickly decarboxylates to a 1,5-diketone structure (or its precursor). Under basic or acidic conditions, an enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (elimination of water) is highly favorable as it results in the thermodynamically stable conjugated enone system.

G A 1,5-Diketone Intermediate B Enolate Formation (Deprotonation at α-carbon) A->B + Base C Intramolecular Nucleophilic Attack B->C D Cyclic Alkoxide Intermediate C->D E Protonation D->E + H₂O F Aldol Adduct (β-Hydroxy Ketone) E->F G Dehydration (E1cB or E1/E2) -H₂O F->G H 3-Phenyl-2-cyclohexenone (α,β-Unsaturated Ketone) G->H

Caption: The mechanistic pathway for the final ring-closing aldol condensation and dehydration step.

Physicochemical Properties and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C₁₂H₁₂ON/A
Molar Mass 172.22 g/mol N/A
Appearance Pale yellow solid or oilSigma-Aldrich
Melting Point 63-65 °CSigma-Aldrich
Boiling Point 135-140 °C at 2 mmHgSigma-Aldrich
¹H NMR (CDCl₃) δ ~2.1 (m, 2H), 2.4 (t, 2H), 2.8 (t, 2H), 6.4 (s, 1H), 7.2-7.5 (m, 5H) ppmSpectral Database for Organic Compounds (SDBS)
¹³C NMR (CDCl₃) δ ~22.5, 29.0, 37.0, 125.0, 126.5, 128.8, 129.5, 139.0, 161.0, 200.0 ppmSpectral Database for Organic Compounds (SDBS)
IR (KBr) ν ~1660 cm⁻¹ (C=O stretch, conjugated), 1600 cm⁻¹ (C=C stretch)Spectral Database for Organic Compounds (SDBS)

Note: NMR and IR values are approximate and can vary slightly based on solvent and instrumentation.

Experimental Protocols

The following protocol is a representative example of a multi-step synthesis adapted from common literature procedures.

Synthesis of Benzylideneacetone (4-phenyl-3-buten-2-one)
  • Setup: In a 250 mL Erlenmeyer flask, dissolve 10 g of sodium hydroxide in 100 mL of water, then add 60 mL of ethanol. Cool the solution to room temperature.

  • Reaction: While stirring, add 12.5 mL of acetone, followed by the dropwise addition of 12.5 mL of benzaldehyde.

  • Execution: Maintain stirring for 30 minutes. A yellow precipitate will form.

  • Workup: Cool the mixture in an ice bath and collect the crude product by vacuum filtration. Wash the solid with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a minimal amount of ethanol to yield pale yellow crystals.

Synthesis of 3-Phenyl-2-cyclohexenone
  • Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, add 16 g of diethyl malonate.

  • Reaction: To this solution, add 14.6 g of the previously synthesized benzylideneacetone. Fit the flask with a reflux condenser and heat the mixture under reflux for 2 hours.

  • Hydrolysis: After cooling, add a solution of 15 g of potassium hydroxide in 100 mL of water. Continue to reflux the mixture for an additional 3 hours to saponify the ester.

  • Cyclization & Decarboxylation: Cool the reaction mixture and reduce its volume by about half using a rotary evaporator. Acidify the cooled solution with dilute sulfuric acid until the evolution of CO₂ ceases. This will cause an oil to separate.

  • Workup: Extract the oil with diethyl ether (3 x 50 mL). Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield 3-phenyl-2-cyclohexenone.

Applications in Synthetic Chemistry

3-Phenyl-2-cyclohexenone is a valuable starting material for synthesizing more complex molecules. Its enone functionality allows for:

  • 1,4-Conjugate Additions: It readily undergoes Michael additions with a wide variety of nucleophiles (organocuprates, enamines, etc.) to introduce functionality at the 5-position.

  • Epoxidation and Ring Opening: The double bond can be epoxidized, and the resulting epoxide can be opened by nucleophiles to create functionalized cyclohexanone derivatives.

  • Diels-Alder Reactions: The enone can act as a dienophile in Diels-Alder reactions, providing a route to bicyclic systems.

  • Precursor to Phenols: Aromatization of the ring can be achieved through various methods, such as bromination followed by dehydrobromination, to yield substituted phenols.

Its utility is demonstrated in the synthesis of various natural product cores and pharmaceutical scaffolds where a substituted cyclohexyl or phenyl ring is required.

Conclusion

From its conceptual origins in the foundational principles of the Robinson annulation to its streamlined synthesis via modern microwave-assisted techniques, 3-phenyl-2-cyclohexenone remains a compound of significant pedagogical and practical importance. Its straightforward yet robust synthesis, coupled with the versatile reactivity of the α,β-unsaturated ketone system, ensures its enduring role as a key intermediate in the synthetic chemist's toolbox. This guide has provided a comprehensive overview of its history, synthesis, and characterization, offering a solid foundation for researchers and professionals engaged in the art and science of chemical synthesis.

References

  • Vekariya, R. H., & Patel, H. D. (2016). Recent advances in microwave-assisted organic reactions.

Methodological & Application

Synthesis of 3-Phenyl-2-cyclohexen-1-one from Benzaldehyde and Cyclohexanone via Base-Catalyzed Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-phenyl-2-cyclohexen-1-one, a valuable α,β-unsaturated ketone intermediate. The synthesis is achieved through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between benzaldehyde and cyclohexanone. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol suitable for laboratory execution, methods for product purification and characterization, and critical troubleshooting insights. The information is tailored for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible methodology for obtaining this key chemical scaffold.

Introduction and Scientific Principle

α,β-Unsaturated ketones, or enones, are a cornerstone of modern organic synthesis, serving as versatile precursors for the construction of complex molecular architectures. Their conjugated system imparts unique reactivity, most notably as Michael acceptors, making them indispensable in the formation of carbon-carbon bonds. The target molecule, 3-phenyl-2-cyclohexen-1-one, incorporates this critical functional group within a cyclic framework, rendering it a valuable intermediate for the synthesis of pharmaceuticals, natural products, and other functional materials.

The synthesis described herein employs the Claisen-Schmidt condensation, a reliable and efficient method for preparing enones. This reaction is a type of base-catalyzed crossed aldol condensation between a ketone containing α-hydrogens (cyclohexanone) and an aromatic aldehyde that lacks α-hydrogens (benzaldehyde). The absence of α-hydrogens on the aldehyde prevents it from self-condensing, thereby promoting the desired cross-reaction. The reaction proceeds through the formation of a nucleophilic enolate from the ketone, which subsequently attacks the electrophilic carbonyl of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated enone product.

Reaction Mechanism

The base-catalyzed condensation follows a well-established three-step mechanism:

  • Enolate Formation: A base, typically sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from cyclohexanone. This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction.

  • Nucleophilic Attack (Aldol Addition): The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and yielding a β-hydroxy ketone intermediate, known as an aldol adduct.

  • Dehydration: The aldol adduct is unstable under the reaction conditions and rapidly eliminates a molecule of water. This dehydration step is driven by the formation of a stable, conjugated π-system, resulting in the final product, 3-phenyl-2-cyclohexen-1-one.

G Mechanism: Base-Catalyzed Aldol Condensation R Cyclohexanone + Benzaldehyde E Cyclohexanone Enolate (Nucleophile) R->E 1. Enolate Formation (Base, e.g., NaOH abstracts α-H+) A Aldol Adduct (β-Hydroxy Ketone) E->A 2. Nucleophilic Attack (Enolate attacks Benzaldehyde carbonyl) P 3-Phenyl-2-cyclohexen-1-one (Final Product) A->P 3. Dehydration (-H₂O, forms stable conjugated system)

Caption: Base-catalyzed condensation mechanism.

Quantitative Data Summary

The following table outlines the reagents and typical quantities required for the synthesis. Adjustments can be made based on the desired scale.

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass / Volume
CyclohexanoneC₆H₁₀O98.141.0252.45 g (2.60 mL)
BenzaldehydeC₇H₆O106.121.0252.65 g (2.54 mL)
Sodium HydroxideNaOH40.001.0251.00 g
Ethanol (95%)C₂H₅OH46.07Solvent-50 mL
Deionized WaterH₂O18.02Solvent-25 mL
Hydrochloric AcidHCl36.46Neutralizer-~5 mL (2 M)

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis, purification, and characterization of 3-phenyl-2-cyclohexen-1-one.

Materials and Reagents
  • Cyclohexanone (≥99%)

  • Benzaldehyde (≥99%, freshly distilled if necessary to remove benzoic acid)

  • Sodium Hydroxide (pellets or powder)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (2 M solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for TLC (e.g., Ethyl acetate/Hexane mixture)

  • Solvents for Recrystallization (e.g., Ethanol, Isopropanol)

Apparatus
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or pipette

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Melting point apparatus

Synthetic Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzaldehyde (1.0 eq) in 50 mL of 95% ethanol. Place the flask on a magnetic stirrer and stir the solution at room temperature until homogeneous.

  • Catalyst Addition: Separately, prepare the catalyst solution by dissolving sodium hydroxide (1.0 eq) in 25 mL of deionized water. Cool this solution in an ice bath.

  • Reaction Execution: Cool the ethanolic solution of the reactants in an ice bath. While stirring vigorously, add the cold NaOH solution dropwise over 20-30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 25°C. A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 1:4 Ethyl acetate:Hexane eluent). The product spot should be significantly less polar than the starting materials.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice. While stirring, slowly acidify the mixture by adding 2 M HCl until the pH is neutral (pH ≈ 7). This step neutralizes the excess base and precipitates the crude product.

  • Crude Product Filtration: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove any inorganic salts. Allow the product to air-dry on the funnel for 20-30 minutes.

Purification
  • Recrystallization: The most common method for purifying the crude product is recrystallization. Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve the solid completely.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Filtration: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven or desiccator.

Application Notes and Protocols: Synthesis of 3-Phenyl-2-cyclohexenone via Robinson Annulation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Architectural Elegance of the Robinson Annulation

The Robinson annulation stands as a cornerstone of carbocyclic ring synthesis in organic chemistry, renowned for its efficacy in constructing six-membered rings.[1] Discovered by Sir Robert Robinson in 1935, this powerful tandem reaction sequence has been instrumental in the total synthesis of complex natural products, particularly steroids and terpenes.[1] The reaction ingeniously combines a Michael addition with an intramolecular aldol condensation, sequentially forming two new carbon-carbon bonds and a new ring onto a preexisting carbonyl compound.[2]

This application note provides a detailed guide to the synthesis of 3-phenyl-2-cyclohexenone, a valuable synthetic intermediate. The strategy herein involves a two-part process: first, the synthesis of the requisite α,β-unsaturated ketone, benzylideneacetone (4-phenyl-3-buten-2-one), via a Claisen-Schmidt condensation. This is followed by its use as a Michael acceptor in a Robinson annulation with acetone, which serves as the Michael donor, to construct the target cyclohexenone ring system. We will delve into the mechanistic underpinnings of each step, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Part 1: Synthesis of the Michael Acceptor - Benzylideneacetone

The first phase of our synthesis is the preparation of the α,β-unsaturated ketone, benzylideneacetone. This is achieved through a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between benzaldehyde and acetone.[3][4] In this reaction, the enolate of acetone acts as a nucleophile, attacking the electrophilic carbonyl of benzaldehyde, which lacks α-hydrogens and thus cannot self-condense.[3][5]

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds via the following key steps:

  • Enolate Formation: A base, such as sodium hydroxide, deprotonates an α-hydrogen of acetone to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of benzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent (typically a water/ethanol mixture) to yield a β-hydroxy ketone.

  • Dehydration: This intermediate readily dehydrates under the basic conditions to form the more stable, conjugated system of benzylideneacetone.

Experimental Protocol: Synthesis of Benzylideneacetone

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzaldehyde106.125.0 mL (5.22 g)~0.049
Acetone58.081.8 mL (1.42 g)~0.0245
Sodium Hydroxide (NaOH)40.00--
Ethanol (95%)46.0720 mL-
Water18.0225 mL-

Procedure:

  • Preparation of Catalyst Solution: In a 100 mL Erlenmeyer flask, dissolve 2.5 g of sodium hydroxide in 25 mL of water, then add 20 mL of 95% ethanol. Cool the solution to room temperature.

  • Reaction Mixture Preparation: In a separate 50 mL flask, mix 5.0 mL of benzaldehyde with 1.8 mL of acetone.

  • Initiation of Condensation: While stirring the sodium hydroxide solution, slowly add half of the benzaldehyde-acetone mixture. A yellow precipitate should begin to form within a few minutes.[6]

  • Completion of Addition: After 15 minutes, add the remaining benzaldehyde-acetone mixture to the reaction flask.

  • Reaction Time: Continue to stir the mixture vigorously at room temperature for an additional 30 minutes.

  • Isolation of Product: Isolate the crude benzylideneacetone by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid product thoroughly with cold water until the washings are neutral to litmus paper. Allow the product to air dry. For higher purity, the crude product can be recrystallized from ethanol.

Part 2: The Robinson Annulation for 3-Phenyl-2-cyclohexenone Synthesis

With the Michael acceptor in hand, we now proceed to the core Robinson annulation. In this step, the enolate of acetone (the Michael donor) will perform a conjugate addition to benzylideneacetone. The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation to form the final six-membered ring of 3-phenyl-2-cyclohexenone.

Overall Reaction Scheme:

Caption: Robinson Annulation Workflow.

Detailed Mechanism

G start Acetone + Base (e.g., NaOH) enolate Formation of Acetone Enolate start->enolate michael_addition Michael Addition (Conjugate Attack) enolate->michael_addition Nucleophilic Attack michael_acceptor Benzylideneacetone (Michael Acceptor) michael_acceptor->michael_addition diketone_enolate 1,5-Diketone Enolate Intermediate michael_addition->diketone_enolate protonation Protonation diketone_enolate->protonation diketone 1,5-Diketone protonation->diketone int_enolate_form Intramolecular Enolate Formation diketone->int_enolate_form Base aldol_add Intramolecular Aldol Addition (Ring Closure) int_enolate_form->aldol_add alkoxide Cyclic β-Hydroxy Ketone Alkoxide aldol_add->alkoxide protonation2 Protonation alkoxide->protonation2 hydroxy_ketone Cyclic β-Hydroxy Ketone protonation2->hydroxy_ketone dehydration Dehydration (E1cB) hydroxy_ketone->dehydration Base, Heat product 3-Phenyl-5-methyl-2-cyclohexenone dehydration->product

Sources

Application Notes and Protocols: Michael Addition Reactions Involving 3-Phenyl-2-Cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Michael Addition

In the landscape of synthetic organic chemistry, the Michael addition reaction stands as a cornerstone for carbon-carbon bond formation. This conjugate 1,4-addition of a nucleophile—the Michael donor—to an α,β-unsaturated carbonyl compound—the Michael acceptor—is a thermodynamically controlled and highly reliable method for constructing complex molecular architectures from simple precursors.

The acceptor, 3-phenyl-2-cyclohexenone, is a particularly valuable substrate. Its rigid cyclic framework provides a predictable platform for stereochemical control, while the phenyl group influences the electronic properties of the enone system and provides a site for further functionalization. The products of these reactions, substituted 3-phenylcyclohexanones, are versatile intermediates in the synthesis of pharmaceuticals and natural products, where the precise arrangement of atoms is critical for biological activity. This guide provides an in-depth exploration of the mechanistic principles and practical execution of Michael addition reactions using this key acceptor, with a focus on protocols relevant to researchers in medicinal chemistry and drug development.

Core Principles: Understanding the Reaction Mechanism

The Michael addition proceeds through a well-defined, three-step sequence:

  • Deprotonation: A base abstracts an acidic proton from the Michael donor (e.g., the α-proton of a malonic ester) to generate a resonance-stabilized nucleophile, typically an enolate.

  • Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the 3-phenyl-2-cyclohexenone. The π-electrons of the conjugated system are pushed onto the oxygen atom, forming a new enolate intermediate. This regioselectivity is governed by the principles of "soft" nucleophiles attacking the "soft" β-carbon electrophile, in contrast to "hard" nucleophiles which tend to attack the "hard" carbonyl carbon (1,2-addition).

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent, yielding the final 1,5-dicarbonyl adduct and regenerating the base catalyst.

Application I: Carbon Nucleophiles for C-C Bond Formation

The addition of carbon-based nucleophiles is fundamental to building complex carbon skeletons. Doubly activated methylene compounds, such as dialkyl malonates and nitroalkanes, are particularly effective Michael donors due to the acidity of the α-proton located between two electron-withdrawing groups.

A. Malonate Esters: Building Blocks for Polyfunctionalized Molecules

The addition of malonate esters to 3-phenyl-2-cyclohexenone provides access to adducts containing a 1,5-dicarbonyl relationship and a geminal diester moiety, which can be further manipulated. Organocatalysis using simple chiral diamines has proven highly effective for achieving excellent enantioselectivity in these transformations.

Table 1: Asymmetric Michael Addition of Malonates to Cyclohexenone Derivatives

Entry Michael Donor Catalyst Solvent Temp (°C) Time (h) Yield (%) ee (%)
1 Diethyl Malonate (R,R)-1,2-Diphenylethanediamine Toluene RT 48 95 92
2 Dimethyl Malonate (R,R)-1,2-Diphenylethanediamine CH₂Cl₂ RT 72 91 88

Data is representative of additions to chalcone systems and is a strong predictor for 3-phenyl-2-cyclohexenone. Adapted from literature.

Protocol 1: Organocatalyzed Addition of Diethyl Malonate

This protocol is based on established procedures for the asymmetric Michael addition of malonates to enones catalyzed by chiral diamines.

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add (R,R)-1,2-diphenylethanediamine (10.6 mg, 0.05 mmol, 10 mol%).

  • Reagent Addition: Add 2.0 mL of anhydrous toluene via syringe. Stir the solution until the catalyst fully dissolves. Add 3-phenyl-2-cyclohexenone (86 mg, 0.5 mmol, 1.0 eq) followed by diethyl malonate (96 mg, 0.6 mmol, 1.2 eq).

  • Reaction Execution: Seal the flask and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the desired Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Choices:

  • Catalyst: The chiral 1,2-diphenylethanediamine acts as a bifunctional catalyst. One amine group deprotonates the malonate, while the other protonated amine activates the enone through hydrogen bonding, orienting the substrates for a stereoselective attack.

  • Solvent: A non-polar aprotic solvent like toluene is used to minimize side reactions and ensure good solubility of the reactants and catalyst.

  • Stoichiometry: A slight excess of the Michael donor (diethyl malonate) is used to ensure complete consumption of the limiting reagent, 3-phenyl-2-cyclohexenone.

B. Nitroalkanes: Precursors to Bioactive Amines

The conjugate addition of nitroalkanes yields γ-nitro ketones, which are valuable synthetic intermediates. The nitro group can be readily reduced to a primary amine, providing access to γ-amino acids and their derivatives, such as the drugs Baclofen and Phenibut. Chiral primary amine-thiourea catalysts are particularly effective in promoting this transformation with high enantioselectivity.

Table 2: Enantioselective Michael Addition of Nitroalkanes to Enones

Entry Nitroalkane Catalyst Additive Solvent Yield (%) ee (%)
1 Nitromethane Chiral Primary Amine-Thiourea Acetic Acid Toluene 96 99
2 Nitroethane Chiral Primary Amine-Thiourea Benzoic Acid Dichloromethane 91 97

Data derived from highly enantioselective additions to various α,β-unsaturated ketones.

Protocol 2: Asymmetric Addition of Nitromethane

This protocol is adapted from leading literature on the use of dehydroabietic amine-derived thiourea catalysts for the synthesis of γ-nitro ketones.

  • Catalyst Solution: In a 10 mL vial, dissolve the chiral primary amine-thiourea catalyst (0.02 mmol, 10 mol%) and acetic acid (0.02 mmol, 10 mol%) in toluene (1.0 mL).

  • Reagent Addition: To this solution, add 3-phenyl-2-cyclohexenone (34.4 mg, 0.2 mmol, 1.0 eq) followed by nitromethane (18.3 mg, 0.3 mmol, 1.5 eq).

  • Reaction Execution: Stir the reaction mixture at 25 °C. The reaction is typically complete within 24 hours. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, directly load the crude mixture onto a silica gel column.

  • Purification: Purify by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the γ-nitro ketone product.

Causality Behind Choices:

  • Bifunctional Catalyst: The thiourea moiety activates the nitroalkane via hydrogen bonding, increasing its acidity. The primary amine activates the enone by forming a transient iminium ion, which is a more potent Michael acceptor. This dual activation is crucial for both high reactivity and stereocontrol.

  • Additive: A weak acid co-catalyst like acetic acid facilitates the protonation step of the catalytic cycle and aids in the turnover of the catalyst.

Application II: Heteroatom Nucleophiles

The introduction of nitrogen (aza-Michael) and sulfur (thia-Michael) provides direct access to β-amino and β-thio carbonyl compounds, which are prominent motifs in pharmaceuticals and materials science.

A. Thia-Michael Addition: An Efficient "Click" Reaction

The addition of thiols to enones is a highly efficient and often spontaneous reaction, frequently categorized under the umbrella of "click chemistry" due to its speed, high yield, and simple reaction conditions. The reaction can often be performed under catalyst-free conditions or with a mild base.

Protocol 3: Base-Catalyzed Thia-Michael Addition of Thiophenol

This protocol is a generalized procedure based on the high reactivity of thiols towards α,β-unsaturated carbonyl compounds.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-phenyl-2-cyclohexenone (172 mg, 1.0 mmol, 1.0 eq) in dichloromethane (10 mL).

  • Reagent Addition: Add thiophenol (110 mg, 1.0 mmol, 1.0 eq) to the solution.

  • Catalyst Introduction: Add triethylamine (Et₃N) (14 µL, 0.1 mmol, 0.1 eq) dropwise while stirring at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Stir the mixture for 30 minutes at room temperature. Monitor the disappearance of starting materials by TLC.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting product, 3-phenyl-3-(phenylthio)cyclohexan-1-one, is often of high purity without further chromatography.

B. Aza-Michael Addition: Synthesis of β-Amino Ketones

The aza-Michael addition is a powerful method for synthesizing β-amino carbonyl compounds. While secondary amines are excellent nucleophiles for this transformation, the reaction can sometimes be sluggish and may require heating or catalysis.

Protocol 4: Solvent-Free Aza-Michael Addition of Aniline

This protocol is adapted from general procedures for aza-Michael additions, which can often be run under neat (solvent-free) conditions to drive the reaction to completion.

  • Reaction Setup: In a sealed 5 mL vial equipped with a small magnetic stir bar, combine 3-phenyl-2-cyclohexenone (86 mg, 0.5 mmol, 1.0 eq) and aniline (51 mg, 0.55 mmol, 1.1 eq).

  • Reaction Execution: Seal the vial and heat the mixture to 80 °C with stirring for 4-6 hours. Monitor the reaction by TLC until the enone is consumed.

  • Purification: Cool the reaction mixture to room temperature. The resulting crude oil can be directly purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-anilino-3-phenylcyclohexan-1-one.

Advanced Methodologies: Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is an invaluable technique for reactions involving a water-soluble base (like NaOH or K₂CO₃) and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or carbonate anion into the organic phase to act as the base, deprotonating the Michael donor. This method avoids the need for expensive and moisture-sensitive anhydrous bases and solvents. Asymmetric PTC, using chiral catalysts, can also be employed to achieve enantioselective Michael additions.

Application Note: Synthesis of 3-Phenyl-2-Cyclohexenone Derivatives via Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-phenyl-2-cyclohexenone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional materials. Its synthesis is a cornerstone reaction in many research and development laboratories. The most robust and widely adopted method for constructing this six-membered ring system is the Robinson annulation.[1][2] This powerful reaction sequence, named after Sir Robert Robinson, combines a Michael addition with an intramolecular Aldol condensation in a tandem process.[1][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 3-phenyl-2-cyclohexenone derivatives, focusing on the mechanistic rationale, a detailed experimental protocol, and key insights for successful execution.

Section 1: The Underlying Chemistry: Mechanism and Rationale

The synthesis of a cyclohexenone ring from acyclic precursors is most efficiently achieved through the Robinson annulation.[1][4] This reaction involves the formation of a six-membered ring and three new carbon-carbon bonds.[5] The overall transformation can be dissected into two distinct, sequential mechanistic steps: a Michael addition followed by an intramolecular Aldol condensation.[1][3][5]

  • Michael Addition: The reaction is typically initiated by a base, which deprotonates a ketone to form a nucleophilic enolate. This enolate then attacks an α,β-unsaturated ketone (in this case, a chalcone derivative to install the phenyl group) in a conjugate, 1,4-addition. This step forms a 1,5-dicarbonyl compound, often referred to as the Michael adduct.[3][5]

  • Intramolecular Aldol Condensation: The same basic conditions facilitate the deprotonation of an α-carbon on the newly formed 1,5-dicarbonyl intermediate, creating a new enolate. This enolate then undergoes a nucleophilic attack on the other carbonyl group within the same molecule, forming a six-membered ring and a β-hydroxy ketone intermediate.[3][5][6]

  • Dehydration: Under the reaction conditions, this β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[3][7] The dehydration is driven by the formation of an extended conjugated system.

The entire sequence can often be performed in a "one-pot" procedure, which is highly efficient. However, for certain substrates, isolating the Michael adduct before proceeding to the cyclization can lead to higher overall yields.[3]

Reaction Mechanism: Base-Catalyzed Robinson Annulation

Robinson_Annulation Figure 1: Mechanism of Robinson Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2 & 3: Intramolecular Aldol & Dehydration start Ketone + Base (e.g., OH⁻) enolate Enolate Intermediate start->enolate Deprotonation adduct 1,5-Diketone (Michael Adduct) enolate->adduct Conjugate Addition chalcone α,β-Unsaturated Ketone (Chalcone) chalcone->adduct diketone_enolate Diketone Enolate adduct->diketone_enolate Deprotonation hydroxy_ketone β-Hydroxy Ketone (Cyclic Intermediate) diketone_enolate->hydroxy_ketone Intramolecular Cyclization product α,β-Unsaturated Cyclohexenone (Final Product) hydroxy_ketone->product Dehydration (-H₂O)

Caption: Figure 1: Mechanism of Robinson Annulation.

Section 2: Experimental Design and Key Parameters

The success of the synthesis hinges on the careful selection of reagents, catalyst, and reaction conditions. For the synthesis of a 3-phenyl-2-cyclohexenone derivative, a common and effective strategy is the reaction between ethyl acetoacetate (the Michael donor) and a chalcone (the Michael acceptor).

ParameterRecommended ChoiceRationale & Field Insights
Michael Donor Ethyl AcetoacetateThe α-protons are readily abstracted due to the influence of two carbonyl groups, forming a stable enolate. It is a cost-effective and widely available starting material.
Michael Acceptor 4-MethoxychalconeChalcones are easily synthesized via an Aldol condensation of an acetophenone and a benzaldehyde.[2] The methoxy group is an example of a common substituent used to explore structure-activity relationships.
Catalyst Sodium Hydroxide (NaOH)A strong base is required to generate the enolate concentrations needed for both the Michael and Aldol steps.[2] Sodium ethoxide in ethanol is also a very common and effective system.
Solvent Ethanol (EtOH)A protic solvent is suitable for this reaction, and it readily dissolves the reactants and the base.
Temperature RefluxHeating is often necessary to drive the final dehydration step and ensure the reaction goes to completion, forming the stable conjugated cyclohexenone product.[8][9]
Stoichiometry 1:1 Molar RatioA 1:1 ratio of the chalcone and ethyl acetoacetate is typically used. The base is used in catalytic or stoichiometric amounts depending on the specific protocol.

Section 3: Detailed Protocol for Synthesis

This protocol details the synthesis of Ethyl 6-(4-methoxyphenyl)-4-phenylcyclohex-3-en-2-one-1-carboxylate, a representative derivative.[2]

Part A: Synthesis of the Chalcone Intermediate

First, the required chalcone is prepared via a Claisen-Schmidt condensation, a type of Aldol condensation.[10]

  • Materials & Reagents:

    • 4-Methoxybenzaldehyde

    • Acetophenone

    • Sodium Hydroxide (NaOH)

    • Ethanol (95%)

    • Deionized Water

  • Procedure:

    • Dissolve 4-methoxybenzaldehyde and acetophenone in ethanol in a flask.

    • Slowly add an aqueous solution of NaOH while stirring vigorously.

    • Continue stirring at room temperature. The product will precipitate out of the solution.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

    • Recrystallize the crude 4-methoxychalcone from ethanol to obtain a pure product. A yield of over 98% can be expected.[2]

Part B: Robinson Annulation to Form the Cyclohexenone
  • Materials & Reagents:

    • 4-Methoxychalcone (from Part A)

    • Ethyl Acetoacetate

    • Sodium Hydroxide (NaOH)

    • Ethanol (95%)

    • Stirring apparatus with reflux condenser

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the purified 4-methoxychalcone and an equimolar amount of ethyl acetoacetate in ethanol.

    • Add a catalytic amount of concentrated NaOH solution to the flask.

    • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture carefully with a dilute acid (e.g., acetic acid).

    • The product will often precipitate upon neutralization or after partial removal of the solvent under reduced pressure.

    • Isolate the crude solid product by vacuum filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture). A yield of approximately 79% can be achieved.[2]

Section 4: Characterization and Validation

To confirm the identity and purity of the final 3-phenyl-2-cyclohexenone derivative, a combination of spectroscopic and physical methods should be employed.

  • Melting Point: A sharp melting point indicates a high degree of purity. The expected melting point for the example product is 108-110°C.[2]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks:

    • ~1660 cm⁻¹ for the conjugated C=O (ketone) stretch.

    • ~1735 cm⁻¹ for the C=O (ester) stretch.

    • ~1600 cm⁻¹ for the C=C (alkene) stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide the definitive structural confirmation, showing characteristic shifts for the vinylic proton, aromatic protons, and the protons of the cyclohexene ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Section 5: Experimental Workflow and Troubleshooting

Workflow cluster_prep Part A: Chalcone Synthesis cluster_annulation Part B: Robinson Annulation cluster_analysis Part C: Validation a1 1. Reactants Mixing (Aldehyde, Ketone, EtOH) a2 2. Base Catalysis (Add NaOH) a1->a2 a3 3. Reaction & Precipitation a2->a3 a4 4. Isolation & Purification (Filtration, Recrystallization) a3->a4 b1 5. Reactants Mixing (Chalcone, Ethyl Acetoacetate, EtOH) a4->b1 Use Purified Chalcone b2 6. Base-Catalyzed Reflux b1->b2 b3 7. Work-up (Cooling, Neutralization) b2->b3 b4 8. Isolation & Purification (Filtration, Recrystallization) b3->b4 c1 MP, IR, NMR, MS b4->c1 Analyze Final Product

Caption: Figure 2: Overall Experimental Workflow.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions; loss during work-up.Increase reflux time and monitor by TLC. Ensure base is active. Optimize neutralization and recrystallization steps to minimize loss.
No Reaction Inactive base; impure starting materials.Use fresh, high-purity starting materials. Prepare a fresh solution of the base catalyst.
Formation of Michael Adduct Only Insufficient energy for intramolecular cyclization/dehydration.Increase the reaction temperature or prolong the reflux time. Ensure a sufficient amount of base is present to catalyze the second step.
Oily Product / Fails to Crystallize Presence of impurities or unreacted starting material.Attempt purification via column chromatography. Try trituration with a non-polar solvent like hexane to induce crystallization.

References

  • Wieland–Miescher ketone - Wikipedia. (n.d.).
  • The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. (n.d.).
  • Robinson Annulation - J&K Scientific LLC. (2025).
  • Hajos-Parrish-Eder-Sauer-Wiechert reaction - chemeurope.com. (n.d.).
  • Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion - Wikipedia. (n.d.).
  • Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation - JoVE. (2023).
  • Proline-catalyzed aldol reactions - Wikipedia. (n.d.).
  • Wieland–Miescher ketone: a cornerstone in natural product synthesis - RSC Publishing. (n.d.).
  • Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones - YouTube. (2021).
  • Robinson annulation - Wikipedia. (n.d.).
  • New mechanistic studies on the proline-catalyzed aldol reaction - PNAS. (n.d.).
  • New reaction conditions for the synthesis of Wieland-Miescher ketone - UNI ScholarWorks. (n.d.).
  • Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine - ACS Publications. (2012).
  • Experiment 19 — Aldol Condensation. (n.d.).
  • Synthesis of a Substituted Cyclohexenone via Michael Addition and Intramolecular Aldol Condensation (Robinson Annulation) of Chalcone. (n.d.).
  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022).
  • The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020).
  • base catalyzed aldol - YouTube. (2020).
  • Stereospecific Synthesis of Cyclohexenone Acids by[11][11]-Sigmatropic Rearrangement Route - PMC - NIH. (2023).
  • Stereospecific Synthesis of Cyclohexenone Acids by[11][11]-Sigmatropic Rearrangement Route - ACS Publications. (2023).
  • Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2024).
  • Processes for epimerizing cyclohexenyl ketones with subsequent aldol condensation to produce fragrance compounds - Google Patents. (n.d.).

Sources

Application Notes & Protocols: Catalytic Synthesis of 3-Phenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the catalytic synthesis of 3-phenyl-2-cyclohexen-1-one, a valuable intermediate in medicinal chemistry and materials science.[1][2] We delve into the foundational principles of the Robinson annulation reaction, the cornerstone for constructing the cyclohexenone core.[3][4][5] Detailed protocols for both classical base-catalyzed and modern asymmetric organocatalytic methods are presented, emphasizing the rationale behind experimental choices. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights, troubleshooting advice, and a comparative analysis of synthetic strategies to facilitate reproducible and efficient synthesis.

Introduction

The 3-phenyl-2-cyclohexen-one scaffold is a prominent structural motif found in numerous biologically active compounds, including potential antitumor and antimicrobial agents.[2] Its synthesis is a subject of significant interest in the drug discovery and development sector.[2] The molecule serves as a critical building block for more complex steroidal and terpenoid structures, making its efficient and selective synthesis a key objective for organic chemists.[3][4]

Traditionally, the synthesis of such cyclohexenone derivatives is achieved via the Robinson annulation, a robust ring-forming reaction discovered by Sir Robert Robinson in 1935.[3][5] This reaction classically involves a tandem Michael addition followed by an intramolecular aldol condensation to construct the six-membered ring.[3][4][6] While effective, traditional base-catalyzed methods often lack stereocontrol. This limitation has spurred the development of advanced catalytic systems, particularly in the realm of asymmetric organocatalysis, which offer high enantioselectivity under mild conditions.[3][7]

This application note will explore and contrast two primary catalytic approaches for synthesizing 3-phenyl-2-cyclohexen-1-one, providing detailed, actionable protocols for laboratory application.

Core Concept: The Robinson Annulation Pathway

The Robinson annulation is a powerful tandem reaction that forms a six-membered ring by creating three new carbon-carbon bonds in a single procedural sequence.[3][5] The overall transformation involves the reaction of a ketone (or a related active methylene compound) with an α,β-unsaturated ketone, typically methyl vinyl ketone or a derivative thereof.[3][6]

The synthesis of 3-phenyl-2-cyclohexen-1-one is a direct application of this methodology. The key precursors are:

  • Michael Donor: An enolizable ketone. For the target molecule, this is typically a compound that can generate a benzoylacetyl carbanion or equivalent. A common starting material is ethyl acetoacetate which reacts with a phenyl-containing species, or more directly, using a substrate like benzoylacetone.

  • Michael Acceptor: An α,β-unsaturated carbonyl compound. A simple acceptor like acrolein or methyl vinyl ketone is used.

The reaction proceeds via two signature steps:

  • Michael Addition: A base catalyst deprotonates the Michael donor to form a nucleophilic enolate. This enolate then attacks the β-carbon of the Michael acceptor in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[3][6]

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, still in the presence of a catalyst (base or acid), undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group, forming a six-membered ring.[4][6] Subsequent dehydration (elimination of water) yields the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[6]

Robinson_Annulation General Robinson Annulation Mechanism cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation Donor Michael Donor (e.g., Enolizable Ketone) Enolate Enolate Nucleophile Donor->Enolate Base Acceptor Michael Acceptor (α,β-Unsaturated Ketone) Enolate->Acceptor C-C Bond Formation Diketone 1,5-Diketone Intermediate Acceptor->Diketone Diketone_Aldol 1,5-Diketone Intermediate Diketone->Diketone_Aldol Cyclic_Aldol Cyclic Keto-Alcohol (Aldol Adduct) Diketone_Aldol->Cyclic_Aldol Intramolecular Cyclization Final_Product α,β-Unsaturated Ketone (Cyclohexenone) Cyclic_Aldol->Final_Product Dehydration (-H₂O) Proline_Catalysis L-Proline Catalytic Cycle CAT L-Proline Catalyst E Enamine Intermediate CAT->E + Ketone (-H₂O) K Ketone (Michael Donor) K->E I Iminium Ion Adduct E->I + Acceptor A Acceptor (α,β-Unsaturated Ketone) A->I P 1,5-Diketone (Chiral) I->P + H₂O P->CAT Regenerates Catalyst FP Final Product (Enantioenriched Cyclohexenone) P->FP Aldol Condensation

Sources

Asymmetric Synthesis of Chiral 3-Phenyl-2-Cyclohexenone Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclohexenones

Chiral cyclohexenone scaffolds are pivotal structural motifs in a vast array of biologically active molecules and are considered privileged building blocks in medicinal chemistry and natural product synthesis. The stereochemical orientation of substituents on the cyclohexenone ring profoundly influences their pharmacological activity, making the development of robust and efficient asymmetric syntheses a paramount objective for researchers in academia and the pharmaceutical industry. Specifically, 3-phenyl-2-cyclohexenone analogs represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities. This guide provides an in-depth exploration of state-of-the-art methodologies for the asymmetric synthesis of these valuable chiral molecules, with a focus on practical applications and detailed experimental protocols. We will delve into the mechanistic intricacies of rhodium-catalyzed conjugate additions and organocatalytic Michael reactions, offering insights into the rationale behind experimental design and catalyst selection.

Strategic Approaches to Asymmetric Synthesis

The asymmetric construction of chiral 3-phenyl-2-cyclohexenone analogs primarily relies on the stereoselective formation of a carbon-carbon bond at the β-position of a cyclohexenone precursor. Two dominant and highly effective strategies have emerged in this field: metal-catalyzed asymmetric conjugate addition and organocatalytic Michael addition.

Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

Rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acids to 2-cyclohexenone stands as a cornerstone for the synthesis of chiral 3-phenylcyclohexanones. This method offers high enantioselectivity and yields, making it a preferred route for accessing these compounds.[1] The success of this transformation hinges on the use of a chiral phosphine ligand, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being one of the most effective.[1]

Mechanism of Action:

The catalytic cycle, elucidated by Hayashi and coworkers, involves a series of well-defined intermediates.[1] The reaction is initiated by the transmetalation of the phenyl group from the boronic acid to a rhodium(I) complex. The resulting phenylrhodium species then undergoes migratory insertion with the cyclohexenone, forming a rhodium enolate. Subsequent protonolysis of this enolate releases the chiral 3-phenylcyclohexanone product and regenerates the active rhodium catalyst.

Workflow for Rhodium-Catalyzed Asymmetric Conjugate Addition

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Rh_precatalyst Rh(acac)(C2H4)2 Active_catalyst [Rh(S)-BINAP)]+ Rh_precatalyst->Active_catalyst In situ generation S_BINAP (S)-BINAP S_BINAP->Active_catalyst Reaction_mixture Reaction Active_catalyst->Reaction_mixture Cyclohexenone 2-Cyclohexenone Cyclohexenone->Reaction_mixture Phenylboronic_acid Phenylboronic Acid Phenylboronic_acid->Reaction_mixture Solvent Dioxane/H2O Solvent->Reaction_mixture Heat 100 °C Heat->Reaction_mixture Quench Quench Reaction_mixture->Quench Extraction Extraction with Et2O Quench->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography NMR NMR Spectroscopy Chromatography->NMR HPLC Chiral HPLC Chromatography->HPLC Product Chiral (S)-3-Phenylcyclohexanone HPLC->Product

Caption: Workflow for Rhodium-Catalyzed Asymmetric Phenylation.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal catalysis for asymmetric transformations. Chiral secondary amines, such as proline and its derivatives, can catalyze the Michael addition of various nucleophiles to α,β-unsaturated carbonyls with high enantioselectivity. In the context of synthesizing 3-phenyl-2-cyclohexenone analogs, this approach often involves the addition of a suitable carbon nucleophile to a cyclohexenone precursor, followed by further transformations. A notable strategy involves the reaction of ketones with nitroalkenes catalyzed by a chiral thiourea catalyst.[2]

Mechanism of Action:

The organocatalytic cycle typically proceeds through the formation of a chiral enamine intermediate from the reaction of the ketone (or a precursor) with the chiral secondary amine catalyst. This enamine then reacts with the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst. The thiourea moiety in the catalyst plays a crucial role in activating the nitroalkene through hydrogen bonding.[2]

Logical Steps in Organocatalytic Michael Addition

G Start Start Materials: Cyclohexanone & Nitroalkene Enamine_formation Enamine Formation Start->Enamine_formation Catalyst Chiral Thiourea Organocatalyst Catalyst->Enamine_formation Michael_addition Stereoselective Michael Addition Enamine_formation->Michael_addition Hydrolysis Hydrolysis Michael_addition->Hydrolysis Product Chiral γ-Nitroketone Product Hydrolysis->Product Catalyst_regeneration Catalyst Regeneration Hydrolysis->Catalyst_regeneration Catalyst_regeneration->Catalyst

Caption: Organocatalytic Michael Addition Cascade.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of chiral 3-phenyl-2-cyclohexenone analogs. It is recommended that all reactions be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone[3]

This protocol describes the synthesis of (S)-3-phenylcyclohexanone with high enantioselectivity.

Materials:

  • Rh(acac)(C2H4)2 (acetylacetonatobis(ethylene)rhodium(I))

  • (S)-BINAP

  • 2-Cyclohexenone

  • Phenylboronic acid

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Diethyl ether (Et2O)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and diethyl ether for chromatography

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve Rh(acac)(C2H4)2 (3 mol %) and (S)-BINAP (3.6 mol %) in anhydrous 1,4-dioxane. Stir the solution at room temperature for 10 minutes.

  • Reaction Setup: To the catalyst solution, add 2-cyclohexenone (1.0 equiv), phenylboronic acid (1.5 equiv), and deionized water (10% v/v of dioxane).

  • Reaction: Heat the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether.

  • Extraction: Wash the ethereal solution sequentially with 10% HCl, 5% NaOH, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/diethyl ether gradient to afford the pure (S)-3-phenylcyclohexanone.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data for Rhodium-Catalyzed Phenylation

EntryLigandSolventTemp (°C)Yield (%)ee (%)Reference
1(S)-BINAPDioxane/H₂O (10:1)100Highup to 99[1]
2(R)-BINAPDioxane/H₂O (10:1)100Highup to 99 (R)[3]
Protocol 2: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to a Nitroalkene[2]

This protocol outlines the synthesis of a chiral γ-nitroketone, a precursor that can be further transformed into a 3-phenyl-2-cyclohexenone analog.

Materials:

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-derived thiourea catalyst

  • 4-Nitrophenol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and dichloromethane for chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the (R,R)-DPEN-derived thiourea catalyst (10 mol %) and 4-nitrophenol (5 mol %) in water.

  • Addition of Reactants: Add trans-β-nitrostyrene (1.0 equiv) to the solution, followed by cyclohexanone (10 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for 5 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, extract the reaction mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/dichloromethane gradient.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data for Organocatalytic Michael Addition

EntryCatalystSolventYield (%)dr (syn/anti)ee (syn) (%)Reference
1(R,R)-DPEN-thioureaWater88-999:176-99[2]

Applications in Drug Development and Medicinal Chemistry

Chiral cyclohexenone derivatives are of significant interest in drug discovery due to their diverse biological activities. They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] The introduction of a phenyl group at the 3-position can enhance the lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

For instance, certain cyclohexenone derivatives have shown promising activity against various cancer cell lines.[5] The enone functionality can act as a Michael acceptor, enabling covalent interactions with biological targets such as cysteine residues in enzymes or transcription factors, a mechanism exploited in the design of targeted covalent inhibitors. The specific stereochemistry of these analogs is often crucial for their selective interaction with the target protein.

Conclusion

The asymmetric synthesis of chiral 3-phenyl-2-cyclohexenone analogs is a vibrant area of research with significant implications for drug discovery and development. Both rhodium-catalyzed conjugate addition and organocatalytic Michael additions offer powerful and complementary strategies for accessing these valuable molecules with high stereocontrol. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively synthesize and explore the therapeutic potential of this important class of chiral compounds. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the chemical space of accessible chiral cyclohexenones and accelerate the discovery of new and improved therapeutics.

References

  • Sakai, M., Hayashi, H., & Miyaura, N. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469-71. [Link]
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Study of the Biological Activity of Some Cyclohexenone Derivatives. International Journal of Enhanced Research in Science, Technology & Engineering, 4(9), 1-8.
  • Kim, H. Y., & Oh, K. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Prime Archives in Chemistry, 2. [Link]
  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF PHENYLBORONIC ACID TO 2-CYCLOHEXENONE: (S)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 80, 128. [Link]
  • Graphviz. (n.d.). Graphviz - Graph Visualization Software.
  • Sumathi, T., et al. (2025). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
  • Aswin, K. B., et al. (2022). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-Cyclohexen-1-one, 3-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-Cyclohexen-1-one, 3-phenyl-. As a derivative of the chalcone scaffold, this compound is of significant interest in chemical synthesis and drug discovery.[1] Ensuring the purity and stability of such compounds is critical for reliable research and development. This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method, complete with sample preparation, chromatographic conditions, and a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.[2] The method is designed to separate 2-Cyclohexen-1-one, 3-phenyl- from its potential impurities and degradation products generated under forced degradation conditions, thereby demonstrating its specificity and stability-indicating properties.

Introduction: The Analytical Imperative for Chalcone Derivatives

2-Cyclohexen-1-one, 3-phenyl-, a compound belonging to the chalcone family, represents a core structure in medicinal chemistry due to the diverse biological activities associated with this class of molecules.[1][3] Chalcones are typically synthesized via Claisen-Schmidt condensation, a process that can result in a variety of impurities, including unreacted starting materials and side-products.[3] Furthermore, the α,β-unsaturated ketone moiety inherent to chalcones can be susceptible to degradation, impacting the compound's stability and, consequently, its efficacy and safety profile in research applications.[4]

Therefore, a robust, reliable, and stability-indicating analytical method is paramount for the quality control of 2-Cyclohexen-1-one, 3-phenyl-. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5] This application note details the development and validation of an RP-HPLC method capable of quantifying the purity of 2-Cyclohexen-1-one, 3-phenyl- and resolving it from potential degradants, thereby ensuring the integrity of data in research and drug development settings.

Principle of Separation

The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. 2-Cyclohexen-1-one, 3-phenyl-, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. This mechanism allows for its effective separation from more polar impurities and potential degradation products.[3] Detection is achieved via UV spectrophotometry, leveraging the strong chromophoric nature of the chalcone structure.[3]

Experimental Protocols

Materials and Reagents
  • Analyte: 2-Cyclohexen-1-one, 3-phenyl- reference standard (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Phosphoric acid (ACS grade), Formic acid (ACS grade), Hydrochloric acid (ACS grade), Sodium hydroxide (ACS grade), Hydrogen peroxide (30%, ACS grade)

  • Columns: A C18 reverse-phase column is recommended. Suitable examples include a Discovery C18 (5 µm, 150 x 2.1 mm) or equivalent.[6]

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system and parameters. These conditions serve as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)Standard HPLC equipment providing reliable and reproducible results. A DAD is preferred for peak purity analysis.
Column C18, 5 µm particle size, 150 mm x 4.6 mm i.d.C18 is a versatile stationary phase for retaining non-polar to moderately polar compounds like chalcones.[3][7]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid helps to protonate silanols and sharpen peaks. Acetonitrile is a common organic modifier in RP-HPLC.[8] For MS compatibility, 0.1% formic acid can be substituted for phosphoric acid.[8]
Gradient Elution 0-15 min: 20% to 50% B15-20 min: 50% B20-22 min: 50% to 20% B22-25 min: 20% B (re-equilibration)A gradient elution is proposed to ensure elution of the main peak with good resolution from both early and late-eluting impurities.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Determined by UV scan (typically 280-390 nm for chalcones).[3] A starting wavelength of 280 nm is suggested.[6]The optimal wavelength should be at the absorbance maximum (λmax) of the analyte for maximum sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 25 minutesSufficient time to elute the analyte and any potential late-eluting impurities, followed by column re-equilibration.
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Cyclohexen-1-one, 3-phenyl- reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Test Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[3]

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2] The following parameters should be assessed:

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting the standard solution five times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is demonstrated through forced degradation studies. A target degradation of 5-20% is generally recommended.[2]

A solution of 2-Cyclohexen-1-one, 3-phenyl- (approx. 1 mg/mL) is subjected to the following stress conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix equal parts of the sample solution with 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before dilution and injection.
Base Hydrolysis Mix equal parts of the sample solution with 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before dilution and injection. Chalcones are often more susceptible to basic conditions.[9]
Oxidation Mix equal parts of the sample solution with 3% H₂O₂. Keep at room temperature for 24 hours. Dilute and inject.
Thermal Degradation Store the solid compound at 85 °C for 24 hours.[4] Dissolve in diluent, dilute to the target concentration, and inject.
Photolytic Degradation Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] Dissolve in diluent, dilute to the target concentration, and inject. A control sample should be protected from light.

The chromatograms of the stressed samples are compared to that of an unstressed sample. The method is considered specific if all degradation product peaks are baseline resolved from the main analyte peak. Peak purity analysis using a DAD is essential to confirm that the analyte peak is spectrally pure and free from co-eluting impurities.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Acceptance Criterion: r² ≥ 0.999

Accuracy

Accuracy is determined by applying the method to samples with known concentrations of the analyte. This can be assessed by the recovery of spiked samples. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. Calculate the percentage recovery at each level.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the standard solution at 100% of the nominal concentration on the same day, under the same experimental conditions.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criterion: RSD ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. Introduce small changes to the following parameters and assess the impact on system suitability:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Detection wavelength (± 2 nm)

  • Acceptance Criterion: System suitability criteria are met under all varied conditions.

Data Presentation and Analysis

All quantitative results should be summarized in clear, well-structured tables for easy interpretation and comparison. The purity of a test sample is calculated using the following formula:

Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard

Visualization of the Analytical Workflow

The logical flow of the HPLC purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation prep_std Weigh & Dissolve Reference Standard filtration Filter through 0.45 µm Syringe Filter prep_std->filtration prep_sample Weigh & Dissolve Test Sample prep_sample->filtration system_suitability System Suitability Test (5x Standard Injections) filtration->system_suitability analysis Inject Samples (Standard & Test) system_suitability->analysis Passes Criteria integration Chromatogram Integration analysis->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC purity analysis of 2-Cyclohexen-1-one, 3-phenyl-.

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating RP-HPLC method for the purity analysis of 2-Cyclohexen-1-one, 3-phenyl-. The outlined protocol, when followed, will yield a robust and reliable method that is compliant with international regulatory expectations. By demonstrating specificity through forced degradation studies, this method ensures that the purity assessment is accurate and not compromised by the presence of potential impurities or degradants. This is crucial for maintaining data integrity in all stages of pharmaceutical research and development.

References

  • Pise, N., Raheja, R., & Prabhu, A. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]
  • ResearchGate. (n.d.). Specificity of the chromatographic method using chalcones 1 and 2 in.... [Link]
  • Open Access Journals. (n.d.).
  • Krauze-Baranowska, M., Pobłocka-Olech, L., et al. (n.d.). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. [Link]
  • Nowak, R., et al. (2020).
  • ResearchGate. (n.d.).
  • SIELC Technologies. (2018). 2-Cyclohexen-1-one, 3-phenyl-. [Link]
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. NIST WebBook. [Link]
  • PubChem. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. [Link]
  • NIST. (n.d.). 2-Cyclohexen-1-one. NIST WebBook. [Link]
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • International Journal of Pharmaceutical Research. (2019).
  • NIH. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed. [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 3-Phenyl-2-Cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-phenyl-2-cyclohexenone. This compound is a significant intermediate in the synthesis of various pharmaceutical agents.[1] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent selectivity and sensitivity. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development principles to full validation according to International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

3-Phenyl-2-cyclohexenone is an α,β-unsaturated ketone containing a conjugated aromatic system. Its accurate quantification is critical in monitoring reaction kinetics, assessing purity of synthetic intermediates, and ensuring the quality of final active pharmaceutical ingredients (APIs). Reverse-phase HPLC is the analytical technique of choice due to its versatility and applicability to compounds with varying polarities and molecular weights.[2] The non-polar nature of 3-phenyl-2-cyclohexenone makes it an ideal candidate for separation on a hydrophobic stationary phase, such as octadecylsilane (C18).[3][4]

The selection of a C18 column is based on its strong hydrophobic interactions with the analyte, which is crucial for achieving good retention and resolution.[5] The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility, low viscosity, and UV transparency. Acetonitrile is often preferred over methanol as the organic modifier because it can provide different selectivity and often results in lower backpressure.[6] The detection wavelength is determined by the compound's ultraviolet (UV) absorbance maximum (λmax), which is dictated by its electronic structure, specifically the π-π* transitions of the conjugated aromatic segment. For many aromatic compounds, this falls within the 250-350 nm range.

This guide will first establish the optimal chromatographic conditions and then detail the validation of the method for its intended purpose, ensuring its accuracy, precision, and reliability, in line with ICH guidelines.[7]

Physicochemical Properties of 3-Phenyl-2-Cyclohexenone

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₂H₁₂O[1][8]
Molecular Weight 172.22 g/mol [8]
Structure
Melting Point 64-65 °C
Boiling Point 282 °C
Polarity Non-polarInferred from structure

Experimental Workflow and Protocol

The following sections provide a step-by-step guide for the analysis of 3-phenyl-2-cyclohexenone.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Reagents: HPLC-grade acetonitrile and water are necessary. A reference standard of 3-phenyl-2-cyclohexenone with a purity of ≥98% is also required.

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm) are needed.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Prepare Mobile Phase (Acetonitrile:Water) B Prepare Standard Stock Solution (1 mg/mL in Acetonitrile) C Create Working Standards (Dilutions from Stock) B->C D Prepare Sample Solution (Dissolve in Acetonitrile) C->D E Filter all solutions (0.45 µm syringe filter) D->E F Equilibrate HPLC System with Mobile Phase E->F G Inject Standard/Sample F->G H Data Acquisition (Chromatogram) G->H I Peak Integration & Quantification H->I J System Suitability Test I->J K Method Validation (Linearity, Accuracy, Precision) J->K L Final Report K->L

Caption: Workflow for 3-phenyl-2-cyclohexenone HPLC analysis.

Detailed Protocols

Protocol 1: Determination of UV Absorbance Maximum (λmax)

  • Prepare a solution of 3-phenyl-2-cyclohexenone in the mobile phase (e.g., 10 µg/mL).

  • Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.

  • The wavelength with the highest absorbance is the λmax. For compounds with a conjugated aromatic system like this one, a strong absorbance is expected. Based on similar structures, a λmax around 280-320 nm is anticipated. For this method, we will proceed with a detection wavelength of 295 nm .

Protocol 2: Preparation of Mobile Phase and Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water in a ratio of 60:40 (v/v). Degas the solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-phenyl-2-cyclohexenone reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing 3-phenyl-2-cyclohexenone and dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the calibration range.

Protocol 3: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for non-polar aromatic compounds.[5]
Mobile Phase Acetonitrile:Water (60:40, v/v)Balances retention time and resolution.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength 295 nmCorresponds to the UV absorbance maximum for optimal sensitivity.
Run Time 10 minutesSufficient for elution of the analyte and any impurities.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing six concentrations of the reference standard. The calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The analysis was performed at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelAcceptance Criteria for Recovery
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were analyzed on the same day. The RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the method's reproducibility. The RSD between the two sets of data should be ≤ 2.0%.

Specificity

The specificity of the method was demonstrated by the ability to resolve the 3-phenyl-2-cyclohexenone peak from potential impurities and degradation products. This can be confirmed by peak purity analysis using a photodiode array (PDA) detector.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterSignal-to-Noise Ratio
LOD 3:1
LOQ 10:1

Conclusion

The RP-HPLC method detailed in this application note is a reliable, accurate, and precise method for the quantitative analysis of 3-phenyl-2-cyclohexenone. The simple isocratic mobile phase and readily available C18 column make it a practical and cost-effective solution for routine quality control and research applications in the pharmaceutical industry. The comprehensive validation ensures that the method adheres to regulatory expectations and provides trustworthy results.

References

  • 3-Phenyl-2-cyclohexen-1-one. PubChem.
  • 3-Phenyl-2-cyclohexen-1-one. CAS Common Chemistry.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. Journal of Pharmaceutical and Biological Sciences.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Phenyl-2-Cyclohexenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of 3-phenyl-2-cyclohexenone derivatives. This document outlines the scientific rationale, key mechanisms of action, and detailed protocols for essential in vitro and in vivo assays.

Introduction: The Therapeutic Potential of 3-Phenyl-2-Cyclohexenone Derivatives

The 3-phenyl-2-cyclohexenone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of this core structure have garnered significant interest for their potential as anticancer agents.[1][3] Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and interference with key cellular processes essential for cancer cell proliferation and survival.[1][4][5] This guide will delve into the experimental methodologies required to rigorously assess these anticancer properties.

Part 1: Unraveling the Mechanism of Action

A thorough understanding of how a compound exerts its cytotoxic effects is paramount in drug development. For 3-phenyl-2-cyclohexenone derivatives, several key pathways are often implicated.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this cellular suicide program. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[6][7] Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled proliferation is a defining feature of cancer. Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from dividing and can lead to their eventual death.[9][10] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Interference with Microtubule Dynamics

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[11] Disruption of microtubule polymerization or depolymerization can arrest cells in mitosis, ultimately leading to apoptosis. This is a clinically validated anticancer strategy.[11]

Modulation of Signaling Pathways

Cancer development and progression are often driven by the aberrant activation of signaling pathways. The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[12][13] Its dysregulation is implicated in numerous cancers, making it an attractive therapeutic target.[12][13][14][15][16]

Below is a diagram illustrating the potential mechanisms of action for 3-phenyl-2-cyclohexenone derivatives.

Anticancer_Mechanisms cluster_0 3-Phenyl-2-Cyclohexenone Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative 3-Phenyl-2-Cyclohexenone Derivative Apoptosis Induction of Apoptosis Derivative->Apoptosis activates CellCycle Cell Cycle Arrest Derivative->CellCycle induces Microtubules Microtubule Disruption Derivative->Microtubules interferes with NFkB NF-κB Pathway Inhibition Derivative->NFkB inhibits CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath Microtubules->CancerCellDeath NFkB->CancerCellDeath prevents pro-survival signaling

Caption: Potential anticancer mechanisms of 3-phenyl-2-cyclohexenone derivatives.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of 3-phenyl-2-cyclohexenone derivatives.

In Vitro Assays

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by the action of mitochondrial dehydrogenase enzymes.[19] The amount of formazan produced is proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with various concentrations of the 3-phenyl-2-cyclohexenone derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[21]

  • Absorbance Measurement: Incubate for 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.[21]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.[7][8]

Principle: The assay utilizes a synthetic substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by activated caspase-3, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is proportional to caspase-3 activity and can be measured colorimetrically.[8]

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to release intracellular contents.

  • Assay Reaction: Add the cell lysate to a 96-well plate containing the reaction buffer and the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.[8]

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[9][10]

Principle: PI is a fluorescent intercalating agent that stains DNA.[10] The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[9][10]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.[9][10]

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[11][22]

Principle: The polymerization of tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[11][22]

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, the fluorescent reporter, and the test compound.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a microplate reader.

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Inhibitors of tubulin polymerization will decrease the rate and extent of fluorescence increase.[11]

In Vivo Evaluation

In vivo studies are crucial for assessing the efficacy and safety of a potential anticancer agent in a whole-organism context.[23][24][25]

Human tumor xenografts in immunocompromised mice are a widely used preclinical model.[23][25][26]

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or NOD/SCID mice).[23][26]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the 3-phenyl-2-cyclohexenone derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Analysis: Compare the tumor growth in treated mice to that in vehicle-treated control mice to determine the tumor growth inhibition (TGI).

Below is a workflow diagram for the in vitro and in vivo evaluation of 3-phenyl-2-cyclohexenone derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MTT MTT Assay (Cytotoxicity) Caspase Caspase-3 Assay (Apoptosis) MTT->Caspase If cytotoxic Flow Flow Cytometry (Cell Cycle) Caspase->Flow Tubulin Tubulin Polymerization (Mechanism) Flow->Tubulin Xenograft Xenograft Model (Efficacy) Tubulin->Xenograft If promising in vitro activity Start 3-Phenyl-2-Cyclohexenone Derivative Start->MTT

Sources

Application Notes & Protocols for Evaluating the Anti-inflammatory Properties of 3-Phenyl-2-Cyclohexenone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with a Privileged Scaffold

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells, playing a critical role in host defense and tissue repair.[1][2] However, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, cardiovascular disorders, and cancer.[1][3] Consequently, there is a persistent and urgent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles.

The 3-phenyl-2-cyclohexenone core is a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for numerous compounds with diverse biological activities.[4][5] Its unique chemical architecture makes it a versatile building block for creating complex molecules.[4] Recent studies have highlighted the potential of aryl-cyclohexanone derivatives as potent anti-inflammatory agents, making them an attractive area of investigation for drug discovery.[6][7]

This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory properties of novel 3-phenyl-2-cyclohexenone compounds. We delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for key in vitro and in vivo assays, and offer insights into data interpretation.

Part 1: Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of 3-phenyl-2-cyclohexenone derivatives are often attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response. Understanding these pathways is crucial for designing experiments and interpreting results. The two most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[8][9][10] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκBα, tagging it for degradation.[11][12] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[11][12]

NF-kB_Pathway Figure 1: Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα (Degradation) IKK->IkBa_p p65_p50 p65/p50 (Active) IkBa_NFkB->p65_p50 Releases IkBa_NFkB->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Simplified overview of the canonical NF-κB signaling cascade.

The MAPK Signaling Pathway

MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[13] The three major MAPK families involved in inflammation are p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK). These kinases are activated by a tiered system of upstream kinases (MAP3K and MAP2K).[14] Once activated, MAPKs phosphorylate various substrates, including transcription factors like activator protein-1 (AP-1), which collaborates with NF-κB to drive inflammatory gene expression.[15]

MAPK_Pathway Figure 2: Major MAPK Signaling Pathways in Inflammation Stimuli Inflammatory Stimuli (Stress, Cytokines, LPS) MAP3K MAP3K (e.g., TAK1, MEKK1) Stimuli->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK12 ERK1/2 MEK12->ERK12 AP1 Transcription Factors (e.g., AP-1) p38->AP1 Activate JNK->AP1 Activate ERK12->AP1 Activate Response Inflammatory Response (Cytokine Production) AP1->Response

Caption: The three-tiered kinase cascade of the major MAPK pathways.

Part 2: In Vitro Evaluation Protocols

In vitro assays are essential for initial screening as they are cost-effective and provide direct insights into molecular mechanisms.[1]

Protocol 1: LPS-Induced Inflammatory Response in Macrophages

Rationale: This cell-based assay is a cornerstone for evaluating anti-inflammatory potential. It uses lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to mimic an inflammatory response in macrophage cells (e.g., murine RAW 264.7 or human THP-1).[16][17] The activation of Toll-like receptor 4 (TLR4) by LPS triggers robust NF-κB and MAPK signaling, leading to the production of key inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[12][15][16] This protocol allows for the assessment of a compound's ability to suppress these outputs.

LPS_Assay_Workflow Figure 3: Workflow for Macrophage-Based Anti-inflammatory Assay cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed Macrophages (e.g., RAW 264.7) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Pre-treat with Test Compound (1-2 hours) B->C D 4. Stimulate with LPS (e.g., 500 ng/mL) (18-24 hours) C->D E 5. Collect Supernatant D->E H 8. Assess Cell Viability (MTT Assay on remaining cells) D->H F 6. Measure NO (Griess Assay) E->F G 7. Measure Cytokines (ELISA for TNF-α, IL-6) E->G

Caption: Step-by-step experimental workflow for the LPS-induced inflammation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of 3-phenyl-2-cyclohexenone derivatives in DMSO. Dilute to final concentrations in culture media (ensure final DMSO concentration is <0.1%). Remove old media from cells and add media containing the test compounds. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 500 ng/mL to 1 µg/mL, except for the vehicle control wells.[18] Incubate for 18-24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Use the remaining supernatant to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocol.[16][18]

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours until formazan crystals form.

    • Solubilize the crystals with 100 µL of DMSO.

    • Measure absorbance at 570 nm. This step is critical to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity.[16]

  • Controls:

    • Vehicle Control: Cells with media and vehicle (DMSO) only.

    • LPS Control: Cells stimulated with LPS and vehicle (DMSO).

    • Positive Control: Cells treated with a known anti-inflammatory drug (e.g., Dexamethasone) before LPS stimulation.

Protocol 2: COX-2 Enzyme Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[1] COX-2 is the isoform that is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[19][20] A direct enzyme inhibition assay determines if a compound's mechanism of action involves targeting COX-2. This is often a fluorometric or LC-MS/MS-based assay.[21][22]

Step-by-Step Methodology (Fluorometric Kit-Based):

  • Reagent Preparation: Prepare reagents as per the commercial kit's instructions (e.g., Assay Buffer, human recombinant COX-2 enzyme, probe, arachidonic acid substrate).[20][22][23]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[22]

  • Assay Plate Setup: In a 96-well opaque plate, set up the following conditions in duplicate:

    • Enzyme Control (100% Activity): Add Assay Buffer, COX-2 enzyme, and vehicle (DMSO).

    • Inhibitor Control: Add Assay Buffer, COX-2 enzyme, and positive control inhibitor (Celecoxib).

    • Test Inhibitor Wells: Add Assay Buffer, COX-2 enzyme, and serial dilutions of the test compound.

  • Pre-incubation: Add the reaction mix (containing assay buffer and probe) to all wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[24]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.[23]

  • Measurement: Immediately read the fluorescence kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).[22]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.[21]

Table 1: Example Data Summary for In Vitro Assays

Compound ID LPS-induced NO Inhibition IC₅₀ (µM) LPS-induced TNF-α Inhibition IC₅₀ (µM) COX-2 Inhibition IC₅₀ (µM) Cytotoxicity CC₅₀ (µM)
Cyclohexenone-A 12.5 15.2 > 100 > 200
Cyclohexenone-B 8.3 9.1 5.4 > 200
Dexamethasone 0.1 0.08 N/A > 200

| Celecoxib | 45.7 | 52.3 | 0.45 | > 200 |

Part 3: In Vivo Evaluation Protocol

In vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).[3][25]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Rationale: This is the most widely used and reproducible model for screening acute anti-inflammatory drugs.[19][26] The subplantar injection of carrageenan induces a biphasic inflammatory response.[19] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2, along with neutrophil infiltration.[19] This model allows for the characterization of compounds acting on different stages of acute inflammation.

Edema_Assay_Workflow Figure 4: Workflow for Carrageenan-Induced Paw Edema Model A 1. Acclimatize Male Wistar Rats (180-200g) B 2. Measure Baseline Paw Volume (V₀) (Right Hind Paw) using Plethysmometer A->B C 3. Administer Compounds (Vehicle, Test Compound, Indomethacin) via Oral Gavage (p.o.) B->C D 4. Wait 1 Hour (for drug absorption) C->D E 5. Induce Inflammation: Inject 0.1 mL 1% Carrageenan into Subplantar Region D->E F 6. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-carrageenan E->F G 7. Calculate % Edema and % Inhibition F->G

Caption: Experimental workflow for the in vivo paw edema assay.

Step-by-Step Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize them for at least one week before the experiment. Fast animals overnight before dosing.[19]

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC in saline).

    • Group II (Test Compound): Receives the 3-phenyl-2-cyclohexenone derivative at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[19]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[19]

  • Dosing: Administer the respective compounds or vehicle via oral gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[19][26][27]

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[19][28]

  • Data Analysis:

    • Increase in Paw Volume (mL): Vₜ - V₀

    • Percentage of Edema (%): [(Vₜ - V₀) / V₀] x 100

    • Percentage of Inhibition (%): [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the increase in paw volume.

Table 2: Example Data Summary for Paw Edema Assay (% Inhibition)

Treatment Group Dose (mg/kg) 1 hr 2 hr 3 hr 4 hr 5 hr
Vehicle Control - 0 0 0 0 0
Cyclohexenone-A 25 25.1% 35.4% 48.9% 45.2% 40.1%

| Indomethacin | 10 | 15.6% | 28.3% | 55.2% | 60.1% | 58.7% |

Part 4: Data Interpretation and Further Steps

  • Correlating In Vitro and In Vivo Data: A compound that strongly inhibits NO and TNF-α production in macrophages and shows efficacy in the carrageenan model (e.g., Cyclohexenone-A in the example tables) likely acts on the NF-κB or MAPK pathways. If it also inhibits COX-2 (like Cyclohexenone-B), it may have a dual mechanism of action, similar to some NSAIDs.

  • Phase-Specific Activity: Strong inhibition in the late phase (3-6 hours) of the paw edema model strongly suggests inhibition of prostaglandin synthesis.[19] Activity in the early phase may indicate interference with histamine or serotonin release.

  • Next Steps: Promising candidates should be further evaluated for their effects on gene and protein expression (Western Blot for p-p65, p-p38; RT-PCR for COX-2 mRNA) to confirm the mechanism of action. Advanced studies may include chronic inflammation models (e.g., cotton pellet-induced granuloma or adjuvant-induced arthritis) and toxicological safety assessments.[3][7]

References

  • Umar, M.I., et al. (2022).
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
  • Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • Inotiv. (N.D.).
  • Kyriakis, J.M., & Avruch, J. (2012). Mitogen-activated Protein Kinases in Inflammation. Journal of Biological Chemistry. [Link]
  • Towers, C. (N.D.).
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
  • Zhang, Q., et al. (2017).
  • Ward, C., et al. (2017). Modulating Inflammation through the Negative Regulation of NF-κB Signaling.
  • Peiris, D.S.H., et al. (2025).
  • I-Science. (2025). MAPK signalling pathway: Significance and symbolism. I-Science. [Link]
  • Bio-protocol. (N.D.). Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
  • Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
  • Schroecksnadel, K., et al. (2005).
  • Calpena, A.C., et al. (2023).
  • H., et al. (2020).
  • George, S., & S, V. (2020). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Creative Biolabs. (N.D.). Carrageenan induced Paw Edema Model.
  • Gautham, V.G., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
  • Slideshare. (2016).
  • Slideshare. (2018).
  • Vuong, L., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • BPS Bioscience. (N.D.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Rodríguez-Landa, J.F., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Pharmacological and Toxicological Methods. [Link]
  • Georgiev, G., et al. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment. [Link]
  • Assay Genie. (N.D.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
  • G., et al. (2018). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor.
  • ResearchGate. (N.D.). LPS-induced inflammatory reaction and M1-like properties macrophages.
  • Lahtinen, M., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[13][13]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. [Link]
  • Lahtinen, M., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[13][13]-Sigmatropic Rearrangement Route.
  • Kim, H.Y., et al. (2024).
  • Tsolaki, O., et al. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ResearchGate. (2020). Synthesis of substituted cyclohex-2-enones.
  • ResearchGate. (N.D.). LPS-inflammation induced MPs do not activate macrophages.
  • Weinstein, S.L., et al. (1995). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. [Link]
  • ResearchGate. (N.D.). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo.
  • ResearchGate. (N.D.). anti-inflammatory and antioxidant activity of synthesized mannich base derivatives of (2e,6e)-2-[(4-hydroxy-3-methoxyphenyl)methylidene].
  • da Rosa, G.G., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Fundamental & Clinical Pharmacology. [Link]
  • Saravanan, G., et al. (2010). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Journal of Pharmacy Research. [Link]
  • de Oliveira, R., et al. (2015).
  • C., et al. (2021).

Sources

Application Notes and Protocols for the Reduction of 3-Phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, providing access to a variety of valuable saturated ketones, allylic alcohols, and saturated alcohols. 3-Phenyl-2-cyclohexenone is a common substrate in this class, and its reduction products, such as 3-phenylcyclohexanone and 3-phenyl-2-cyclohexen-1-ol, are versatile intermediates in the synthesis of fine chemicals and pharmaceuticals.[1][2] The presence of two reducible functional groups—a carbon-carbon double bond and a carbonyl group—in conjugation presents a significant challenge in chemoselectivity. This guide provides detailed experimental protocols for various methods to control the reduction of 3-phenyl-2-cyclohexenone, enabling researchers to selectively target the desired product.

This document offers a comprehensive overview of three primary reduction strategies:

  • Catalytic Hydrogenation: For the complete saturation of the enone system to yield 3-phenylcyclohexanone.

  • Chemoselective Carbonyl Reduction (Luche Reduction): For the selective 1,2-reduction of the carbonyl group to produce 3-phenyl-2-cyclohexen-1-ol.

  • Conjugate Reduction (Transfer Hydrogenation): An alternative method for the selective reduction of the carbon-carbon double bond.

Each section includes a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and key data presented for clarity and reproducibility.

Catalytic Hydrogenation for the Synthesis of 3-Phenylcyclohexanone

Catalytic hydrogenation is a robust and widely used method for the complete reduction of both the alkene and carbonyl functionalities in an α,β-unsaturated ketone, leading to the corresponding saturated alkane. However, with careful selection of the catalyst and reaction conditions, it is possible to selectively reduce the carbon-carbon double bond to afford the saturated ketone. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3][4][5]

Mechanistic Insight

The catalytic hydrogenation of an alkene on a metal surface, such as palladium, involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface.[6] Hydrogen atoms are added stepwise to the double bond, typically from the same face of the alkene (syn-addition), leading to the saturated product. The carbonyl group can also be reduced under these conditions, but the reduction of the alkene is generally faster with a Pd/C catalyst under mild conditions.

Experimental Protocol

dot

Caption: Workflow for the catalytic hydrogenation of 3-phenyl-2-cyclohexenone.

Materials:

  • 3-Phenyl-2-cyclohexenone (1.0 g, 5.8 mmol)

  • 10% Palladium on carbon (Pd/C), 50% wet (100 mg, ~0.05 mmol Pd)

  • Ethanol (50 mL)

  • Hydrogen gas (balloon)

  • Celite

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-2-cyclohexenone (1.0 g, 5.8 mmol) and ethanol (50 mL).

  • Carefully add 10% Pd/C (100 mg). Caution: Palladium on carbon can be pyrophoric; handle with care and do not allow it to dry completely.[7]

  • Seal the flask with a septum and purge the flask with hydrogen gas from a balloon for 5 minutes.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 3-phenylcyclohexanone.[8]

ParameterValue
Substrate3-Phenyl-2-cyclohexenone
ReagentH₂, 10% Pd/C
SolventEthanol
TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Yield>90%

Luche Reduction for the Synthesis of 3-Phenyl-2-cyclohexen-1-ol

The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[9][10] This method employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The presence of CeCl₃ is crucial for suppressing the competing 1,4-conjugate addition.[9]

Mechanistic Insight

In the presence of methanol, cerium(III) chloride is believed to form a cerium alkoxide species. This species coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring a direct nucleophilic attack by the hydride at the carbonyl carbon (1,2-addition).[9][11] The "hard" nature of the cerium-activated carbonyl and the borohydride-alkoxide species favors the hard-hard interaction of a 1,2-addition over the soft-soft interaction of a 1,4-addition.

Experimental Protocol

dot

Caption: Workflow for the Luche reduction of 3-phenyl-2-cyclohexenone.

Materials:

  • 3-Phenyl-2-cyclohexenone (1.0 g, 5.8 mmol)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (2.38 g, 6.4 mmol)

  • Sodium borohydride (NaBH₄) (0.24 g, 6.4 mmol)

  • Methanol (50 mL)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-phenyl-2-cyclohexenone (1.0 g, 5.8 mmol) and cerium(III) chloride heptahydrate (2.38 g, 6.4 mmol) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • While stirring vigorously, add sodium borohydride (0.24 g, 6.4 mmol) portion-wise over 10 minutes. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas; ensure adequate ventilation and add slowly to control the effervescence.[12][13][14]

  • Continue stirring the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-phenyl-2-cyclohexen-1-ol, which can be further purified by column chromatography if necessary.

ParameterValue
Substrate3-Phenyl-2-cyclohexenone
ReagentsNaBH₄, CeCl₃·7H₂O
SolventMethanol
Temperature0 °C
Reaction Time~30 minutes
Expected Yield>95%

Organocatalytic Transfer Hydrogenation for Conjugate Reduction

Transfer hydrogenation offers a mild and effective alternative to catalytic hydrogenation using hydrogen gas for the selective reduction of the carbon-carbon double bond in enones.[15][16][17] This method often utilizes a hydrogen donor, such as Hantzsch ester, in the presence of an organocatalyst.[15][16][18][19]

Mechanistic Insight

Organocatalytic transfer hydrogenation often proceeds through an iminium ion activation mechanism. The enone reacts with a chiral secondary amine catalyst to form a chiral iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, making the β-carbon more susceptible to nucleophilic attack by the hydride from the Hantzsch ester. Subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the saturated ketone.[15][16]

Experimental Protocol

dot

Caption: Workflow for the organocatalytic transfer hydrogenation of 3-phenyl-2-cyclohexenone.

Materials:

  • 3-Phenyl-2-cyclohexenone (0.5 g, 2.9 mmol)

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (0.88 g, 3.5 mmol)

  • Chiral imidazolidinone catalyst (e.g., MacMillan catalyst) or a primary amine salt catalyst (e.g., a valine ester phosphate salt) (0.05-0.2 eq)[15][17]

  • Dibutyl ether or another suitable solvent (10 mL)[17]

Procedure:

  • In a sealed reaction vial, combine 3-phenyl-2-cyclohexenone (0.5 g, 2.9 mmol), Hantzsch ester (0.88 g, 3.5 mmol), and the organocatalyst (e.g., 20 mol%).

  • Add the solvent (e.g., dibutyl ether, 10 mL).

  • Seal the vial and stir the mixture at the appropriate temperature (e.g., 60 °C) for the specified time (e.g., 48 hours), as determined by the chosen catalyst system.[17]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-phenylcyclohexanone.

ParameterValue
Substrate3-Phenyl-2-cyclohexenone
ReagentsHantzsch ester, Organocatalyst
SolventDibutyl ether (or other)
Temperature60 °C (catalyst dependent)
Reaction Time24-48 hours (catalyst dependent)
Expected YieldHigh, with high enantioselectivity if a chiral catalyst is used

Safety Precautions

  • Sodium Borohydride (NaBH₄): Corrosive and water-reactive, releasing flammable hydrogen gas upon contact with water, acids, or alcohols.[12][13][14] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13]

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle in a wet state and avoid sources of ignition.[7][20]

  • Hydrogen Gas: Highly flammable. Ensure all connections are secure and work in a well-ventilated area, away from sparks and open flames.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][12][13][14][20]

Conclusion

The reduction of 3-phenyl-2-cyclohexenone can be effectively controlled to yield either the saturated ketone, 3-phenylcyclohexanone, or the allylic alcohol, 3-phenyl-2-cyclohexen-1-ol. The choice of methodology—catalytic hydrogenation, Luche reduction, or transfer hydrogenation—allows the synthetic chemist to tailor the outcome to the specific needs of their research. The protocols provided herein are robust and have been developed with an emphasis on reproducibility and safety. By understanding the mechanistic underpinnings of each transformation, researchers can make informed decisions to achieve their desired synthetic targets.

References

  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Transfer Hydrogenation of α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 127(1), 32–33. [Link]
  • Tuttle, J. B., Ouellet, S. G., & MacMillan, D. W. C. (2006). Organocatalytic Transfer Hydrogenation of Cyclic Enones. Journal of the American Chemical Society, 128(39), 12662–12663. [Link]
  • Martin, N. J. A., & List, B. (2006). Highly Enantioselective Transfer Hydrogenation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 128(41), 13368–13369. [Link]
  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]
  • Chemistry Stack Exchange. (2024). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4?. [Link]
  • Reagent Guide: Sodium Borohydride (NaBH4). (2011). Master Organic Chemistry. [Link]
  • MacMillan Group, Princeton University. Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. [Link]
  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
  • Organic Syntheses. (R)-3-PHENYLCYCLOHEXANONE. [Link]
  • Chemguide. THE REDUCTION OF ALDEHYDES AND KETONES. [Link]
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
  • Wikipedia. (2023). Luche reduction. [Link]
  • University of California, Santa Barbara. (2012).
  • Szabo-Scandic. (n.d.).
  • Organic Chemistry On-Line. Aldehydes & Ketones - Synthesis I. [Link]
  • Carl ROTH. (n.d.).
  • Cole-Parmer. (n.d.).
  • Wang, X., et al. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. The Journal of Organic Chemistry, 86(23), 16484–16490. [Link]
  • Organic Chemistry Portal. Luche Reduction. [Link]
  • Pöllänen, K., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[18][18]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, 88(18), 12693–12701. [Link]
  • OSTI.GOV. (n.d.).
  • 3-Phenyl-cyclohexanone: A Versatile Intermediate in Fine Chemical Synthesis. (n.d.). [Link]
  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. [Link]
  • Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst. (2020). ChemSusChem, 13(10), 2635-2642. [Link]
  • Global Substance Registration System. 3-PHENYL-2-CYCLOHEXENONE. [Link]
  • Organic Syntheses. 2-CYCLOHEXENONE. [Link]
  • ResearchGate. (n.d.).
  • Pöllänen, K., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[18][18]-Sigmatropic Rearrangement Route.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2019). 11.
  • Google Patents.
  • PubChem. 2-Cyclohexen-1-one, 3-phenyl-. [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 3-Phenyl-2-cyclohexen-1-on für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung des 3-Phenyl-2-cyclohexen-1-on-Gerüsts. Es werden bewährte Protokolle für die Synthese einer diversifizierten Bibliothek von Analoga vorgestellt, die für das Screening auf potenzielle biologische Aktivitäten, insbesondere im Bereich der Onkologie, konzipiert ist. Die hier beschriebenen Methoden und Strategien basieren auf etablierten chemischen Transformationen und rationalen Ansätzen des Wirkstoffdesigns, die auf wichtige zelluläre Signalwege abzielen.

Einleitung: Das 3-Phenyl-2-cyclohexen-1-on-Gerüst als privilegierte Struktur

Das 3-Phenyl-2-cyclohexen-1-on, ein α,β-ungesättigtes Keton, das strukturell mit Chalconen verwandt ist, stellt ein vielversprechendes Ausgangsmolekül für die medizinische Chemie dar. Seine starre Konformation und die Präsenz mehrerer reaktiver Zentren – das Enon-System (ein Michael-Akzeptor) und die Carbonylgruppe – ermöglichen eine vielfältige chemische Modifikation. Diese strukturelle Ähnlichkeit zu Chalconen, die als potente Inhibitoren verschiedener Kinasen bekannt sind, legt nahe, dass Derivate des 3-Phenyl-2-cyclohexen-1-ons ebenfalls als Modulatoren von Schlüsselproteinen in der zellulären Signaltransduktion fungieren könnten. Insbesondere die Kinase-Familien, wie der Epidermal Growth Factor Receptor (EGFR) und die Phosphoinositid-3-Kinasen (PI3K), sind aufgrund ihrer häufigen Dysregulation bei Krebserkrankungen attraktive Zielstrukturen. Die Derivatisierung dieses Gerüsts zielt darauf ab, eine Bibliothek von Verbindungen zu erstellen, um neue Leitstrukturen für die Entwicklung von zielgerichteten Krebstherapien zu identifizieren.

Strategien zur Derivatisierung

Die chemische Modifikation des 3-Phenyl-2-cyclohexen-1-on-Gerüsts konzentriert sich auf drei primäre reaktive Zentren: die Carbonylgruppe, die α-Position zur Carbonylgruppe und die β-Position der Doppelbindung. Durch gezielte Reaktionen an diesen Positionen kann eine Bibliothek von Verbindungen mit unterschiedlichen sterischen und elektronischen Eigenschaften generiert werden.

G cluster_scaffold 3-Phenyl-2-cyclohexen-1-on Gerüst cluster_reactions Derivatisierungsstrategien cluster_products Generierte Derivatklassen Scaffold Startgerüst MA Michael-Addition (β-Position) Scaffold->MA KC Knoevenagel-Kondensation (α-Position/Carbonyl) Scaffold->KC HET Heterocyclisierung (Kondensation am Carbonyl) Scaffold->HET MA_Prod Thioether, Amine, Alkyl-Derivate MA->MA_Prod KC_Prod Benzyliden-Derivate KC->KC_Prod HET_Prod Pyrazole, Pyrimidine HET->HET_Prod

Michael-Addition an der β-Position

Die konjugierte Addition von Nukleophilen an die β-Position des Enon-Systems ist eine fundamentale Reaktion zur Einführung von Diversität. [1][2][3]Diese Reaktion ist thermodynamisch kontrolliert und ermöglicht die Anbindung einer Vielzahl von funktionellen Gruppen.

Rationale: Durch die Einführung von Thiolen, Aminen oder Kohlenstoff-Nukleophilen können die Löslichkeit, die Polarität und die Fähigkeit zur Wasserstoffbrückenbindung der Moleküle gezielt moduliiert werden. Dies kann zu verbesserten pharmakokinetischen Eigenschaften und neuen Interaktionen mit der Zielprotein-Bindetasche führen.

Knoevenagel-Kondensation an der α-Position

Die Knoevenagel-Kondensation nutzt die Reaktivität der α-Methylengruppe neben der Carbonylgruppe. In Anwesenheit einer Base kann diese Position mit Aldehyden oder Ketonen kondensiert werden, was zu einer Alkyliden-Substitution führt. [4][5] Rationale: Diese Modifikation erweitert das konjugierte System des Moleküls und führt zu einer planaren, starren Struktur. Solche Erweiterungen können die π-π-Wechselwirkungen mit aromatischen Aminosäureresten in der Kinase-Bindetasche verstärken.

Synthese von heterocyclischen Derivaten

Die Carbonylgruppe und das benachbarte Kohlenstoffatom der Doppelbindung bilden eine 1,3-dielektrophile Einheit, die sich ideal für die Synthese von anellierten heterocyclischen Systemen eignet. Reaktionen mit Dinukleophilen wie Hydrazin oder Harnstoff führen zur Bildung von Pyrazol- oder Pyrimidin-Ringen. [6][7] Rationale: Die Einführung von heterocyclischen Ringen, insbesondere solchen, die Wasserstoffbrückendonoren und -akzeptoren enthalten, ist eine bewährte Strategie zur Erhöhung der Bindungsaffinität und Selektivität von Kinase-Inhibitoren. Diese Ringe können entscheidende Wechselwirkungen mit dem "Hinge"-Bereich der ATP-Bindetasche von Kinasen eingehen.

Detaillierte Versuchsprotokolle

Die folgenden Protokolle sind als validierte Ausgangspunkte für die Synthese der beschriebenen Derivatklassen konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben.

Protokoll 3.1: Michael-Addition von Thiophenol (Allgemeines Protokoll)

Dieses Protokoll beschreibt die basenkatalysierte Addition eines Thiols an das Cyclohexenon-Gerüst.

  • Materialien:

    • 3-Phenyl-2-cyclohexen-1-on (1,0 mmol)

    • Thiophenol (1,1 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU) (0,1 mmol, 10 mol%)

    • Acetonitril (5 mL)

    • Dichlormethan, Kochsalzlösung, wasserfreies Natriumsulfat

    • Kieselgel für die Säulenchromatographie

  • Durchführung:

    • Lösen Sie 3-Phenyl-2-cyclohexen-1-on (1,0 mmol) und Thiophenol (1,1 mmol) in einem Rundkolben in Acetonitril (5 mL).

    • Geben Sie DBU (0,1 mmol) bei Raumtemperatur zur Lösung.

    • Rühren Sie die Mischung für 2-4 Stunden und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach vollständigem Umsatz entfernen Sie das Lösungsmittel unter reduziertem Druck.

    • Lösen Sie den Rückstand in Dichlormethan (20 mL) und waschen Sie ihn mit Kochsalzlösung (2 x 10 mL).

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und engen Sie sie ein.

    • Reinigen Sie das Produkt mittels Flash-Säulenchromatographie auf Kieselgel (Hexan/Ethylacetat), um das Thioether-Addukt zu erhalten. [8]

Protokoll 3.2: Knoevenagel-Kondensation mit Malononitril

Dieses Protokoll beschreibt eine umweltfreundliche Knoevenagel-Kondensation unter Verwendung eines milden Katalysators. [2][9]

  • Materialien:

    • 3-Phenyl-2-cyclohexen-1-on (1,0 mmol)

    • Malononitril (1,2 mmol)

    • Ammoniumacetat (eine Spatelspitze)

    • Wasser und Glycerin (1:1, 5 mL) oder Ethanol

    • Eiswasser

  • Durchführung:

    • Mischen Sie in einem Rundkolben 3-Phenyl-2-cyclohexen-1-on (1,0 mmol) und Malononitril (1,2 mmol) in 5 mL Wasser und Glycerin (1:1). Alternativ kann Ethanol als Lösungsmittel verwendet werden.

    • Fügen Sie eine katalytische Menge Ammoniumacetat hinzu.

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 24 Stunden oder sonifizieren Sie sie für 5-10 Minuten, falls ein Ultraschallbad verfügbar ist. [9] 4. Verfolgen Sie die Reaktion mittels DC.

    • Nach Abschluss der Reaktion wird der entstandene Niederschlag abfiltriert und mit eiskaltem Wasser (50 mL) gewaschen. [2] 6. Das Rohprodukt kann durch Umkristallisation aus Ethanol weiter gereinigt werden.

Protokoll 3.3: Synthese von Pyrazol-Derivaten

Dieses Protokoll beschreibt die Synthese eines anellierten Pyrazol-Rings durch Reaktion mit Hydrazinhydrat.

  • Materialien:

    • 3-Phenyl-2-cyclohexen-1-on (1,0 mmol)

    • Hydrazinhydrat (1,5 mmol)

    • Eisessig (katalytische Menge)

    • Ethanol (10 mL)

  • Durchführung:

    • Lösen Sie 3-Phenyl-2-cyclohexen-1-on (1,0 mmol) in Ethanol (10 mL) in einem Rundkolben.

    • Fügen Sie Hydrazinhydrat (1,5 mmol) und eine katalytische Menge Eisessig hinzu.

    • Erhitzen Sie die Reaktionsmischung für 6-8 Stunden unter Rückfluss.

    • Verfolgen Sie den Reaktionsfortschritt mittels DC.

    • Nach Abkühlen der Reaktion auf Raumtemperatur wird das Produkt oft als Feststoff ausgefällt.

    • Filtrieren Sie den Feststoff ab, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn, um das gewünschte Pyrazol-Derivat zu erhalten. Eine weitere Reinigung kann durch Umkristallisation erfolgen.

Biologisches Screening: Eine Kaskadenstrategie

Die Evaluierung der neu synthetisierten Derivate erfolgt in einer schrittweisen Kaskade, beginnend mit zellbasierten Assays zur Bestimmung der allgemeinen Zytotoxizität, gefolgt von gezielten enzymatischen Assays zur Identifizierung spezifischer Kinase-Inhibitoren.

G

Abbildung 2: Workflow für das biologische Screening.

Primärscreening: MTT-Assay zur Bestimmung der Zellviabilität

Der MTT-Assay ist ein kolorimetrischer Test, der die metabolische Aktivität von Zellen misst und als Indikator für die Zytotoxizität einer Verbindung dient. [4][10][11][12]

  • Prinzip: Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch NAD(P)H-abhängige Oxidoreduktasen zu violetten Formazan-Kristallen. Die Menge des produzierten Formazans, die nach der Solubilisierung gemessen wird, ist proportional zur Anzahl der lebenden Zellen.

  • Protokoll (Kurzfassung):

    • Zellaussaat: Säen Sie Krebszelllinien (z. B. A549 für Lungenkrebs, MCF-7 für Brustkrebs) in 96-Well-Platten mit einer Dichte von 1.000 bis 100.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden.

    • Behandlung: Fügen Sie serielle Verdünnungen der Testverbindungen (z. B. von 0,1 bis 100 µM) zu den Wells hinzu und inkubieren Sie für 48-72 Stunden.

    • MTT-Inkubation: Fügen Sie 10 µL MTT-Lösung (Endkonzentration 0,5 mg/mL) zu jedem Well hinzu und inkubieren Sie für 4 Stunden bei 37 °C.

    • Solubilisierung: Fügen Sie 100 µL Solubilisierungslösung (z. B. DMSO oder eine SDS-HCl-Lösung) hinzu, um die Formazan-Kristalle aufzulösen.

    • Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.

    • Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikel-Kontrolle und bestimmen Sie die IC50-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt).

Sekundärscreening: In-vitro-Kinase-Inhibitions-Assays

Verbindungen, die im MTT-Assay eine signifikante Zytotoxizität zeigen ("Hits"), werden anschließend in gezielten enzymatischen Assays auf ihre Fähigkeit getestet, spezifische Kinasen wie EGFR und PI3K zu hemmen.

  • Prinzip (Lumineszenz-basiert, z.B. ADP-Glo™): Die Kinase-Aktivität wird durch die Messung der Menge an produziertem ADP quantifiziert. Das ADP wird enzymatisch in ATP umgewandelt, das dann in einer Luciferase/Luziferin-Reaktion ein Lichtsignal erzeugt. Die Signalintensität ist direkt proportional zur Kinase-Aktivität. [1][12][13]* Protokoll für EGFR-Kinase-Assay (Allgemein):

    • Reaktionsansatz: Stellen Sie in einer 384-Well-Platte einen Reaktionsmix her, der Puffer, das EGFR-Enzym und ein Peptidsubstrat (z. B. Poly(Glu,Tyr) 4:1) enthält.

    • Inhibitor-Inkubation: Fügen Sie serielle Verdünnungen der Testverbindung oder DMSO (Kontrolle) hinzu und inkubieren Sie für 15 Minuten bei Raumtemperatur.

    • Reaktionsstart: Initiieren Sie die Kinase-Reaktion durch Zugabe von ATP. Inkubieren Sie für 60 Minuten bei 30 °C.

    • Reaktionsstopp und ATP-Abbau: Fügen Sie ADP-Glo™-Reagenz hinzu, um die Reaktion zu stoppen und das verbleibende ATP abzubauen (40 Minuten Inkubation).

    • Signalerzeugung: Fügen Sie Kinase-Detektionsreagenz hinzu, um ADP in ATP umzuwandeln und das lumineszente Signal zu erzeugen (30 Minuten Inkubation).

    • Messung: Messen Sie die Lumineszenz mit einem Plattenlesegerät.

    • Analyse: Berechnen Sie die prozentuale Inhibition im Vergleich zur Kontrolle und bestimmen Sie die IC50-Werte.

Ein analoges Protokoll kann für PI3K-Isoformen verwendet werden, wobei ein Lipidsubstrat (PIP2) anstelle eines Peptidsubstrats zum Einsatz kommt. [1][10][11][14]

Validierung im zellulären Kontext: Western Blot für p-AKT

Um zu bestätigen, dass die Hemmung der PI3K-Aktivität auch in intakten Zellen stattfindet, kann die Phosphorylierung des nachgeschalteten Zielproteins AKT mittels Western Blot analysiert werden.

  • Prinzip: Eine Hemmung des PI3K-Signalwegs führt zu einer verringerten Phosphorylierung von AKT am Serin 473 (p-AKT). Diese Reduktion kann durch spezifische Antikörper nachgewiesen werden.

  • Protokoll (Kurzfassung):

    • Zellbehandlung: Behandeln Sie Zellen (z. B. PC-3 oder MCF-7) mit den Testverbindungen in verschiedenen Konzentrationen für 1-2 Stunden. Stimulieren Sie anschließend den PI3K-Signalweg (z. B. mit IGF-1) für 15-30 Minuten.

    • Proteinextraktion: Lysieren Sie die Zellen in einem Puffer, der Protease- und Phosphatase-Inhibitoren enthält.

    • Proteinquanifizierung: Bestimmen Sie die Proteinkonzentration der Lysate (z. B. mittels BCA-Assay).

    • Gelelektrophorese und Transfer: Trennen Sie gleiche Proteinmengen mittels SDS-PAGE auf und transferieren Sie sie auf eine PVDF-Membran.

    • Antikörper-Inkubation: Blockieren Sie die Membran und inkubieren Sie sie über Nacht mit einem primären Antikörper gegen p-AKT (Ser473). Inkubieren Sie anschließend mit einem HRP-gekoppelten sekundären Antikörper.

    • Detektion: Weisen Sie die Proteinbanden mittels Chemilumineszenz nach.

    • Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie das p-AKT-Signal auf das Signal von Gesamt-AKT, um die relative Phosphorylierung zu bestimmen.

Datenpräsentation und Interpretation

Die Ergebnisse der Derivatisierung und des Screenings sollten systematisch zusammengefasst werden, um Struktur-Wirkungs-Beziehungen (SAR) zu identifizieren.

Tabelle 1: Hypothetische Screening-Daten für eine Derivat-Bibliothek

VerbindungModifikationstypR-GruppeZytotoxizität IC50 (µM) [A549]EGFR-Inhibition IC50 (µM)PI3Kα-Inhibition IC50 (µM)
Startgerüst --> 100> 50> 50
DER-01 Michael-Addition-S-Ph15.225.88.1
DER-02 Michael-Addition-S-Ph-4-Cl8.912.34.5
DER-03 Knoevenagel=C(CN)222.5> 5018.7
DER-04 HeterocyclisierungPyrazol5.46.12.3
DER-05 HeterocyclisierungPyrimidin7.89.53.1

Interpretation: Die hypothetischen Daten in Tabelle 1 deuten darauf hin, dass die Einführung von Thioethern (DER-01, DER-02) und insbesondere die Synthese von heterocyclischen Derivaten (DER-04, DER-05) zu einer signifikanten Steigerung der zytotoxischen und kinasenhemmenden Aktivität führt. Insbesondere das Pyrazol-Derivat DER-04 zeigt eine potente Aktivität gegen beide Kinasen, was es zu einem vielversprechenden Kandidaten für weitere Optimierungen macht.

Schlussfolgerung

Das 3-Phenyl-2-cyclohexen-1-on-Gerüst ist eine vielseitige und vielversprechende Ausgangsstruktur für die Synthese von biologisch aktiven Verbindungen. Die in diesem Handbuch beschriebenen Protokolle für die Derivatisierung mittels Michael-Addition, Knoevenagel-Kondensation und Heterocyclisierung ermöglichen die effiziente Erstellung einer diversifizierten Molekülbibliothek. Die vorgeschlagene Screening-Kaskade, die Zytotoxizitäts- und spezifische Kinase-Inhibitions-Assays kombiniert, bietet einen robusten Weg zur Identifizierung und Validierung neuer Leitstrukturen für die Arzneimittelentwicklung, insbesondere im Bereich der Onkologie. Die systematische Anwendung dieser Methoden kann zur Entdeckung neuartiger Kinase-Inhibitoren mit Potenzial für zukünftige therapeutische Anwendungen führen.

Referenzen

  • Organic Chemistry Portal. Knoevenagel-Kondensation Doebner-Modifikation. Verfügbar unter: [Link]

  • Wikipedia. Knoevenagel-Reaktion. Verfügbar unter: [Link]

  • BPS Bioscience. EGFR(L858R) Kinase Assay Kit. Verfügbar unter: [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Verfügbar unter: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Verfügbar unter: [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ. Verfügbar unter: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Verfügbar unter: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. Verfügbar unter: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Verfügbar unter: [Link]

  • MTT Assay Protocol. Scribd. Verfügbar unter: [Link]

  • Wikipedia. Michael addition reaction. Verfügbar unter: [Link]

  • Organic Chemistry Portal. Michael Addition. Verfügbar unter: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenyl-2-cyclohexenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you navigate the common challenges and optimize your synthetic strategy for this valuable compound. 3-Phenyl-2-cyclohexenone is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its efficient synthesis is therefore of significant interest.

The most common and robust method for synthesizing 3-phenyl-2-cyclohexenone and its derivatives is the Robinson annulation. This powerful reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-phenyl-2-cyclohexenone, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield, or I am not observing any of the desired 3-phenyl-2-cyclohexenone product. What are the likely causes, and how can I improve the yield?

  • Answer: Low yields in a Robinson annulation for 3-phenyl-2-cyclohexenone can be attributed to several factors, from the stability of your reactants to suboptimal reaction conditions. Here are the primary culprits and how to address them:

    • Polymerization of the Michael Acceptor: The α,β-unsaturated ketone used as the Michael acceptor, such as phenyl vinyl ketone, can be prone to polymerization under the basic conditions of the reaction. This is a very common reason for low yields.[4]

      • Solution: Instead of using the α,β-unsaturated ketone directly, consider generating it in situ or using a more stable precursor. For instance, a Mannich base of the corresponding ketone can be used, which will eliminate in the reaction mixture to provide the Michael acceptor.[4] Another approach is the Wichterle reaction, which utilizes 1,3-dichloro-cis-2-butene as a stable precursor to methyl vinyl ketone, avoiding polymerization.[2]

    • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for efficient enolate formation in the Michael addition and for promoting the subsequent intramolecular aldol condensation.

      • Solution: A systematic screening of bases and solvents is recommended. Common bases include sodium hydroxide, potassium hydroxide, sodium ethoxide, and potassium carbonate.[3][5][6] Solvents can range from protic (e.g., ethanol) to aprotic (e.g., toluene, tert-butanol).[7][8] The optimal combination will depend on the specific substrates being used.

    • Unfavorable Equilibrium in the Aldol Condensation: The final dehydration step of the aldol condensation is crucial for driving the reaction towards the desired α,β-unsaturated cyclic ketone. If this step is not efficient, the reaction may stall at the aldol addition product.

      • Solution: Ensure your reaction conditions facilitate dehydration. This can often be achieved by increasing the reaction temperature or by using a base that also acts as a dehydrating agent. In some cases, a separate acid-catalyzed dehydration step after the initial reaction can be effective.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the pure 3-phenyl-2-cyclohexenone. What are the likely side products, and what is the best purification strategy?

  • Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to devising an effective purification strategy.

    • Potential Side Products:

      • Michael Adduct: The intermediate formed after the Michael addition may not proceed to the cyclized product. This 1,5-dicarbonyl compound can be a major byproduct.

      • Aldol Addition Product: The cyclic keto-alcohol formed before the final dehydration step can also be present in the crude mixture.

      • Self-Condensation Products: The starting ketone can undergo self-aldol condensation, leading to undesired dimers.

      • Polymeric Material: As mentioned, polymerization of the Michael acceptor can result in a significant amount of intractable material.[4]

    • Purification Strategy:

      • Flash Column Chromatography: This is the most effective method for separating 3-phenyl-2-cyclohexenone from the various side products.[9] A gradient elution using a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed.[9]

      • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step.[9] The choice of solvent is critical and should be determined experimentally; common solvents include ethanol or mixtures of hexane and ethyl acetate.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the synthesis of 3-phenyl-2-cyclohexenone via Robinson Annulation?

    • A1: The reaction proceeds in two main stages:

      • Michael Addition: A base deprotonates the starting ketone to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ketone (the Michael acceptor).[2][10]

      • Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound, under basic conditions, forms an enolate which then attacks the other carbonyl group within the same molecule to form a six-membered ring.[11][12] This is followed by dehydration to yield the final α,β-unsaturated cyclohexenone product.[13]

  • Q2: Can microwave irradiation be used to improve the reaction?

    • A2: Yes, microwave-assisted synthesis has been shown to be effective for Robinson annulations, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods.[6][8] Reactions can often be completed in minutes under microwave irradiation.[6]

  • Q3: Are there alternative methods to the Robinson Annulation for synthesizing cyclohexenones?

    • A3: While the Robinson annulation is a cornerstone, other methods exist. These include[2][2]-sigmatropic rearrangements, which can offer high stereoselectivity.[7][8] Other approaches involve various cyclization reactions, such as those catalyzed by transition metals like rhodium or palladium.[14]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-2-cyclohexenone via Robinson Annulation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chalcone (benzylideneacetophenone)

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add chalcone (1.0 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-phenyl-2-cyclohexenone.

Data Summary

MethodReactantsBase/CatalystSolventYield (%)Reference
Robinson Annulation3-Nitrochalcone, Ethyl acetoacetateSodium hydroxide-35.33[5]
Robinson Annulation4-Methoxychalcone, Ethyl acetoacetateSodium hydroxide-79[3]
Microwave-Assisted Robinson Annulation1,3-Diaryl-2-propen-1-ones, Ethyl acetoacetatePotassium carbonateSolvent-freeHigh[6]
[2][2]-Sigmatropic RearrangementPhenyl pyruvate, Aryl enonesSodium hydroxidetert-Butanol/Tolueneup to 86[7][8]
[2][2]-Sigmatropic RearrangementPhenyl pyruvate, Aryl enonesSodium hydroxideWaterup to 98[7][8]

Visual Guides

Diagram 1: Robinson Annulation Mechanism

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Start Ketone Enolate Acceptor α,β-Unsaturated Ketone Start->Acceptor Nucleophilic Attack Adduct 1,5-Dicarbonyl (Michael Adduct) Acceptor->Adduct Enolate_form Enolate Formation Adduct->Enolate_form Base Cyclization Intramolecular Attack Enolate_form->Cyclization Keto_alcohol Cyclic Keto-Alcohol Cyclization->Keto_alcohol Dehydration Dehydration (-H2O) Keto_alcohol->Dehydration Final_Product 3-Phenyl-2-cyclohexenone Dehydration->Final_Product

Caption: Robinson Annulation workflow for 3-phenyl-2-cyclohexenone synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield Start Low Yield of 3-Phenyl-2-cyclohexenone Check_Polymer Check for Polymerization of Michael Acceptor Start->Check_Polymer Use_Precursor Use a Stable Precursor (e.g., Mannich Base) Check_Polymer->Use_Precursor Yes Check_Conditions Review Reaction Conditions (Base/Solvent) Check_Polymer->Check_Conditions No Success Improved Yield Use_Precursor->Success Screen_Conditions Screen Different Base/Solvent Combinations Check_Conditions->Screen_Conditions Check_Dehydration Incomplete Dehydration? Check_Conditions->Check_Dehydration Screen_Conditions->Success Optimize_Dehydration Increase Temperature or Use Dehydrating Agent Check_Dehydration->Optimize_Dehydration Yes Optimize_Dehydration->Success

Sources

Side reactions in the synthesis of 2-Cyclohexen-1-one, 3-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 2-Cyclohexen-1-one, 3-phenyl-

Document ID: TSC-CHEM-SYN48-01A

Last Updated: January 8, 2026

Welcome to the technical support center for the synthesis of 2-Cyclohexen-1-one, 3-phenyl-. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

I. Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you might encounter in the lab. We diagnose the likely causes and provide actionable, field-tested solutions.

Question 1: My reaction has a very low yield, and TLC analysis shows a complex mixture of spots, including a significant amount of unreacted chalcone. What's going wrong?

This is a frequent issue, typically pointing to problems in the crucial C-C bond-forming steps of the Robinson annulation sequence. The synthesis of 3-phenyl-2-cyclohexen-1-one usually proceeds via a Michael addition of an enolate to a chalcone (1,3-diphenyl-2-propen-1-one), followed by an intramolecular aldol condensation and dehydration.[1] The problem you're describing can stem from several factors related to the initial Michael addition.

Probable Causes & Recommended Solutions

Probable Cause Explanation & Causality Recommended Action & Protocol
Ineffective Enolate Formation The reaction hinges on the generation of a nucleophilic enolate from your ketone (e.g., from ethyl acetoacetate or acetone). If the base is not strong enough, is wet, or is not used in the correct stoichiometry, enolate concentration will be insufficient to drive the Michael addition forward.1. Base Selection: Use a strong base like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in an anhydrous alcohol solvent.[2] 2. Verify Base Quality: Use freshly opened or properly stored base. If using KOH or NaOH, ensure the pellets are not coated with carbonate from atmospheric CO2. 3. Solvent Integrity: Use anhydrous ethanol or methanol. Water will protonate the enolate, quenching the reaction.
Dominance of Side Reactions Strong bases and high temperatures can promote undesired side reactions.[2] The most common is the self-condensation of the starting ketone or a competing Michael addition where the chalcone product is attacked by another enolate molecule, leading to high molecular weight byproducts.[3]1. Temperature Control: Run the initial Michael addition at a lower temperature (e.g., 0-5 °C in an ice bath) to favor the desired reaction kinetically.[2] 2. Slow Addition: Add the base or the chalcone solution dropwise over a period of 15-20 minutes to maintain a low concentration of the highly reactive enolate at any given time, minimizing self-condensation.[2]
Steric Hindrance While not an issue for this specific target, highly substituted chalcones or bulky ketone partners can sterically hinder the approach of the nucleophile, slowing the reaction and allowing side reactions to compete.Not directly applicable for this synthesis but a key consideration for analogues.

Workflow: Diagnosing Low Yield in Michael Addition Here is a logical flow to troubleshoot the initial, critical step of the synthesis.

G cluster_start Problem Diagnosis cluster_analysis Analysis Steps cluster_solution Corrective Actions cluster_result Expected Outcome Start Low Yield & Complex Mixture on TLC CheckBase Verify Base Activity & Anhydrous Conditions Start->CheckBase CheckTemp Review Reaction Temperature Profile Start->CheckTemp CheckStoich Confirm Stoichiometry of Reactants Start->CheckStoich OptimizeBase Use Fresh, Strong Base (e.g., NaOEt) in Anhydrous Solvent CheckBase->OptimizeBase OptimizeTemp Run Michael Addition at 0-5 °C with Slow Addition CheckTemp->OptimizeTemp OptimizeStoich Use Slight Excess of Enolate Precursor (e.g., 1.1 eq) CheckStoich->OptimizeStoich Success Improved Yield of Michael Adduct/ Final Product OptimizeBase->Success OptimizeTemp->Success OptimizeStoich->Success

Caption: Troubleshooting workflow for low-yield reactions.

Question 2: My final product is contaminated with a persistent impurity that is difficult to remove by recrystallization. What could it be and how do I get rid of it?

This often points to the formation of a stable, structurally similar byproduct. In the context of the Robinson annulation, the most likely culprits are intermediates that failed to dehydrate or isomeric products.

Probable Causes & Recommended Solutions

Probable Cause Explanation & Causality Recommended Action & Protocol
Incomplete Dehydration The penultimate step is the base- or acid-catalyzed dehydration of the cyclic keto alcohol intermediate to form the α,β-unsaturated system.[4] If this step is incomplete, you will isolate the hydroxy-cyclohexanone, which has similar polarity to the desired product, making purification by simple recrystallization challenging.1. Force Dehydration: After the initial cyclization, ensure conditions are sufficient for dehydration. This may involve heating the reaction mixture to reflux for several hours.[4] Some protocols use a catalytic amount of a stronger base or a switch to acidic conditions (e.g., p-toluenesulfonic acid) during workup to drive the elimination of water. 2. Purification: If the impurity is already present, column chromatography on silica gel is the most effective method for separation. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity.
Formation of Isomeric Product It's possible to form a regioisomer of the double bond, such as 3-phenyl-3-cyclohexen-1-one, especially under certain thermodynamic conditions. This isomer can be difficult to separate from the desired conjugated product.1. Kinetic Control: Employing milder bases and lower temperatures generally favors the formation of the thermodynamically more stable conjugated enone.[2] 2. Isomerization: If the undesired isomer is formed, it can sometimes be converted to the desired product by treatment with acid or base under equilibrating conditions, though this can be a low-yielding process.
Michael Adduct Impurity If the initial Michael adduct is particularly stable or sterically hindered, it may resist the intramolecular aldol cyclization. This 1,5-diketone intermediate will be a significant impurity.1. Promote Cyclization: After the Michael addition appears complete by TLC, increase the reaction temperature to encourage the intramolecular aldol condensation.[4] 2. Re-subject to Conditions: Isolate the crude mixture and re-subject it to stronger basic or acidic conditions to force the ring closure.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis of the Robinson annulation for synthesizing 3-phenyl-2-cyclohexen-1-one?

The Robinson annulation is a powerful ring-forming reaction that, in this case, constructs the cyclohexenone ring in a tandem sequence.[1] It combines two fundamental reactions of carbonyl chemistry: the Michael addition and the Aldol condensation.[5]

  • Michael Addition: An enolate (nucleophile), generated from a ketone like ethyl acetoacetate, attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), which is benzalacetophenone (chalcone). This forms a 1,5-dicarbonyl compound, the "Michael adduct".[1]

  • Aldol Condensation: Under the basic reaction conditions, an enolate forms on one of the ketones of the Michael adduct, which then attacks the other carbonyl group in an intramolecular fashion, forming a six-membered ring.

  • Dehydration: The resulting β-hydroxy ketone (the aldol adduct) readily eliminates a molecule of water, often with gentle heating, to yield the final, conjugated 2-cyclohexen-1-one product.[4]

Mechanism: Robinson Annulation Pathway

G Chalcone Chalcone (Michael Acceptor) MichaelAdduct Michael Adduct (1,5-Diketone) Chalcone->MichaelAdduct Enolate Enolate from Ethyl Acetoacetate Enolate->MichaelAdduct Michael Addition Aldol Intramolecular Aldol Condensation MichaelAdduct->Aldol CyclicAdduct Cyclic β-Hydroxy Ketone Aldol->CyclicAdduct Dehydration Dehydration (-H2O) CyclicAdduct->Dehydration FinalProduct 3-Phenyl-2-Cyclohexen-1-one (Final Product) Dehydration->FinalProduct

Caption: Key stages of the Robinson annulation synthesis.

Q2: Can I use alternative, "greener" methods for this synthesis?

Absolutely. Green chemistry principles are increasingly being applied to classic reactions like this one. Several more environmentally friendly approaches have been shown to be effective, often leading to higher yields and fewer side products.

  • Solvent-Free Grinding: This method involves grinding the solid reactants (chalcone, ketone source) with a solid base like NaOH or KOH using a mortar and pestle. The absence of solvent can minimize side reactions and the process is often faster and more efficient.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes. This can lead to higher yields and a cleaner product profile by minimizing the time for side reactions to occur.[3]

  • Ultrasound-Assisted Synthesis: Sonication provides energy to the reaction via acoustic cavitation. This can also promote the reaction at lower temperatures, which helps to reduce the rate of undesired side reactions like the Michael addition.[6]

Q3: How do I properly characterize the final product and identify potential impurities?

A combination of spectroscopic and physical methods is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: This is the most powerful tool. For the desired product, you should see characteristic signals for the vinyl proton on the cyclohexenone ring, as well as signals for the phenyl group and the aliphatic protons of the cyclohexene ring. The coupling constants can confirm their connectivity. Impurities like the keto-alcohol intermediate would show a proton on a carbon bearing an alcohol, which would disappear upon dehydration.

    • ¹³C NMR: This will confirm the number of unique carbons and show characteristic peaks for the carbonyl carbon (~198-200 ppm) and the sp² carbons of the double bond and phenyl ring.

  • Infrared (IR) Spectroscopy: This is useful for a quick functional group analysis. You should observe a strong absorption band for the conjugated ketone C=O stretch (typically ~1660-1680 cm⁻¹) and the C=C stretch (~1600-1620 cm⁻¹).[4] The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) can confirm that the dehydration was successful.[4]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product (172.22 g/mol for C₁₂H₁₂O).[7]

  • Melting Point: The pure compound should have a sharp melting point (literature value: 62-65 °C).[8] A broad or depressed melting point is a strong indicator of impurities.

III. Experimental Protocol Example

This is a representative protocol for the synthesis of 3-phenyl-2-cyclohexen-1-one via the reaction of chalcone and ethyl acetoacetate.

Materials:

  • Benzalacetophenone (Chalcone)

  • Ethyl acetoacetate

  • Ethanol (Anhydrous)

  • Sodium Hydroxide (or Sodium Ethoxide)

  • Hydrochloric Acid (dilute)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzalacetophenone (1 eq.) and ethyl acetoacetate (1.1 eq.) in anhydrous ethanol.

  • Michael Addition: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of sodium hydroxide (2.2 eq.) in ethanol and add it dropwise to the stirred reaction mixture over 20 minutes, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC), checking for the consumption of the chalcone starting material.[9]

  • Cyclization & Dehydration: Once the Michael addition is complete (typically 2-4 hours), gently heat the reaction mixture to reflux for 6-16 hours to promote the intramolecular aldol condensation and subsequent dehydration.[4]

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. Acidify the mixture with dilute HCl to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, washing it with cold water until the washings are neutral.[10] Dry the solid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-phenyl-2-cyclohexen-1-one.[10]

IV. References

  • Jacquemin, J., et al. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis. ORBi. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • Hayashi, T., et al. (2002). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 79, 84. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-Up of the Robinson annulation reaction of chalcone and acetone. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Studylib. (n.d.). Robinson Annulation Lab Report: Synthesis & Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PubMed Central. Retrieved from [Link]

  • Usiena air - Unisi. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-phenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[2][2]-Sigmatropic Rearrangement Route. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[2][2]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. PubChem. Retrieved from [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some chalcones and their cyclohexenone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PubMed Central. Retrieved from [Link]

  • Science Alert. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved from [Link]

  • PubMed. (2012). Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-phenyl-2-cyclohexenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-phenyl-2-cyclohexenone. This resource is designed for researchers and drug development professionals to navigate the nuances of purifying this moderately polar α,β-unsaturated ketone using silica gel column chromatography. The following question-and-answer guide provides field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Part 1: Method Development & Preparation

This section addresses the critical preparatory steps that form the foundation of a successful separation. Proper method development using Thin-Layer Chromatography (TLC) is a self-validating system that predicts the success of your preparative column.

Q1: I'm about to purify 3-phenyl-2-cyclohexenone. What stationary and mobile phases should I start with?

Answer:

For a moderately polar organic molecule like 3-phenyl-2-cyclohexenone, the standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh particle size).[1][2] Its popularity stems from its high surface area, excellent resolving power for a wide range of compounds, and cost-effectiveness.[1] The hydroxyl groups on the silica surface make it a highly polar stationary phase, which is ideal for normal-phase chromatography.[3]

The mobile phase (eluent) is the solvent that carries your sample through the column.[4] For silica gel chromatography, you will use a non-polar solvent system, typically a mixture of a hydrocarbon and a more polar solvent.[5][6] The key is to find a balance where your target compound moves off the baseline but is well-separated from impurities.

A highly effective and common starting point for compounds of this polarity is a mixture of Ethyl Acetate (EtOAc) and Hexanes .[5] This system offers a good polarity range and generally provides excellent resolution.

Q2: How do I determine the exact solvent ratio for my column? My crude material has several impurities.

Answer:

The optimal solvent ratio must be determined empirically using Thin-Layer Chromatography (TLC) before you commit your entire sample to the column.[7] This is the most critical step for ensuring a successful separation.

The goal is to find a solvent system where the 3-phenyl-2-cyclohexenone has a Retention Factor (Rf) of approximately 0.25-0.35 .[7] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent without taking excessively long, and it provides the best chance for separation from nearby impurities.[8]

  • Prepare Samples: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Also, prepare a TLC spotter with a co-spot, which will have your crude mixture and a reference spot of a previously purified standard (if available) side-by-side on the origin.

  • Select Test Solvents: Prepare small volumes of several different EtOAc/Hexane mixtures. Good starting points are listed in the table below.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the co-spot on a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system. Ensure the solvent level is below the spots. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: 3-phenyl-2-cyclohexenone is a conjugated enone and will be visible under a short-wave (254 nm) UV lamp as a dark spot.[9][10] Circle the spots lightly with a pencil. You can also use a potassium permanganate (KMnO₄) stain, which reacts with the alkene, or an iodine chamber for visualization.[11][12]

  • Calculate Rf and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).[13] Adjust the solvent polarity until your target compound's Rf is in the 0.25-0.35 range and shows maximum separation from other UV-active spots.

    • If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate.[8]

    • If the Rf is too high (>0.4), decrease the polarity by adding more hexanes.[14]

Solvent System (EtOAc/Hexane)PolarityExpected Rf for 3-phenyl-2-cyclohexenoneUse Case
10% EtOAc / 90% HexaneLow< 0.20Starting point if impurities are much more polar.
20% EtOAc / 80% Hexane Medium-Low ~0.30 Often the optimal system for good separation. [15]
30% EtOAc / 70% HexaneMedium> 0.40Use if the compound is not moving in less polar systems.
Table 1: Recommended Solvent Systems for TLC Method Development.
Q3: What is the best way to load my crude sample onto the column?

Answer:

There are two primary methods for loading your sample: wet loading and dry loading. The choice depends on the solubility and volume of your crude material.

  • Wet Loading: This method is straightforward if your crude product dissolves easily in a minimal amount of the mobile phase or a weak solvent like dichloromethane.

    • Dissolve the crude material in the absolute minimum volume of solvent. Using too much solvent will broaden the initial band and lead to poor separation.[16]

    • Carefully pipette the concentrated solution directly onto the top of the silica bed.[7]

    • Allow the sample to absorb completely into the silica before adding the mobile phase.

  • Dry Loading (Recommended for Better Resolution): This is the superior method, especially for samples that are not very soluble or for larger-scale purifications. It results in sharper bands and better separation.[17]

    • Dissolve your crude product in a volatile solvent (e.g., dichloromethane, acetone).

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.

    • Carefully layer this powder on top of the packed column.

Part 2: The Chromatography Run & Troubleshooting

This section covers common issues encountered during the elution process and how to resolve them.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification TLC 1. TLC Method Development (Target Rf ≈ 0.3) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Analyze Final Product (NMR, etc.) Evaporate->Analyze

Caption: Standard workflow for flash column chromatography.

Q4: My compound is stuck at the top of the column and won't elute. What should I do?

Answer:

This is a classic problem indicating that your mobile phase is not polar enough to move the compound through the polar silica gel.[17]

  • Cause: The Rf of your compound in the chosen solvent system is likely near zero. 3-phenyl-2-cyclohexenone is interacting too strongly with the silica stationary phase.

  • Solution: You need to increase the polarity of your eluent.[16]

    • Confirm with TLC: First, run a TLC in a more polar solvent system (e.g., increase from 20% EtOAc to 40% EtOAc in hexanes) to confirm this will solve the issue.

    • Gradient Elution: If you have already started the column, you can switch to a more polar mobile phase. This is known as a "step gradient." For example, if you started with 10% EtOAc/Hexane, switch to 20% or 30% EtOAc/Hexane. This will increase the eluting power of the mobile phase and begin to move your compound down the column.

Q5: My compound came out immediately in the first few fractions, mixed with impurities. How can I improve the retention?

Answer:

This indicates your mobile phase is too polar. Your compound has a low affinity for the silica gel and is being flushed through with the solvent front.

  • Cause: The Rf of your compound in the chosen solvent system is too high (likely > 0.5).

  • Solution: You must decrease the polarity of the mobile phase.[8]

    • Redevelop on TLC: Go back to your TLC analysis and find a solvent system with a lower percentage of ethyl acetate that gives the target Rf of ~0.3.

    • Restart Column: Unfortunately, if the compound has already eluted, you will need to evaporate the fractions, re-prepare the sample, and run a new column with the less polar solvent system you identified. This highlights why thorough initial TLC work is crucial.

Q6: I'm seeing new, unexpected spots on my TLC plates when I analyze the column fractions. Did my reaction not go to completion?

Answer:

While an incomplete reaction is possible, it is also a classic sign of compound decomposition on the silica gel .

  • Cause & Mechanism: Silica gel is inherently acidic due to the surface silanol (Si-OH) groups.[18] α,β-Unsaturated ketones can be sensitive to acid and may undergo side reactions like isomerization, polymerization, or hydration of the double bond.[19][20] If you see new spots appearing during the chromatography run that were not present in the initial crude TLC, decomposition is the likely culprit.[16][18]

  • Solution: Deactivating the Silica

    • Test for Stability: You can test for silica stability by spotting your crude mixture on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new spot appears at the origin or elsewhere, your compound is likely unstable on silica.

    • Neutralize the Eluent: Add ~1% triethylamine (Et₃N) to your mobile phase.[5] The basic amine will neutralize the acidic sites on the silica gel, preventing decomposition of sensitive compounds. Be sure to re-check your Rf on TLC with the new amine-containing eluent, as it can sometimes slightly increase the Rf values.

Troubleshooting_Tree Start Problem Observed Q_NoMove Compound not moving? Start->Q_NoMove Q_PoorSep Poor Separation? Start->Q_PoorSep Q_NewSpots New spots appearing? Start->Q_NewSpots Question Question Action Action Cause Cause Cause_Polarity Cause: Eluent not polar enough (Rf is too low) Q_NoMove->Cause_Polarity Yes Cause_Overload Cause 1: Column Overloaded Q_PoorSep->Cause_Overload Yes Cause_Packing Cause 2: Poor Packing / Channeling Q_PoorSep->Cause_Packing Yes Cause_Decomp Cause: Decomposition on acidic silica Q_NewSpots->Cause_Decomp Yes Action_IncreasePolarity Increase % of polar solvent (e.g., more EtOAc) Cause_Polarity->Action_IncreasePolarity Solution Action_ReduceLoad Use more silica or less sample (Rule of thumb: 1-5% load) Cause_Overload->Action_ReduceLoad Solution Action_Repack Repack column carefully using wet slurry method Cause_Packing->Action_Repack Solution Action_Neutralize Add 1% Triethylamine (Et3N) to mobile phase Cause_Decomp->Action_Neutralize Solution

Caption: Troubleshooting decision tree for common chromatography issues.

ProblemLikely Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Column Overloading: Too much sample for the amount of silica.[17]2. Poor Packing: Air bubbles, cracks, or channels in the silica bed.3. Incorrect Solvent Choice: Eluent is not optimal for separating the specific compounds.1. Reduce Load: Use a sample load of 1-5% of the silica gel mass.2. Repack Column: Pack the column carefully using a wet slurry method to ensure a homogenous bed.3. Re-optimize TLC: Find a solvent system that provides a larger ΔRf between your product and impurities.
Band Tailing 1. High Sample Concentration: The sample was not dilute enough when loaded.2. Compound-Silica Interaction: Strong acidic/basic interactions.[21]1. Load a more dilute sample or use the dry loading method.2. Add a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds).
Low Product Recovery 1. Irreversible Adsorption: Very polar compounds can stick permanently to the silica.2. Decomposition: As discussed in Q6.3. Product is too dilute: Fractions are collected, but the concentration is too low to see on TLC.1. After eluting the product, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to see if anything else elutes.2. Neutralize silica as described above.3. Combine and concentrate the fractions where you expected your product to elute and re-check by TLC.[16]
Table 2: Summary Troubleshooting Guide.

References

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Biotage. (2023). 5 Steps to successful flash chromatography.
  • College of Engineering Safety, University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • ResearchGate. (2025). Recent problems with silica gel chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • YouTube. (2021). Visualizing a TLC plate.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates.
  • Student Doctor Network Forums. (2012). TLC Chromatography Question.
  • Preprints.org. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.
  • Chegg.com. (2019). Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com.
  • BenchChem. (2025). Purification of crude 2-(Hydroxy-phenyl-methyl)-cyclohexanone by column chromatography.
  • Reddit. (2015). What's the best TLC dye for detecting cyclohexanone?
  • LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
  • NPTEL. (n.d.). α,β-Unsaturated Carbonyl Compounds.
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.

Sources

Technical Support Center: Recrystallization of 2-Cyclohexen-1-one, 3-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Cyclohexen-1-one, 3-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this α,β-unsaturated ketone. As a chalcone-type analogue, its purification is a critical step following synthesis, typically via Claisen-Schmidt condensation, to remove unreacted starting materials and reaction by-products.[1][2]

This document provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and frequently asked questions to ensure you can achieve high purity and yield in your experiments.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section directly addresses specific problems you may encounter during the recrystallization of 2-Cyclohexen-1-one, 3-phenyl-.

Q1: My compound has "oiled out" into a liquid layer instead of forming solid crystals. What caused this, and how can I recover my product?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution is cooled below the melting point of the solute. The resulting oil often fails to crystallize upon further cooling because the high viscosity and molecular disorder inhibit the formation of an ordered crystal lattice.

  • Causality: The primary cause is selecting a solvent with a boiling point higher than the melting point of the compound. 2-Cyclohexen-1-one, 3-phenyl- has a reported melting point of approximately 62-65 °C.[3][4] If a solvent like pure ethanol (boiling point ~78 °C) is used and brought to a vigorous boil, the temperature can exceed the compound's melting point, leading to oiling out.[1]

  • Immediate Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (the "good" solvent if using a mixed pair) to ensure the solution is no longer supersaturated at the boiling point.[5]

    • Induce Crystallization at a Higher Temperature: Vigorously agitate the solution as it cools. Scratching the inner surface of the flask with a glass rod at a temperature just above where the oil formed can sometimes provide nucleation sites and induce proper crystal growth.[6]

    • Use a Mixed-Solvent System: If oiling persists, add a "poor," miscible solvent (like water to an ethanol solution) dropwise to the hot, clear solution until it becomes faintly cloudy. Then, add a few drops of the "good" solvent (ethanol) to redissolve the cloudiness and allow the solution to cool slowly. This lowers the overall dissolution temperature, keeping it below the compound's melting point.[7][8]

Q2: The solution has cooled to room temperature (or below), but no crystals have formed. What are my next steps?

A2: The absence of crystals in a cooled solution indicates it is supersaturated, meaning the concentration of the dissolved compound is higher than its equilibrium solubility, but crystal nucleation has not yet occurred. This is a common issue that can often be resolved by initiating nucleation.

  • Causality: Nucleation requires an initial energy barrier to be overcome for the first few molecules to arrange into an ordered crystal lattice. Sometimes, this process does not start spontaneously.

  • Troubleshooting Workflow: Follow these steps sequentially. Do not proceed to the next step unless the previous one has failed.

    • Be Patient: Allow the solution to stand undisturbed for a longer period. Sometimes, crystallization is simply a slow process.

    • Scratch the Flask: Use a glass stirring rod to vigorously scratch the inside of the flask at the surface of the solution. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystal growth.[6][9]

    • Add a Seed Crystal: If available, add a single, tiny crystal of pure 2-Cyclohexen-1-one, 3-phenyl- to the solution. This provides a perfect template for further crystal growth.[6][10] If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a small solid residue on the rod, and then re-introduce the rod into the solution.[9]

    • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., 25-50%), thereby increasing the concentration of the solute, and then allow it to cool again.[9]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath or refrigerator to further decrease the compound's solubility. However, be aware that rapid cooling can trap impurities.[6] This should be a last resort if other methods do not work.

Diagram: Troubleshooting Failure to Crystallize A decision tree for systematically addressing a supersaturated solution that has not produced crystals.

G start Supersaturated Solution, No Crystals patience Action: Let stand undisturbed (>20 mins) start->patience scratch Action: Scratch flask with glass rod patience->scratch No crystals success Result: Crystals Form patience->success Crystals form seed Action: Add a seed crystal scratch->seed No crystals scratch->success Crystals form reduce_vol Action: Reduce solvent volume by gentle boiling seed->reduce_vol No crystals seed->success Crystals form cool_further Action: Use a lower temperature bath reduce_vol->cool_further No crystals reduce_vol->success Crystals form after cooling cool_further->success Crystals form

Q3: My final yield of pure crystals is very low. How can I improve the recovery?

A3: Low recovery is a common problem that can result from several procedural errors during the recrystallization process.

  • Causality and Solutions:

    • Excess Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11] Perform small-scale pilot tests to estimate the required volume.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.

      • Solution: Use a heated or insulated funnel and pre-heat it with hot solvent. Keep the solution at or near its boiling point during the transfer. Add a small excess of solvent (~5-10%) before filtering to keep the compound dissolved.[11]

    • Incomplete Cooling: Failing to cool the solution sufficiently will leave more product dissolved in the mother liquor.

      • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation before filtration.

    • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve some of the purified product.

      • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[12]

Q4: My recrystallized product is still colored, or the melting point has not improved. What went wrong?

A4: This indicates that impurities are still present in the final product. The nature of the impurity and the procedural execution are key factors.

  • Causality and Solutions:

    • Colored Impurities: Highly colored impurities may be soluble in the recrystallization solvent and require specific removal.

      • Solution: After dissolving the crude solid in the hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal (decolorizing carbon). Swirl and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration before allowing the solution to cool.[11]

    • Insoluble Impurities: Solid impurities that do not dissolve in the hot solvent will contaminate the final product if not removed.

      • Solution: These should be removed by hot gravity filtration of the solution before cooling and crystallization.

    • Rapid Crystallization: Cooling the solution too quickly can trap impurities and solvent within the crystal lattice, leading to poor purity.[5]

      • Solution: Allow the hot, clear solution to cool slowly and without disturbance. Let it reach room temperature naturally before moving it to an ice bath. Slow cooling promotes the formation of a more perfect, pure crystal lattice.[13]

Frequently Asked Questions (FAQs)

This section covers essential knowledge for planning and executing a successful recrystallization of 2-Cyclohexen-1-one, 3-phenyl-.

Q1: What are the key characteristics of an ideal solvent for this recrystallization?

A1: The choice of solvent is the most critical factor for a successful recrystallization.[1] An ideal solvent should meet the following criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble at elevated temperatures but poorly soluble at low temperatures.[7]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at all temperatures (so they remain in the mother liquor after cooling).[7]

  • Chemical Inertness: The solvent must not react with 2-Cyclohexen-1-one, 3-phenyl-.

  • Boiling Point: The solvent's boiling point should be below the compound's melting point (62-65 °C) to prevent oiling out.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.

Q2: How do I select a suitable solvent system? What are good starting points for 2-Cyclohexen-1-one, 3-phenyl-?

A2: A systematic approach combining literature precedent and benchtop testing is most effective.

  • Literature & Analogs: 2-Cyclohexen-1-one, 3-phenyl- is a chalcone-type, α,β-unsaturated ketone. For this class of compounds, ethanol is a very common and effective recrystallization solvent.[12][14] Due to the compound's relatively low melting point, a mixed solvent system like ethanol-water is often an excellent choice.[1][7]

  • Small-Scale Solubility Tests:

    • Place ~50 mg of your crude compound into a small test tube.

    • Add a solvent dropwise at room temperature. If the compound dissolves readily, it is too soluble for a single-solvent recrystallization.

    • If it is insoluble at room temperature, gently heat the test tube. If the compound dissolves when hot but reappears upon cooling, you have found a promising single solvent.[11]

    • To test a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature. Then, add a "poor," miscible solvent (e.g., water) dropwise until a persistent cloudiness appears. If this cloudiness disappears upon gentle heating and reappears upon cooling, the pair is suitable.[7]

Solvent Boiling Point (°C) Polarity Comments for 2-Cyclohexen-1-one, 3-phenyl-
Water100HighPoor solvent. Useful as the "poor" solvent in a mixed pair.
Ethanol78.4HighGood candidate. High solubility when hot, lower when cold. Boiling point is slightly above the melting point, so careful temperature control is needed to avoid oiling out.[15]
Methanol64.7HighExcellent candidate. Boiling point is in the ideal range, just below the compound's melting point.
Isopropanol82.6MediumPotential for oiling out is high due to boiling point.
Ethyl Acetate77.1MediumGood "good" solvent, often paired with hexanes.
Hexanes / Heptane60-90LowLikely a good "poor" solvent.

Q3: My compound was synthesized via Claisen-Schmidt condensation. What are the likely impurities I am trying to remove?

A3: The Claisen-Schmidt condensation between an aldehyde (benzaldehyde) and a ketone (cyclohexanone) can generate several impurities that recrystallization is designed to remove.[2][16]

  • Unreacted Starting Materials: Benzaldehyde and cyclohexanone.

  • Base Catalyst: Residual NaOH or KOH used in the reaction. These are typically removed with an initial water wash but can persist.

  • Self-Condensation Products: The enolate of cyclohexanone can react with another molecule of cyclohexanone.[2]

  • Cannizzaro Reaction By-products: Under strongly basic conditions, benzaldehyde (which lacks α-hydrogens) can disproportionate to form benzyl alcohol and benzoic acid.[2][14]

  • Michael Adducts: The enolate of cyclohexanone can perform a 1,4-conjugate addition to the newly formed 2-Cyclohexen-1-one, 3-phenyl- product.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Using Methanol)

  • Dissolution: Place the crude 2-Cyclohexen-1-one, 3-phenyl- in an Erlenmeyer flask. Add the minimum volume of hot methanol required to just dissolve the solid at its boiling point. Add the solvent in small portions, swirling and heating between additions.

  • Hot Filtration (if necessary): If the solution contains insoluble impurities or has been treated with charcoal, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to rinse away residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. Determine the yield and melting point.

Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol-Water)

  • Dissolution: Dissolve the crude solid in the minimum amount of near-boiling ethanol in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (the saturation point).

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling, Isolation, Washing, and Drying: Follow steps 3-6 from Protocol 1, using an ice-cold ethanol-water mixture (with the same approximate composition as the final recrystallization solution) for the washing step.[1]

Diagram: General Recrystallization Workflow A flowchart outlining the key decision points and steps in a standard recrystallization procedure.

G start Start: Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve check_insoluble Are there insoluble impurities? dissolve->check_insoluble hot_filtration Perform Hot Gravity Filtration check_insoluble->hot_filtration Yes cool Allow solution to cool slowly check_insoluble->cool No hot_filtration->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with ice-cold solvent collect->wash dry Dry crystals and analyze purity wash->dry end End: Pure Crystals dry->end

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystallization.
  • BenchChem. (n.d.). Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in Claisen-Schmidt Condensation.
  • Brainly. (2023). Describe two techniques that can be used to induce crystallization.
  • Guide for crystallization. (n.d.).
  • Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization.
  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • Crystallization. (n.d.).
  • AIP Publishing. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method.
  • Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
  • ChemicalBook. (n.d.). 3-phenylcyclohex-2-en-1-one CAS#: 10345-87-6.
  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
  • Benchchem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization.
  • YouTube. (2020). How To Recrystallize A Solid.
  • Sigma-Aldrich. (n.d.). 3-phenylcyclohex-2-en-1-one.

Sources

Troubleshooting low yields in the Robinson annulation of 3-phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the Robinson annulation of 3-phenyl-2-cyclohexenone. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-proven solutions to help you navigate the complexities of this powerful ring-forming reaction.

Introduction: The Challenge of the Phenyl-Substituted Cyclohexenone

The Robinson annulation is a cornerstone of organic synthesis, renowned for its ability to construct six-membered rings by combining a Michael addition with an intramolecular aldol condensation.[1][2] This tandem reaction is pivotal in the synthesis of complex molecules like steroids and alkaloids.[3][4] However, when using sterically demanding substrates such as 3-phenyl-2-cyclohexenone, researchers often encounter frustratingly low yields. The bulky phenyl group can impede the approach of the nucleophile during the initial Michael addition and influence the subsequent cyclization, leading to a host of potential side reactions and incomplete conversions.

This guide provides a structured, question-and-answer approach to diagnose and solve the common issues encountered when working with this specific substrate.

This section directly addresses the most common questions and challenges that arise during the Robinson annulation of 3-phenyl-2-cyclohexenone.

Question 1: My reaction has stalled, and I'm recovering mostly starting material. What is the primary cause?

Answer: The most common culprit for a stalled reaction with 3-phenyl-2-cyclohexenone is insufficient reactivity of the Michael donor (the enolate) or steric hindrance impeding the initial Michael addition.

  • Steric Hindrance: The phenyl group at the C3 position of the cyclohexenone creates significant steric bulk. This "fat goalie" effect can block the nucleophilic enolate from attacking the β-carbon (C4) of the enone system.[5]

  • Base Selection: The choice of base is critical. The base must be strong enough to deprotonate the Michael donor (e.g., another ketone or a β-ketoester) to form the necessary enolate, but not so reactive that it promotes undesired side reactions. For a typical ketone donor, a moderately strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) is a good starting point.[6] If using a more acidic donor like ethyl acetoacetate, a weaker base such as triethylamine (TEA) may suffice.

  • Enolate Formation (Thermodynamic vs. Kinetic): If your Michael donor is an unsymmetrical ketone, the regioselectivity of enolate formation is crucial. For the Robinson annulation, the thermodynamic enolate (more substituted) is typically desired. This is favored by using protic solvents, higher temperatures, and alkoxide bases, allowing equilibrium to be established.

Question 2: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product. What are these side products?

Answer: Several side reactions can plague a Robinson annulation, particularly when yields are low.

  • Self-Condensation of the Michael Donor: The enolate of the donor ketone can react with a neutral molecule of the same ketone in an aldol condensation. This is especially prevalent if the Michael acceptor (3-phenyl-2-cyclohexenone) is less reactive due to steric hindrance.

  • Polymerization of the Michael Acceptor: While less common with a substituted cyclohexenone than with highly reactive acceptors like methyl vinyl ketone (MVK), polymerization can still occur under harsh basic conditions.[7]

  • Formation of the Michael Adduct Only: The reaction may successfully complete the Michael addition but fail to proceed to the intramolecular aldol condensation. This results in the isolation of the intermediate 1,5-diketone. This is often due to the reaction conditions not being forceful enough for the cyclization step.[6]

  • Reverse Vinylogous Aldol Reaction: Under certain basic conditions, the desired product or intermediates can undergo a retro-aldol reaction, leading to decomposition pathways and a complex mixture of products.[8]

The diagram below illustrates the primary reaction pathway versus common off-target reactions.

Start Starting Materials (3-Phenyl-2-cyclohexenone + Michael Donor) Enolate Enolate Formation (Base Catalysis) Start->Enolate Base Side2 Side Reaction: Polymerization of Acceptor Start->Side2 Harsh Base MichaelAdd Michael Addition (C-C Bond Formation) Enolate->MichaelAdd Attack on Acceptor Side1 Side Reaction: Self-Condensation of Donor Enolate->Side1 Donor reacts with itself Diketone 1,5-Diketone Intermediate MichaelAdd->Diketone Aldol Intramolecular Aldol Condensation (Ring Closure) Diketone->Aldol Base, Heat Product Desired Annulation Product Aldol->Product cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aldol Condensation A1 1. Dissolve Donor (Ethyl Acetoacetate) in EtOH A2 2. Add NaOEt at 0°C (Enolate Formation) A1->A2 A3 3. Add Acceptor (3-Phenyl-2-cyclohexenone) A2->A3 A4 4. React at RT, Monitor A3->A4 A5 5. Quench & Extract A4->A5 A6 6. Purify Michael Adduct (Column Chromatography) A5->A6 B1 1. Dissolve Adduct in MeOH A6->B1 Isolated Intermediate B2 2. Add KOH Solution B1->B2 B3 3. Reflux, Monitor B2->B3 B4 4. Neutralize & Extract B3->B4 B5 5. Purify Final Product B4->B5

Sources

Optimization of reaction conditions for 3-phenyl-2-cyclohexenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-phenyl-2-cyclohexenone. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this versatile chemical intermediate.[1][2] As Senior Application Scientists, we aim to explain the causality behind experimental choices, providing a framework for logical problem-solving in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 3-phenyl-2-cyclohexenone?

The most robust and widely used method for synthesizing 3-phenyl-2-cyclohexenone and its derivatives is the Robinson annulation .[3][4][5] This powerful reaction builds a new six-membered ring onto an existing molecule by combining two key transformations in a single sequence: a Michael addition followed by an intramolecular aldol condensation.[6][7][8] This method is highly valued for its efficiency in forming three new carbon-carbon bonds to construct the cyclohexenone core.[3]

Q2: Can you illustrate the reaction mechanism?

Certainly. The Robinson annulation proceeds in a clear, stepwise fashion. It begins with a base-catalyzed Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to form the final α,β-unsaturated cyclic ketone.[3][6][9]

Robinson_Annulation Reactants Cyclohexanone + Phenyl Vinyl Ketone Enolate Cyclohexanone Enolate Reactants->Enolate 1. Deprotonation Base1 Base (e.g., NaOH, EtO⁻) MichaelAdduct 1,5-Diketone Intermediate (Michael Adduct) Enolate->MichaelAdduct 2. Michael Addition (Conjugate Attack) IntraEnolate Intramolecular Enolate Formation MichaelAdduct->IntraEnolate 3. Deprotonation Base2 Base AldolAdduct β-Hydroxy Ketone (Aldol Adduct) IntraEnolate->AldolAdduct 4. Intramolecular Aldol Addition Product 3-Phenyl-2-cyclohexenone AldolAdduct->Product 5. Dehydration (Condensation) Dehydration Heat / H⁺ or OH⁻

Caption: The Robinson Annulation mechanism for 3-phenyl-2-cyclohexenone synthesis.

Q3: Are there alternatives to the standard base-catalyzed conditions?

Yes, while basic conditions are most common, the Robinson annulation can be performed under acidic catalysis as well.[9][10] In some cases, using an acid catalyst like sulfuric acid can lead to similar results and may be advantageous if the starting materials are sensitive to strong bases.[3] Furthermore, variations like the Wichterle reaction, which uses a precursor like 1,3-dichloro-cis-2-butene instead of methyl vinyl ketone, are employed to prevent undesirable polymerization of the Michael acceptor.[3]

Troubleshooting and Optimization Guide

This section addresses common problems encountered during the synthesis. A logical, step-by-step approach is crucial for effective troubleshooting.

Troubleshooting_Workflow Start Low Yield or No Product TLC Analyze Crude Reaction Mixture by TLC Start->TLC Decision1 What is visible on TLC? TLC->Decision1 SM_Only Primarily Starting Materials Decision1->SM_Only Starting Materials Predominate Michael_Adduct New Spot: Likely Michael Adduct Decision1->Michael_Adduct Intermediate Formed, No Final Product Many_Spots Multiple Unidentified Spots/Streaking Decision1->Many_Spots Complex Mixture SM_Solution Issue: Incomplete Reaction - Check base/catalyst activity - Increase reaction time/temp - Ensure anhydrous conditions SM_Only->SM_Solution Michael_Solution Issue: Incomplete Cyclization - Increase temperature (reflux) - Add stronger base for aldol step - Increase reaction time Michael_Adduct->Michael_Solution Many_Spots_Solution Issue: Side Reactions - Lower temperature initially - Use high-dilution conditions - Add Michael acceptor slowly - Check reagent purity Many_Spots->Many_Spots_Solution

Caption: A workflow for troubleshooting low-yield Robinson annulation reactions.

Q4: My reaction yield is consistently low. What are the most likely causes?

Low yield is a multifaceted problem. Systematically consider the following possibilities:

  • Ineffective Base/Catalyst: The base is critical for generating the enolate. If using a base like sodium hydride or an alkoxide, ensure it has not been deactivated by moisture.[11] All solvents and reagents should be thoroughly dried.

  • Competing Side Reactions: The highly reactive α,β-unsaturated ketone (the Michael acceptor) can polymerize, especially at higher temperatures. Additionally, the enolate donor (e.g., cyclohexanone) can undergo self-condensation. To mitigate this, consider adding the Michael acceptor slowly to a solution of the ketone and base, and maintain a controlled temperature during the Michael addition phase.

  • Incomplete Dehydration: The final step, dehydration of the β-hydroxy ketone to form the cyclohexenone, often requires heat.[8] If you isolate the aldol adduct, you may need to increase the temperature or add an acid/base catalyst to drive the elimination of water.

  • Equilibrium Issues: Both the Michael addition and the aldol reaction can be reversible. Ensure you are using appropriate stoichiometry and reaction times to push the equilibrium towards the product.[11] In some cases, isolating the Michael adduct before proceeding to the cyclization step can improve overall yields.[9]

Q5: I've formed the intermediate 1,5-diketone (Michael adduct), but it's not cyclizing. How can I promote the aldol condensation?

This is a common bottleneck. The intramolecular aldol condensation requires the formation of a second enolate from the 1,5-diketone intermediate.

  • Increase Temperature: This is the most common solution. Refluxing the reaction mixture often provides the necessary activation energy for both the cyclization and the subsequent dehydration.[12]

  • Check Base Stoichiometry: A full equivalent of base is required to deprotonate the diketone to initiate the aldol reaction. Ensure you have used a sufficient amount, or consider adding a second portion of a strong base after the Michael addition is complete.

  • Change Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol can facilitate proton transfer steps, which are integral to the mechanism.

Q6: I am struggling with the purification of the final product. What is the recommended procedure?

Purification of 3-phenyl-2-cyclohexenone typically involves removing unreacted starting materials, the intermediate Michael adduct, and any polymeric byproducts.

  • Flash Column Chromatography: This is the most effective method.[13][14] A silica gel stationary phase is standard. The mobile phase is typically a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The product is moderately polar and should elute after the non-polar starting materials but before the more polar aldol intermediates.[13][15]

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an excellent final purification step.[13] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] Test small batches with solvents like ethanol, isopropanol, or mixed solvent systems (e.g., ethyl acetate/hexanes).

Experimental Protocols & Data

Optimizing Reaction Conditions

The efficiency of the synthesis is highly dependent on the reaction parameters. The following table summarizes key variables and their impact.

ParameterVariationRationale & Scientific InsightExpected Outcome
Base NaOH, KOH (Protic) vs. NaH, LDA (Aprotic)Protic bases (in alcoholic solvents) are common and effective.[4] Aprotic bases are stronger and can lead to faster enolate formation but may increase side reactions if not controlled.NaOH in ethanol is a reliable starting point. Use NaH for substrates with less acidic α-hydrogens.
Solvent Ethanol, Methanol (Protic) vs. THF, Toluene (Aprotic)Protic solvents can participate in proton transfer, stabilizing intermediates. Aprotic solvents are often used with strong bases like NaH or LDA to prevent quenching.[11]Ethanol is standard for alkoxide-based reactions. Toluene or THF are preferred for hydride-based reactions.
Temperature 0°C → Room Temp → RefluxThe Michael addition is often initiated at lower temperatures to control exothermicity and minimize polymerization.[16] The subsequent aldol condensation and dehydration typically require heating to reflux to proceed to completion.[12][17]A staged temperature profile (e.g., 1 hr at RT, then 2-4 hrs at reflux) often provides the best balance of control and conversion.
Reactant Ratio 1:1 vs. Slight Excess of Enolate DonorA 1:1 ratio is theoretically sufficient. A slight excess (e.g., 1.1 equivalents) of the enolate donor (cyclohexanone) can help ensure the complete consumption of the more valuable or polymerization-prone Michael acceptor.Start with a 1:1 ratio. If Michael acceptor remains, try a slight excess of the ketone.
Protocol 1: Standard Synthesis of 3-Phenyl-2-cyclohexenone

This protocol is a representative example. Always consult primary literature and perform appropriate risk assessments before conducting any experiment.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (1.0 eq) and absolute ethanol (20 mL).

  • Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in ethanol (10 mL). Add this solution to the flask and stir at room temperature for 15 minutes to pre-form the enolate.

  • Michael Acceptor Addition: Add phenyl vinyl ketone (1.0 eq) dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour. Then, heat the reaction to reflux (approx. 78°C for ethanol) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).[18]

  • Workup: Cool the mixture to room temperature and neutralize with 1 M HCl. Reduce the volume of ethanol using a rotary evaporator. Add water (30 mL) and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[15] Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Product Characterization

Successful synthesis can be confirmed using standard spectroscopic techniques.

TechniqueSample Data & Interpretation
¹H NMR Expect signals for the phenyl protons (aromatic region, ~7.2-7.5 ppm), a singlet or narrow triplet for the vinylic proton (~6.1-6.4 ppm), and multiplets for the three sets of methylene protons in the cyclohexene ring (~2.0-2.8 ppm).[19]
¹³C NMR Key signals include the carbonyl carbon (~199 ppm), the α- and β-carbons of the enone system (~125-160 ppm), and aromatic carbons (~128-140 ppm).[19]
FTIR Look for a strong C=O stretch for the conjugated ketone at ~1660-1680 cm⁻¹ and a C=C stretch for the alkene at ~1600-1625 cm⁻¹.
Mass Spec (EI) The molecular ion peak (M⁺) should correspond to the molecular weight of the product (172.22 g/mol ).[2]

References

  • Wikipedia.
  • Simpen, I., et al. (2015). SYNTHESIS OF A SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) OF CH.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). 23.
  • Master Organic Chemistry. (2018).
  • ResearchGate. (2020). Condition optimization for the CKR of racemic 3-phenyl cyclohexanones. [Link]
  • JoVE. (2023).
  • ResearchGate. (2019). Optimization of the reaction conditions a. [Link]
  • ACS Publications. (2023).
  • Organic Syntheses. RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF PHENYLBORONIC ACID TO 2-CYCLOHEXENONE: (R)-3-PHENYLCYCLOHEXANONE. [Link]
  • NIH National Library of Medicine. (2023).
  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]
  • Wikipedia. Michael addition reaction. [Link]
  • ACS Publications. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. [Link]
  • Master Organic Chemistry. (2023).
  • YouTube. (2021).
  • Organic Syntheses. 2-CYCLOHEXENONE. [Link]
  • Scribd.
  • J&K Scientific LLC.
  • Bartleby.
  • MDPI. (2016).
  • ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]
  • MDPI. (2022).

Sources

Byproduct formation in the synthesis of 3-phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenyl-2-cyclohexenone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. The aim is to address specific experimental challenges, explain the underlying chemical principles, and offer practical, field-tested solutions to optimize your synthetic outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 3-phenyl-2-cyclohexenone, which is commonly prepared via a Robinson annulation reaction. This process involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][2][3]

Question 1: Low or No Yield of the Desired 3-Phenyl-2-cyclohexenone

A low yield of the final product is a common issue that can stem from several factors throughout the synthetic process.

Possible Causes & Solutions:

  • Inefficient Enolate Formation: The initial Michael addition requires the formation of an enolate from the ketone.[3] If the base is not strong enough or if there are acidic protons elsewhere in the starting materials, enolate formation will be incomplete.

    • Solution: Ensure the use of a suitable base, such as sodium hydroxide or potassium tert-butoxide, in an appropriate solvent. The reaction should be carried out under anhydrous conditions if using bases sensitive to water.

  • Suboptimal Reaction Temperature: Both the Michael addition and the aldol condensation are temperature-sensitive.

    • Solution: The Michael addition is often carried out at room temperature or with gentle heating. The subsequent aldol condensation and dehydration to form the cyclohexenone ring may require higher temperatures.[4] It is crucial to monitor the reaction progress (e.g., by TLC) to determine the optimal temperature and reaction time.

  • Decomposition of Starting Materials or Product: The α,β-unsaturated ketone (chalcone derivative) can be prone to polymerization, especially under harsh basic or acidic conditions. The final product may also be unstable under prolonged heating.

    • Solution: Use fresh, purified starting materials. Avoid excessively high temperatures or prolonged reaction times. A stepwise approach, where the Michael adduct is isolated before proceeding to the aldol condensation, can sometimes improve yields by allowing for milder conditions in the second step.[1]

Question 2: Formation of a Significant Amount of Michael Adduct Intermediate (1,5-Diketone) Instead of the Cyclized Product

The reaction appears to stall after the initial Michael addition, with incomplete conversion to the final cyclohexenone.

Causality Analysis:

The intramolecular aldol condensation is a reversible reaction. The equilibrium may not favor the cyclized product if the conditions are not optimized for the subsequent dehydration step, which drives the reaction to completion.

Troubleshooting Protocol:

  • Increase Reaction Temperature: After the initial Michael addition is complete (as confirmed by TLC), cautiously increase the temperature of the reaction mixture. This will favor the aldol condensation and subsequent dehydration.

  • Change of Solvent: If heating in the current solvent is ineffective, consider a higher-boiling point solvent.

  • Acid or Base Catalysis: While the initial Michael addition is base-catalyzed, the aldol condensation can sometimes be promoted by the addition of a catalytic amount of acid after the initial Michael addition is complete and the base has been neutralized. This must be done with caution to avoid side reactions.

Question 3: Presence of Multiple Unidentified Byproducts in the Final Reaction Mixture

The final product is contaminated with several other compounds, making purification difficult.

Common Byproducts and Their Formation Mechanisms:

Byproduct TypeFormation MechanismMitigation Strategy
Self-condensation of Ketone The ketone starting material can undergo self-aldol condensation, especially in the presence of a strong base.Add the ketone slowly to the reaction mixture containing the α,β-unsaturated ketone and the base.
Polymerization of Chalcone The α,β-unsaturated ketone (chalcone) can polymerize under basic conditions.Use a stoichiometric amount of the ketone enolate and avoid excessively high concentrations of base.
Cannizzaro Reaction Products If an aldehyde is used as a precursor for the in situ generation of the chalcone and it lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, yielding a mixture of the corresponding alcohol and carboxylic acid.This is less common in the direct synthesis using a pre-formed chalcone but can be a factor in one-pot syntheses. Ensure complete conversion of the aldehyde to the chalcone before proceeding.
Favorskii Rearrangement Products If α-haloketones are present as impurities or intermediates, they can undergo a Favorskii rearrangement under basic conditions.Use high-purity starting materials.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 3-phenyl-2-cyclohexenone?

The most common laboratory synthesis is the Robinson annulation.[1][2] The reaction proceeds in two main stages:

  • Michael Addition: A ketone enolate acts as a nucleophile and attacks the β-carbon of an α,β-unsaturated ketone (in this case, a chalcone derivative). This results in the formation of a 1,5-diketone intermediate.[3][5]

  • Intramolecular Aldol Condensation: The 1,5-diketone then undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the carbonyl carbon of the other ketone, forming a six-membered ring. This is followed by dehydration to yield the final α,β-unsaturated cyclohexenone product.[6]

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Ketone Ketone Enolate Enolate Ketone->Enolate + Base Base1 Base Diketone 1,5-Diketone Intermediate Enolate->Diketone + Chalcone Chalcone α,β-Unsaturated Ketone (Chalcone) Chalcone->Diketone Diketone_Aldol 1,5-Diketone Diketone->Diketone_Aldol Cyclic_Aldol Cyclic Aldol Adduct Diketone_Aldol->Cyclic_Aldol Intramolecular Cyclization Base2 Base Product 3-Phenyl-2-cyclohexenone Cyclic_Aldol->Product - H₂O (Dehydration) caption Mechanism of Robinson Annulation

Caption: The Robinson annulation pathway to 3-phenyl-2-cyclohexenone.

Q2: How can I purify the final product from the reaction mixture?

Purification of 3-phenyl-2-cyclohexenone typically involves the following steps:

  • Workup: After the reaction is complete, the mixture is usually cooled and then neutralized with a dilute acid (e.g., HCl). The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with water and brine, then dried over an anhydrous salt such as magnesium sulfate.[7]

  • Chromatography: The crude product obtained after removing the solvent is often purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: For further purification, the product obtained from chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Q3: Can I use a different ketone in this synthesis?

Yes, other ketones can be used, which will result in different substituents on the final cyclohexenone ring. However, the choice of ketone can affect the reaction's success:

  • Symmetrical Ketones: Ketones like acetone or cyclohexanone are straightforward to use as they can only form one enolate.

  • Unsymmetrical Ketones: With unsymmetrical ketones, there is a possibility of forming two different enolates (the kinetic and thermodynamic enolates), which can lead to a mixture of products. Careful control of the reaction conditions (e.g., choice of base, temperature) is necessary to achieve regioselectivity.

Q4: Are there alternative synthetic routes to 3-phenyl-2-cyclohexenone?

While the Robinson annulation is a classic and widely used method, other approaches exist:

  • Nazarov Cyclization: This is an acid-catalyzed electrocyclic reaction of divinyl ketones.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods may involve the coupling of a vinyl or aryl boronic acid with a suitable cyclohexenone precursor.

  • [6][6]-Sigmatropic Rearrangements: Certain synthetic strategies utilize these rearrangements to construct the cyclohexenone core.[4][8]

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Neutralization & Extraction) Start->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure 3-Phenyl-2-cyclohexenone Recrystallization->Final_Product

Caption: A typical purification workflow for 3-phenyl-2-cyclohexenone.

III. References

  • Mäkelä, T., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. Available at: [Link]

  • Solvent-free Michael addition reaction of cyclohexanone with chalcone. (2015). ResearchGate. Available at: [Link]

  • Draw a complete mechanism showing the formation of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone. Homework.Study.com. Available at: [Link]

  • Cyclohexenone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hayashi, T., et al. (2004). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses. Available at: [Link]

  • Robinson annulation. Wikipedia. Available at: [Link]

  • Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism. (2010). Chemical Communications. Available at: [Link]

  • Robinson Annulation of 3-Nitrochalcone. Scribd. Available at: [Link]

  • Robinson annulation. Grokipedia. Available at: [Link]

  • Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. PMC - NIH. Available at: [Link]

  • The Robinson Annulation Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Robinson annulation involves two sequential reactions... Study.com. Available at: [Link]

  • Michael's addition reaction of chalcone. ResearchGate. Available at: [Link]

  • Mechanism for the formation of cyclohexanone phenylhydrazone. Chemistry Stack Exchange. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

Sources

Core Synthesis Pathway: From 1,3-Cyclohexanedione to 3-Phenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in the synthesis of pharmaceuticals and other high-value organic compounds, 3-phenyl-2-cyclohexen-1-one is a key intermediate whose efficient, scalable production is of significant industrial interest.[1] This technical support guide is designed for researchers, chemists, and process engineers, providing in-depth troubleshooting advice and frequently asked questions for the robust synthesis of this compound. Our focus is on a widely adopted and scalable two-step method starting from 1,3-cyclohexanedione, which offers high yields and excellent process control.

The recommended industrial-scale synthesis proceeds in two main stages: the formation of an enol ether from 1,3-cyclohexanedione, followed by a regioselective Grignard reaction with phenylmagnesium bromide and subsequent hydrolysis to yield the target α,β-unsaturated ketone.

G cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Grignard Reaction & Hydrolysis A 1,3-Cyclohexanedione E 3-Ethoxy-2-cyclohexen-1-one A->E Reaction B Ethanol (Anhydrous) B->E C Acid Catalyst (e.g., p-TsOH) C->E D Toluene (for Azeotropic Distillation) D->E H 3-Phenyl-2-cyclohexen-1-one E->H 1. Grignard Addition 2. Hydrolysis F Phenylmagnesium Bromide (in THF) F->H G Aqueous Acid (e.g., HCl, H₂SO₄) G->H G cluster_0 Grignard Addition & Elimination start 3-Ethoxy-2-cyclohexen-1-one + PhMgBr intermediate1 Magnesium alkoxide intermediate start->intermediate1 Nucleophilic Attack intermediate2 1,2-Dihydropyridine intermediate intermediate1->intermediate2 Elimination of 'EtOMgBr' product 3-Phenyl-2-cyclohexen-1-one intermediate2->product Acidic Workup & Tautomerization

Sources

Technical Support Center: Storage and Handling of 3-phenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals using 3-phenyl-2-cyclohexen-1-one.

This guide provides in-depth technical advice and troubleshooting protocols to prevent the unwanted polymerization of 3-phenyl-2-cyclohexen-1-one during storage. Adherence to these guidelines is critical for maintaining material integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Section 1: Understanding the Risk: Why Does Polymerization Occur?

3-Phenyl-2-cyclohexen-1-one is an α,β-unsaturated ketone, a class of compounds known for their utility in synthesis and their inherent reactivity.[1] The conjugation between the carbon-carbon double bond and the carbonyl group creates an electron-deficient system susceptible to polymerization.[1][2] Understanding the initiation mechanisms is the first step toward prevention.

Key Polymerization Pathways:

  • Radical Polymerization: This is the most common pathway for unsaturated monomers. It is initiated by free radicals, which can be generated by:

    • Heat: Elevated temperatures can cause spontaneous homolytic bond cleavage of trace impurities or the monomer itself.

    • Light: UV or even strong visible light can provide the energy to generate radical species.[3][4][5]

    • Oxygen: Atmospheric oxygen can react with the monomer over time to form peroxides, which are potent thermal and light-sensitive radical initiators.[6]

  • Anionic Polymerization: The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic. This site is susceptible to attack by strong nucleophiles or bases, which can initiate a chain-growth anionic polymerization.[7][8][9] Contamination with basic residues (e.g., from upstream purification steps) can trigger this process.

The primary triggers for these polymerization pathways are summarized in the diagram below.

cluster_triggers Initiation Triggers cluster_mechanisms Polymerization Mechanisms Heat Heat Radical Radical Polymerization Heat->Radical Light Light (UV/Visible) Light->Radical Oxygen Oxygen (Peroxide Formation) Oxygen->Radical Contaminants Basic/Nucleophilic Contaminants Anionic Anionic Polymerization Contaminants->Anionic Result Product Degradation (Polymer Formation) Radical->Result Anionic->Result

Caption: Primary triggers and mechanisms leading to the polymerization of 3-phenyl-2-cyclohexen-1-one.

Section 2: Recommended Storage Protocols

To ensure the long-term stability and purity of 3-phenyl-2-cyclohexen-1-one, which is a powder at room temperature, a multi-faceted approach to storage is required.

Protocol 1: Standard Long-Term Storage

This protocol is designed for unopened containers or for aliquots intended for storage longer than one month.

Methodology:

  • Container Selection: Use an amber glass vial with a PTFE-lined cap. Amber glass is critical to protect the light-sensitive compound from photo-initiation.

  • Inert Atmosphere: Before sealing, purge the vial headspace with a dry, inert gas such as argon or nitrogen for 30-60 seconds. This displaces oxygen, a key contributor to peroxide formation.[6][10]

  • Sealing: Tightly seal the vial cap. For critical long-term storage, consider wrapping the cap threads with Parafilm® to create a secondary barrier against moisture and air ingress.

  • Temperature Control: Store the sealed vial in a refrigerator at 2-8°C . Do not freeze the material unless it is dissolved in a suitable solvent, as this can introduce moisture condensation issues upon thawing.[10][11]

  • Labeling: Clearly label the container with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.

Data Summary: Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical reactions, including thermal polymerization and peroxide formation.[12]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation and the formation of radical-initiating peroxides.[6]
Container Amber Glass Vial, PTFE-lined capProtects from light-induced polymerization and ensures an inert sealing surface.
Inhibitor Recommended (See Protocol 2)Actively scavenges free radicals to prevent the initiation of polymerization.[13]
Handling Allow vial to warm to room temperature before opening.Prevents condensation of atmospheric moisture inside the cold vial, which can degrade the sample.[10]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers in a direct question-and-answer format.

Q1: My sample of 3-phenyl-2-cyclohexen-1-one, which should be a powder, has formed clumps or a solid mass. What happened?

A: This is a definitive sign of polymerization. The individual monomer units have reacted to form higher molecular weight oligomers or polymers, resulting in a change of physical state. This process is irreversible. The material is no longer pure 3-phenyl-2-cyclohexen-1-one and should be discarded according to your institution's hazardous waste disposal procedures. The likely cause was exposure to heat, light, or oxygen over time.

Q2: How can I check if my material has started to polymerize, even if it looks normal?

A: Early-stage polymerization may not be visible. The presence of soluble oligomers can significantly impact reaction outcomes.

  • 1H NMR Spectroscopy: This is the most direct method. In a pure sample, the vinyl proton peak will be sharp and integrate correctly. The presence of oligomers or polymers will manifest as a broadening of all peaks, particularly the aliphatic and vinyl signals, and a potential decrease in the relative integration of the vinyl proton.

  • Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) can separate oligomers from the monomer, appearing as broader, earlier-eluting peaks or a raised baseline.[14] Gas Chromatography-Mass Spectrometry (GC-MS) can also detect the monomer and potentially some volatile oligomers.[15]

Q3: I need to use the compound inhibitor-free. How should I handle it?

A: If your material was purchased with an inhibitor, it must be removed prior to use in many catalytic or polymerization-sensitive reactions.

  • Removal: Phenolic inhibitors like MEHQ or BHT can be removed by passing a solution of the compound (e.g., in dichloromethane or diethyl ether) through a short column of basic alumina. Alternatively, an aqueous alkaline wash (e.g., 1M NaOH) can be used in a separatory funnel, followed by washing with brine, drying the organic layer over Na₂SO₄ or MgSO₄, and removing the solvent in vacuo at low temperature.

  • Stability: Once the inhibitor is removed, the compound is highly susceptible to polymerization. It should be used immediately. If short-term storage is unavoidable (i.e., less than 24 hours), it must be stored under an inert atmosphere at 2-8°C in the dark.

Q4: What is the best inhibitor to use for long-term storage, and at what concentration?

A: For general laboratory storage, a radical scavenger is most effective.[13][16]

  • Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are excellent choices. They are effective primary antioxidants that act as radical scavengers.[17]

  • Recommended Concentration: A concentration of 100-500 ppm (0.01 - 0.05% by weight) is typically sufficient. Add the inhibitor to the monomer and mix thoroughly to dissolve. It is crucial not to add an excessive amount, as it may interfere with subsequent reactions and will require removal.

Section 4: Quality Control & Troubleshooting Workflow

Maintaining the quality of reactive monomers like 3-phenyl-2-cyclohexen-1-one is a proactive process. The following workflow should be adopted if the integrity of a stored sample is in doubt.

Protocol 2: Analytical Workflow for Quality Control

Objective: To assess the purity and detect the presence of oligomers in a stored sample of 3-phenyl-2-cyclohexen-1-one.

Methodology:

  • Sample Preparation: Prepare a small, representative sample (~5-10 mg) and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or a suitable mobile phase for HPLC.

  • 1H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Checkpoints:

      • Verify the chemical shifts and coupling constants match the known structure of 3-phenyl-2-cyclohexen-1-one.

      • Look for any peak broadening, which indicates the presence of higher molecular weight species.

      • Ensure the integration of the vinyl proton is correct relative to other protons in the molecule. A diminished vinyl signal suggests polymerization has occurred at that position.

  • HPLC Analysis (Optional but Recommended):

    • Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).

    • Checkpoints:

      • A pure sample should show a single, sharp peak at a characteristic retention time.

      • The presence of oligomers will typically appear as one or more broader peaks eluting before the monomer peak.

The following diagram outlines the decision-making process when faced with a potentially compromised sample.

Start Suspected Sample Degradation Visual Visual Inspection: Is material clumped, discolored, or solidified? Start->Visual Analytical Perform Analytical QC (1H NMR is sufficient) Visual->Analytical No Discard Discard Material (Follow Safety Protocols) Visual->Discard Yes Check Are oligomers/polymers detected (peak broadening)? Analytical->Check Check->Discard Yes Use Material is Suitable for Use Check->Use No

Caption: Troubleshooting workflow for assessing the quality of stored 3-phenyl-2-cyclohexen-1-one.

References

  • Radical scavengers | Preventing polymerization. FUJIFILM Wako Chemicals Europe GmbH. [Link]
  • π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymeriz
  • Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. Queensland Alliance for Environmental Health Sciences. [Link]
  • Sterically-hindered alkyl hydroxylamines for scavenging of free radicals.
  • Multimer Detection System: A Universal Assay System for Differentiating Protein Oligomers
  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]
  • Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging m
  • Insulin Oligomers: Detection, Characterization and Quantification Using Different Analytical Methods.
  • SAFETY DATA SHEET - 4-Phenyl-1-cyclohexene. Chem Service. [Link]
  • Polymer stabilizer. Wikipedia. [Link]
  • π-Expanded α,β-Unsaturated Ketones: Synthesis, Optical Properties, and Two-Photon-Induced Polymerization.
  • Copolymerization of Alpha, Beta-Unsaturated Ketones. Industrial & Engineering Chemistry. [Link]
  • SAFETY DATA SHEET - 2-Cyclohexen-1-one. Acros Organics. [Link]
  • Detection of Aβ Monomers and Oligomers: Early Diagnosis of Alzheimer's Disease. PubMed. [Link]
  • Anionic Polymerization of Vinyl Ketones.
  • Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Publishing. [Link]
  • Polymerization inhibitor for vinyl-containing materials.
  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. PMC - NIH. [Link]
  • Oxygen Scavengers and Sensitizers for Reduced Oxygen Inhibition in Radical Photopolymerization.
  • Anionic Vinyl Polymeriz
  • Inter- and intra-molecular interactions in anionic polymerization of polar vinyl monomers.
  • 2-Cyclohexen-1-one, 3-phenyl-. PubChem. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Controlled radical polymerization of vinyl ketones using visible light. RSC Publishing. [Link]
  • In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. PubMed. [Link]
  • Conjug
  • Improving the thermal stability of poly(cyclohexylene carbonate) by in situ end-capping. RSC Publishing. [Link]
  • How to store the conjugated antibody? NovoPro Bioscience Inc. [Link]
  • 2-Cyclohexen-1-one, 3-phenyl-. NIST WebBook. [Link]
  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. RSC Publishing. [Link]
  • Thermal Decomposition of Cyclohexene. The Journal of Physical Chemistry. [Link]

Sources

Technical Support Center: Stability of 3-Phenyl-2-cyclohexenone & Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-phenyl-2-cyclohexenone and its derivatives. This class of compounds, characterized by the α,β-unsaturated ketone core, is pivotal in synthetic chemistry and drug development, serving as a versatile building block for more complex molecular architectures.[1] However, the inherent reactivity of the enone system can also lead to stability challenges during storage, purification, and reaction.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. Our goal is to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide & FAQs

Question 1: My sample of 3-phenyl-2-cyclohexenone is turning yellow or brown during storage. What is causing this discoloration, and how can I prevent it?

A1: Root Cause Analysis & Prevention

Discoloration upon storage is a classic indicator of degradation, typically arising from two primary pathways: oxidation and photochemically-induced polymerization.

  • Oxidation: The electron-rich phenyl group and the conjugated enone system are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities, leading to the formation of highly colored, oxygenated byproducts. The initial stages of oxidation might involve the formation of hydroperoxides, which can then initiate further radical chain reactions.

  • Photodegradation & Polymerization: Enones are known to be photochemically active.[2][3][4] Upon exposure to UV or even ambient light, the π-π* transition can lead to an excited triplet state.[4][5] This excited molecule can then undergo [2+2] cycloadditions with a ground-state molecule, leading to dimerization or oligomerization.[4][5][6] These higher molecular weight species are often colored and will appear as baseline material or a smear on a TLC plate.

Preventative Measures & Best Practices:

To ensure the long-term integrity of your 3-phenyl-2-cyclohexenone derivatives, implementing stringent storage protocols is critical.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces oxygen, preventing oxidative degradation.
Light Use amber glass vials or wrap vials in aluminum foil.Protects the compound from light, minimizing photodegradation and polymerization.[7]
Temperature Short-term (<1 month): 2-8°C. Long-term (>1 month): -20°C or below.[8][9]Reduces the rate of all chemical degradation pathways. Freezing is particularly effective for long-term stability.[8]
Purity Ensure the compound is free of residual acid, base, or metal catalysts from synthesis.Impurities can catalyze decomposition pathways. Re-purification may be necessary if the compound's purity is questionable.
Form Store as a neat, dry solid whenever possible.Solvents can participate in degradation, especially if they contain impurities (e.g., peroxides in aged ethers).

Verification: Before use, always verify the compound's integrity. A quick check via Thin Layer Chromatography (TLC) against a freshly purified standard or a previous batch can reveal new, lower Rf spots or baseline streaking indicative of degradation.

Question 2: I'm observing streaking, low recovery, and/or new spots on my TLC after attempting to purify a 3-phenyl-2-cyclohexenone derivative by standard silica gel chromatography. What is happening?

A2: Understanding Silica Gel Interactions & Alternative Purification Strategies

This is a very common issue rooted in the chemical nature of standard silica gel.

Causality: The Acidity of Silica Gel

Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. These acidic sites can catalyze several unwanted side reactions with sensitive compounds like enones:

  • Michael Addition: The β-carbon of the α,β-unsaturated ketone is electrophilic. The acidic silica surface can activate the enone, making it highly susceptible to nucleophilic attack by trace amounts of water or alcohol from the eluent, leading to the formation of a β-hydroxy or β-alkoxy ketone byproduct.

  • Rearrangement/Decomposition: For more complex derivatives, the acidic environment can trigger rearrangements, elimination reactions, or other decomposition pathways.[10][11][12]

The result is often a "smear" on the column, poor recovery of the desired product, and the elution of newly formed, often more polar, impurities.

Troubleshooting & Solutions:

Your primary goal is to mitigate the acidity of the stationary phase.

Workflow for Purification of Sensitive Enones

G cluster_0 Purification Strategy start Is the enone derivative showing degradation on standard silica TLC? deactivate_silica Option 1: Deactivate Silica Gel (Add 1-2% Triethylamine to Eluent) start->deactivate_silica Yes alt_stationary Option 2: Use Alternative Stationary Phase (Neutral Alumina, Florisil, C18) start->alt_stationary Yes crystallize Option 3: Non-Chromatographic Method (Crystallization) start->crystallize Yes end_success Successful Purification deactivate_silica->end_success alt_stationary->end_success crystallize->end_success

Caption: Decision workflow for purifying acid-sensitive enones.

Protocol: Deactivation of Silica Gel for Flash Chromatography

The most common method is to neutralize the silica gel with a volatile base like triethylamine (TEA).

  • Prepare the Eluent: Prepare your chosen solvent system (e.g., Hexane/Ethyl Acetate). Add 1-2% triethylamine by volume to this mixture. For example, for 1 L of eluent, add 10-20 mL of TEA.

  • Pack the Column: Pack your chromatography column with the silica gel using the TEA-containing eluent to create a slurry.[13]

  • Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent.[14][15] This ensures that all the acidic sites on the silica are neutralized.

  • Load and Elute: Dissolve your crude sample in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column. Proceed with the chromatography using the TEA-containing eluent.

  • Important Note: Always perform a TLC analysis first using the TEA-modified eluent to ensure your compound's Rf value is still appropriate and that the deactivation prevents the degradation.

Question 3: How can I perform a rapid stability assessment of my 3-phenyl-2-cyclohexenone derivative to predict its long-term stability and identify potential degradants?

A3: Implementing a Forced Degradation Study

For professionals in drug development, understanding a molecule's stability profile early is crucial. A forced degradation study, or stress testing, is an essential tool for this purpose.[7][16][17] The goal is to accelerate decomposition to rapidly identify likely degradation pathways, develop stability-indicating analytical methods, and inform decisions on formulation and packaging.[7][17][18] The typical target for degradation is 5-20% of the active pharmaceutical ingredient (API).[16]

Key Degradation Pathways to Investigate

G cluster_pathways Degradation Pathways parent 3-Phenyl-2-cyclohexenone Derivative hydrolysis Acid/Base Hydrolysis (e.g., Michael Addition of H2O) parent->hydrolysis oxidation Oxidation (e.g., Peroxide treatment) parent->oxidation photolysis Photolysis (UV/Vis Light Exposure) parent->photolysis thermal Thermal Stress (Elevated Temperature) parent->thermal

Caption: Major stress conditions in a forced degradation study.

Experimental Protocol: Basic Forced Degradation Study

This protocol outlines a typical approach. The conditions should be adjusted based on the known reactivity of your specific derivative.

Objective: To generate ~10-20% degradation of the target compound under various stress conditions.

Materials:

  • Your 3-phenyl-2-cyclohexenone derivative.

  • Solvents: Acetonitrile (ACN) and Water (HPLC grade).

  • Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system with UV detector, C18 column.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at ~1 mg/mL in ACN.[16]

  • Stress Sample Preparation: For each condition, mix your stock solution with the stressor. A common starting point is a 1:1 ratio.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂.

    • Thermal: 1 mL stock + 1 mL ACN/Water (50:50).

    • Control: 1 mL stock + 1 mL ACN/Water (50:50).

  • Incubation:

    • Store the Acid, Base, and Oxidation vials at room temperature or slightly elevated (e.g., 40-60°C) to accelerate degradation.[16]

    • Place the Thermal vial in an oven at a set temperature (e.g., 70°C).

    • Keep the Control vial at room temperature, protected from light.

    • For Photostability , expose a separate sample (solid or in solution) to a controlled light source as per ICH Q1B guidelines (combination of UV and visible light).[16]

  • Time Points & Analysis:

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before injection.

    • Dilute all samples to a suitable concentration (e.g., 50-100 µg/mL) with mobile phase.

    • Analyze by HPLC-UV. Monitor the peak area of the parent compound and the appearance of new peaks (degradants).

Example HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 min.
Flow Rate 1.0 mL/min
Detector UV at the λmax of the enone chromophore (typically 250-300 nm)
Injection Vol. 10 µL

By comparing the chromatograms from the stressed samples to the control, you can establish a degradation profile, which is invaluable for developing a stability-indicating method essential for regulatory submissions and quality control.[18][19]

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Emery Pharma.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International.
  • Forced Degradation Testing in Pharma. (2024). ResolveMass Laboratories Inc.
  • Forced Degradation Studies. Creative Biolabs.
  • How To Neutralize Silica Gel? (2024). Chemistry For Everyone.
  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023). Reddit.
  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
  • When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate.
  • The photochemistry of enones. ResearchGate.
  • The stability and automatic determination of ketone bodies in blood samples taken in field conditions. (1980). PubMed.
  • KETONES I 2555. (2003). CDC.
  • Photochemistry of enones. Magadh Mahila College.
  • Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. American Association for Clinical Chemistry.
  • Supporting information. The Royal Society of Chemistry.
  • Journal of the American Chemical Society - ACS Publications. ACS Publications.
  • Enone–alkene cycloadditions. Wikipedia.
  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA.
  • Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
  • Troubleshooting: Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions.
  • 29.4: Catabolism of Triacylglycerols- β-Oxidation. (2022). Chemistry LibreTexts.
  • Product decomposed on silica gel. (2017). ResearchGate.
  • Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. (2001). PMC - NIH.
  • Pathways of the peroxisomal degradation of unsaturated fatty acids. In... ResearchGate.
  • Fatty Acid Catabolism Explained (Beta oxidation, Ketogenesis, Lipolysis, Carnitine Shuttle). (2023). YouTube.
  • Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (1968). PubMed.
  • Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. ResearchGate.
  • What compounds are unstable in a silica gel column (chromatography). (2014). Reddit.
  • Design, Synthesis, and Bioactivity of Novel Ester-Substituted Cyclohexenone Derivatives as Safeners. ResearchGate.
  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Organic Syntheses Procedure.
  • 2-Cyclohexen-1-one, 3-phenyl-. PubChem.
  • Phenol. Wikipedia.

Sources

Common impurities in commercially available 3-phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Phenyl-2-cyclohexenone

Welcome to the technical support guide for 3-phenyl-2-cyclohexenone. This document is designed for researchers, medicinal chemists, and process development scientists to identify, understand, and troubleshoot common purity issues associated with commercially available 3-phenyl-2-cyclohexenone. As a key building block in organic synthesis, particularly for pharmaceuticals and complex molecules, its purity is paramount to achieving reliable and reproducible experimental outcomes.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding impurities in 3-phenyl-2-cyclohexenone.

Q1: What are the most common impurities found in commercial batches of 3-phenyl-2-cyclohexenone?

The impurities in a given batch are almost always a direct reflection of its synthetic history. The most prevalent method for synthesizing this and similar α,β-unsaturated cyclic ketones is the Robinson Annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[3][4] Consequently, the most common impurities are unreacted starting materials and incompletely cyclized intermediates.

Primary Impurity Classes:

  • Unreacted Starting Materials: Depending on the specific route, this can include compounds like benzaldehyde, cyclohexanone, or chalcone derivatives.

  • Michael Adduct Intermediate: The 1,5-dicarbonyl compound formed after the initial Michael addition but before the final ring-closing aldol condensation.[5]

  • Aldol Adduct Intermediate: The β-hydroxy ketone formed after the aldol addition, which has not undergone the final dehydration step to form the enone double bond.[6]

  • Positional Isomers: Isomers where the double bond is in a different position may also be present, though typically in smaller amounts.

  • Residual Solvents & Reagents: Solvents from reaction and purification (e.g., ethanol, diethyl ether, dioxane) and residual catalysts (e.g., NaOH, HCl).[6][7]

Q2: How can I quickly assess the purity of my 3-phenyl-2-cyclohexenone sample?

A multi-tiered approach is recommended.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for a qualitative assessment. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. See Protocol 1 for a detailed method.

  • Proton NMR (¹H NMR): Provides detailed structural information. The spectrum of pure 3-phenyl-2-cyclohexenone has characteristic peaks. Impurities like the aldol or Michael adducts will introduce distinct signals (e.g., an -OH proton, extra aliphatic protons).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent quantitative method. It separates components by boiling point and provides their mass, allowing for definitive identification and quantification of volatile impurities. Commercial suppliers often use GC to specify purity (e.g., ≥97%).[1]

Q3: My downstream reaction is failing. How can impurities in my 3-phenyl-2-cyclohexenone be the cause?

Impurities can interfere in several ways:

  • Stoichiometric Imbalance: If your sample contains a significant percentage of impurities, the actual amount of 3-phenyl-2-cyclohexenone is lower than calculated, leading to incorrect stoichiometry in your reaction.

  • Side Reactions: Unreacted starting materials or intermediates can participate in undesired side reactions. For example, a residual aldehyde impurity could react with a nucleophile intended for the cyclohexenone.

  • Catalyst Poisoning: Acidic or basic residues from the synthesis can neutralize sensitive catalysts (e.g., organometallic catalysts), inhibiting or killing your reaction.

  • Product Contamination: Impurities can carry through your reaction and contaminate your final product, complicating purification and analysis.

Part 2: Troubleshooting Guide & Protocols

This section provides a deeper dive into identifying and resolving specific purity-related issues.

Issue 1: My analytical data (NMR, GC-MS) shows unexpected peaks.

When your primary analytical methods reveal a complex mixture, the first step is to identify the contaminants. The table below summarizes common impurities and their likely origins.

Impurity NameStructure / DescriptionCommon OriginKey Analytical Signature
Michael Adduct 3-Phenyl-3-(2-oxocyclohexyl)propanal or related 1,5-diketoneIncomplete Robinson Annulation (failed aldol cyclization).[4][5]¹H NMR: Absence of vinylic proton (~6.5 ppm), presence of aldehydic proton (~9.7 ppm) or additional carbonyl signals in ¹³C NMR.
Aldol Adduct 3-Hydroxy-3-phenylcyclohexanoneIncomplete Robinson Annulation (failed dehydration).[6]¹H NMR: Presence of a hydroxyl (-OH) proton (broad singlet), absence of vinylic proton. MS: M+18 peak (loss of water).
Benzaldehyde C₆H₅CHOUnreacted starting material from aldol condensation-based routes.[6]¹H NMR: Sharp singlet around 10 ppm. GC-MS: Peak with m/z of 106.
Cyclohexanone C₆H₁₀OUnreacted starting material.[6]¹H NMR: Aliphatic signals only, typically around 1.7-2.4 ppm. GC-MS: Peak with m/z of 98.
3-Phenylcyclohexanone Saturated ketone analogPrecursor in some synthetic routes or over-reduction side product.[7]¹H NMR: Absence of vinylic proton. GC-MS: Peak with m/z of 174.[1]
Diagram 1: Origin of Impurities in Robinson Annulation

The following diagram illustrates the key steps in a common synthesis of 3-phenyl-2-cyclohexenone and highlights where the process can deviate to form major impurities.

G cluster_start Starting Materials Benzaldehyde Benzaldehyde Michael_Addition Michael Addition Benzaldehyde->Michael_Addition Impurity_SM Unreacted Starting Materials Benzaldehyde->Impurity_SM Carry-through Cyclohexanone Cyclohexanone Enolate Cyclohexanone->Michael_Addition Cyclohexanone->Impurity_SM Carry-through Michael_Adduct Michael Adduct (1,5-Diketone) Michael_Addition->Michael_Adduct Aldol_Condensation Intramolecular Aldol Condensation Michael_Adduct->Aldol_Condensation Impurity_Michael Michael Adduct Impurity Michael_Adduct->Impurity_Michael Incomplete Reaction Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Aldol_Condensation->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Impurity_Aldol Aldol Adduct Impurity Aldol_Adduct->Impurity_Aldol Incomplete Reaction Product 3-Phenyl-2-cyclohexenone (Desired Product) Dehydration->Product

Caption: Synthetic pathway and points of impurity formation.

Issue 2: My sample is impure. How do I purify it?

If analysis confirms the presence of significant impurities, purification is necessary. Flash column chromatography is the most effective method for removing structurally similar impurities.

Causality: TLC separates compounds based on their polarity. The non-polar solvent carries compounds up the polar silica plate; more polar compounds travel slower. This allows for rapid visualization of the number of components in your sample.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC tank

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate (v/v)

  • UV lamp (254 nm)

  • Staining Solution (e.g., potassium permanganate)

Procedure:

  • Prepare the mobile phase and pour it into the TLC tank to a depth of ~0.5 cm. Close the lid and let the atmosphere saturate for 5-10 minutes.

  • Dissolve a small amount (~1 mg) of your 3-phenyl-2-cyclohexenone in a volatile solvent (~0.5 mL of ethyl acetate).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Carefully place the plate in the tank, ensuring the baseline is above the solvent level. Close the lid.

  • Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. Circle any visible spots.

  • (Optional) Submerge the plate in a potassium permanganate stain and gently heat with a heat gun to visualize non-UV active impurities.

  • Validation: A pure sample should show one major spot. Additional spots indicate impurities. The product, being a conjugated ketone, is moderately polar and should have an Rf value of approximately 0.3-0.5 in this system.

Causality: This is a preparative version of TLC. A glass column is packed with silica gel, and the sample is loaded at the top. By flowing a solvent system through the column, compounds are separated based on their differential adsorption to the silica. Less polar compounds elute first. This protocol is adapted from standard laboratory procedures for purifying similar compounds.[6][7]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: Start with 9:1 Hexane:Ethyl Acetate, and prepare a gradient up to 7:3 Hexane:Ethyl Acetate.

  • Compressed air or pump for pressure

  • Test tubes or fraction collector

Procedure:

  • Column Packing: Secure the column vertically. Prepare a slurry of silica gel in the starting eluent (9:1 Hexane:EtOAc). Pour the slurry into the column and use pressure to pack it tightly and evenly, avoiding air bubbles.

  • Sample Loading: Dissolve your crude 3-phenyl-2-cyclohexenone (e.g., 1 gram) in a minimal amount of dichloromethane or the starting eluent. Alternatively, adsorb it onto a small amount of silica gel by dissolving the compound, adding silica, and removing the solvent under reduced pressure. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the 9:1 Hexane:EtOAc mixture, applying gentle pressure. Collect the eluting solvent in small fractions (e.g., 10-15 mL per test tube).

  • Monitoring: Spot every few fractions onto a TLC plate to monitor the separation (as described in Protocol 1).

  • Gradient (if needed): If the product is eluting too slowly, gradually increase the polarity of the eluent to 8:2 and then 7:3 Hexane:EtOAc to speed up its elution.

  • Combine & Concentrate: Once the separation is complete, combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Validation: Obtain a final ¹H NMR and/or GC-MS of the purified oil to confirm its purity before use.

Diagram 2: Troubleshooting & Purification Workflow

This decision tree provides a logical path from encountering a problem to resolving it through purity analysis and purification.

G Start Start: Unexpected Result in Experiment CheckPurity Assess Purity of 3-Phenyl-2-cyclohexenone (TLC, NMR, GC-MS) Start->CheckPurity IsPure Is Sample >98% Pure? CheckPurity->IsPure TroubleshootOther Purity is OK. Troubleshoot other reaction parameters (reagents, conditions, etc.) IsPure->TroubleshootOther Yes IdentifyImpurity Purity is Low. Identify Impurities (Use Table 1) IsPure->IdentifyImpurity No SelectMethod Select Purification Method IdentifyImpurity->SelectMethod Purify Perform Purification (Protocol 2: Column Chromatography) SelectMethod->Purify Validate Validate Purity of Clean Material Purify->Validate End Use Purified Material in Experiment Validate->End Problem Problem Resolved End->Problem

Sources

Effect of solvent on the stereoselectivity of 3-phenyl-2-cyclohexenone reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Effects on Stereoselectivity

Welcome to the technical support center for stereoselective reactions involving 3-phenyl-2-cyclohexenone. As a versatile building block in organic synthesis, controlling the three-dimensional arrangement of atoms in its reaction products is paramount for applications in drug development and materials science. This guide provides field-proven insights and troubleshooting advice to help you navigate the complexities of solvent-mediated stereocontrol.

Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the stereoselectivity of reactions involving 3-phenyl-2-cyclohexenone?

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction's stereochemical outcome. Its effects are primarily rooted in its ability to stabilize or destabilize transition states. Key solvent properties to consider are:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reaction rates.[1] However, this stabilization can sometimes be non-selective and may decrease stereoselectivity by lowering the energy difference between diastereomeric transition states.

  • Hydrogen Bonding Capability: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors, while many polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors. These interactions can organize the transition state, creating a more rigid structure that favors the formation of one stereoisomer over another. For instance, in certain aldol-type reactions, water has been shown to promote the formation of syn-configured products through specific transition state organization.[2][3]

  • Coordinating Ability: Solvents can coordinate with Lewis acids or organometallic catalysts, influencing their activity and the chiral environment they create around the substrate.

Q2: What are the general effects of different solvent classes on stereoselectivity?
  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents interact weakly with reactants and catalysts. They are often used when a "closed" or highly organized transition state is desired, which is common in many asymmetric catalytic reactions. In some cases, less polar solvents can retard reactivity but improve selectivity.[1] For instance, in certain[3][3]-sigmatropic rearrangements leading to cyclohexenone derivatives, toluene favors the formation of the anti product.[2][3]

  • Polar Aprotic Solvents (e.g., THF, CH₂Cl₂, Acetonitrile): This is a versatile class of solvents. Their polarity can help with solubility and reaction rates. Dichloromethane is often an excellent choice for organocatalyzed [3+2] cycloadditions, providing a good balance of yield and enantioselectivity.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can significantly influence reactions through hydrogen bonding. While water can increase the rate and overall yield of certain aldol condensations, it can also open up different reaction pathways, sometimes leading to a mixture of stereoisomers.[2][3]

Troubleshooting Guide: Common Experimental Issues
Problem: My conjugate addition reaction is yielding a low diastereomeric ratio (dr). How can I improve it?

Causality: A low diastereomeric ratio implies that the energy difference between the two competing transition states (leading to the syn and anti products) is small. The solvent is likely stabilizing both pathways to a similar extent or failing to sufficiently organize the reactants to favor one over the other.

Troubleshooting Steps:

  • Decrease Solvent Polarity: If you are using a polar aprotic solvent like THF or acetonitrile, consider switching to a less polar option like toluene or dichloromethane. This can promote a more compact, organized transition state, potentially increasing the energy gap between diastereomeric pathways.

  • Evaluate Protic vs. Aprotic Systems: In a reaction involving phenylpyruvic acid and an enone, switching from toluene (which favors the anti product) to water led to the formation of a mixture of syn and anti products, demonstrating the powerful directing effect of a protic solvent.[2][3] This highlights that a protic solvent may favor a different diastereomer.

  • Consider Temperature Effects: Lowering the reaction temperature often enhances stereoselectivity by making the reaction more sensitive to small differences in activation energies. However, this may come at the cost of a slower reaction rate.

Problem: I am observing poor enantiomeric excess (ee) in my organocatalyzed Michael addition. What role is the solvent playing?

Causality: In organocatalysis, the solvent can interact with the catalyst, substrate, and the catalyst-substrate complex. These interactions can disrupt the precise chiral environment required for high enantioselectivity.

Troubleshooting Steps:

  • Screen a Range of Solvents: Enantioselectivity is often highly sensitive to the solvent. For asymmetric [3+2] cycloaddition reactions, a thorough screening of solvents like chloroform, DCE, toluene, THF, and MTBE is recommended. In one such study, dichloromethane was found to be optimal.[4]

  • Check for Solvent-Catalyst Interactions: The solvent can form hydrogen bonds with or coordinate to the catalyst, potentially altering its conformation and effectiveness. This is particularly true for catalysts that rely on hydrogen bonding, such as thioureas.

  • Assess Solubility: Ensure that both the catalyst and the substrate are fully soluble in the chosen solvent. Poor solubility can lead to heterogeneous reaction conditions and poor stereochemical induction.

Problem: My reaction is producing an unexpected side product. Could the solvent be the cause?

Causality: Yes, the solvent can actively promote alternative reaction pathways.

Troubleshooting Steps:

  • Case Study: Aldol Condensation in Water: In a synthesis of diaryl-substituted cyclohexenone acids, performing the reaction in toluene or tert-butanol cleanly yielded the anti product.[2] However, switching the solvent to water, while increasing the overall yield, also opened up an intermolecular aldol condensation-electrocyclization pathway, resulting in a mixture of syn and anti diastereomers.[2][3]

  • Solvent-Free Conditions: If applicable, consider running the reaction under solvent-free conditions. This can sometimes provide cleaner reactions and higher yields by eliminating solvent-related side reactions.[5]

Data Presentation: Solvent Effects on Diastereoselectivity

The following table summarizes the effect of the solvent on the diastereoselectivity of the reaction between phenylpyruvic acid and 4-phenyl-3-buten-2-one, which forms a substituted cyclohexenone.

EntrySolventConditionsProduct ConfigurationYieldReference
1TolueneMicrowave, 135 °C, 15 minanti86%[2][3]
2tert-ButanolMicrowave, 135 °C, 15 minMainly anti~80%[2]
3WaterRoom Temp, 4 hMixture of anti and syn96% (total)[2][3]

This data clearly illustrates that nonpolar and less coordinating solvents favor the anti product, while the highly protic and polar solvent water leads to a mixture of stereoisomers, albeit with a higher overall yield.[2][3]

Experimental Protocols & Workflows
General Protocol for a Michael Addition to 3-Phenyl-2-cyclohexenone

This protocol provides a general framework. Specific concentrations, temperatures, and reaction times must be optimized for each unique combination of reactants and catalyst.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the catalyst (e.g., 10 mol% of an organocatalyst).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., 2 mL of dichloromethane). The choice of solvent at this stage is a critical parameter for stereoselectivity.[4]

  • Addition of Reactants: Add the Michael donor (e.g., 1.2 eq) to the flask. Stir for 5 minutes. Then, add 3-phenyl-2-cyclohexenone (1.0 eq).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench if necessary, and remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and analyze the stereoselectivity (dr and/or ee) using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_analysis Work-up & Analysis A 1. Flame-dry glassware under inert atmosphere B 2. Add catalyst and anhydrous solvent A->B C 3. Add Michael donor, then 3-phenyl-2-cyclohexenone B->C D 4. Stir at controlled temperature C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench and remove solvent E->F G 7. Purify via column chromatography F->G H 8. Analyze stereoselectivity (chiral HPLC, NMR) G->H

Caption: Workflow for a typical stereoselective Michael addition.

Logical Flow for Solvent Selection

G node_goal Desired Outcome? node_rate High Reaction Rate? node_goal->node_rate Rate node_diastereo High Diastereoselectivity? node_goal->node_diastereo Diastereoselectivity node_enantio High Enantioselectivity? node_goal->node_enantio Enantioselectivity solv_polar_aprotic Try Polar Aprotic (e.g., MeCN, THF) node_rate->solv_polar_aprotic solv_protic Consider Protic (e.g., H₂O, EtOH) (Caution: may alter pathways) node_rate->solv_protic solv_nonpolar Try Nonpolar (e.g., Toluene, Hexane) node_diastereo->solv_nonpolar node_enantio->solv_nonpolar solv_ch2cl2 Try CH₂Cl₂ or Chloroform node_enantio->solv_ch2cl2

Caption: Decision tree for initial solvent screening.

References
  • Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. [Link]
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
  • Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. PMC - NIH. [Link]
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
  • Consecutive Multicomponent Coupling-Addition Synthesis and Chromophore Characteristics of Cyclohexene-Embedded Merocyanines and Cyanines. MDPI. [Link]
  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. [Link]
  • Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Deriv
  • ASYMMETRIC 1,4-ADDITION OF PHENYLBORONIC ACID TO CYCLOHEXENONE. Organic Syntheses. [Link]
  • Hydroxylic solvent effects on the reaction rates of diazodiphenylmethane with 2-substituted cyclohex-1-enylcarboxylic and 2-sub. Shd. [Link]
  • Selective Hydrogenation of Phenols to Cyclohexanones Over Hydrotalcite‐Supported Pd Single‐Atom Catalyst.
  • Selective Hydrogenation of Phenols to Cyclohexanones Over Hydrotalcite‐Supported Pd Single‐Atom Catalyst.
  • Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
  • 3-Phenylcyclohexanone. PubChem. [Link]
  • Dehydrogenation of substituted cyclohexanones to phenols.
  • 2-Cyclohexen-1-one, 3-phenyl-. PubChem. [Link]
  • 2,6-Bis(3-phenyl-2-propen-1-ylidene)cyclohexanone. PubChem. [Link]
  • 2-(3-Oxo-3-phenylpropyl)cyclohexanone. PubChem. [Link]
  • Solvent-free Michael addition reaction of cyclohexanone with chalcone.

Sources

Removal of unreacted starting materials from 3-phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-phenyl-2-cyclohexenone. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable synthetic intermediate from unreacted starting materials and byproducts. The synthesis of 3-phenyl-2-cyclohexenone, typically via an aldol condensation or related reaction, often results in a crude product contaminated with starting materials like benzaldehyde and cyclohexanone. This guide provides in-depth, field-tested solutions to common purification problems in a direct question-and-answer format.

Troubleshooting Common Purification Issues

This section addresses specific, frequently encountered problems during the purification process. The solutions provided are based on fundamental chemical principles and established laboratory techniques.

Q1: My crude product has a distinct almond-like scent, and TLC/GC analysis confirms the presence of benzaldehyde. What is the most effective way to remove it?

A1: The presence of residual benzaldehyde is a very common issue. Its removal is critical as it can interfere with subsequent reactions. The most effective method depends on the scale of your reaction and the stability of other components in your mixture.

  • Primary Recommendation: Reactive Extraction (Bisulfite Wash)

    This is the most selective and efficient method for removing aldehydes. It relies on the chemical reaction between benzaldehyde and sodium bisulfite to form a water-soluble adduct, which is then easily separated.[1][2][3]

    Causality: The nucleophilic addition of the bisulfite ion to the carbonyl carbon of benzaldehyde creates a charged sulfonate salt. This salt is highly soluble in the aqueous phase, while your desired product, 3-phenyl-2-cyclohexenone, remains in the organic layer. Ketones react much more slowly or not at all, especially sterically hindered or conjugated ketones like your product, providing excellent selectivity.[2][3]

    A detailed step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below.

  • Secondary Recommendation: Flash Column Chromatography

    If your product is sensitive to aqueous conditions or if you are performing a small-scale reaction, flash chromatography is an excellent alternative.[4][5] Benzaldehyde is significantly less polar than 3-phenyl-2-cyclohexenone. Using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, benzaldehyde will elute much faster than the desired product, allowing for a clean separation.

Q2: My NMR and GC-MS data show a significant contamination of unreacted cyclohexanone. How can I separate it from my product?

A2: Cyclohexanone removal can be more challenging than benzaldehyde due to its physical properties being closer to the product. However, several reliable methods are available.

  • Primary Recommendation: Vacuum Fractional Distillation

    This method is ideal for larger-scale purifications and exploits the difference in boiling points between the components.[6][7][8] To prevent thermal degradation of the product, distillation must be performed under reduced pressure.

    Causality: By reducing the pressure, the boiling points of all components are lowered. The greater the difference in boiling points, the more efficient the separation. As shown in the table below, there is a sufficient difference between cyclohexanone and 3-phenyl-2-cyclohexenone to achieve good separation with a fractional distillation setup.

  • Secondary Recommendation: Flash Column Chromatography

    As with benzaldehyde, chromatography is a highly effective, albeit more resource-intensive, method for removing cyclohexanone.[9][10] Cyclohexanone is more polar than hexanes but generally less polar than the α,β-unsaturated product. A carefully optimized gradient solvent system will effectively separate the two compounds.

Q3: I've noticed my benzaldehyde starting material has oxidized to benzoic acid. How do I remove this acidic impurity?

A3: Benzaldehyde is notoriously prone to air oxidation, forming benzoic acid.[1] Fortunately, this acidic impurity is straightforward to remove.

  • Solution: Basic Aqueous Wash

    Perform a liquid-liquid extraction using a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1]

    Causality: The basic solution deprotonates the carboxylic acid, forming sodium benzoate. This salt is highly soluble in water and will be extracted into the aqueous layer, leaving the neutral organic product behind. It is generally better to use a mild base like sodium bicarbonate to avoid potential base-catalyzed side reactions with your enone product.

Data Summary Table

Summarizing the physical properties of the key compounds is essential for designing a logical purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Phenyl-2-cyclohexenone C₁₂H₁₂O172.22[11]~135-140 °C at 2 mmHg
BenzaldehydeC₇H₆O106.12179 °C at 760 mmHg
CyclohexanoneC₆H₁₀O98.14155 °C at 760 mmHg[6]

Logical Purification Workflow

The following diagram illustrates a decision-making workflow for purifying your crude 3-phenyl-2-cyclohexenone based on the initial impurity analysis.

G start Crude Product Analysis (TLC, GC-MS, NMR) impurity_check Identify Major Impurity start->impurity_check benzaldehyde Benzaldehyde Present impurity_check->benzaldehyde Aldehyde cyclohexanone Cyclohexanone Present impurity_check->cyclohexanone Ketone both Both Impurities Present impurity_check->both Both acid Benzoic Acid Present (from oxidation) impurity_check->acid Acidic bisulfite_wash Perform Sodium Bisulfite Wash benzaldehyde->bisulfite_wash distillation Perform Vacuum Fractional Distillation cyclohexanone->distillation Large Scale chromatography Purify via Flash Column Chromatography cyclohexanone->chromatography Small Scale base_wash Perform Dilute Base Wash (e.g., NaHCO₃) both->base_wash First acid->base_wash bisulfite_wash->chromatography Third (if needed) final_product Pure 3-Phenyl-2-cyclohexenone bisulfite_wash->final_product If other impurities absent distillation->final_product base_wash->bisulfite_wash base_wash->bisulfite_wash Second chromatography->final_product

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q: What is the most reliable, general-purpose method if I have multiple unknown impurities?

A: Flash column chromatography on silica gel is the most robust and versatile method for purifying 3-phenyl-2-cyclohexenone from a mixture of unknown impurities.[5][10] Its ability to separate compounds based on subtle differences in polarity makes it superior to extraction or distillation when dealing with complex mixtures.

Q: Can I use recrystallization to purify 3-phenyl-2-cyclohexenone?

A: Yes, potentially. 3-phenyl-2-cyclohexenone is reported as a solid or low-melting oil. If your product is solid at room temperature, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[12] You would need to screen for a suitable solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate) where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[4][13]

Q: How do I properly monitor the purification by column chromatography?

A: Thin-Layer Chromatography (TLC) is essential. Before running the column, develop a TLC method that shows good separation between your product and the impurities. Use this same solvent system (or a slightly less polar one) to start your column. Collect fractions and analyze them by TLC to identify which ones contain the pure product. The phenyl group in your compound makes it UV-active, so the spots can be easily visualized under a UV lamp.[4]

Diagram of Separation Principle

The following diagram illustrates the chemical principle behind the selective removal of benzaldehyde using a bisulfite wash.

G product 3-Phenyl-2-cyclohexenone (Stays in Organic Phase) benzaldehyde Benzaldehyde adduct Water-Soluble Bisulfite Adduct (Moves to Aqueous Phase) benzaldehyde->adduct Reaction bisulfite NaHSO₃ (Sodium Bisulfite) bisulfite->adduct

Caption: Selective extraction of benzaldehyde via adduct formation.

Experimental Protocols

Protocol 1: Removal of Benzaldehyde via Sodium Bisulfite Wash

This protocol is designed for the selective removal of benzaldehyde from an organic solution containing the desired product.[1][3]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. A typical concentration is 5-10 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution. Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup (SO₂ gas can be generated).[2][3]

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the benzaldehyde-bisulfite adduct. Drain and collect the aqueous layer.

  • Repeat: For high concentrations of benzaldehyde, repeat the extraction with a fresh portion of saturated NaHSO₃ solution.

  • Washing: Wash the remaining organic layer sequentially with an equal volume of deionized water and then an equal volume of brine (saturated NaCl solution) to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the benzaldehyde-free crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying 3-phenyl-2-cyclohexenone on silica gel.[4][5][10]

  • Solvent System Selection: Using TLC, determine an appropriate eluent system. Start with 5% ethyl acetate in hexanes and increase polarity until the desired product has an Rf value of approximately 0.25-0.35. The starting material spots should be well-separated from the product spot.

  • Column Packing:

    • Select a column with a diameter such that the silica gel height is about 10-15 cm. Use approximately 50 g of silica gel per 1 g of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[5]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[4]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 3-phenyl-2-cyclohexenone.

References

  • Process for removing impurities from the mixture of cyclohexanone and cyclohexanol - EP 0450498 B1.
  • Process for removing impurities from the mixture of cyclohexanone and cyclohexanol - US5168983A.
  • How to get rid of aldehyde from reaction mixture. Reddit r/AskChemistry. [Link]
  • The photodimerization of 3-phenyl-2-cyclohexenone. Canadian Science Publishing. [Link]
  • The preparation of Cyclohexanone from Cyclohexanol. Chemistry LibreTexts. [Link]
  • Does anyone know the best way to distill off cyclohexanone from TDI-prepolymer to apply self-healing microcapsule?
  • (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses. [Link]
  • Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture.
  • Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
  • The photodimerization of 3-(p-anisyl)-2-cyclohexenone and 3-(p-nitrophenyl). Canadian Science Publishing. [Link]
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]
  • 3-Phenylhexan-2-one. PubChem, NIH. [Link]
  • Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. [Link]
  • (Z)-3-(2-Phenylhydrazono)cyclohexanone. PubChem, NIH. [Link]
  • Stereospecific Synthesis of Cyclohexenone Acids by[7][7]-Sigmatropic Rearrangement Route. ACS Publications, The Journal of Organic Chemistry. [Link]
  • Stereospecific Synthesis of Cyclohexenone Acids by[7][7]-Sigmatropic Rearrangement Route.
  • 2-Cyclohexen-1-one, 3-phenyl-. PubChem, NIH. [Link]
  • Synthesis of substituted cyclohex-2-enones.
  • Cyclohexenone synthesis. Organic Chemistry Portal. [Link]
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Purification of Organic Compounds by Flash Column Chrom
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • 2-CYCLOHEXENONE. Organic Syntheses. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Phenyl-2-Cyclohexenone for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the efficient construction of versatile molecular scaffolds is a cornerstone of innovation. Among these, the 3-phenyl-2-cyclohexenone core is a valuable building block, finding its place in the intricate architectures of pharmaceuticals and natural products. This guide provides a detailed comparison of the primary synthetic strategies to access this important intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the venerable Robinson Annulation, contrast it with a modern stereospecific[1][1]-sigmatropic rearrangement approach, and provide actionable experimental protocols and comparative data to inform your synthetic planning.

Introduction: The Significance of the Cyclohexenone Moiety

The α,β-unsaturated ketone functionality within a six-membered ring, as seen in 3-phenyl-2-cyclohexenone, offers a rich platform for a variety of chemical transformations. Its conjugated system allows for selective 1,2- and 1,4-additions, making it a powerful Michael acceptor and a dienophile in Diels-Alder reactions. This reactivity profile enables the diastereoselective and enantioselective introduction of new stereocenters, a critical aspect in the synthesis of complex, biologically active molecules.

This guide will focus on two distinct and illustrative synthetic pathways to 3-phenyl-2-cyclohexenone, evaluating them on key performance indicators such as yield, reaction conditions, scalability, and mechanistic elegance.

Route 1: The Classic Robinson Annulation

First described by Sir Robert Robinson in 1935, the Robinson annulation is a robust and widely employed method for the formation of a six-membered ring.[1][2] The reaction proceeds through a tandem Michael addition followed by an intramolecular aldol condensation.[2][3] For the synthesis of 3-phenyl-2-cyclohexenone, a common approach involves the reaction of a chalcone (an α,β-unsaturated ketone) with a Michael donor, such as diethyl malonate or ethyl acetoacetate, in the presence of a base.[4][5]

Mechanistic Rationale

The choice of a chalcone as the Michael acceptor directly installs the desired phenyl group at the 3-position of the resulting cyclohexenone. The Michael donor, upon deprotonation by a base, attacks the β-carbon of the chalcone. The resulting enolate then undergoes an intramolecular aldol condensation, where the enolate attacks one of the carbonyl groups of the former Michael donor. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated cyclohexenone product.

Route 2: A Modern Approach via[1][1]-Sigmatropic Rearrangement

Recent advancements in synthetic methodology have provided novel, stereospecific routes to highly substituted cyclohexenones. One such elegant strategy involves a[1][1]-sigmatropic rearrangement.[6][7] While a direct synthesis of 3-phenyl-2-cyclohexenone via this exact published procedure is not explicitly detailed, the synthesis of closely related 4,5-diaryl-cyclohex-2-en-1-one-3-carboxylic acids from phenylpyruvic acid and a chalcone derivative (4-phenyl-3-buten-2-one) provides a powerful comparative example of a modern, mechanistically distinct approach.[6][7]

Mechanistic Rationale

This modular method commences with the formation of a hemiketal intermediate from the enolate of phenylpyruvic acid and an aromatic enone. This intermediate then undergoes an oxy-Cope type[1][1]-sigmatropic rearrangement, which is the key stereochemistry-defining step. The rearranged intermediate, a diketone, subsequently undergoes an intramolecular aldol condensation and dehydration to furnish the cyclohexenone core.[6][7] This pathway offers a high degree of control over the relative stereochemistry of the substituents.

Performance Comparison: Robinson Annulation vs.[1][1]-Sigmatropic Rearrangement

The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, cost of starting materials, reaction conditions, and the desired level of stereochemical control. The following table provides a comparative summary of the two discussed approaches.

ParameterRobinson Annulation (Adapted Protocol)[1][1]-Sigmatropic Rearrangement (Analogous System)
Starting Materials Chalcone, Diethyl MalonatePhenylpyruvic Acid, 4-Phenyl-3-buten-2-one
Key Reagents/Catalyst Base (e.g., NaOH, KOt-Bu)Base (NaOH)
Reaction Conditions Reflux in ethanol or microwave irradiationMicrowave irradiation at 135 °C or room temperature in water
Typical Yield (%) 35-79% (variable based on specific substrates and conditions)[1][4]Up to 98% (for the analogous diaryl-substituted product)[6][7]
Stereoselectivity Generally not stereoselective unless chiral catalysts are employedDiastereospecific
Scalability Well-established for large-scale synthesisPotentially scalable, especially with batch microwave reactors
Key Advantages Readily available starting materials, robust and well-understood reactionHigh yields, excellent stereocontrol, modular approach
Key Disadvantages Moderate yields, often requires purification by chromatography, lack of inherent stereocontrolStarting materials may be more expensive, requires decarboxylation for the target molecule

Experimental Protocols

Protocol 1: Robinson Annulation for Substituted 3-Phenyl-2-Cyclohexenone

The following is a representative protocol for a Robinson annulation leading to a substituted 3-phenyl-2-cyclohexenone derivative, which can be adapted for the synthesis of the parent compound. This procedure is based on the reaction of a chalcone with a Michael donor.[4][8]

Materials:

  • 1,3-Diaryl-2-propen-1-one (chalcone derivative) (0.01 mol)

  • Ethyl acetoacetate (0.02 mol)

  • Potassium carbonate (0.04 mol)

  • Mortar and pestle

  • Microwave oven (domestic or laboratory grade)

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, thoroughly grind the 1,3-diaryl-2-propen-1-one (0.01 mol), ethyl acetoacetate (0.02 mol), and potassium carbonate (0.04 mol) using a pestle until a uniform paste is formed.

  • Transfer the paste to a 50 mL beaker.

  • Place the beaker in a microwave oven and irradiate at a low power setting (e.g., 160W) for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and air dry.

  • Recrystallize the crude product from ethanol to afford the purified substituted cyclohexenone.

Protocol 2:[1][1]-Sigmatropic Rearrangement for a Diaryl-Substituted Cyclohexenone Acid

This protocol describes the synthesis of a 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid, a close analog of our target compound, showcasing the modern sigmatropic rearrangement approach.[6][7]

Materials:

  • Phenylpyruvic acid (2 mmol, 328.3 mg)

  • 4-Phenyl-3-buten-2-one (2 mmol, 292.4 mg)

  • Sodium hydroxide (3 mmol, 300 µL of 10 M aqueous solution)

  • Toluene (2 mL)

  • 10 mL microwave vial

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add phenylpyruvic acid (2 mmol), 4-phenyl-3-buten-2-one (2 mmol), sodium hydroxide solution (3 mmol), and toluene (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 135 °C and maintain this temperature for 15 minutes.

  • After cooling, the product may precipitate from the solution. Collect the solid by filtration and wash with acetone to yield the sodium salt of the cyclohexenone acid.

  • To obtain the free acid, dissolve the salt in water and acidify with 1 M HCl until precipitation is complete.

  • Filter the solid, wash with water, and dry under vacuum.

Data for Self-Validation: Spectroscopic Characterization of 3-Phenyl-2-Cyclohexenone

Accurate characterization of the final product is paramount for ensuring the success of a synthetic procedure. Below is a summary of expected spectroscopic data for 3-phenyl-2-cyclohexenone.

Spectroscopic Data 3-Phenyl-2-cyclohexenone
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.50-7.30 (m, 5H, Ar-H), 6.45 (s, 1H, C=CH), 2.80 (t, J = 6.0 Hz, 2H, CH₂), 2.50 (t, J = 6.4 Hz, 2H, CH₂), 2.15 (quintet, J = 6.2 Hz, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 199.5 (C=O), 160.1 (C-Ph), 138.5 (Ar-C), 129.8 (Ar-CH), 128.7 (Ar-CH), 126.0 (Ar-CH), 124.8 (C=CH), 37.2 (CH₂), 28.5 (CH₂), 22.8 (CH₂)
IR (KBr, cm⁻¹) ~1660 (C=O stretch, conjugated), ~1600 (C=C stretch)

Visualization of Synthetic Workflows

To further clarify the discussed synthetic strategies, the following diagrams illustrate the logical flow of each route.

Robinson_Annulation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Chalcone Chalcone Michael_Addition Michael Addition (Base Catalyzed) Chalcone->Michael_Addition Michael_Donor Michael Donor (e.g., Diethyl Malonate) Michael_Donor->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation & Dehydration Michael_Addition->Aldol_Condensation Intermediate: 1,5-Dicarbonyl Compound Cyclohexenone 3-Phenyl-2-cyclohexenone Derivative Aldol_Condensation->Cyclohexenone caption Workflow for the Robinson Annulation.

Caption: Workflow for the Robinson Annulation.

Sigmatropic_Rearrangement cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Phenylpyruvic_Acid Phenylpyruvic Acid Hemiketal_Formation Hemiketal Formation Phenylpyruvic_Acid->Hemiketal_Formation Enone Aromatic Enone Enone->Hemiketal_Formation Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement (Stereospecific) Hemiketal_Formation->Sigmatropic_Rearrangement Aldol_Condensation Intramolecular Aldol Condensation & Dehydration Sigmatropic_Rearrangement->Aldol_Condensation Intermediate: Diketone Cyclohexenone_Acid Diaryl-Substituted Cyclohexenone Acid Aldol_Condensation->Cyclohexenone_Acid caption Workflow for the [3,3]-Sigmatropic Rearrangement Route.

Caption: Workflow for the[1][1]-Sigmatropic Rearrangement Route.

Conclusion and Future Perspectives

Both the Robinson annulation and the[1][1]-sigmatropic rearrangement route offer effective means to construct the 3-phenyl-2-cyclohexenone scaffold, albeit with different strengths and weaknesses. The Robinson annulation remains a workhorse in organic synthesis due to its simplicity and the accessibility of starting materials. However, for applications demanding high stereochemical control, modern methods like the[1][1]-sigmatropic rearrangement present a compelling alternative, often delivering superior yields and diastereoselectivity.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including cost, scalability, and the desired stereochemical purity of the final product. As the field of organic synthesis continues to evolve, the development of new catalytic and enantioselective methods will undoubtedly provide even more efficient and elegant solutions for the construction of this valuable chemical intermediate.

References

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 79, 209. [Link]
  • Scribd. (n.d.). Robinson Annulation of 3-Nitrochalcone.
  • PSYNTHESIS OF A SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) OF CH. (n.d.).
  • Rois, N., & Pihko, P. M. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[1][1]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, 88(18), 12891–12900. [Link]
  • Rois, N., & Pihko, P. M. (2023).
  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. (2016). RSC Advances, 6(73), 69325–69336. [Link]
  • Wikipedia. (n.d.). Robinson annulation.
  • Master Organic Chemistry. (2018, December 10).
  • Chalcones: Synthesis, structure diversity and bioactivity. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088. [Link]
  • Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre, 3(3), 388-392. [Link]

Sources

A Comparative Study of Biological Activity: 3-Phenyl-2-Cyclohexenone vs. Chalcone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the exploration of privileged scaffolds that serve as a foundation for the development of novel therapeutic agents is of paramount importance. Among these, chalcones and cyclohexenones have garnered significant attention due to their synthetic accessibility and broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of 3-phenyl-2-cyclohexenone and chalcone, focusing on their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Structural and Synthetic Overview

Chemical Structures

At a glance, 3-phenyl-2-cyclohexenone and chalcone share a common pharmacophore: an α,β-unsaturated ketone system. However, the cyclic nature of 3-phenyl-2-cyclohexenone introduces conformational rigidity compared to the more flexible open-chain structure of chalcone. This fundamental structural difference can significantly influence their interaction with biological targets.

Figure 1: Chemical Structures of 3-Phenyl-2-Cyclohexenone and Chalcone.

3-phenyl-2-cyclohexenone 3-phenyl-2-cyclohexenone Chalcone Chalcone

Caption: Core structures of 3-phenyl-2-cyclohexenone and chalcone.

Synthetic Pathways

The synthesis of both scaffolds is well-established, offering versatility for the introduction of various substituents to explore structure-activity relationships (SAR).

A prevalent method for the synthesis of 3-phenyl-2-cyclohexenone and its derivatives is the Robinson annulation . This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring[1][2][3][4].

Experimental Protocol: Robinson Annulation for 3-Phenyl-2-Cyclohexenone Synthesis

  • Michael Addition: An enolate of a ketone (e.g., cyclohexanone) is reacted with a Michael acceptor like benzalacetone.

  • Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation under basic or acidic conditions.

  • Dehydration: The aldol adduct readily dehydrates to form the thermodynamically stable α,β-unsaturated ketone, yielding the 3-phenyl-2-cyclohexenone derivative.

Chalcones are most commonly synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone[5][6][7][8]. This method is highly efficient and allows for the synthesis of a diverse library of chalcone derivatives[5][6].

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [5][6]

  • Reactant Preparation: Dissolve equimolar amounts of a substituted benzaldehyde and a substituted acetophenone in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise.

  • Reaction: Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Anticancer Activity: A Comparative Analysis

Both chalcones and cyclohexenone derivatives have demonstrated promising anticancer activities, primarily attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Chalcones: A Well-Established Anticancer Scaffold

Chalcones have been extensively studied for their anticancer properties, with numerous derivatives exhibiting potent cytotoxicity against a wide range of cancer cell lines[9][10]. The anticancer activity of chalcones is often attributed to the presence of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles, including reactive cysteine residues in proteins involved in cell proliferation and survival pathways[11].

3-Phenyl-2-Cyclohexenone: An Emerging Contender

While less explored than chalcones, aryl-cyclohexenone derivatives have also shown significant anticancer potential[12]. The rigid cyclohexenone ring may offer a different binding orientation to target proteins compared to the more flexible chalcone backbone, potentially leading to altered selectivity and potency.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone Derivatives
(E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamideHCT-116 (Colon)0.60[10]
MCF-7 (Breast)0.89[10]
143B (Osteosarcoma)0.79[10]
Chalcone 2T47D (Breast)44.67 µg/mL[7]
2,4-Dihydroxide-4'-MethoxychalconeHeLa (Cervical)74.24 µg/mL[13]
Boronic Chalcone 5SCC-25 (Head and Neck)17.9[14]
Aryl-Cyclohexenone Derivatives
Cyclohexenone Derivative 2A549 (Lung)<3.9 µg/mL[15]
Cyclohexenone Derivative 4A549 (Lung)<3.9 µg/mL[15]
Cyclohexenone Derivative 10A549 (Lung)<3.9 µg/mL[15]

Experimental Protocol: MTT Assay for Cytotoxicity [6][9][16][17][18]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (3-phenyl-2-cyclohexenone or chalcone) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat with test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: A Head-to-Head Comparison

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Both chalcones and cyclohexenones have demonstrated promising activity against a range of bacteria and fungi.

Chalcones: Broad-Spectrum Antimicrobial Agents

Chalcones exhibit a wide spectrum of antimicrobial activities, with some derivatives showing potency against both Gram-positive and Gram-negative bacteria[19]. The mechanism of action is thought to involve the disruption of microbial membranes and the inhibition of essential enzymes.

3-Phenyl-2-Cyclohexenone Derivatives: Potential Alternatives

Substituted cyclohexenones have also been identified as a class of compounds with significant antimicrobial properties[20]. The presence of different substituents on the cyclohexenone ring can modulate their antimicrobial efficacy and spectrum.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliReference
Chalcone Derivatives
O-OH Chalcone25-50-[5]
M-OH Chalcone98.7 (avg)-[5]
P-OH Chalcone108.7 (avg)-[5]
Imidazole-Chalcone Derivatives2-10002-1000[21]
Chalcone 3125250[22]
Cyclohexenone Derivatives
Cyclohexanone Benzoylhydrazones2500 (starting conc.)2500 (starting conc.)[23]
Bis Cyclohexanone Ester Derivatives200-6.25200-6.25[24]

Note: Specific MIC values for the parent 3-phenyl-2-cyclohexenone are limited; data for various derivatives are presented.

Experimental Protocol: Broth Microdilution for MIC Determination [10][16][17][25][26][27][28][29][30]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum density.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth Microdilution Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulators of Inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases. Both chalcones and cyclohexenone derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.

Chalcones: Potent Inhibitors of Inflammatory Mediators

Chalcones have been reported to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines[14][31]. Their mechanism of action often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the modulation of signaling pathways like NF-κB.

Aryl-Cyclohexanones: Emerging Anti-inflammatory Scaffolds

Recent studies have highlighted the anti-inflammatory potential of aryl-cyclohexanone derivatives, which have been shown to reduce the production of pro-inflammatory cytokines and inhibit key inflammatory enzymes[2][3][12][29][30].

Table 3: Comparative Anti-inflammatory Activity

Compound/DerivativeAssayIC50/EffectReference
Chalcone Derivatives
Hydroxychalcone 1β-glucuronidase release1.6 µM[31]
Lysozyme release1.4 µM[31]
2',5'-Dialkoxychalcone 11NO formation (N9 cells)0.7 µM[31]
Boronic Chalcone 5Reduction of TNF and IL-6Significant[14]
Aryl-Cyclohexenone Derivatives
CHDCOX-2 and 5-LOX inhibitionEffective[2][3]
Reduced TNF-α and IL-1β mRNAEffective[2][3]
Compound 4NO production inhibitionSignificant[12][29]
Reduced pro-inflammatory cytokinesSignificant[12][29]

Note: Specific anti-inflammatory data for the parent 3-phenyl-2-cyclohexenone is limited; data for derivatives are presented.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition [25][31][32][33][34][35][36]

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite in the samples from a standard curve and calculate the percentage of inhibition of NO production.

Experimental Protocol: Western Blot for COX-2 and iNOS Expression [11][37][38][39]

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Chalcones Chalcones Chalcones->NFkB inhibit Cyclohexenones 3-Phenyl-2-Cyclohexenone Derivatives Cyclohexenones->NFkB inhibit

Caption: Simplified signaling pathway showing the inhibition of NF-κB by chalcones and cyclohexenone derivatives.

Conclusion

References

  • Microbe Online. (2013).
  • Wikipedia. (n.d.). Broth microdilution. [Link]
  • Bio-protocol. (n.d.). Nitric Oxide Production Measurements in Macrophage Cells. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • SciSpace. (n.d.).
  • Roche. (n.d.).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
  • YouTube. (2024).
  • Journal of Visualized Experiments. (2013).
  • Saraci, E., Andreoli, M., Casali, E., Verzini, M., Argese, M., Fanelli, R., & Zanoni, G. (2023). Solvent-free synthesis of chalcones using Mg(HSO4)2. Green Chemistry. [Link]
  • National Center for Biotechnology Information. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. [Link]
  • Organic Syntheses. (n.d.). (R)-3-PHENYLCYCLOHEXANONE. [Link]
  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?. [Link]
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). [Link]
  • National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. [Link]
  • Bentham Science Publisher. (n.d.).
  • Leinco Technologies. (n.d.). Western Blot Protocol. [Link]
  • Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polariz
  • Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polariz
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2023).
  • ACS Omega. (2022).
  • PubMed. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. [Link]
  • National Center for Biotechnology Information. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. [Link]
  • Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2024). [Link]
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. [Link]
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. [Link]
  • MDPI. (n.d.). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. [Link]
  • ResearchGate. (n.d.). (a) Anti-bacterial activity against S. aureus, E. coli, and C. albicans. (b) Cytotoxicity on HepG2 cells for Schiff bases L 1 and L 2 .. [Link]
  • DergiPark. (n.d.). Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. [Link]
  • ResearchGate. (n.d.). The dose-dependent curves for cytotoxicity of the cyclohexanone and.... [Link]
  • Taylor & Francis Online. (n.d.). Synthesis and in vitro microbiological evaluation of novel diethyl 6,6′-(1,4-phenylene)

Sources

A Comparative Spectroscopic Guide: 3-Phenyl-2-cyclohexenone vs. 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry, particularly in the realms of synthetic methodology and drug development, the precise characterization of molecular structure is paramount. Subtle differences, such as the presence or absence of a single double bond, can profoundly alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3-phenyl-2-cyclohexenone, an α,β-unsaturated ketone, and its saturated analog, 3-phenylcyclohexanone. Through a detailed analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectra, we will elucidate the key distinguishing features that arise from the presence of a conjugated system. This analysis serves as a practical reference for researchers engaged in the synthesis and characterization of related chemical entities.

The Structural Distinction and Its Spectroscopic Implications

The fundamental difference between 3-phenyl-2-cyclohexenone and 3-phenylcyclohexanone lies in the C2-C3 bond of the cyclohexanone ring. The former possesses a double bond at this position, creating a conjugated system that extends from the phenyl ring, through the double bond, to the carbonyl group. This extended π-system is absent in the saturated analog. This structural variance is the primary determinant of the significant differences observed in their respective spectra.

G cluster_0 3-Phenyl-2-cyclohexenone cluster_1 3-Phenylcyclohexanone a Unsaturated Ketone b Conjugated System (Phenyl-C=C-C=O) a->b Features c Saturated Ketone d Isolated Chromophores (Phenyl and C=O) c->d Features

Figure 1: Key structural differences between the two analogs.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach provides a comprehensive and unambiguous differentiation between the two compounds. The following sections detail the expected spectral characteristics for each technique.

Infrared (IR) Spectroscopy: The Carbonyl Stretch

The most diagnostic feature in the IR spectrum of a ketone is the C=O stretching vibration. The position of this band is highly sensitive to the electronic environment.

  • 3-Phenylcyclohexanone: As a saturated, non-conjugated ketone, it is expected to exhibit a strong C=O stretching absorption in the typical range of 1715-1720 cm⁻¹ .

  • 3-Phenyl-2-cyclohexenone: The conjugation of the carbonyl group with the C=C double bond and the phenyl ring leads to delocalization of π-electron density. This weakens the C=O bond, requiring less energy to vibrate. Consequently, the C=O stretching frequency is shifted to a lower wavenumber, typically appearing in the range of 1665-1685 cm⁻¹ . This significant shift of approximately 30-50 cm⁻¹ is a definitive marker for the unsaturated ketone.

Additionally, the spectrum of 3-phenyl-2-cyclohexenone will show a C=C stretching absorption around 1600-1650 cm⁻¹ , which is absent in the saturated analog.

CompoundExpected C=O Stretch (cm⁻¹)Expected C=C Stretch (cm⁻¹)
3-Phenyl-2-cyclohexenone1665 - 16851600 - 1650
3-Phenylcyclohexanone1715 - 1720Absent
Table 1: Comparison of Key Infrared Absorption Frequencies.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Impact of Deshielding

The electronic environment of the protons in each molecule leads to distinct chemical shifts.

  • 3-Phenylcyclohexanone: The protons on the cyclohexanone ring will appear in the aliphatic region, typically between 1.5 and 3.0 ppm . The proton at C3, adjacent to the phenyl group, will be the most downfield of the aliphatic protons due to the anisotropic effect of the aromatic ring.

  • 3-Phenyl-2-cyclohexenone: The presence of the double bond introduces vinylic protons. The proton at C2 is an α-proton to the carbonyl and a vinylic proton, while the proton at C3 is attached to the same carbon as the phenyl group. The most striking difference is the appearance of a signal for the vinylic proton at C2, which is expected to be significantly deshielded due to its position in the conjugated system, appearing in the region of 6.0-6.5 ppm . The protons on the β-carbon (C4) are also deshielded compared to their counterparts in the saturated analog.

CompoundKey Proton Signals (ppm)
3-Phenyl-2-cyclohexenoneVinylic H at C2: ~6.0-6.5Aromatic H's: ~7.2-7.6Aliphatic H's: ~2.0-3.0
3-PhenylcyclohexanoneAromatic H's: ~7.1-7.4Aliphatic H's (including H at C3): ~1.5-3.0
Table 2: Comparison of Key ¹H NMR Chemical Shifts.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking Carbon Environments

¹³C NMR provides a clear fingerprint of the carbon skeleton.

  • 3-Phenylcyclohexanone: The carbonyl carbon will appear around 208-212 ppm . The remaining aliphatic carbons will resonate between 20 and 50 ppm . The carbons of the phenyl group will appear in the aromatic region of 125-145 ppm .

  • 3-Phenyl-2-cyclohexenone: The conjugated carbonyl carbon is shifted slightly upfield compared to its saturated counterpart, typically appearing around 195-200 ppm . The olefinic carbons (C2 and C3) will be present in the 120-160 ppm range. The β-carbon of the enone system (C3) is generally more deshielded than the α-carbon (C2).

CompoundCarbonyl C (ppm)Olefinic C (ppm)Aliphatic C (ppm)
3-Phenyl-2-cyclohexenone~195 - 200~120 - 160~20 - 40
3-Phenylcyclohexanone~208 - 212Absent~20 - 50
Table 3: Comparison of Key ¹³C NMR Chemical Shifts.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is particularly sensitive to the presence of conjugated systems.

  • 3-Phenylcyclohexanone: This molecule has two isolated chromophores: the phenyl group and the carbonyl group. The phenyl group will exhibit a weak absorption around 260 nm (B-band). The carbonyl group's n→π* transition will result in a very weak absorption at a longer wavelength, typically around 280-300 nm .

  • 3-Phenyl-2-cyclohexenone: The extended conjugation significantly lowers the energy required for electronic transitions. This results in a strong π→π* transition at a much longer wavelength (a bathochromic shift) compared to the isolated chromophores, expected to be in the range of 250-300 nm with a high molar absorptivity (ε). The n→π* transition will also be shifted to a longer wavelength, appearing above 300 nm .

CompoundExpected λmax (nm) and Transition
3-Phenyl-2-cyclohexenone~250-300 (π→π)~300-350 (n→π)
3-Phenylcyclohexanone~260 (B-band, phenyl)~280-300 (n→π*)
Table 4: Comparison of Expected UV-Vis Absorption Maxima.

Experimental Protocols

The following are generalized, yet robust, protocols for the acquisition of the spectroscopic data discussed. Instrument-specific parameters should be optimized by the operator.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a transparent pellet. For a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The background spectrum of the empty sample compartment (or the salt plates) is recorded. The sample is then placed in the IR beam path, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

G A Dissolve Sample (~5-10 mg in ~0.7 mL of deuterated solvent, e.g., CDCl₃) B Transfer to NMR Tube A->B C Insert into NMR Spectrometer B->C D Tune and Shim Spectrometer C->D E Acquire Spectrum (¹H or ¹³C) D->E F Process Data (Fourier Transform, Phasing, Baseline Correction) E->F G Analyze Spectrum F->G

Figure 2: General workflow for NMR sample preparation and data acquisition.
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the solvent peak or TMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition: The spectrophotometer is blanked using a cuvette containing only the solvent. The sample solution is then placed in the light path, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing: The data is plotted as absorbance versus wavelength (nm) to generate the UV-Vis spectrum.

Conclusion

The spectroscopic analysis of 3-phenyl-2-cyclohexenone and its saturated analog, 3-phenylcyclohexanone, provides a clear and instructive example of the profound impact of conjugation on a molecule's spectral properties. The key differentiating features—the lower frequency of the carbonyl stretch in the IR spectrum, the appearance of a downfield vinylic proton signal in the ¹H NMR spectrum, the presence of olefinic carbon signals in the ¹³C NMR spectrum, and the significant bathochromic shift of the π→π* transition in the UV-Vis spectrum—all serve as unambiguous indicators for the presence of the α,β-unsaturated system in 3-phenyl-2-cyclohexenone. This guide equips researchers with the foundational knowledge and practical protocols to confidently distinguish between these and similar conjugated and non-conjugated systems.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
  • PubChem.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reaxys. Elsevier. [Link]
  • Journal of Organic Chemistry. American Chemical Society. [Link]
  • Tetrahedron Letters. Elsevier. [Link]
  • Royal Society of Chemistry. [Link]
  • Chemistry LibreTexts. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones. [Link]

A Senior Application Scientist's Guide to the Quantification of 2-Cyclohexen-1-one, 3-phenyl-: A Comparative Analysis of HPLC and UPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. 2-Cyclohexen-1-one, 3-phenyl-, a chalcone derivative, represents a key structural motif in many biologically active compounds.[1][2] Its accurate measurement is critical for ensuring product quality, stability, and, ultimately, patient safety. This guide provides an in-depth, objective comparison of two prominent liquid chromatography techniques for its quantification: the well-established High-Performance Liquid Chromatography (HPLC) and the more recent Ultra-Performance Liquid Chromatography (UPLC).

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to elucidate the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.[3][4]

The Analytical Challenge: Why Method Matters

The choice of an analytical method is not merely a matter of preference; it is a strategic decision that impacts throughput, sensitivity, resource consumption, and data quality. While HPLC has been the workhorse of analytical laboratories for decades, UPLC has emerged as a powerful alternative, offering significant improvements in speed and resolution.[5][6] This guide will dissect the trade-offs and advantages of each, empowering researchers to select the optimal method for their specific needs.

Method 1: The Robust Standard - A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its reliability and versatility.[5] A reverse-phase HPLC method is particularly well-suited for a moderately polar compound like 2-Cyclohexen-1-one, 3-phenyl-.

Experimental Protocol: HPLC-UV

This protocol details a standard starting point for the quantification of 2-Cyclohexen-1-one, 3-phenyl-, based on established methods for this and structurally similar compounds.[7][8]

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Phosphoric acid (0.1%) can be added to the aqueous phase to improve peak shape and reproducibility by controlling the silanol activity on the stationary phase.[7]

  • Flow Rate: 1.0 mL/min. This flow rate is typical for a 4.6 mm I.D. column and provides a good balance between analysis time and backpressure.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

  • Detection Wavelength: UV detection at the absorbance maximum of 2-Cyclohexen-1-one, 3-phenyl- (typically around 220-280 nm, to be determined experimentally).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 2-Cyclohexen-1-one, 3-phenyl- reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards covering the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

Method 2: The High-Throughput Alternative - A Proposed UPLC Protocol

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at significantly higher pressures than HPLC.[6][9] This results in dramatically shorter run times, improved resolution, and increased sensitivity, making it ideal for high-throughput environments.[10][11]

Rationale for UPLC Method Development

Migrating an HPLC method to UPLC is not merely about using a UPLC instrument; it requires a systematic approach to scale the method parameters appropriately. The primary goal is to maintain the separation selectivity while leveraging the speed and efficiency of the smaller particles. The van Deemter equation governs this principle, showing that smaller particles lead to higher efficiency and allow for faster optimal flow rates.[12]

Experimental Protocol: UPLC-UV

This proposed protocol is a geometrically scaled version of the HPLC method, designed to achieve a comparable separation in a fraction of the time.[13]

1. Instrumentation and Chromatographic Conditions:

  • System: A UPLC system capable of handling backpressures up to 15,000 psi.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). The shorter column length and smaller internal diameter are key to the speed of UPLC.

  • Mobile Phase: Same as HPLC method (Acetonitrile:Water, 60:40 v/v with 0.1% Phosphoric Acid).

  • Flow Rate: Approximately 0.4-0.5 mL/min. The flow rate is scaled down to be appropriate for the 2.1 mm I.D. column.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Same as HPLC method.

  • Injection Volume: 2 µL. The injection volume is reduced to prevent column overload due to the smaller column dimensions.

2. Standard and Sample Preparation:

  • Identical to the HPLC method, ensuring the final concentrations are suitable for the potentially higher sensitivity of the UPLC system.

Performance Comparison: HPLC vs. UPLC

The choice between these two powerful techniques hinges on a careful evaluation of their performance characteristics.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Justification
Typical Run Time 10 - 20 minutes1 - 3 minutesUPLC's smaller particles and higher optimal flow rates drastically reduce analysis time.[5][6]
Resolution GoodExcellentThe higher efficiency of sub-2 µm particles leads to sharper, narrower peaks and better separation of the analyte from impurities.[9][14]
Sensitivity StandardHighNarrower peaks in UPLC result in greater peak height, leading to improved signal-to-noise and lower detection limits.[11]
Solvent Consumption HighLow (up to 90% reduction)Shorter run times and lower flow rates significantly reduce the volume of mobile phase used per analysis.[9]
System Backpressure Low to Moderate (up to 6,000 psi)Very High (up to 15,000 psi)This is the fundamental operational difference, requiring specialized pumps and instrument components for UPLC.[5][6]
Initial Cost ModerateHighUPLC systems represent a greater capital investment compared to standard HPLC instruments.[14]
Method Robustness HighModerateHPLC methods are often considered more robust and transferable between labs, while UPLC methods can be more sensitive to minor variations.[15]

The Cornerstone of Reliability: Method Validation

A method is only as good as its validation. Both the HPLC and the proposed UPLC methods must undergo rigorous validation to ensure they are fit for their intended purpose, in accordance with ICH Q2(R1)/Q2(R2) guidelines.[3][4] A validated method provides a high degree of assurance that it will consistently produce data that is accurate and precise.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of a quantitative chromatographic method.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC/UPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Testing Robustness->SST Routine Routine Analysis SST->Routine

Caption: A typical workflow for the development and validation of a chromatographic method.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the critical validation parameters that must be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, without interference from impurities, degradants, or matrix components.[3]Peak purity analysis (e.g., using a DAD) should pass. No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[3]Correlation coefficient (r²) ≥ 0.999.[7]
Range The interval between the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear.[4]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the measured value to the true value, often determined by spike/recovery studies.[3]Mean recovery should be within 98.0% to 102.0%.[7]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[3]Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected, but not necessarily quantified.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.Typically determined by signal-to-noise ratio (S/N) of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[3]System suitability parameters should remain within acceptance criteria.
The Importance of Forced Degradation Studies

For a method to be considered "stability-indicating," it must be able to resolve the active ingredient from its potential degradation products.[14] Forced degradation studies are essential for this purpose.[12] The analyte is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradants. The developed HPLC or UPLC method is then used to analyze these stressed samples to prove its specificity.[14] A target degradation of approximately 10-20% is generally recommended to ensure that significant degradation pathways are explored without completely destroying the parent molecule.[11]

System Suitability: The Daily Check for Performance

Before any samples are analyzed, a system suitability test (SST) must be performed to verify that the chromatographic system is performing adequately.[5] This is a non-negotiable part of any validated method.

SystemSuitability cluster_params Key Parameters SST System Suitability Test Resolution Resolution (Rs) > 2.0 SST->Resolution Tailing Tailing Factor (T) ≤ 2.0 SST->Tailing Repeatability Repeatability (%RSD) ≤ 2.0% SST->Repeatability Plates Theoretical Plates (N) > 2000 SST->Plates

Caption: Core parameters evaluated during System Suitability Testing (SST).

Conclusion and Recommendation

Both HPLC and UPLC are powerful and reliable techniques for the quantification of 2-Cyclohexen-1-one, 3-phenyl-. The choice between them is dictated by the specific needs of the laboratory.

  • HPLC remains a robust, reliable, and cost-effective choice for many quality control laboratories. Its established protocols and lower equipment cost make it an accessible and dependable workhorse.

  • UPLC is the superior choice for high-throughput environments, such as in drug discovery or process development, where speed and sensitivity are critical. The significant reduction in run time and solvent consumption can lead to substantial long-term cost savings and increased laboratory efficiency, justifying the higher initial investment.[9]

Ultimately, the method chosen must be rigorously validated according to ICH guidelines to ensure the integrity and reliability of the analytical data generated. This commitment to scientific rigor and quality is the foundation upon which safe and effective medicines are built.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 87, 117-133.
  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • Patsnap. (2023, September 19). HPLC vs UPLC: Resolution and Throughput Compared.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • SIELC Technologies. (2018, February 16). 2-Cyclohexen-1-one, 3-phenyl-.
  • BenchChem. (n.d.). A Comparative Guide: HPLC-UV versus LC-MS/MS for the Quantification of Eriodictyol Chalcone.
  • Suryavanshi, R. U., & Rajasekaran, S. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. International Journal of Creative Research Thoughts (IJCRT), 9(9), a533-a539.
  • The Pharma Innovation. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review.
  • Sharma, S., & Singh, G. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 14-19.
  • Pharma Talks. (2023, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Molnar Institute. (n.d.). ICHQ2(Rl) Validation of Analytical Procedures: Challenges and Opportunities.
  • Singh, R., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(6), 1-8.
  • Zulfikar, M. A., et al. (2022). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules, 27(15), 4938.
  • Waters Corporation. (2014). ACQUITY UPLC® System.
  • Le, T. V., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. BMC Chemistry, 10(1), 1-10.
  • Santos, J. L., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210.
  • SIELC Technologies. (2018, February 16). 2-Cyclohexen-1-one.
  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2).
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Synthetic Chalcones.
  • Krauze-Baranowska, M., et al. (2013). HPLC of flavanones and chalcones in different species and clones of Salix. Acta Poloniae Pharmaceutica, 70(1), 27-34.
  • PubChem. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-.
  • BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Phenyl-1-Pentene.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Cyclohexyl Phenyl Ether.

Sources

A Comparative Guide to the Reactivity of 3-Phenyl-2-cyclohexenone and Other α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Reactivity of α,β-Unsaturated Ketones

In the landscape of organic synthesis, α,β-unsaturated ketones, or enones, represent a cornerstone class of compounds. Their unique electronic structure, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts a rich and varied reactivity. This duality of reactive sites makes them invaluable precursors for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. Understanding the subtle differences in reactivity among various enones is paramount for synthetic chemists to predict reaction outcomes, optimize conditions, and design novel synthetic strategies.

This guide provides an in-depth comparative analysis of the reactivity of 3-phenyl-2-cyclohexenone, a sterically hindered cyclic enone, with two other archetypal α,β-unsaturated ketones: the parent cyclohexenone and the acyclic chalcone (benzalacetophenone). We will delve into the fundamental principles governing their reactivity, supported by quantitative data where available, and provide a framework for understanding how structural modifications influence their behavior in key synthetic transformations, such as Michael additions.

Fundamental Principles of Enone Reactivity: A Tale of Two Electrophilic Sites

The reactivity of α,β-unsaturated ketones is dominated by the presence of two electrophilic centers: the carbonyl carbon (C-1) and the β-carbon of the alkene (C-3). This electronic feature gives rise to two primary modes of nucleophilic attack: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate or Michael addition) to the β-carbon.[1][2]

The regioselectivity of this attack is a delicate interplay of several factors, including the nature of the nucleophile (hard vs. soft), the structure of the enone, and the reaction conditions.

  • Hard and Soft Acids and Bases (HSAB) Theory: This principle provides a valuable framework for predicting the outcome of these reactions. Hard nucleophiles, which are typically highly charged and non-polarizable (e.g., Grignard reagents, organolithium reagents), tend to favor the kinetically controlled 1,2-addition to the harder electrophilic carbonyl carbon.[3] Conversely, soft nucleophiles, which are more polarizable and have a lower charge density (e.g., organocuprates, enamines, and enolates of dicarbonyl compounds), preferentially undergo the thermodynamically favored 1,4-conjugate addition to the softer electrophilic β-carbon.[4][5]

  • Reaction Conditions: Temperature can also play a crucial role. At lower temperatures, the faster, kinetically controlled 1,2-addition may be favored, while at higher temperatures, the reversible 1,2-addition can equilibrate to the more stable, thermodynamically favored 1,4-adduct.[6][7]

Diagram of 1,2- vs. 1,4-Addition Pathways

G cluster_0 α,β-Unsaturated Ketone cluster_1 Nucleophilic Attack cluster_2 Reaction Pathways cluster_3 Products enone R-C(O)-CH=CH-R' path_1_2 1,2-Addition (Direct) enone->path_1_2 Hard Nucleophiles Kinetic Control path_1_4 1,4-Addition (Conjugate) enone->path_1_4 Soft Nucleophiles Thermodynamic Control Nu Nu⁻ Nu->enone Attack product_1_2 1,2-Adduct (Unsaturated Alcohol) path_1_2->product_1_2 product_1_4 1,4-Adduct (Saturated Ketone) path_1_4->product_1_4

Caption: Competing 1,2- and 1,4-addition pathways for α,β-unsaturated ketones.

Comparative Reactivity Analysis: A Quantitative and Qualitative Assessment

To provide a quantitative basis for comparing the reactivity of our three selected enones, we turn to Mayr's electrophilicity scale. This scale assigns a dimensionless electrophilicity parameter (E) to various electrophiles, where a more negative E value corresponds to a higher reactivity towards nucleophiles.[8]

α,β-Unsaturated Ketone Structure Mayr's Electrophilicity Parameter (E) in DMSO
CyclohexenoneCyclic, unsubstituted-22.1[9]
3-Phenyl-2-cyclohexenoneCyclic, β-phenyl substitutedNot experimentally determined
Chalcone (Benzalacetophenone)Acyclic, β-phenyl substitutedNot experimentally determined
Cyclohexenone: The Unsubstituted Benchmark

With an electrophilicity parameter of -22.1 in DMSO, cyclohexenone serves as our benchmark for a cyclic enone.[9] Its reactivity is primarily governed by the inherent electronic properties of the enone system. The locked s-cis conformation of the double bond and carbonyl group influences its reactivity profile compared to acyclic analogs.

3-Phenyl-2-cyclohexenone: The Interplay of Steric and Electronic Effects

The introduction of a phenyl group at the β-position (C-3) in 3-phenyl-2-cyclohexenone introduces two competing effects that modulate its reactivity compared to the parent cyclohexenone.

  • Electronic Effects: The phenyl group, with its sp²-hybridized carbons, is generally considered to be inductively electron-withdrawing, which would be expected to increase the electrophilicity of the β-carbon and thus enhance the rate of conjugate addition.[10][11] Furthermore, the phenyl ring can participate in resonance with the enone system, delocalizing the π-electrons and potentially influencing the electron density at the β-carbon.

  • Steric Effects: The bulky phenyl group at the site of nucleophilic attack presents a significant steric barrier. This steric hindrance can be expected to slow down the rate of conjugate addition, particularly with bulky nucleophiles. The A-value for a phenyl group on a cyclohexane ring is approximately 3.0 kcal/mol, indicating a substantial steric presence.[4][8]

The net effect on the reactivity of 3-phenyl-2-cyclohexenone is a balance between these activating electronic effects and deactivating steric effects. For many reactions, the steric hindrance is the dominant factor, leading to a generally lower reactivity in conjugate additions compared to the unsubstituted cyclohexenone.

Chalcone (Benzalacetophenone): An Acyclic Analogue

Chalcone, being an acyclic enone, possesses greater conformational flexibility than the cyclic enones. The phenyl group at the β-position, similar to 3-phenyl-2-cyclohexenone, exerts both electronic and steric effects. However, the more open structure of chalcone may lead to a different interplay of these factors. The steric hindrance around the β-carbon might be less pronounced than in the more rigid cyclic system of 3-phenyl-2-cyclohexenone.

Kinetic studies on the Michael addition of various nucleophiles to chalcones have been reported. For instance, the reaction of substituted chalcones with cellular thiols has been investigated, revealing that electron-withdrawing substituents on the aromatic rings generally increase the reaction rate, consistent with an increase in the electrophilicity of the β-carbon.[12]

Experimental Protocol: A Representative Michael Addition

To provide a practical context for the comparison of reactivity, the following is a general protocol for a Michael addition of diethyl malonate to an α,β-unsaturated ketone, a classic example of a soft nucleophile undergoing 1,4-addition.

Reaction Scheme:

Materials:

  • α,β-Unsaturated ketone (Cyclohexenone, 3-Phenyl-2-cyclohexenone, or Chalcone)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at room temperature.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

  • Add the α,β-unsaturated ketone to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram:

G start Start enolate_formation Enolate Formation: Diethyl Malonate + Base (NaOEt) in Anhydrous EtOH start->enolate_formation michael_addition Michael Addition: Add α,β-Unsaturated Ketone enolate_formation->michael_addition monitoring Reaction Monitoring (TLC) michael_addition->monitoring workup Aqueous Workup: Neutralization, Extraction, Washing monitoring->workup Reaction Complete purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product purification->product

Caption: A typical workflow for a Michael addition reaction.

Conclusion: A Nuanced Landscape of Reactivity

The reactivity of α,β-unsaturated ketones is a nuanced interplay of electronic and steric factors. While cyclohexenone provides a baseline for a cyclic enone, the introduction of a phenyl group at the β-position, as in 3-phenyl-2-cyclohexenone and chalcone, significantly modulates their reactivity. The phenyl group's electron-withdrawing inductive effect tends to increase the electrophilicity of the β-carbon, but this is often counteracted by its substantial steric bulk, which hinders the approach of nucleophiles.

In a direct comparison, it is generally expected that the reactivity in conjugate additions will follow the order: Cyclohexenone > Chalcone > 3-Phenyl-2-cyclohexenone . This proposed order is based on the increasing steric hindrance around the β-carbon. However, the precise reactivity will always be dependent on the specific nucleophile and reaction conditions employed. For a definitive quantitative comparison, the experimental determination of the Mayr's electrophilicity parameters for 3-phenyl-2-cyclohexenone and chalcone would be invaluable to the synthetic chemistry community.

References

  • Scribd. Robinson Annulation of 3-Nitrochalcone.
  • Fiveable. Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones.
  • Chemistry LibreTexts. 19.13: Conjugate Nucleophilic Addition to α,β-unsaturated Aldehydes and Ketones.
  • Synlett. Synthesis of a Substituted Cyclohexenone via Michael Addition and Intramolecular Aldol Condensation (Robinson Annulation) of Chalcone.
  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction.
  • Journal of Organic Chemistry. Stereospecific Synthesis of Cyclohexenone Acids by[13][13]-Sigmatropic Rearrangement Route.
  • Chemistry LibreTexts. 14.10: Electrophilic Addition - 1,2- Versus 1,4-Addition.
  • Royal Society of Chemistry. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones.
  • Chemistry Stack Exchange. How much steric hindrance does a phenyl group offer?.
  • Molecules. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition.
  • Quora. What is the inductive effect of the phenyl group?.
  • Organic Chemistry Tutor. Gilman Reagent (Organocuprates).
  • Journal of Organic Chemistry. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents.
  • Chemical Research in Toxicology. Parametrization of electrophilicity for the prediction of the toxicity of aromatic compounds.
  • Bryn Mawr College Scholarship, Research, and Creative Work at Bryn Mawr College. Enantioselective Conjugate Additions to a Hindered Cyclohexenone System.
  • Journal of the Chilean Chemical Society. Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9.
  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For.
  • Chemistry LibreTexts. 10.7: Organometallic Coupling Reactions.
  • Chemistry Stack Exchange. Inductive effect of phenyl ring.
  • Henry Rzepa's Blog. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent.
  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents.
  • SlideShare. Gilman Reagent.
  • Organic Chemistry Portal. Cyclohexenone synthesis.
  • ResearchGate. Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone.
  • PubChem. 2-Cyclohexen-1-one, 3-phenyl-.
  • National Institutes of Health. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid.
  • Macmillan Group, Princeton University. Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales.
  • Mayr's Database of Reactivity Parameters. Start page.
  • African Journal of Pure and Applied Chemistry. Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in biphasic medium.
  • ResearchGate. Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst.
  • ResearchGate. Study of Michael addition on chalcones and or chalcone analogues.
  • JoVE. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition).

Sources

A Comparative Analysis of the Biological Activity of 3-Phenyl-2-Cyclohexenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the cyclohexenone scaffold represents a privileged structure, a foundational framework upon which a multitude of biologically active molecules have been constructed. Among these, 3-phenyl-2-cyclohexenone stands out as a key molecule, the biological activities of which, when compared to its derivatives, offer profound insights into the structure-activity relationships that govern their therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of 3-phenyl-2-cyclohexenone and a range of its derivatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Versatile Cyclohexenone Core

The cyclohexenone ring, a six-membered cyclic ketone with an α,β-unsaturated system, is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The reactivity of the electrophilic β-carbon in the enone system allows for Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, a mechanism that underpins many of its biological effects. The substitution pattern on the cyclohexenone ring dramatically influences the molecule's steric and electronic properties, thereby fine-tuning its biological activity, selectivity, and pharmacokinetic profile.

This guide will focus on a comparative analysis of 3-phenyl-2-cyclohexenone and its derivatives, exploring how modifications to the phenyl ring and the cyclohexenone core impact their efficacy in various biological assays.

Comparative Biological Activities

The biological potential of 3-phenyl-2-cyclohexenone and its derivatives has been explored across several key therapeutic areas. Here, we present a comparative analysis of their performance in anticancer, antimicrobial, anti-inflammatory, and antioxidant assays.

Anticancer Activity: A Battle Against Malignant Cells

Cyclohexenone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence and substitution pattern of the phenyl group at the 3-position, as well as other modifications on the cyclohexenone ring, play a crucial role in determining their anticancer potency.

Table 1: Comparative Cytotoxicity of Cyclohexenone Derivatives (IC50 µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)TamR3 (Tamoxifen-resistant breast cancer)-[1]
2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91)TamC3 (Tamoxifen-resistant breast cancer)-[1]
(1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA)Glioblastoma (GBM) cellsLowest among a series of Zeylenone analogues[2]
Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon cancer)89.39[3]
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon cancer)7.83[3]

Note: A lower IC50 value indicates greater cytotoxic activity. Data is compiled from various sources and experimental conditions may differ.

The data suggests that substitutions on the phenyl ring and the cyclohexenone core significantly impact cytotoxicity. For instance, the addition of hydroxyl and methoxy groups to the phenyl ring, as seen in the ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate series, can dramatically enhance anticancer activity.[3] Furthermore, the zeylenone derivative, CA, with a p-fluorobenzoyl group, exhibited potent activity against glioblastoma cells, highlighting the importance of specific substitutions in targeting particular cancer types.[2]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Cyclohexenone derivatives have emerged as a promising class of antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Cyclohexenone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/Derivative SeriesStaphylococcus aureusEscherichia coliCandida albicansReference
Cyclohexan-1,3-dione Derivatives0.25-0.450.30-0.45-[4]
N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives0.0005-0.0320.0005-0.032-[4]
Cyclohexenone Derivatives from Benzyloxy ChalconesLower than CiprofloxacinLower than CiprofloxacinLower than Fluconazole[5]

Note: A lower MIC value indicates greater antimicrobial activity. Data is compiled from various sources and experimental conditions may differ.

The antimicrobial efficacy of cyclohexenones is highly dependent on their substitution patterns. For example, derivatives synthesized from benzyloxy chalcones have shown potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus C. albicans, with MIC values lower than standard antibiotics like ciprofloxacin and fluconazole.[5] Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance antimicrobial potency.[4]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Cyclohexenone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the transcription factor NF-κB.

Table 3: Comparative Anti-inflammatory Activity of Cyclohexenone Derivatives

Compound/DerivativeAssayActivityReference
Bicyclic Cyclohexenones (Compounds 10 & 11)NF-κB InhibitionLow micromolar inhibitory properties[6]
(R)-(+)-10a and (6R, 1S)-(+)-22a (benzylsulfone derivatives)Inhibition of NO, TNF-α, and IL-6 productionStrong inhibitory activity[7]
Aryl-cyclohexanone derivativeLPS-induced acute lung injury in miceProtective against inflammation[8]
(2E,6E)-2-({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)-6-(phenyl methylidene)cyclohexan-1-oneInhibition of protein denaturationIC50 = 1.93 µM[9]

The anti-inflammatory mechanism of many cyclohexenone derivatives is linked to their ability to inhibit the NF-κB signaling pathway.[6] Bicyclic cyclohexenones have been shown to block the nuclear translocation of the p50/p65 NF-κB subunits.[6] Additionally, certain derivatives have demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide production.[7] The anti-inflammatory potential appears to be tunable through modifications of substituents on the cyclohexenone core and the phenyl ring.

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Some cyclohexenone derivatives have been shown to possess antioxidant properties.

Table 4: Comparative Antioxidant Activity of Cyclohexenone Derivatives (DPPH Radical Scavenging Activity)

Compound/DerivativeIC50 (µM)Reference
Mannich base derivative of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one (Compound 2b)57.29[9]
Compound from Benzyloxy Chalcones (Compound 7c)Most significant antioxidant activity in the series[5]

Note: A lower IC50 value indicates greater antioxidant activity. Data is compiled from various sources and experimental conditions may differ.

The antioxidant activity of cyclohexenone derivatives is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The substitution pattern on the aromatic ring significantly influences this activity. For instance, the presence of hydroxyl groups on the phenyl ring can enhance the radical scavenging capacity.[9]

Mechanistic Insights: The NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and anticancer activities of many cyclohexenone derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the active NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.

Cyclohexenone derivatives, with their electrophilic α,β-unsaturated ketone moiety, can act as Michael acceptors and covalently bind to cysteine residues on key proteins within the NF-κB pathway, such as the IKK complex or NF-κB subunits themselves, thereby inhibiting their function.

NF_kB_Inhibition cluster_stimulus Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases IkB_p P-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_ub Ub-IκB IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp Induces Transcription Cyclohexenone 3-Phenyl-2-cyclohexenone Derivatives Cyclohexenone->IKK Inhibits Cyclohexenone->NFkB Inhibits

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1][10][11][12] Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and treat with the test compounds for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add the test compound solution to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Structure-Activity Relationship (SAR) Insights

The comparative analysis of 3-phenyl-2-cyclohexenone and its derivatives reveals several key structure-activity relationships:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring are critical. Electron-withdrawing groups, such as halogens, can enhance antimicrobial activity. [4]Conversely, electron-donating groups, such as hydroxyl and methoxy groups, can increase anticancer and antioxidant activities. [3][9]* Substitution on the Cyclohexenone Core: Modifications to the cyclohexenone ring itself can significantly impact biological activity. The introduction of bulky groups can influence binding to target proteins, while the presence of additional functional groups can provide new interaction points.

  • Stereochemistry: The stereochemistry of chiral centers on the cyclohexenone ring can be a determining factor in biological activity, as seen in the potent and stereospecific anti-sepsis agents. [7]

Conclusion

3-Phenyl-2-cyclohexenone and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. This guide has provided a comparative analysis of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by available experimental data. The profound impact of structural modifications on biological activity underscores the importance of continued research in this area. By understanding the intricate structure-activity relationships, researchers can rationally design and synthesize novel cyclohexenone derivatives with enhanced potency, selectivity, and therapeutic potential, paving the way for the development of next-generation drugs to combat a myriad of human diseases.

References

  • BenchChem. (2025).
  • Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling. (2012). ACS Medicinal Chemistry Letters. [Link]
  • Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. (2008). Bioorganic & Medicinal Chemistry. [Link]
  • Shin, S. Y., et al. (2020).
  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024). Frontiers in Pharmacology. [Link]
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Microbe Online. (2013).
  • Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: Effects on tamoxifen-resistant MCF-7 cancer cells. (2014). Cancer Letters.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Griess Reaction Assay for Nitrite and Nitr
  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • DPPH Radical Scavenging Assay. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Microbe Online. (2013).
  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • AMSBIO. (n.d.).
  • NIH. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (2023). Fundamental & Clinical Pharmacology. [Link]
  • Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. (2023). Medicinal Chemistry. [Link]
  • Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (2018). Journal of Applied Microbiology. [Link]
  • anti-inflammatory and antioxidant activity of synthesized mannich base derivatives of (2e,6e)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenyl methylidene)cyclohexan-1-one. (2018).
  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.).
  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2020).
  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (2022). Scientific Reports. [Link]
  • dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov.
  • Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (2006). Bioorganic & Medicinal Chemistry.
  • Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. (1992). Journal of Medicinal Chemistry. [Link]
  • Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. (2022). Bioorganic Chemistry.
  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. (2023). Toxics. [Link]
  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. (2023). Bangladesh Pharmaceutical Journal.
  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. (2013). British Journal of Pharmacology. [Link]
  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. (2013). European Journal of Pharmaceutical Sciences. [Link]
  • EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. (2013). Food Chemistry. [Link]
  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (2019). Journal of Applied Microbiology.
  • How to calculate IC50 value of DPPH radical scavenging assay?. (2016).
  • Structural chemistry and anti-inflammatory activity of flexible/restricted phenyl dimers. (2020). Journal of Molecular Structure.
  • Anticancer activities of cyclohexenone derivatives. (2020).
  • IC50 value for DPPH radical scavenging activity by using Microsoft Excel?. (2012).
  • DPPH Anti Oxidant Assay / TEST & IC50 CALCUL
  • Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and ... (2022). PubMed. [Link]
  • Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. (2014). The Journal of Organic Chemistry.

Sources

A Comparative In Vitro Cytotoxicity Analysis: 3-Phenyl-2-Cyclohexenone versus Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive in vitro comparison of the cytotoxic profiles of 3-phenyl-2-cyclohexenone, a representative of the α,β-unsaturated ketone class of compounds, and Doxorubicin, a well-established anthracycline chemotherapeutic. Through a detailed examination of their proposed mechanisms of action, supported by established experimental protocols and illustrative data, this document aims to equip researchers with the foundational knowledge to critically evaluate their potential as anticancer agents.

Introduction: Two Distinct Approaches to Inducing Cell Death

Doxorubicin , a cornerstone of chemotherapy for decades, exerts its potent cytotoxic effects through a multi-faceted mechanism primarily targeting the cell's genetic machinery. Its planar aromatic structure allows it to intercalate between DNA base pairs, obstructing the processes of replication and transcription.[1] Furthermore, Doxorubicin is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA supercoiling. By stabilizing the topoisomerase II-DNA complex after the enzyme has cleaved the DNA, Doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptotic pathways.[1] The generation of reactive oxygen species (ROS) through its quinone moiety also contributes to its cytotoxicity.

In contrast, 3-phenyl-2-cyclohexenone belongs to the class of α,β-unsaturated ketones. The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack, a reaction known as Michael addition.[2][3] Within the cellular milieu, abundant nucleophiles, particularly the thiol group of glutathione (GSH), can readily react with 3-phenyl-2-cyclohexenone. This depletion of the cellular antioxidant pool can lead to a state of oxidative stress, triggering downstream signaling cascades that culminate in apoptosis.[4][5] Some cyclohexenone derivatives have also been reported to act as catalytic inhibitors of topoisomerase I and induce cell cycle arrest.[6][7]

This guide will delineate the experimental framework for a head-to-head comparison of these two compounds, focusing on key metrics of cytotoxicity: cell viability, membrane integrity, and the induction of apoptosis.

Experimental Design and Methodologies

A robust in vitro comparison necessitates a multi-pronged approach, employing a panel of cancer cell lines to account for tissue-specific sensitivities. For this illustrative guide, we will consider a human breast adenocarcinoma cell line (MCF-7), a human colorectal carcinoma cell line (HCT116), and a human lung carcinoma cell line (A549).

Experimental Workflow

Caption: A generalized workflow for the in vitro cytotoxicity comparison of 3-phenyl-2-cyclohexenone and Doxorubicin.

Step-by-Step Protocols

1. Cell Culture and Seeding:

  • MCF-7, HCT116, and A549 cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well for MTT and LDH assays, and into 6-well plates at a density of 2 x 10⁵ cells per well for apoptosis assays. Cells are allowed to adhere overnight.

2. Compound Preparation and Treatment:

  • Doxorubicin and 3-phenyl-2-cyclohexenone are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions are prepared in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • The culture medium is replaced with the medium containing the test compounds or vehicle control (DMSO).

3. MTT Assay for Cell Viability:

  • After 24 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

4. LDH Assay for Cytotoxicity:

  • After 24 hours of incubation, the 96-well plates are centrifuged.

  • An aliquot of the supernatant from each well is transferred to a new plate.

  • LDH reagent is added according to the manufacturer's protocol, and the absorbance is measured at the appropriate wavelength.

  • Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

5. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

  • After 24 hours of treatment, cells are harvested by trypsinization and washed with PBS.

  • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes in the dark.

  • The stained cells are analyzed by flow cytometry. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data derived from the described experimental protocols. These serve to illustrate the expected differences in the cytotoxic profiles of Doxorubicin and 3-phenyl-2-cyclohexenone.

Table 1: IC50 Values (µM) after 24-hour treatment

CompoundMCF-7HCT116A549
Doxorubicin1.50.82.2
3-Phenyl-2-cyclohexenone15.210.525.8

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: LDH Release (% Cytotoxicity) at IC50 Concentration

CompoundMCF-7HCT116A549
Doxorubicin25%30%22%
3-Phenyl-2-cyclohexenone45%55%40%

Table 3: Apoptosis Induction (% of Apoptotic Cells) at IC50 Concentration

CompoundCell LineEarly ApoptosisLate Apoptosis
DoxorubicinHCT11635%15%
3-Phenyl-2-cyclohexenoneHCT11620%40%

Mechanistic Insights and Discussion

The hypothetical data underscores the distinct cytotoxic profiles of the two compounds. Doxorubicin exhibits potent cytotoxicity at sub-micromolar concentrations across all cell lines, consistent with its well-established DNA-damaging mechanism.[1] The lower LDH release at its IC50 suggests that at this concentration, the primary mode of cell death is apoptosis rather than immediate membrane disruption.

Conversely, 3-phenyl-2-cyclohexenone displays a higher IC50, indicating lower potency. The significantly higher LDH release suggests a more pronounced effect on membrane integrity, which could be attributed to widespread cellular damage stemming from oxidative stress and the depletion of protective thiols.[4][5] The apoptosis data further suggests that while both compounds induce programmed cell death, the kinetics and potentially the dominant pathways may differ.

Signaling Pathways

Doxorubicin-Induced Cytotoxicity:

G Dox Doxorubicin DNA DNA Intercalation Dox->DNA Top2 Topoisomerase II Inhibition Dox->Top2 ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB Top2->DSB Apoptosis Apoptosis ROS->Apoptosis ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 p53->Apoptosis

Caption: Doxorubicin's primary mechanisms of action leading to apoptosis.

Proposed Cytotoxicity Pathway for 3-Phenyl-2-cyclohexenone:

G PCH 3-Phenyl-2-cyclohexenone Michael Michael Addition PCH->Michael GSH Glutathione (GSH) GSH->Michael GSH_depletion GSH Depletion Michael->GSH_depletion Oxidative_Stress Oxidative Stress (Increased ROS) GSH_depletion->Oxidative_Stress MAPK MAPK Pathway Activation (e.g., JNK, p38) Oxidative_Stress->MAPK Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis MAPK->Apoptosis Mitochondria->Apoptosis

Caption: A proposed mechanism for 3-phenyl-2-cyclohexenone-induced cytotoxicity.

Conclusion and Future Directions

This comparative guide illustrates that while both Doxorubicin and 3-phenyl-2-cyclohexenone are cytotoxic to cancer cells in vitro, they likely operate through fundamentally different mechanisms. Doxorubicin's direct assault on DNA integrity contrasts with the proposed indirect mechanism of 3-phenyl-2-cyclohexenone, which hinges on overwhelming the cell's antioxidant defenses.

For researchers, this distinction is critical. The lower potency of 3-phenyl-2-cyclohexenone might be offset by a different spectrum of activity or potential for synergistic combinations with other agents. Further investigations should focus on:

  • Validating the proposed mechanism: Quantifying intracellular GSH levels and ROS production upon treatment with 3-phenyl-2-cyclohexenone.

  • Exploring a wider range of cell lines: Including those with known resistance mechanisms to Doxorubicin to assess for any differential sensitivity.

  • Investigating cell cycle effects: Determining if 3-phenyl-2-cyclohexenone induces arrest at specific cell cycle checkpoints.

By understanding the nuanced differences in the cytotoxic profiles of novel compounds like 3-phenyl-2-cyclohexenone relative to established drugs such as Doxorubicin, the drug discovery and development community can make more informed decisions in the pursuit of next-generation cancer therapeutics.

References

  • Nakamura, Y., et al. (2004). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research, 24(2B), 737-42. [Link]
  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • Sun, H., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 15, 1367625. [Link]
  • Cronin, M. T., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology, 21(12), 2401-13. [Link]
  • Lee, S. K., et al. (2018). Anticancer activities of cyclohexenone derivatives. Journal of Cancer Prevention, 23(3), 143-149. [Link]
  • Cronin, M. T., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2401-2413. [Link]
  • Galgamuwa, R., et al. (2012). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells. Cancer Chemotherapy and Pharmacology, 69(4), 1033-42. [Link]
  • Galgamuwa, R., et al. (2012). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: Effects on tamoxifen-resistant MCF-7 cancer cells. Cancer Chemotherapy and Pharmacology, 69(4), 1033-1042. [Link]
  • Lee, Y. H., et al. (2018). Oxidative Stress and Sex Difference in Liver of Rats Exposed to Cyclohexanone. International Journal of Morphology, 36(3), 881-885. [Link]
  • Zeng, Y., et al. (2018). A Phenylbutenoid Dimer, cis-3-(3′,4′-Dimethoxyphenyl)-4-[(E)-3′′′,4′′′-Dimethoxystyryl] Cyclohex-1-ene, Exhibits Apoptogenic Properties in T-Acute Lymphoblastic Leukemia Cells via Induction of p53-Independent Mitochondrial Signalling Pathway.
  • Al-Omair, M. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(50), 46865-46886. [Link]
  • Loki, K., & Kumar, S. (2019). Calculated results of the thia‐Michael addition of thiophenol to cyclohexenone (TCH). Activation free energies (ΔG≠298) in kJ/mol.
  • Rehman, A. U., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Toxics, 9(6), 119. [Link]
  • Ghavami, S., et al. (2023). Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. Current Medicinal Chemistry, 30(28), 3236-3253. [Link]
  • Khan Academy. (2019, January 10). examples of Michael additions [Video]. YouTube. [Link]
  • Dewan, V., et al. (2020). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. WIREs Computational Molecular Science, 10(6), e1474. [Link]
  • Nair, D. P., et al. (2013). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
  • Kim, M. J., et al. (2013). PFHxS Induces Apoptosis of Neuronal Cells via ERK1/2-mediated Pathway. Toxicology Letters, 223(2), 145-151. [Link]
  • Wikipedia. (n.d.). Thiol-ene reaction. In Wikipedia.
  • de Oliveira, A. A., et al. (2014). Substituted 3-acyl-2-phenylamino-1,4-naphthoquinones Intercalate Into DNA and Cause Genotoxicity Through the Increased Generation of Reactive Oxygen Species Culminating in Cell Death. Molecular Medicine Reports, 10(1), 405-410. [Link]
  • Ptaszyńska, N., et al. (2021).
  • Fujitani, K., et al. (2009). Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system. Journal of Oleo Science, 58(6), 323-328. [Link]
  • Kumar, A., et al. (2016). Induction of apoptosis by cyclobutanones and derived polycyclic γ-lactones: A preliminary analysis of antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3588. [Link]
  • Fujitani, K., et al. (2009). Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System. Journal of Oleo Science, 58(6), 323-328. [Link]
  • Bouayed, J., & Bohn, T. (2010). Antioxidant-Induced Stress. Molecules, 15(4), 2324-2342. [Link]
  • Jollow, D. J., & Roberts, S. M. (2021). Oxidative Stress in Human Toxicology. Toxics, 9(7), 166. [Link]
  • de Souza, T. B., et al. (2024). Synthesis and Phytocytogenotoxic Activity of N-Phenyl-2-phenoxyacetamides Derived from Thymol. Journal of Agricultural and Food Chemistry, 72(9), 4610-4621. [Link]

Sources

Alternative methods for the synthesis of 3-phenyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Synthetic Routes for 3-Phenyl-2-cyclohexenone

For researchers and professionals in drug development, the cyclohexenone scaffold is a cornerstone of synthetic chemistry, appearing in numerous natural products and pharmacologically active molecules. 3-Phenyl-2-cyclohexenone, in particular, serves as a crucial intermediate for synthesizing niacin receptor agonists and inhibitors of urinary bladder contraction.[1] The choice of synthetic methodology for this building block can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of established and contemporary methods for the synthesis of 3-phenyl-2-cyclohexenone, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Method 1: The Classic Approach - Robinson Annulation

The Robinson annulation, discovered by Sir Robert Robinson in 1935, remains a cornerstone of six-membered ring synthesis.[2] It is a robust and powerful tandem reaction that first constructs a carbon-carbon bond via a Michael addition, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[3][4] This method's enduring prevalence is a testament to its reliability and the widespread availability of simple starting materials.

Mechanistic Rationale

The reaction sequence is typically initiated by a base, which deprotonates a ketone to form an enolate. This enolate then acts as a Michael donor, attacking an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then poised for an intramolecular aldol condensation. A second deprotonation at an α-carbon, followed by nucleophilic attack on the other carbonyl group, closes the ring. Subsequent dehydration under the reaction conditions yields the final α,β-unsaturated cyclohexenone product.[5]

Robinson_Annulation Robinson Annulation Mechanism Start Chalcone (Michael Acceptor) + Enolate of a Ketone (Michael Donor) Base1 Base (e.g., NaOH) Start->Base1 Michael Addition Michael_Adduct 1,5-Diketone Intermediate (Michael Adduct) Base1->Michael_Adduct Base2 Base Michael_Adduct->Base2 Intramolecular Aldol Condensation Enolate_Intermediate Intramolecular Enolate Base2->Enolate_Intermediate Aldol_Adduct Cyclic Keto-Alcohol (Aldol Addition Product) Enolate_Intermediate->Aldol_Adduct Ring Closure Heat Heat (-H2O) Aldol_Adduct->Heat Dehydration Product 3-Phenyl-2-cyclohexenone (Annulation Product) Heat->Product

Caption: The Robinson annulation pathway to cyclohexenones.

Experimental Protocol: Synthesis via Robinson Annulation

This protocol is adapted from procedures involving the reaction of a chalcone (1,3-diaryl-2-propen-1-one) with an active methylene compound like ethyl acetoacetate.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diphenyl-2-propen-1-one (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in absolute ethanol.

  • Base Addition: Prepare a solution of sodium ethoxide in ethanol (1.5 equivalents) and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and acidify with dilute HCl.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until neutral, and then washed with a small amount of cold ethanol.

  • Purification: The crude product is recrystallized from ethanol to afford the purified cyclohexenone derivative. Subsequent decarboxylation may be required to yield 3-phenyl-2-cyclohexenone.

Method 2: Modern Efficiency - Microwave-Assisted Synthesis

A significant drawback of conventional heating methods is often long reaction times and potential for side product formation. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture. This technique often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[7]

Rationale for Microwave Enhancement

Microwave heating directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating that is not dependent on thermal conductivity. This can lead to reaction rates that are significantly higher than those observed with conventional heating. For the Robinson annulation, this means the multi-step sequence can be completed in minutes rather than hours.[7]

Microwave_Workflow Conventional vs. Microwave Workflow cluster_0 Conventional Method cluster_1 Microwave-Assisted Method C_Start Mix Reagents in Solvent C_Heat Reflux with Oil Bath (4-12 hours) C_Start->C_Heat C_Workup Workup & Purification C_Heat->C_Workup C_Product Final Product C_Workup->C_Product M_Start Grind Reagents (Solvent-Free) M_Heat Microwave Irradiation (2-5 minutes) M_Start->M_Heat M_Workup Workup & Purification M_Heat->M_Workup M_Product Final Product M_Workup->M_Product

Caption: Comparison of conventional and microwave-assisted workflows.

Experimental Protocol: Microwave-Assisted Robinson Annulation

This solvent-free protocol is adapted from the work of Varma and Kumar.[7]

  • Reagent Preparation: Grind 1,3-diphenyl-2-propen-1-one (0.01 mol), ethyl acetoacetate (0.02 mol), and potassium carbonate (0.04 mol) in a mortar with a pestle to create a uniform paste.

  • Microwave Irradiation: Transfer the paste to a beaker and place it inside a domestic microwave oven. Irradiate at a low power setting (e.g., 160W) for 2-5 minutes. Monitor completion by TLC at short intervals.

  • Isolation: After the reaction is complete, pour the mixture into cold water.

  • Purification: Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the final product.

Performance Comparison
ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4 - 12 hours2 - 5 minutes
Solvent Required (e.g., Ethanol)Often Solvent-Free
Energy Input High and sustainedLow and brief
Typical Yield Moderate to GoodGood to Excellent[7]

Method 3: Catalytic Innovations - Palladium-Catalyzed Reactions

Modern synthetic chemistry has been revolutionized by transition-metal catalysis, and palladium-catalyzed reactions are at the forefront for constructing C-C bonds.[8] These methods offer high efficiency and functional group tolerance, often under milder conditions than classical approaches. For 3-phenyl-2-cyclohexenone, a plausible strategy involves the arylation of a pre-existing cyclohexenone core.

Mechanistic Rationale: The Catalytic Cycle

A typical palladium-catalyzed cross-coupling reaction involves a catalytic cycle consisting of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., phenyl bromide) bond, forming a Pd(II) complex.

  • Transmetalation/Carbopalladation: The organic group from another reagent (e.g., an organoboron compound in Suzuki coupling or direct insertion into an enone) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product.[8]

Recent advances have also demonstrated the direct γ-C(sp³)–H arylation of cyclohexenones, providing a highly efficient route.[9]

Palladium_Cycle Palladium Catalytic Cycle (Conceptual) Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation or Carbopalladation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R L2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Enone Cyclohexenone Derivative (R) Enone->Transmetal

Caption: Conceptual catalytic cycle for Pd-catalyzed arylation.

Experimental Protocol: Rh-Catalyzed Asymmetric 1,4-Addition

While this protocol yields the saturated ketone, it is a key step towards accessing the target scaffold via catalytic arylation. The subsequent dehydrogenation would yield the desired product. This is adapted from a procedure for the synthesis of (R)-3-phenylcyclohexanone.[10]

  • Catalyst Preparation: In a nitrogen-flushed flask, charge acetylacetonatobis(ethylene)rhodium(I) (0.004 mmol) and a suitable chiral ligand (e.g., (R)-BINAP, 0.005 mmol).

  • Reagent Addition: Add phenylboronic acid (1 mmol), 2-cyclohexenone (0.4 mmol), 1,4-dioxane (2 mL), and water (0.2 mL).

  • Reaction: Heat the mixture in an oil bath at 105 °C for 3 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether.

  • Purification: Wash the ether solution with 1.2 M HCl and 5% NaOH. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting oil by silica gel chromatography to yield 3-phenylcyclohexanone.

  • Dehydrogenation (Subsequent Step): The resulting 3-phenylcyclohexanone can be converted to 3-phenyl-2-cyclohexenone via established dehydrogenation protocols (e.g., using Pd/C at high temperatures or other modern methods).[11]

Method 4: A Novel Pathway -[6][6]-Sigmatropic Rearrangement

Recent research has unveiled a novel, stereospecific method for synthesizing highly substituted cyclohexenone derivatives via a[6][6]-sigmatropic rearrangement.[12][13] This approach offers a unique entry into complex cyclohexenone structures that may be challenging to access through traditional annulation strategies. The reaction proceeds through a hemiketal–oxy-Cope type rearrangement followed by an intramolecular aldol condensation.

Mechanistic Rationale

The proposed mechanism begins with the formation of a hemiketal intermediate from an enolate and an aromatic enone. This intermediate then undergoes a[6][6]-sigmatropic rearrangement (oxy-Cope rearrangement), which sets the stereochemistry. The resulting intermediate then cyclizes via an intramolecular aldol condensation to form the final cyclohexenone acid product.[12]

Experimental Protocol: Microwave-Assisted[6][6]-Sigmatropic Rearrangement

This protocol is adapted from the work of Poutiainen et al. for the synthesis of 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid.[13]

  • Reaction Setup: In a 10 mL microwave vial, charge phenylpyruvic acid (2 mmol), 4-phenyl-3-buten-2-one (2 mmol), NaOH (3 mmol, 10 M solution), and toluene (2 mL).

  • Microwave Irradiation: Cap the vial and heat to 135 °C in a microwave reactor. Maintain this temperature for 15 minutes.

  • Cooling and Crystallization: Cool the vial to 50 °C using compressed air. Add acetone (5 mL) to the vial to induce crystallization.

  • Isolation: After allowing it to stand (e.g., overnight), collect the formed powder by filtration, wash with acetone, and dry under air to yield the product.

Comparative Summary of Synthetic Methods

MethodKey AdvantagesKey DisadvantagesStarting MaterialsTypical Yields
Robinson Annulation Robust, reliable, widely applicable, inexpensive starting materials.[2]Can require harsh conditions (strong base/acid, heat), potential for side reactions.Ketones, α,β-unsaturated ketones.60-80%[3]
Microwave-Assisted Extremely fast reaction times, high yields, often solvent-free ("green").[7]Requires specialized microwave equipment, scalability can be a concern.Same as conventional methods.>85%[7]
Palladium-Catalyzed Mild reaction conditions, high functional group tolerance, excellent selectivity.[9]Expensive catalyst, potential for metal contamination in the product, requires anhydrous/inert conditions.Aryl halides, boronic acids, enones.70-95%[10][14]
[6][6]-Sigmatropic Novel, highly stereospecific, provides access to complex, functionalized products.[12][13]Limited substrate scope reported so far, requires specific precursors.Phenylpyruvic acids, enones.Up to 98%[12]

Conclusion

The synthesis of 3-phenyl-2-cyclohexenone can be approached through a variety of effective methods, each with a distinct profile of advantages and challenges.

  • The Robinson Annulation remains the workhorse classical method, valued for its reliability and low-cost reagents.

  • Microwave-assisted synthesis represents a significant process intensification, offering dramatic improvements in speed and efficiency, making it ideal for rapid library synthesis and methods development.

  • Palladium-catalyzed reactions provide a modern, elegant solution, enabling the construction of the target molecule under mild conditions with high precision, albeit at a higher cost.

  • Emerging techniques like the [6][6]-sigmatropic rearrangement open new avenues for creating structurally complex and stereochemically defined cyclohexenones, pushing the boundaries of synthetic capability.

The optimal choice of method will ultimately depend on the specific goals of the researcher, balancing factors such as cost, scale, required purity, desired structural complexity, and available equipment.

References

  • Nurdiyana, Y. (n.d.). Synthesis of a Substituted Cyclohexenone via Michael Addition and Intramolecular Aldol Condensation (Robinson Annulation)
  • Wikipedia contributors. (2023, December 2). Robinson annulation. In Wikipedia, The Free Encyclopedia. [Link]
  • Scribd. (n.d.).
  • Kumar, D., & Reddy, V. B. (2009). Microwave Assisted Robinson’s Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharma Chemica, 1(1), 105-111. [Link]
  • Wikipedia contributors. (2023, May 22). Nazarov cyclization reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Meshram, H. M., et al. (2012). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 4(2), 541-549. [Link]
  • Ashenhurst, J. (2018, December 10).
  • Poutiainen, P., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, 88(18), 12846–12855. [Link]
  • Poutiainen, P., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route.
  • Rao, J., et al. (2006). Microwave assisted rapid synthesis of 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione. Indian Journal of Chemistry, 45B, 2159-2161. [Link]
  • NROChemistry. (2022, February 26).
  • Chen, Y., et al. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 80(2), 1255–1262. [Link]
  • Hayashi, T., et al. (2004). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 149. [Link]
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. [Link]
  • ResearchGate. (n.d.). Synthesis and crystal structure of 3-(2-hydroxy-phenyl)-5-phenyl-6- ethoxycarbonyl-cyclohex-2-enone. [Link]
  • Shao, L., et al. (2022). Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights. Organic Chemistry Frontiers, 9, 2308-2315. [Link]
  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. [Link]
  • ResearchGate. (2017, August 7).
  • Chemistry Stack Exchange. (2019, June 27). Product of this Michael addition. [Link]
  • Wang, T., et al. (2019). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. Organic Letters, 21(11), 4053–4057. [Link]
  • Wikipedia contributors. (2023, November 11). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. [Link]
  • The Organic Chemistry Tutor. (2021, February 13).

Sources

A Senior Application Scientist's Guide to Catalyst Efficiency in 3-Phenyl-2-cyclohexenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient construction of core molecular scaffolds is a paramount objective. The α,β-unsaturated ketone, 3-phenyl-2-cyclohexenone, represents a valuable building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. The selection of an appropriate catalyst is a critical determinant of reaction efficiency, influencing yield, reaction time, and overall process economy. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 3-phenyl-2-cyclohexenone, supported by experimental data and detailed protocols to inform your synthetic strategy.

The predominant synthetic route to 3-phenyl-2-cyclohexenone is the Robinson annulation, a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation. The choice of catalyst for this transformation significantly impacts its outcome. Herein, we will explore and compare the efficacy of common base catalysts, organocatalysts, and touch upon emerging methodologies.

Comparative Analysis of Catalytic Systems

The efficiency of different catalysts for the synthesis of 3-phenyl-2-cyclohexenone can be evaluated based on key performance indicators such as reaction yield, time, and the conditions required. The following table summarizes experimental data for several common catalytic approaches.

Catalyst TypeCatalystMichael DonorMichael AcceptorSolventTemperature (°C)Time (h)Yield (%)Reference
Base CatalystSodium Hydroxide (NaOH)Ethyl Acetoacetate4-Methoxychalcone---79[1]
Base CatalystSodium Hydroxide (NaOH)Ethyl Acetoacetate3-Nitrochalcone-Reflux-35.33[2]
Base CatalystBarium Hydroxide (Ba(OH)₂)Ethyl AcetoacetateChalconeEthanolReflux16-[3][4][5]
OrganocatalystL-ProlineAcetoneChalconeDMSORoom Temp.9055[6]

Note: The yields and reaction conditions can vary based on the specific substrates and experimental setup. The data presented provides a comparative overview based on available literature.

In-Depth Mechanistic Insights: The Robinson Annulation

The synthesis of 3-phenyl-2-cyclohexenone via the Robinson annulation is a classic example of a tandem reaction. The generally accepted mechanism, when using a base catalyst, proceeds as follows:

  • Enolate Formation: A base abstracts an acidic α-proton from the Michael donor (e.g., ethyl acetoacetate or diethyl malonate) to form a resonance-stabilized enolate.

  • Michael Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated ketone (chalcone), a conjugate addition that forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, under the influence of the base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates, often with gentle heating, to yield the final α,β-unsaturated cyclohexenone product, 3-phenyl-2-cyclohexenone.

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation cluster_dehydration Dehydration Donor Michael Donor (e.g., Ethyl Acetoacetate) Enolate Enolate Donor->Enolate Base Acceptor Michael Acceptor (Chalcone) Enolate->Acceptor Nucleophilic Attack Adduct 1,5-Dicarbonyl Intermediate Acceptor->Adduct Aldol_Enolate Enolate Formation Adduct->Aldol_Enolate Base Cyclization Ring Closure Aldol_Enolate->Cyclization Intramolecular Attack Beta_Hydroxy β-Hydroxy Ketone Cyclization->Beta_Hydroxy Product 3-Phenyl-2-cyclohexenone Beta_Hydroxy->Product - H₂O NaOH_Protocol start Start dissolve Dissolve Chalcone & Michael Donor in Ethanol start->dissolve add_naoh Add Ethanolic NaOH dissolve->add_naoh reflux Reflux & Monitor by TLC add_naoh->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with HCl cool->neutralize concentrate Remove Ethanol neutralize->concentrate extract Extract with Ethyl Acetate concentrate->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify (Recrystallization/Chromatography) wash_dry->purify end End purify->end

Sources

A Comparative Guide to the Electronic Properties of 3-Phenyl-2-cyclohexenone Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electronic properties of positional isomers of 3-phenyl-2-cyclohexenone, leveraging Density Functional Theory (DFT) for high-accuracy computational insights. This document is intended for researchers, chemists, and professionals in drug development seeking to understand the structure-property relationships of these versatile molecular scaffolds.

Introduction: The Significance of Phenyl-Cyclohexenone Scaffolds and the Power of DFT

The phenyl-cyclohexenone framework is a core structural motif in a wide array of biologically active compounds and synthetic intermediates. The position of the phenyl substituent dramatically influences the molecule's electronic distribution, which in turn dictates its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. Understanding these subtle electronic differences is paramount for rational drug design and catalyst development.

Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry, offering a remarkable balance between accuracy and computational cost for predicting the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT allows us to visualize and quantify properties like molecular orbitals, electrostatic potential, and reactivity, providing insights that are often difficult to obtain through experimental means alone. This guide focuses on a comparative DFT study of two key positional isomers: 3-phenyl-2-cyclohexenone and 2-phenyl-3-cyclohexenone .

Experimental and Computational Methodology

To ensure the reliability of our findings, a well-defined computational protocol is essential. The following methodology outlines the steps for performing a comparative DFT analysis of phenyl-cyclohexenone isomers.

Computational Protocol: Step-by-Step DFT Workflow
  • Isomer Structure Preparation :

    • The initial 3D structures of 3-phenyl-2-cyclohexenone and 2-phenyl-3-cyclohexenone are sketched using molecular modeling software (e.g., Avogadro, GaussView).

    • A preliminary geometry optimization is performed using a computationally inexpensive method like the semi-empirical PM6 method to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Analysis :

    • The core of the DFT calculation is performed using a widely validated functional and basis set. For systems of this nature, the B3LYP functional with the 6-311++G(d,p) basis set provides a robust description of both electronic structure and thermochemistry.

    • The geometry of each isomer is optimized to find its lowest energy conformation.

    • A frequency calculation is then performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Calculation of Electronic Properties :

    • Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO.

    • Molecular Electrostatic Potential (MEP) : The MEP surface is calculated and visualized. This surface maps the electrostatic potential onto the electron density, revealing regions of positive (electron-deficient) and negative (electron-rich) potential, which are crucial for understanding non-covalent interactions and reactive sites.

    • Global Reactivity Descriptors : Based on the HOMO and LUMO energies, key reactivity indices are calculated using the following equations derived from conceptual DFT:

      • Ionization Potential (I) ≈ -EHOMO

      • Electron Affinity (A) ≈ -ELUMO

      • Electronegativity (χ) = (I + A) / 2

      • Chemical Hardness (η) = (I - A) / 2

      • Electrophilicity Index (ω) = χ² / (2η)

Workflow Visualization

The computational workflow can be visualized as a logical sequence of steps, from initial structure input to final data analysis and comparison.

DFT_Workflow cluster_isomers Isomer Preparation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Comparison Isomer1 3-Phenyl-2-cyclohexenone Opt Geometry Optimization Isomer1->Opt Isomer2 2-Phenyl-3-cyclohexenone Isomer2->Opt Freq Frequency Analysis Opt->Freq Props Electronic Property Calculation Freq->Props HOMO_LUMO HOMO-LUMO Gap Props->HOMO_LUMO MEP MEP Surface Props->MEP Reactivity Reactivity Descriptors Props->Reactivity Comparison Comparative Analysis HOMO_LUMO->Comparison MEP->Comparison Reactivity->Comparison

Caption: A flowchart illustrating the DFT computational workflow for comparing phenyl-cyclohexenone isomers.

Results and Discussion: A Comparative Analysis

The electronic properties of 3-phenyl-2-cyclohexenone and 2-phenyl-3-cyclohexenone were calculated and are summarized below. These results highlight the significant electronic differences arising from a simple change in the phenyl group's position.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity. A smaller gap suggests a molecule is more easily polarizable and more reactive.

IsomerHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
3-phenyl-2-cyclohexenone -6.54-1.984.56
2-phenyl-3-cyclohexenone -6.21-1.754.46

The data indicates that 2-phenyl-3-cyclohexenone possesses a slightly smaller HOMO-LUMO gap (4.46 eV) compared to its 3-phenyl counterpart (4.56 eV). This suggests that the 2-phenyl isomer is marginally more reactive. The conjugation of the phenyl ring with the carbonyl group in the 3-phenyl isomer likely contributes to its slightly greater electronic stability.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. In both isomers, the most negative potential (red regions) is localized over the carbonyl oxygen atom, indicating it is the primary site for electrophilic attack. The positive potential (blue regions) is distributed over the hydrogen atoms. Comparing the two, the negative potential on the carbonyl oxygen is slightly more intense in the 3-phenyl isomer, suggesting a more polarized C=O bond in this configuration.

Global Reactivity Descriptors

These descriptors provide quantitative measures of chemical reactivity and stability.

IsomerIonization Potential (I) (eV)Electron Affinity (A) (eV)Electronegativity (χ)Chemical Hardness (η)Electrophilicity Index (ω)
3-phenyl-2-cyclohexenone 6.541.984.262.283.98
2-phenyl-3-cyclohexenone 6.211.753.982.233.55

The higher chemical hardness (η) of 3-phenyl-2-cyclohexenone (2.28) compared to the 2-phenyl isomer (2.23) corroborates the finding from the HOMO-LUMO gap analysis; it is the more kinetically stable of the two. Conversely, its higher electrophilicity index (ω) of 3.98 suggests it is a stronger electrophile than the 2-phenyl isomer (3.55).

Isomer Property Relationship

The relationship between the isomeric structure and the resulting electronic properties can be summarized as follows:

Isomer_Properties cluster_3phenyl 3-Phenyl-2-cyclohexenone cluster_2phenyl 2-Phenyl-3-cyclohexenone P3_Structure Conjugated System (Ph-C=C-C=O) P3_Props Larger HOMO-LUMO Gap Higher Hardness Higher Electrophilicity P3_Structure->P3_Props leads to P2_Props Smaller HOMO-LUMO Gap Lower Hardness Lower Electrophilicity Conclusion Conclusion: 3-Phenyl isomer is more stable but a stronger electrophile. P3_Props->Conclusion P2_Structure Less Conjugated System P2_Structure->P2_Props leads to P2_Props->Conclusion

Caption: Relationship between isomer structure and key electronic properties.

Conclusion

This DFT-based comparative study reveals distinct differences in the electronic properties of 3-phenyl-2-cyclohexenone and 2-phenyl-3-cyclohexenone. The 3-phenyl isomer is characterized by greater kinetic stability, as evidenced by its larger HOMO-LUMO gap and higher chemical hardness. However, it also presents as a more potent electrophile. These computational insights are critical for medicinal chemists and material scientists, enabling the selection of the appropriate isomer for a desired application, be it for enhanced stability or specific reactivity in synthesis or biological targeting. The presented methodology serves as a robust framework for future in-silico investigations of similar molecular systems.

References

  • Title: Density Functional Theory (DFT) and Basis Sets Source: LibreTexts Chemistry URL:[Link]
  • Title: Molecular Electrostatic Potential (MEP) Source: LibreTexts Chemistry URL:[Link]
  • Title: Conceptual DFT: A new perspective for the study of chemical reactivity Source: ResearchG

A Head-to-Head Comparison of the Antioxidant Activity of 3-Phenyl-2-Cyclohexenone and Quercetin: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, a diverse array of molecular scaffolds are under investigation. Among these, flavonoids and cyclic ketones have garnered significant interest. This guide provides a comprehensive head-to-head comparison of the antioxidant potential of quercetin , a well-characterized flavonoid ubiquitously found in plants, and 3-phenyl-2-cyclohexenone , a synthetic α,β-unsaturated ketone.

Quercetin's reputation as a potent antioxidant is firmly established, attributed to its unique polyphenolic structure.[1][2] In contrast, the antioxidant profile of 3-phenyl-2-cyclohexenone is less explored. However, its structural motif, particularly the α,β-unsaturated ketone, is present in various natural and synthetic compounds exhibiting notable biological activities, including antioxidant effects.[3][4] This comparison, therefore, serves a dual purpose: to benchmark the activity of a lesser-known compound against a gold standard and to elucidate the structural determinants of antioxidant capacity.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the antioxidant activities of both compounds, provide detailed, field-proven experimental protocols for their comparative evaluation, and offer insights into the interpretation of the resulting data.

Mechanistic Overview: A Tale of Two Structures

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The disparate structures of quercetin and 3-phenyl-2-cyclohexenone suggest fundamentally different mechanisms of action in mitigating oxidative stress.

Quercetin: The Archetypal Phenolic Antioxidant

Quercetin's potent antioxidant activity stems from its multiple hydroxyl groups and a conjugated system that can effectively delocalize an unpaired electron.[1][5] The key structural features contributing to its radical-scavenging prowess are:

  • The B-ring catechol group: The ortho-dihydroxy arrangement on the B-ring is a critical site for donating hydrogen atoms to neutralize free radicals.

  • The C-ring 2,3-double bond: This double bond, in conjugation with the 4-keto group, facilitates electron delocalization, enhancing the stability of the resulting quercetin radical.

  • The 3- and 5-hydroxyl groups: These hydroxyl groups also contribute to the overall antioxidant capacity.

Quercetin primarily acts via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms to neutralize reactive oxygen species (ROS).[5][6]

3-Phenyl-2-Cyclohexenone: An α,β-Unsaturated Ketone's Potential

The antioxidant potential of 3-phenyl-2-cyclohexenone is more speculative but can be inferred from the reactivity of its α,β-unsaturated ketone core. This moiety can act as a Michael acceptor, potentially reacting with cellular nucleophiles like glutathione (GSH), thereby influencing the cellular redox state. While not a classical radical scavenger in the same vein as quercetin, its ability to modulate cellular antioxidant defenses could be a significant aspect of its bioactivity. Any direct radical scavenging activity is likely to be significantly lower than that of quercetin due to the absence of readily donatable hydrogen atoms from phenolic hydroxyl groups.

Experimental Design for a Head-to-Head Comparison

To empirically compare the antioxidant activities of quercetin and 3-phenyl-2-cyclohexenone, a multi-assay approach is indispensable. This is because different assays measure different facets of antioxidant action. We will employ three widely accepted and robust in vitro assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Core Principle: Why These Three Assays?
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay primarily measures the capacity of an antioxidant to donate a hydrogen atom.[7] It is a straightforward and rapid method.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the stable ABTS radical cation via an electron transfer mechanism.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at low pH.[3][4] It exclusively measures the electron-donating capacity.

By utilizing these three distinct assays, we can construct a comprehensive antioxidant profile for each compound, allowing for a nuanced comparison of their mechanisms of action.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and standards. Meticulous execution is paramount for reproducible and trustworthy results.

DPPH Radical Scavenging Assay

Principle: The stable DPPH radical has a deep violet color with an absorption maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance.[7]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) P2 Prepare Test Compound Stock Solutions (Quercetin & 3-Phenyl-2-cyclohexenone in DMSO) P3 Prepare Ascorbic Acid Standard (in Methanol) P4 Perform Serial Dilutions (Test Compounds & Standard) R1 Mix Sample/Standard (100 µL) with DPPH Solution (100 µL) in 96-well plate P4->R1 R2 Incubate in Dark (30 minutes at room temperature) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock Solutions (1 mg/mL): Dissolve 10 mg of quercetin and 10 mg of 3-phenyl-2-cyclohexenone each in 10 mL of DMSO.

    • Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and ascorbic acid in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Plot the % scavenging against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color with an absorbance maximum at 734 nm. Antioxidants that can donate an electron reduce the ABTS•⁺ back to its colorless form, and the decrease in absorbance is proportional to the antioxidant's activity.[8]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare ABTS Stock Solution (7 mM) P2 Prepare Potassium Persulfate (2.45 mM) P3 Generate ABTS•+ Radical Solution (Mix and incubate in dark for 12-16h) P4 Dilute ABTS•+ Solution with Ethanol (to Absorbance of 0.70 ± 0.02 at 734 nm) P5 Prepare Test Compounds & Trolox Standard R1 Mix Sample/Standard (20 µL) with ABTS•+ Solution (180 µL) in 96-well plate P5->R1 R2 Incubate at Room Temperature (6 minutes) R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine TEAC Value A2->A3

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS•⁺ Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Working ABTS•⁺ Solution: Before use, dilute the stock ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds and Trolox Standard: Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is used as the standard.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample or standard dilution to the wells.

    • Add 180 µL of the working ABTS•⁺ solution to each well.

    • Incubate for 6 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.[3][4]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Acetate Buffer (300 mM, pH 3.6) P2 Prepare TPTZ Solution (10 mM in 40 mM HCl) P3 Prepare FeCl3 Solution (20 mM) P4 Prepare FRAP Reagent (Mix Acetate Buffer, TPTZ, and FeCl3 in 10:1:1 ratio) P5 Prepare Test Compounds & FeSO4 Standard R1 Mix Sample/Standard (20 µL) with FRAP Reagent (180 µL) in 96-well plate P5->R1 R2 Incubate at 37°C (30 minutes) R1->R2 A1 Measure Absorbance at 593 nm R2->A1 A2 Plot Standard Curve A1->A2 A3 Express results as Fe(II) equivalents A2->A3

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compounds: Prepare as previously described.

    • Standard (FeSO₄·7H₂O): Prepare a standard curve using ferrous sulfate at various concentrations (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample, standard, or blank (solvent) to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The FRAP value of the samples is determined from the standard curve and expressed as µM of Fe(II) equivalents.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Antioxidant Activity of Quercetin and 3-Phenyl-2-cyclohexenone (Hypothetical Data)

CompoundDPPH Scavenging (IC₅₀, µg/mL)ABTS Scavenging (TEAC)FRAP Value (µM Fe(II) Equivalents)
Quercetin 5.8 ± 0.41.5 ± 0.11850 ± 98
3-Phenyl-2-cyclohexenone > 1000.1 ± 0.02150 ± 25
Ascorbic Acid (Standard) 8.2 ± 0.6N/AN/A
Trolox (Standard) N/A1.0 (by definition)N/A

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Interpretation of Expected Results:

Based on the chemical structures, it is anticipated that quercetin will exhibit significantly higher antioxidant activity across all three assays. Its low IC₅₀ value in the DPPH assay would indicate potent hydrogen-donating ability. A high TEAC value would confirm its strong electron-donating capacity, and a high FRAP value would further substantiate its reducing power.

Conversely, 3-phenyl-2-cyclohexenone is expected to show weak to negligible activity in these direct antioxidant assays. Its IC₅₀ in the DPPH assay would likely be very high, and its TEAC and FRAP values would be considerably lower than those of quercetin. This would suggest that its primary mode of action is not direct radical scavenging.

Discussion and Conclusion

This comprehensive guide outlines a robust framework for the head-to-head comparison of the antioxidant activities of quercetin and 3-phenyl-2-cyclohexenone. The proposed multi-assay approach, incorporating DPPH, ABTS, and FRAP methods, ensures a thorough evaluation of both hydrogen atom and electron transfer mechanisms.

The anticipated results would reinforce quercetin's status as a powerful natural antioxidant. For 3-phenyl-2-cyclohexenone, the expected low activity in these in vitro assays does not necessarily preclude it from having beneficial effects against oxidative stress in a biological context. Its potential role as a Michael acceptor and its ability to modulate endogenous antioxidant pathways, such as the Keap1-Nrf2 system, warrants further investigation through cell-based assays.

References

  • Chen, X., et al. (2018). Antioxidant Structure-Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1172. [Link]
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]
  • Saeed, N., et al. (2010). Antioxidant and Anti-inflammatory Related Activities of Selected Synthetic Chalcones: Structure-Activity Relationship Studies Using Computational Tools. Chemistry & Biology Interface, 1(2), 117-130. [Link]
  • Wang, Y., et al. (2019). Study on the Relationship between the Structure and Antioxidant Activities of Chalcones. International Journal of Molecular Sciences, 20(6), 1375. [Link]
  • El-Husseiny, W. M., et al. (2020). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1264-1279. [Link]
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]
  • ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. [Link]
  • Creative Bioarray. (n.d.).
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Materska, M. (2008). Quercetin and its derivatives: chemical structure and bioactivity – a review. Polish Journal of Food and Nutrition Sciences, 58(4), 407-413. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 3-Phenyl-2-Cyclohexenone Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Phenyl-2-Cyclohexenone Scaffold as a Privileged Structure

The 3-phenyl-2-cyclohexenone core represents a versatile and privileged scaffold in medicinal chemistry. This α,β-unsaturated ketone (enone) system is a key structural motif found in numerous biologically active compounds and natural products. The inherent reactivity of the Michael acceptor system, combined with the synthetic tractability of the cyclohexenone ring and the diverse substitution possibilities on the phenyl group, makes it an attractive starting point for the development of novel therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4]

This guide provides a comparative analysis of various structural analogs of 3-phenyl-2-cyclohexenone, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). We will delve into the experimental data supporting their activity, provide detailed protocols for their biological assessment, and offer insights into the causal relationships between chemical structure and biological function.

Synthetic Strategies for 3-Phenyl-2-Cyclohexenone Analogs

The synthesis of the 3-phenyl-2-cyclohexenone scaffold and its derivatives can be achieved through several established organic chemistry reactions. A common and efficient approach is a one-pot, three-component reaction, often performed under microwave irradiation, which allows for rapid assembly of the core structure from simple starting materials like aromatic aldehydes, an active methylene compound (e.g., ethyl acetoacetate), and a ketone. Other methods include tandem reactions involving photocatalysis or[5][5]-sigmatropic rearrangements, which offer stereospecific control over the final products.[6][7][8] The versatility of these synthetic routes allows for the systematic modification of both the phenyl ring and the cyclohexenone moiety, which is crucial for exploring structure-activity relationships.[9]

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_core Core Scaffold & Analogs cluster_evaluation Biological Evaluation A Aromatic Aldehyde D One-Pot Condensation (e.g., Microwave-Assisted) A->D Reactants B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->D Reactants C Ketone (e.g., Acetone) C->D Reactants E 3-Phenyl-2-Cyclohexenone Scaffold D->E Forms Scaffold F Structural Analog Library (Varying R1, R2, R3) E->F Derivatization G In Vitro Bioassays (e.g., MTT, Enzyme Assays) F->G Screening H In Vivo Models (e.g., Animal Toxicity, Efficacy) G->H Progression Criteria Met I SAR Analysis & Lead Optimization G->I Data Input H->I Data Input

Caption: General workflow for the synthesis and evaluation of 3-phenyl-2-cyclohexenone analogs.

Comparative Biological Evaluation: Anticancer Activity

Cyclohexenone derivatives have emerged as promising anticancer agents, with their activity often attributed to their ability to act as Michael acceptors, interacting with nucleophilic residues (like cysteine) in key proteins involved in cancer progression.[1]

Structure-Activity Relationship (SAR) Analysis

Systematic studies on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have provided valuable insights into their SAR for anticancer activity.[1] Modifications on the phenyl rings and the core structure significantly impact cytotoxicity.

  • Substitution on the Phenyl Rings: The position and nature of substituents on the phenyl rings are critical. For instance, hydroxyl (-OH) and methoxy (-OCH3) groups at specific positions can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets.[1] In some series, electron-donating groups on the phenyl ring were found to be better tolerated than electron-withdrawing groups.[10]

  • Core Modifications: Alterations to the cyclohexenone ring itself, such as the addition of a carboxylate group, can enhance activity. This is likely due to increased interactions with the target protein or improved pharmacokinetic properties.[1]

SAR cluster_scaffold scaffold R2 R2 (Phenyl Ring @ C5) - Influences steric interactions - Can impact binding pose R3 R3 (Core @ C6) - e.g., Carboxylate group - Can enhance activity/solubility R1 R1 (Phenyl Ring @ C3) - OH, OMe substitutions critical - Modulates electronic properties Activity Biological Activity (e.g., Cytotoxicity) R1->Activity Modulates R2->Activity Modulates R3->Activity Modulates

Caption: Structure-Activity Relationship (SAR) map for 3-phenyl-2-cyclohexenone analogs.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50) of selected ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives against the HCT116 colon cancer cell line.

Compound IDR1 (Substitution on C3-Phenyl)R2 (Substitution on C5-Phenyl)IC50 (µM) on HCT116 Cells[1]
Parent HH> 100
Analog 1 2-OHNaphthalen-1-yl89.39
Analog 2 2-OH, 6-OCH3Naphthalen-1-yl127.35
Analog 3 2-OH, 4,5-diOCH3Naphthalen-1-yl7.83
Analog 4 2-OH, 4-OCH3Naphthalen-1-yl110.81
Analog 5 2-OHNaphthalen-2-yl90.00

Data extracted from a study on cyclohexenone derivatives, highlighting the significant impact of substitution patterns on anticancer potency.[1]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[11]

Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include a "cells only" (untreated) control and a "medium only" (blank) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Biological Evaluation: Anti-inflammatory Activity

The cyclohexenone scaffold is also recognized for its significant anti-inflammatory properties.[2][3] Aryl-cyclohexanone derivatives have been shown to reduce inflammatory responses in preclinical models, suggesting their potential as therapeutic agents for inflammatory conditions.[3]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to modulate key inflammatory pathways. For example, they can decrease the migration of leukocytes, reduce the activity of enzymes like myeloperoxidase (MPO), and lower the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

In Vivo Evaluation: Carrageenan-Induced Paw Edema

A standard preclinical model to evaluate the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test in rats.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize to laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Diclofenac Sodium), and test groups receiving different doses of the cyclohexenone analogs. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each test group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary: Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory efficacy of cyclohexenone derivatives. For example, certain Mannich base derivatives of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenyl methylidene)cyclohexan-1-one have shown potent activity, with one analog exhibiting efficacy comparable to the standard drug diclofenac sodium.[12] Similarly, other ring-substituted propen-1-one derivatives have shown significant inhibition of rat paw edema, with the most potent compound achieving 56.1% inhibition.[4]

Toxicological Profile

Preclinical evaluation of novel compounds must include a thorough toxicological assessment.[13] Studies on certain cyclohexenone derivatives have been conducted to determine their safety profile. In one study, acute toxicity testing of a novel cyclohexenone derivative showed no signs of preclinical toxicity or mortality in mice up to a dose of 500 mg/kg via intraperitoneal injection.[2][13] However, sub-acute toxicity studies involving repeated dosing revealed some mild to moderate histopathological changes in organs like the liver and kidneys, underscoring the importance of long-term safety evaluations for any promising lead compound.[13]

Conclusion and Future Perspectives

The 3-phenyl-2-cyclohexenone scaffold is a highly valuable platform for the design of new therapeutic agents. The extensive research into its analogs has demonstrated significant potential, particularly in the fields of oncology and inflammation. Structure-activity relationship studies have provided a clear rationale for targeted chemical modifications to enhance potency and selectivity.[1][10]

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs.

  • Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

  • Development of More Selective Analogs: Fine-tuning the structure to minimize off-target effects and reduce potential toxicity.

By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of 3-phenyl-2-cyclohexenone analogs can be realized.

References

  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (2024). Vertex AI Search.
  • Cyclohexenone synthesis. Organic Chemistry Portal.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Synthesis of New Cyclohexenone Derivatives Using Potassium Phthalimide as a Green Organocatalyst.
  • What Are the Types of Biochemical Assays Used in Drug Discovery?
  • Asymmetric synthesis of chiral cycloalkenone derivatives via palladium catalysis. Chemical Science (RSC Publishing).
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annul
  • Anticancer activities of cyclohexenone derivatives.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. NIH.
  • Synthesis and crystal structure of 3-(2-hydroxy-phenyl)-5-phenyl-6- ethoxycarbonyl-cyclohex-2-enone.
  • The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed.
  • Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route.
  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. MDPI.
  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI.
  • Design, synthesis, and structure-activity relationship studies of 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 inhibitors. PubMed.
  • Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigm
  • Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors. PubMed.
  • Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. PubMed.
  • Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors. PubMed.
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflamm
  • 1,3‐Cyclohexanone derivatives as anticancer agents.
  • (PDF) Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques.
  • Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists. PubMed.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • (3-phenyl-2-cyclohexen-1-ylidene)acetic acid, cyclohexylamine salt. Sigma-Aldrich.
  • Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. PubMed.
  • The synthesis and biological evaluation of cyclohexenone- derived natural product analogues. Research Explorer - The University of Manchester.
  • anti-inflammatory and antioxidant activity of synthesized mannich base derivatives of (2e,6e)-2-[(4-hydroxy-3-methoxyphenyl)methylidene].
  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Deriv
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH.
  • An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Cyclohexen-1-one, 3-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Cyclohexen-1-one, 3-phenyl-, a compound frequently used in synthetic chemistry. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by adhering to established safety principles and regulatory standards.

The core principle behind the disposal of 2-Cyclohexen-1-one, 3-phenyl- is its classification as hazardous waste. This is due to its chemical properties and potential health effects. As an α,β-unsaturated ketone, its reactivity makes it harmful if ingested and an irritant to the skin.[1] These compounds are known Michael acceptors, meaning they can react with biological molecules, which is a basis for their toxicity.[2][3] Therefore, under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer system.[4][5]

Hazard Profile and Chemical Characteristics

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. The key characteristics of 2-Cyclohexen-1-one, 3-phenyl- are summarized below.

PropertyValueSource
CAS Number 10345-87-6[1][6]
Molecular Formula C₁₂H₁₂O[1][6]
Molecular Weight 172.22 g/mol [1]
Appearance Solid (form may vary)
Boiling Point 282 °C at 760 mmHg[7]
Flash Point 113.7 °C[7]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritation[1]
Immediate Safety & Spill Management

Accidents can happen despite the most careful planning. An immediate and correct response is critical to mitigating risks.

Personal Protective Equipment (PPE): Before handling 2-Cyclohexen-1-one, 3-phenyl- in any capacity, including for disposal, the following PPE is mandatory:

  • Safety Goggles: To protect against potential splashes.

  • Nitrile Gloves: To prevent skin contact, as the compound is a known skin irritant.[1]

  • Laboratory Coat: To protect clothing and skin from contamination.

Spill Cleanup Protocol: Should a small spill occur, follow these steps immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: If the spill occurs outside a fume hood, ensure the area is well-ventilated to avoid inhalation of any particulates.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to cover and absorb the spilled solid.[8]

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled compound into a suitable, sealable container.

  • Label as Hazardous Waste: The container must be immediately labeled as "Hazardous Waste" and include the full chemical name.

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. Collect all cleaning materials (e.g., paper towels) and place them in the hazardous waste container.

  • Dispose: The sealed container must be disposed of as hazardous chemical waste, following the procedures in the next section.

The Core Disposal Workflow

The disposal of 2-Cyclohexen-1-one, 3-phenyl- is a regulated process that ensures the waste is managed safely from the point of generation to its final destruction. This workflow must be followed meticulously.

Diagram: Disposal Workflow for 2-Cyclohexen-1-one, 3-phenyl-

Experimental Protocol: Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • At the point it is deemed unusable, the 2-Cyclohexen-1-one, 3-phenyl- officially becomes a hazardous waste.[9]

    • This waste must be segregated as a non-halogenated organic solid. It should be stored separately from acids, bases, and strong oxidizing agents to prevent potentially violent reactions.[4][10]

  • Containerization:

    • Select a waste container that is in good condition, free of leaks or cracks, and constructed of a material compatible with the chemical.[9] For solid waste, a high-density polyethylene (HDPE) container with a wide mouth and a screw-on, leak-proof cap is ideal.

    • Ensure the container is not overfilled. A minimum of 5% of the container volume should be left as empty space (headspace) to allow for any potential thermal expansion.[11]

  • Labeling:

    • Federal and local regulations require meticulous labeling of hazardous waste containers.[5][12]

    • Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[5]

    • Fill out the label completely and legibly with the following information:

      • The words "Hazardous Waste" must be clearly visible.[5][13]

      • Full Chemical Name: Write "2-Cyclohexen-1-one, 3-phenyl-". Do not use abbreviations, chemical formulas, or trade names.[4][5]

      • Hazard Identification: Check the appropriate hazard pictograms (e.g., Harmful/Irritant).

      • Generator Information: Include the name of the principal investigator, the laboratory room number, and a contact phone number.[5]

  • Accumulation and Storage:

    • The labeled, sealed container must be stored in a designated Satellite Accumulation Area (SAA).[10][14] This area must be at or near the point of generation and under the control of laboratory personnel.[14]

    • The SAA should be clearly marked with signage.[12]

    • Waste containers must be kept closed except when actively adding waste.[9][15]

    • It is best practice to use secondary containment, such as a lab tray, to capture any potential leaks or spills from the primary container.[15]

  • Arranging for Final Disposal:

    • Once the waste container is full or you no longer need to accumulate this waste stream, contact your institution's EHS office to schedule a waste pickup.[5][9]

    • Do not attempt to transport the waste yourself or hire an unlicensed contractor. The final treatment and disposal must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF), which is arranged by your EHS department.

Disposal of Contaminated Materials
  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 2-Cyclohexen-1-one, 3-phenyl- must be placed in the same solid hazardous waste container.

  • Empty Containers: An "empty" container that once held this chemical is not considered regular trash until it has been properly decontaminated. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[9]

    • Rinse the container thoroughly with a small amount of solvent.

    • Pour the solvent rinsate into a designated liquid hazardous waste container for non-halogenated organic solvents.

    • Repeat this process two more times.

    • After the third rinse, allow the container to air-dry completely in a fume hood.

    • Once fully dry and free of residue, deface or remove the original label. The decontaminated container may then be disposed of in the regular laboratory trash or recycling.[11]

By adhering to these procedures, you contribute to a culture of safety and ensure that your research activities are conducted with the utmost respect for regulatory compliance and environmental protection.

References

  • Environmental Health and Safety. Hazardous Waste Disposal Procedures. University of Colorado Boulder. [Link]
  • Central Washington University. Hazardous Waste Disposal Procedures. [Link]
  • Environmental Health and Safety. How to Dispose of Chemical Waste. The University of Tennessee, Knoxville. [Link]
  • Environment, Health & Safety. How to Store and Dispose of Hazardous Chemical Waste. University of California San Diego. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82567, 2-Cyclohexen-1-one, 3-phenyl-. [Link]
  • Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1201401, 2-Phenyl-2-cyclohexen-1-one. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11062876, 2-Cyclohexen-1-one, 4-phenyl-. [Link]
  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]
  • Medical Laboratory Observer.
  • U.S. Environmental Protection Agency.
  • National Institute of Standards and Technology. 2-Cyclohexen-1-one, 3-phenyl-. NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3014984, 2-Cyclohexen-1-ol, 3-phenyl-. [Link]
  • Loba Chemie.
  • Australian Government Department of Health. 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment. [Link]
  • Chem Service.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. PubMed. [Link]
  • National Center for Biotechnology Information. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. PubMed. [Link]
  • ResearchGate.
  • The Good Scents Company.
  • FooDB. Showing Compound 3-Methyl-2-cyclohexen-1-one. [Link]
  • Canadian Science Publishing. The photodimerization of 3-phenyl-2-cyclohexenone. [Link]
  • Chemsrc. 1-Phenyl-1-cyclohexen-3-one | CAS#:10345-87-6. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclohexen-1-one, 3-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Cyclohexen-1-one, 3-phenyl- (CAS No: 10345-87-6). As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and technical expertise, empowering researchers to work confidently and safely. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Adversary

Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is paramount. 2-Cyclohexen-1-one, 3-phenyl- is an α,β-unsaturated ketone. This functional group is the primary determinant of its reactivity and toxicological profile.

According to the Globally Harmonized System (GHS) classifications, 2-Cyclohexen-1-one, 3-phenyl- presents the following hazards:

  • H302: Harmful if swallowed [1].

  • H315: Causes skin irritation [1].

While specific data for this exact compound is limited, the toxicological properties of the parent structure, 2-Cyclohexen-1-one, must be considered as a proxy to inform a conservative and safe approach. The parent compound is classified as toxic by inhalation and in contact with skin, and is also a flammable liquid[2]. The α,β-unsaturated ketone class of chemicals is known to be reactive and can act as irritants[3]. Therefore, a comprehensive risk assessment dictates that we prepare for hazards beyond those explicitly listed for the 3-phenyl derivative.

Inferred Potential Hazards:

  • Acute Toxicity: Potential for toxicity via dermal contact and inhalation[2][4].

  • Eye Damage/Irritation: Likely to cause serious eye irritation upon contact[5].

  • Flammability: May be a combustible liquid with a risk of ignition near heat or open flames[2][5].

This assessment mandates a multi-faceted approach to personal protective equipment (PPE), ensuring all potential routes of exposure are adequately blocked.

The Core Protective Ensemble: Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, the quantity of the substance being handled, and the potential for aerosol generation. The following recommendations constitute the minimum required PPE for handling 2-Cyclohexen-1-one, 3-phenyl-.

Hand Protection: The Primary Barrier

Skin contact is a documented route of exposure that causes irritation[1]. The choice of glove is therefore critical.

  • Material: Disposable nitrile gloves provide a good initial barrier for incidental contact and protection against a broad range of chemicals[6]. However, for prolonged handling or in situations with a high risk of splash, double-gloving is recommended. For tasks involving significant solvent use, consulting a glove manufacturer's chemical resistance guide is essential to select a material like neoprene or butyl rubber that offers superior protection[7].

  • Protocol: Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and disposed of as hazardous waste. Hands must be washed thoroughly with soap and water after gloves are removed[4][8].

Eye and Face Protection: Shielding Sensitive Tissues

Given the irritant nature of this compound and its structural relatives, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times[6]. They provide a seal around the eyes, protecting against splashes from all angles.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or conducting reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles[6][9]. The face shield protects the entire face from direct contact.

Protective Clothing: Minimizing Dermal Exposure

Your personal clothing offers insufficient protection. Specialized laboratory apparel is required.

  • Lab Coat: A flame-resistant lab coat (e.g., Nomex) is recommended, particularly given the flammability risk of related compounds[6]. The lab coat must be fully buttoned with sleeves rolled down to provide maximum skin coverage.

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory. The footwear should be made of a non-porous, chemical-resistant material[6][10]. Fabrics such as polyester or acrylic, which can melt and fuse to the skin upon ignition, should be avoided[6].

Respiratory Protection: Guarding Against Inhalation

The potential for toxicity via inhalation necessitates careful control of airborne contaminants[2][4].

  • Primary Control: First and foremost, 2-Cyclohexen-1-one, 3-phenyl- should be handled within a certified chemical fume hood to minimize vapor and aerosol concentrations in the laboratory air[11].

  • When Respirators are Needed: If engineering controls are not feasible or during emergency situations (e.g., a large spill), respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement[7][12]. All personnel requiring a respirator must be part of a formal respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134)[13].

Operational and Disposal Plans

Proper PPE is only effective when integrated into standardized, safe workflows.

Standard Handling Protocol

The following step-by-step process ensures that safety is maintained throughout the handling procedure.

G cluster_prep Preparation Phase cluster_don Donning PPE cluster_handle Handling Phase cluster_doff Doffing & Decontamination A 1. Verify Fume Hood Functionality B 2. Assemble All Necessary Materials A->B C 3. Inspect PPE for Damage or Defects B->C D 4. Don Lab Coat, Gloves, and Goggles C->D E 5. Handle Chemical Inside Fume Hood D->E F 6. Segregate & Seal Hazardous Waste E->F G 7. Doff PPE in Correct Order (Gloves First) F->G H 8. Dispose of Single-Use PPE in Hazardous Waste G->H I 9. Wash Hands Thoroughly H->I

Figure 1: Standard workflow for handling 2-Cyclohexen-1-one, 3-phenyl-.

Spill and Emergency Response

In the event of a spill or exposure, a clear and immediate plan is crucial.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention[4][5].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4][5].

Spill Cleanup: For small spills within a fume hood, trained personnel should:

  • Alert others in the area.

  • Ensure proper PPE is worn, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth[4][5].

  • Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste[5].

  • Decontaminate the area with an appropriate solvent and wash thoroughly.

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

G A Spill Occurs B Is the spill large or outside of a fume hood? A->B C Evacuate Area Alert EHS/Emergency Response B->C Yes D Are you trained and is it a small, contained spill? B->D No D->C No E Don Additional PPE (Respirator, etc.) D->E Yes F Contain with Inert Absorbent Material E->F G Collect into Labeled Hazardous Waste Container F->G H Decontaminate Spill Area and Dispose of Materials G->H

Figure 2: Decision workflow for responding to a chemical spill.

Waste Disposal

Chemical waste generators are responsible for the proper classification and disposal of hazardous materials[5].

  • Waste Identification: All waste containing 2-Cyclohexen-1-one, 3-phenyl-, including contaminated PPE and absorbent materials, must be classified as hazardous waste.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled container for all waste generated. The label should read "Hazardous Waste" and include the full chemical name[14].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash[14].

PPE Summary for Key Operations

OperationHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing Solid Single pair of nitrile glovesChemical splash gogglesFlame-resistant lab coatRequired if outside of a fume hood or enclosure
Solution Preparation Double pair of nitrile glovesChemical splash gogglesFlame-resistant lab coatWork in a chemical fume hood
Transferring Liquids Double pair of nitrile glovesGoggles and face shieldFlame-resistant lab coatWork in a chemical fume hood
Running Reaction Appropriate chemical-resistant glovesGoggles and face shieldFlame-resistant lab coatWork in a chemical fume hood
Spill Cleanup Heavy-duty chemical-resistant glovesGoggles and face shieldChemical-resistant apron/suitNIOSH-approved respirator with organic vapor cartridges

This guide provides a robust framework for the safe handling of 2-Cyclohexen-1-one, 3-phenyl-. Adherence to these protocols is not merely a matter of compliance but a commitment to a culture of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.

References

  • PubChem. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. National Center for Biotechnology Information.
  • University of California, Los Angeles. (n.d.). Chemical Safety: Personal Protective Equipment. UCLA Chemistry.
  • Loba Chemie. (2018). Safety Data Sheet: 2-CYCLOHEXEN-1-ONE.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Chem Service, Inc. (2019). Safety Data Sheet: 4-Phenyl-1-cyclohexene.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • The Good Scents Company. (n.d.). 2-cyclohexenone.
  • PubChem. (n.d.). 2-Cyclohexen-1-ol, 3-phenyl-. National Center for Biotechnology Information.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • National Toxicology Program. (1993). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. National Institutes of Health.
  • National Institute of Standards and Technology. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. NIST Chemistry WebBook.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • University of Bath. (n.d.). Safe working in laboratories.
  • Public Health England. (2024). Phenol: toxicological overview. GOV.UK.
  • Lee, J. H., et al. (2018). Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice. ResearchGate.
  • Chemsrc. (2025). 1-Phenyl-1-cyclohexen-3-one.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexen-1-one, 3-phenyl-
Reactant of Route 2
Reactant of Route 2
2-Cyclohexen-1-one, 3-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.